molecular formula C12H16N2O2 B1302842 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid CAS No. 774531-43-0

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Cat. No.: B1302842
CAS No.: 774531-43-0
M. Wt: 220.27 g/mol
InChI Key: FQQLUUHEXSHYTO-UHFFFAOYSA-N
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Description

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16N2O2/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQLUUHEXSHYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375588
Record name 1-[(Pyridin-4-yl)methyl]piperidine-4-carboxylic acid
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774531-43-0
Record name 1-[(Pyridin-4-yl)methyl]piperidine-4-carboxylic acid
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Record name 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid
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Foundational & Exploratory

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Executive Summary

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds targeting a range of biological endpoints. Its synthesis is pivotal for the development of novel therapeutics. This guide provides a detailed examination of the two primary and most effective synthetic routes for its preparation: Reductive Amination and Direct N-Alkylation. By delving into the mechanistic rationale, experimental protocols, and comparative analysis of these strategies, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to efficiently synthesize this versatile intermediate. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.

Introduction: Strategic Importance and Synthetic Overview

The molecular architecture of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid combines a rigid piperidine-4-carboxylic acid core with a flexible pyridinylmethyl arm. This unique combination of a basic nitrogen center, a hydrogen bond-donating/accepting carboxylic acid, and an aromatic pyridine ring makes it an attractive scaffold for library synthesis and lead optimization. The primary challenge in its synthesis lies in the selective formation of the C-N bond between the piperidine nitrogen and the pyridinylmethyl moiety. This guide will focus on the two most industrially and academically relevant disconnection approaches, as illustrated below.

G Target 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid Bond Key C-N Bond Disconnection Target->Bond Route1 Route 1: Reductive Amination Bond->Route1 Route2 Route 2: N-Alkylation Bond->Route2 Starting1A Piperidine-4-carboxylic acid (or ester) Route1->Starting1A Precursors Starting1B Pyridine-4-carboxaldehyde Route1->Starting1B Precursors Starting2A Piperidine-4-carboxylic acid (or ester) Route2->Starting2A Precursors Starting2B 4-(Halomethyl)pyridine Route2->Starting2B Precursors

Figure 1: Core synthetic disconnection strategies for the target molecule.

Synthetic Strategy 1: Reductive Amination

Reductive amination is a robust and widely employed method for forming C-N bonds.[1] The strategy involves the reaction of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the target amine. This one-pot procedure is often preferred for its operational simplicity and the availability of mild reducing agents.[1][2]

Principle and Rationale

The synthesis commences with the reaction between the secondary amine of piperidine-4-carboxylic acid and pyridine-4-carboxaldehyde. To prevent unwanted side reactions with the carboxylic acid moiety, it is typically protected as an ester (e.g., methyl or ethyl ester) prior to the main reaction.[3] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride-based reducing agent.

Key Causality:

  • Ester Protection: The carboxylic acid is protected to prevent it from reacting with the hydride reducing agent or participating in undesired acid-base chemistry that could impede the reaction.

  • Choice of Reducing Agent: A crucial aspect of this route is the selection of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is a mild and selective reagent, less reactive towards ketones and aldehydes but highly effective for reducing protonated imines.[2]

Detailed Experimental Protocol

This protocol is presented in three stages: esterification of the starting piperidine, the core reductive amination reaction, and final deprotection via hydrolysis.

Stage 1: Esterification of Piperidine-4-carboxylic Acid

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in dry methanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. The addition is exothermic and generates HCl gas.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction and concentrate under reduced pressure to yield methyl piperidine-4-carboxylate hydrochloride as a solid, which can be used directly in the next step.

Stage 2: Reductive Amination

  • Dissolve methyl piperidine-4-carboxylate hydrochloride (1.0 eq) and pyridine-4-carboxaldehyde (1.05 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15 volumes).

  • Add a mild base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours at room temperature. Monitor progress using LC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester product.

Stage 3: Saponification (Hydrolysis)

  • Dissolve the crude methyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate from the previous step in a mixture of methanol (5 volumes) and water (5 volumes).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).[4]

  • Concentrate the mixture to remove methanol.

  • Dilute with water and acidify carefully to a pH of approximately 6-7 with 1N HCl. The isoelectric point of the product will cause it to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Hydrolysis a Piperidine-4-carboxylic Acid in Methanol b Add SOCl₂ at 0°C a->b c Reflux 4-6h b->c d Concentrate c->d e Methyl piperidine-4-carboxylate Hydrochloride d->e f Dissolve Ester & Aldehyde in DCM e->f g Add NaBH(OAc)₃ f->g h Stir 12-24h g->h i Aqueous Work-up h->i j Crude Product Ester i->j k Dissolve Ester in MeOH/H₂O j->k l Add LiOH/NaOH k->l m Acidify to pH 6-7 l->m n Filter & Dry m->n o Final Product n->o

Figure 2: Workflow for the Reductive Amination synthesis route.

Synthetic Strategy 2: N-Alkylation

Direct N-alkylation offers a more classical and straightforward approach to forming the target C-N bond. This method relies on the nucleophilic substitution (SN2) reaction between the piperidine nitrogen and an electrophilic pyridinylmethyl source.

Principle and Rationale

This route involves the reaction of piperidine-4-carboxylic acid (again, typically as its ester) with a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine hydrochloride.[5] The piperidine nitrogen acts as the nucleophile, displacing the halide from the electrophilic benzylic-like carbon.

Key Causality:

  • Base Requirement: A base is essential for this reaction. 4-(Chloromethyl)pyridine is often supplied as a hydrochloride salt to improve stability, and the piperidine ester may also be in its hydrochloride form.[6] A base (e.g., potassium carbonate, triethylamine) is required to neutralize these salts and liberate the free amine nucleophile.[7] At least two equivalents of base are typically needed.

  • Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively solvate the cations involved in the reaction without interfering with the nucleophile, thereby accelerating the SN2 reaction rate.[7]

Detailed Experimental Protocol

This protocol follows the same three-stage structure: esterification, N-alkylation, and hydrolysis.

Stage 1: Esterification of Piperidine-4-carboxylic Acid

  • This step is identical to Stage 1 in the Reductive Amination protocol.

Stage 2: N-Alkylation

  • To a solution of methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous DMF or ACN (15 volumes), add a finely powdered, anhydrous base such as potassium carbonate (K₂CO₃) (2.5 eq).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.[5]

  • Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash it sequentially with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester product.

Stage 3: Saponification (Hydrolysis)

  • This step is identical to Stage 3 in the Reductive Amination protocol.

G cluster_reactants Reactants cluster_products Products PiperidineEster Methyl piperidine-4-carboxylate ProductEster Methyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate PiperidineEster->ProductEster + PicolylChloride 4-(Chloromethyl)pyridine PicolylChloride->ProductEster K₂CO₃, DMF 60-80 °C Salts KCl + KHCO₃

Figure 3: Core N-Alkylation reaction scheme.

Comparative Analysis of Synthetic Routes

The choice between Reductive Amination and N-Alkylation depends on several factors, including reagent availability, scale, and desired purity profile.

ParameterReductive AminationN-AlkylationRationale & Field Insights
Starting Materials Aldehyde, AmineAlkyl Halide, AminePyridine-4-carboxaldehyde is generally stable and commercially available. 4-(Chloromethyl)pyridine can be less stable and is often supplied as a hydrochloride salt.[5]
Reagent Toxicity Moderate (NaBH(OAc)₃ is less toxic than NaBH₃CN)Low to ModerateBorohydride reagents require careful handling. Alkyl halides are lachrymatory and require good ventilation.
Reaction Conditions Mild (typically room temperature)Moderate (requires heating, 60-80 °C)The milder conditions of reductive amination can be advantageous for complex substrates with sensitive functional groups.
Byproducts Borate salts, waterInorganic salts (e.g., KCl, K₂CO₃)Byproducts from both routes are generally easy to remove via aqueous work-up and filtration.
Scalability ExcellentGoodReductive amination is often preferred for large-scale synthesis due to its one-pot nature and mild conditions. N-alkylation can sometimes be complicated by the formation of quaternary ammonium salt byproducts if not carefully controlled.[7]
Overall Yield Typically High (70-90%)Good to High (65-85%)Yields are highly dependent on optimization but are generally comparable and high for both routes.

Purification and Characterization

Purification: The final product, being a zwitterionic amino acid, can often be purified effectively by precipitation at its isoelectric point (pH ~6-7) or by recrystallization from a suitable solvent system like water/ethanol or water/isopropanol. For very high purity requirements, reverse-phase column chromatography can be employed.

Characterization: The structure of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid (C₁₂H₁₆N₂O₂) should be confirmed using standard analytical techniques.[8]

  • Molecular Weight: 220.27 g/mol [8]

  • ¹H NMR: Expected signals would include aromatic protons for the pyridine ring, a singlet for the benzylic methylene bridge, and aliphatic protons for the piperidine ring. The carboxylic acid proton may be broad or exchangeable.

  • ¹³C NMR: Will show distinct signals for the pyridine, piperidine, methylene, and carboxyl carbons.

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z 221.13.

Conclusion

Both Reductive Amination and N-Alkylation represent viable and robust strategies for the synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid. The Reductive Amination route is often favored for its mild reaction conditions, operational simplicity, and high selectivity, making it particularly suitable for both laboratory and large-scale production. The N-Alkylation route, while requiring heating and careful control of stoichiometry to avoid side reactions, is a powerful alternative that relies on readily available starting materials. The ultimate choice of method will be guided by the specific constraints of the project, including scale, cost, available equipment, and the chemical nature of any other functional groups present on the substrate.

References

  • ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.
  • ResearchGate. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate.
  • MDPI. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid.
  • BenchChem. (n.d.). 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers.
  • BenchChem. (n.d.). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • BOC Sciences. (n.d.). CAS 774531-43-0 1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid.
  • ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40).
  • Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • NIH. (n.d.). A practical catalytic reductive amination of carboxylic acids.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Santa Cruz Biotechnology. (n.d.). 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid | CAS 774531-43-0.
  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • BLD Pharm. (n.d.). 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • NIH. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.

Sources

Foreword: The Strategic Importance of the 4-Arylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic Acid

Authored by a Senior Application Scientist

The 1-(pyridin-4-yl)piperidine-4-carboxylic acid motif represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its rigid piperidine core, coupled with the ionizable carboxylic acid and the aromatic pyridine ring, provides a versatile platform for engaging with a multitude of biological targets. This structure is frequently encountered in the development of therapeutics targeting the central nervous system, ion channels, and various receptor families. Consequently, robust and scalable synthetic access to this key intermediate is a critical objective for researchers in drug discovery and development.

This guide provides a detailed exploration of the principal synthetic strategies for constructing 1-(pyridin-4-yl)piperidine-4-carboxylic acid (CAS No. 93913-86-1)[1][2][3]. We will dissect the mechanistic underpinnings of the most prevalent synthetic routes, offer a validated, step-by-step experimental protocol, and discuss alternative methodologies for consideration. The focus will be on not just the "how," but the fundamental "why" behind each experimental design choice, empowering the researcher to adapt and troubleshoot these methods effectively.

Table of Contents

  • Physicochemical Properties of the Target Compound

  • Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

    • Mechanistic Rationale

    • Detailed Experimental Protocol

    • Workflow Diagram

  • Alternative Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

    • Mechanistic Overview and Advantages

    • Catalytic Cycle Diagram

  • Synthesis of Key Starting Materials

  • References

Physicochemical Properties of the Target Compound

A clear understanding of the target molecule's properties is essential for planning its synthesis, purification, and characterization.

PropertyValueSource
CAS Number 93913-86-1[1][2]
Molecular Formula C11H14N2O2[1][2]
Molecular Weight 206.24 g/mol [1][2]
IUPAC Name 1-(pyridin-4-yl)piperidine-4-carboxylic acid[2]
Appearance Typically a solidN/A
Purity (Typical) >95%[4]

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and frequently cited method for the synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-halopyridine and a piperidine-4-carboxylate derivative. This approach is favored for its operational simplicity and use of readily available starting materials.

Mechanistic Rationale

The SNAr reaction is contingent on three core principles:

  • An Activated Aromatic Ring : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2- and 4-positions, making them susceptible to nucleophilic attack.

  • A Good Leaving Group : A halogen, typically chlorine, is positioned at the 4-position of the pyridine ring. Its departure is a key step in the reaction mechanism.

  • A Potent Nucleophile : The secondary amine of the piperidine ring acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the leaving group.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The choice of an ester of piperidine-4-carboxylic acid (e.g., the ethyl ester, also known as ethyl isonipecotate) is strategic. The ester group is less reactive than the secondary amine and serves as a protecting group for the carboxylic acid, preventing unwanted side reactions. A final hydrolysis step is required to liberate the desired carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1]

Reaction Scheme:

4-Chloropyridine + Ethyl piperidine-4-carboxylate → Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate → 1-(pyridin-4-yl)piperidine-4-carboxylic acid

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
4-Chloropyridine hydrochloride7379-35-3150.019.55 g0.0637
Ethyl piperidine-4-carboxylate1126-09-6157.2110.00 g0.0636
Triethylamine (TEA)121-44-8101.1926.0 mL0.187
Ethanol64-17-546.0710 mL-
Water7732-18-518.0230 mL-
Chloroform67-66-3119.38As needed-
N,N-Dimethylformamide (DMF)68-12-273.09As needed-

Step-by-Step Procedure:

  • Reaction Setup : In a heavy-walled sealed tube, combine 4-chloropyridine hydrochloride (9.55 g) and ethyl piperidine-4-carboxylate (10.00 g).[1]

  • Solvent and Base Addition : Add ethanol (10 mL) and water (30 mL) to the tube. To this suspension, add triethylamine (26.0 mL). The triethylamine serves a dual purpose: it deprotonates the 4-chloropyridine hydrochloride to the free base and neutralizes the HCl generated during the reaction, driving the equilibrium forward.

  • Reaction Conditions : Securely seal the tube and heat the reaction mixture to 150°C for 96 hours.[1] The high temperature is necessary to overcome the activation energy for the SNAr reaction. Safety Note: This reaction is performed under high pressure in a sealed tube. Ensure appropriate shielding and pressure-rated equipment are used.

  • Workup and Isolation of the Ester : After cooling the reaction to room temperature, add ethanol to the mixture. Filter off any insoluble materials. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate.

  • Hydrolysis to the Carboxylic Acid : The crude ester is then subjected to hydrolysis. While the cited source proceeds directly to purification of the final product, a standard hydrolysis step would involve refluxing the ester with an aqueous base (e.g., NaOH or KOH) followed by acidic workup to protonate the carboxylate.

  • Purification : Suspend the resulting residue in chloroform to precipitate the crude product. Collect the solid by filtration. Recrystallize the solid from a water/N,N-dimethylformamide mixture to yield the pure 1-(pyridin-4-yl)piperidine-4-carboxylic acid.[1]

  • Characterization : The final product can be characterized by mass spectrometry (APCI-MS M/Z: 207 [M+H]+) and NMR spectroscopy to confirm its structure and purity.[1]

Workflow Diagram

G cluster_0 Step 1: S_N_Ar Coupling cluster_1 Step 2: Hydrolysis & Purification Start 4-Chloropyridine HCl + Ethyl Piperidine-4-carboxylate Reagents TEA, Ethanol, Water 150°C, 96h Start->Reagents Intermediate Crude Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate Reagents->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) then Acidic Workup Intermediate->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Recrystallization (Water/DMF) Crude_Product->Purification Final_Product 1-(pyridin-4-yl)piperidine- 4-carboxylic acid Purification->Final_Product

Caption: Synthetic workflow for 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

Alternative Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates where SNAr reactions are sluggish or fail, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[5][6] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, particularly for constructing aryl amines.[5][7]

Mechanistic Overview and Advantages

The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]

Key Advantages:

  • Broad Scope : It tolerates a wide range of functional groups on both the amine and aryl halide partners.[5]

  • Milder Conditions : Compared to the high temperatures and pressures often required for SNAr, Buchwald-Hartwig couplings can often be performed under milder conditions.

  • High Efficiency : The reaction is generally high-yielding, driven by the formation of a stable C-N bond.

In the context of our target molecule, this would involve coupling 4-chloropyridine or 4-bromopyridine with piperidine-4-carboxylic acid or its ester. The choice of ligand is critical and often requires empirical screening. Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos) or bidentate ligands like BINAP are commonly employed to facilitate the key steps of oxidative addition and reductive elimination.[5][7]

Catalytic Cycle Diagram

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl Ligand_Exch Amine Coordination + Deprotonation (Base) PdII_Aryl->Ligand_Exch HNR_2 PdII_Amido L_n(Aryl)Pd(II)-NR_2 Ligand_Exch->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Aryl-NR_2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthesis of Key Starting Materials

The accessibility of starting materials is a crucial consideration in route selection.

  • Piperidine-4-carboxylic acid : This key building block can be readily synthesized via the catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid).[8][9] This reduction is typically achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide under hydrogen pressure.[8] The reaction involves the saturation of the aromatic pyridine ring to yield the corresponding piperidine.

  • 4-Halopyridines : 4-Chloropyridine and 4-bromopyridine are commercially available reagents, making them convenient starting points for the synthesis.

Conclusion and Future Outlook

The synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid is most reliably achieved through a nucleophilic aromatic substitution pathway, a method valued for its simplicity and use of inexpensive reagents. For more complex or sensitive substrates, the Buchwald-Hartwig amination provides a robust and highly adaptable alternative. As the demand for complex heterocyclic scaffolds in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable catalytic methods for C-N bond formation will remain an area of active research.

References

  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cai, Z., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(11), 13093-13107. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-Pyridin-4-ylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • AHH Chemical. (n.d.). 1-pyridin-4-yl-piperidine-4-carboxylic acid, CAS No.93913-86-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (1952). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (CAS 93913-86-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (CAS 93913-86-1), a heterocyclic compound of interest in pharmaceutical research and development. This document delves into the experimental methodologies for determining these properties, offering insights into the rationale behind the selection of techniques and the interpretation of results. The guide is structured to provide both a quick reference and an in-depth understanding for scientists engaged in drug discovery and chemical synthesis.

Chemical Identity and Structure

1-(Pyridin-4-yl)piperidine-4-carboxylic acid is a bifunctional molecule incorporating a pyridine ring, a piperidine ring, and a carboxylic acid group. This unique combination of functionalities dictates its physicochemical properties and potential biological activity.

  • CAS Number: 93913-86-1[1][2][3]

  • Molecular Formula: C₁₁H₁₄N₂O₂[2][4]

  • Molecular Weight: 206.24 g/mol [4]

  • IUPAC Name: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid[4]

  • Synonyms: 4-(1-Piperidinyl)pyridine-4-carboxylic acid

Chemical Structure:

Caption: 2D Structure of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.

Tabulated Physical Properties

The following table summarizes the key physical properties of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Where available, experimentally determined values are provided. In the absence of direct experimental data for this specific compound, typical ranges for analogous structures are noted to guide researchers.

PropertyValueSource/Method
Molecular Weight 206.24 g/mol PubChem (Computed)[4]
Appearance White to off-white crystalline powder (typical for similar compounds)General knowledge
Melting Point Not explicitly found; likely >300 °C (based on piperidine-4-carboxylic acid)Inferred from[5][6]
Boiling Point 407.9 °C at 760 mmHgNot experimentally verified in provided search results.
Flash Point 200.5 °CNot experimentally verified in provided search results.
Refractive Index 1.575Not experimentally verified in provided search results.
Solubility Soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in non-polar solvents.Inferred from general principles for similar structures[5][7]
pKa Not explicitly found; expected to have at least two pKa values (carboxylic acid and pyridine nitrogen)General chemical principles

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for drug development, influencing formulation, bioavailability, and stability. This section details the standard experimental protocols for key physical properties.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Experimental Protocol (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

G cluster_0 Melting Point Determination Workflow A Sample Preparation (Dry, powdered sample in capillary) B Apparatus Setup (Place capillary in heating block) A->B Load C Controlled Heating (Slow ramp rate near melting point) B->C Initiate D Visual Observation (Record onset and completion of melting) C->D Monitor E Data Analysis (Determine melting range) D->E Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Solubility is a crucial determinant of a drug's bioavailability. Understanding its solubility in various media (aqueous and organic) is essential for formulation development.

Experimental Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. For 1-(Pyridin-4-yl)piperidine-4-carboxylic acid, at least two pKa values are expected: one for the carboxylic acid group and one for the pyridine nitrogen.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol to ensure solubility) of known ionic strength.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Acquisition: The pH is recorded as a function of the volume of titrant added.

  • Data Analysis: The pKa value(s) are determined from the titration curve, typically as the pH at the half-equivalence point(s).

G cluster_1 pKa Determination by Potentiometric Titration P1 Prepare Analyte Solution (Known concentration and ionic strength) P2 Titration (Add standardized acid/base) P1->P2 Start P3 pH Monitoring (Record pH vs. titrant volume) P2->P3 Continuous P4 Data Analysis (Identify half-equivalence points) P3->P4 Generate Curve P5 Determine pKa(s) P4->P5 Calculate

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound, serving as a primary means of identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid is expected to show distinct signals for the protons on the pyridine and piperidine rings, as well as the acidic proton of the carboxylic acid (which may be exchangeable with deuterium in deuterated solvents).

    • Expected Chemical Shifts (δ, ppm):

      • Pyridine protons: ~6.5-8.5 ppm (downfield due to the aromatic and electron-withdrawing nature of the nitrogen)[8][9]

      • Piperidine protons (axial and equatorial): ~1.5-4.0 ppm[10][11]

      • Carboxylic acid proton: ~10-13 ppm (broad signal, may not be observed in protic deuterated solvents)[8]

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

    • Expected Chemical Shifts (δ, ppm):

      • Carboxylic acid carbonyl carbon: ~170-185 ppm[12][13][14][15]

      • Pyridine carbons: ~110-150 ppm[12][13][14][15]

      • Piperidine carbons: ~25-60 ppm[12][13][14][15]

Experimental Protocol (General):

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

  • Expected Characteristic Absorptions (cm⁻¹):

    • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹[16][17]

    • C-H stretch (aliphatic and aromatic): Bands in the range of 3100-2850 cm⁻¹[16][17]

    • C=O stretch (carboxylic acid): A strong, sharp absorption around 1730-1700 cm⁻¹[16][17]

    • C=N and C=C stretch (pyridine ring): Absorptions in the 1600-1475 cm⁻¹ region[16][17]

    • C-N stretch (piperidine): In the fingerprint region, typically 1250-1000 cm⁻¹[17]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded. The ATR technique is often preferred for solid samples as it requires minimal sample preparation.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (MW = 206.24), the molecular ion peak ([M+H]⁺) would be expected at m/z 207.25 in positive ion mode.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and cleavage adjacent to the carbonyl group.[18][19][20][21] The piperidine and pyridine rings may also undergo characteristic fragmentation.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions produced.

Conclusion

The physical properties of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid are integral to its application in drug development and chemical research. This guide has outlined the key physicochemical parameters and provided a framework for their experimental determination. A thorough understanding and accurate measurement of these properties are essential for advancing the scientific and therapeutic potential of this compound.

References

  • Solubility of Things. (n.d.). Izomeric name is not commonly used. Retrieved from [Link]

  • ChemBK. (2022, October 16). piperidine-4-carboxylic acid. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Stenutz. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-Pyridin-4-ylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Ghorbani-Choghamarani, A., et al. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b).... ResearchGate. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]

  • Zafar, S., et al. (2015, August 30). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chem JEE. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

Sources

The Predicted Biological Activity of N-(4-pyridyl)isonipecotic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of N-(4-pyridyl)isonipecotic acid, a novel compound at the intersection of GABAergic modulation and pyridinic pharmacophores. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge of its core components—isonipecotic acid and the 4-pyridyl group—to build a robust predictive framework for its mechanism of action and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding, testable hypotheses, and detailed experimental protocols to facilitate the exploration of N-(4-pyridyl)isonipecotic acid as a potential therapeutic agent, particularly in the realm of neurological disorders.

Introduction: The Rationale for N-(4-pyridyl)isonipecotic Acid

The design of novel central nervous system (CNS) active agents frequently involves the strategic combination of well-characterized pharmacophores to achieve desired therapeutic effects. N-(4-pyridyl)isonipecotic acid represents a compelling example of this approach, integrating the GABA-mimetic scaffold of isonipecotic acid with the electronically versatile 4-pyridyl moiety.

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the primary inhibitory neurotransmitter in the mammalian brain, γ-aminobutyric acid (GABA).[1][2] This structural similarity allows it to interact with components of the GABAergic system. Specifically, isonipecotic acid itself is a moderately potent partial agonist at GABA-A receptors.[2] However, its derivatives have garnered significant attention as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[3] By inhibiting these transporters, the concentration and duration of GABA in the synapse are increased, leading to enhanced inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[4] Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic nature allows for π-π stacking interactions with biological targets. The 4-pyridyl isomer, in particular, has distinct electronic properties that can influence the overall polarity, solubility, and target engagement of the parent molecule.

The conjugation of the 4-pyridyl group to the nitrogen of isonipecotic acid is hypothesized to modulate the GABAergic activity of the parent scaffold, potentially shifting its primary mechanism of action and altering its pharmacokinetic profile. This guide will explore the predicted biological activities stemming from this unique structural combination.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the structure of N-(4-pyridyl)isonipecotic acid, two primary biological activities are predicted: modulation of GABA-A receptors and inhibition of GABA transporters.

GABA-A Receptor Agonism

Isonipecotic acid is a known partial agonist at various subtypes of the GABA-A receptor.[2] The addition of the N-pyridyl group may alter this activity in several ways:

  • Steric Hindrance: The bulky pyridyl group could sterically hinder the binding of the isonipecotic acid core to the GABA binding site on the GABA-A receptor, potentially reducing its agonist activity compared to the parent molecule.

  • Altered Electronic Profile: The electron-withdrawing nature of the pyridine ring could influence the acidity of the carboxylic acid group and the overall charge distribution of the molecule, which may affect its interaction with the receptor's binding pocket.

  • Allosteric Modulation: It is also conceivable that the N-pyridyl moiety could interact with an allosteric site on the GABA-A receptor, thereby modulating the receptor's response to GABA or other agonists.

GABA Transporter (GAT) Inhibition

The most promising predicted activity for N-(4-pyridyl)isonipecotic acid is the inhibition of GABA transporters. Many potent and selective GAT inhibitors are N-substituted derivatives of isonipecotic acid and the related nipecotic acid.[3][5] The N-substituent plays a crucial role in conferring potency and selectivity for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

  • Lipophilicity and Blood-Brain Barrier Penetration: A significant challenge with isonipecotic acid is its inability to cross the blood-brain barrier.[2] The addition of the pyridyl group is expected to increase the lipophilicity of the molecule, which may enhance its ability to penetrate the CNS.

  • Interaction with the GAT Binding Pocket: The pyridyl ring could form specific interactions, such as hydrogen bonds or π-stacking, with residues in the binding pocket of one or more GAT subtypes, leading to potent inhibition. The structure-activity relationships of known GAT inhibitors suggest that the nature of the N-substituent is a key determinant of subtype selectivity.[3][5]

The following diagram illustrates the hypothesized dual mechanism of action of N-(4-pyridyl)isonipecotic acid on the GABAergic synapse.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT1 GABA Transporter (GAT-1) GABA_A_Receptor GABA-A Receptor N4PI N-(4-pyridyl)isonipecotic acid N4PI->GAT1 Inhibits N4PI->GABA_A_Receptor Potentially Modulates GABA_Synapse->GAT1 Reuptake GABA_Synapse->GABA_A_Receptor Binds to

Caption: Hypothesized dual action of N-(4-pyridyl)isonipecotic acid.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of N-(4-pyridyl)isonipecotic acid, a tiered experimental approach is recommended, starting with in vitro assays to establish target engagement and progressing to more complex cellular and in vivo models.

Synthesis of N-(4-pyridyl)isonipecotic Acid

A plausible synthetic route for N-(4-pyridyl)isonipecotic acid would involve the N-arylation of isonipecotic acid or its ester derivative with a suitable 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine, under conditions amenable to Buchwald-Hartwig amination or a similar cross-coupling reaction. Alternatively, a nucleophilic aromatic substitution reaction could be employed.

Illustrative Synthetic Workflow:

synthesis_workflow Start Starting Materials: Isonipecotic Acid Ester 4-Halopyridine Coupling N-Arylation Reaction (e.g., Buchwald-Hartwig) Start->Coupling Purification1 Work-up and Purification (e.g., Chromatography) Coupling->Purification1 Hydrolysis Ester Hydrolysis Purification1->Hydrolysis Purification2 Final Purification and Characterization (NMR, MS) Hydrolysis->Purification2 Final_Product N-(4-pyridyl)isonipecotic acid Purification2->Final_Product

Caption: A generalized synthetic workflow for N-(4-pyridyl)isonipecotic acid.

In Vitro Assays

Objective: To determine the affinity of N-(4-pyridyl)isonipecotic acid for the GABA-A receptor.

Principle: This is a competitive radioligand binding assay using a known high-affinity GABA-A receptor ligand, such as [³H]muscimol or [³H]gabazine.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) by homogenization and differential centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the synaptic membranes with a fixed concentration of the radioligand and varying concentrations of N-(4-pyridyl)isonipecotic acid. Include a control with no competitor and a non-specific binding control with a high concentration of a known GABA-A agonist (e.g., GABA).

  • Termination and Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the logarithm of the competitor concentration. Determine the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.

Objective: To measure the inhibitory potency of N-(4-pyridyl)isonipecotic acid on different GAT subtypes.

Principle: This assay measures the uptake of a radiolabeled substrate, [³H]GABA, into cells expressing specific GAT subtypes.

Step-by-Step Protocol:

  • Cell Culture: Use cell lines stably expressing individual human or rat GAT subtypes (e.g., HEK293-hGAT-1, CHO-rGAT-2, etc.).

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of N-(4-pyridyl)isonipecotic acid or a reference inhibitor (e.g., tiagabine for GAT-1).

  • Initiation of Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of GABA uptake for each GAT subtype.

Electrophysiological Studies

Objective: To characterize the functional effects of N-(4-pyridyl)isonipecotic acid on GABA-A receptor-mediated currents.

Principle: Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA-A receptors allows for the direct measurement of ion channel activity.

Step-by-Step Protocol:

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or oocytes/cell lines expressing specific GABA-A receptor subtypes.

  • Recording: Perform whole-cell voltage-clamp recordings.

  • Drug Application: Apply GABA in the presence and absence of N-(4-pyridyl)isonipecotic acid to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Data Analysis: Measure changes in the amplitude, kinetics, and reversal potential of the GABA-evoked currents.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological data obtained from the proposed experiments will provide crucial insights into the structure-activity relationship of N-aryl isonipecotic acid derivatives.

Data Summary Table (Hypothetical):

CompoundGABA-A Receptor Ki (µM)GAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
Isonipecotic Acid15>100>100>100
N-(4-pyridyl)isonipecotic acidTo be determinedTo be determinedTo be determinedTo be determined
Tiagabine (Reference)>1000.15020

Should N-(4-pyridyl)isonipecotic acid demonstrate promising activity, particularly as a GAT inhibitor, future work could focus on:

  • Positional Isomers: Synthesizing and testing N-(2-pyridyl)- and N-(3-pyridyl)isonipecotic acid to understand the influence of the nitrogen position in the pyridine ring.

  • Substituent Effects: Introducing various substituents on the pyridine ring to modulate electronic properties, lipophilicity, and steric bulk to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of epilepsy, anxiety, or other relevant neurological disorders.

Conclusion

N-(4-pyridyl)isonipecotic acid is a rationally designed molecule with a high probability of interacting with the GABAergic system. Based on the extensive research on isonipecotic acid derivatives, it is strongly hypothesized to act as a GABA transporter inhibitor, with a potential secondary activity at GABA-A receptors. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and comprehensive biological evaluation of this compound. The insights gained from such studies will not only elucidate the specific pharmacological profile of N-(4-pyridyl)isonipecotic acid but also contribute to the broader understanding of the structure-activity relationships governing the N-substituted isonipecotic acid class of compounds, paving the way for the development of novel therapeutics for neurological disorders.

References

  • Gleave, R. J., et al. (2010). The GABAA receptor agonist properties of nipecotic acid. British Journal of Pharmacology, 100(3), 553-558.
  • Isonipecotic acid. (2023). In Grokipedia. Retrieved from [Link]

  • Isonipecotic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Isaacson, J. S., Solis, J. M., & Trussell, L. O. (1993). Postsynaptic action of endogenous GABA released by nipecotic acid in the hippocampus. Journal of Neurophysiology, 70(4), 1755-1765.
  • Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 12(3), 369-385.
  • Zhang, M., et al. (2021). Molecular basis for the inhibition of GAT1 by nipecotic acid and tiagabine.
  • Zhou, Y., et al. (2023). Molecular basis of human GABA transporter 3 inhibition.
  • Singh, S. K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(16), e110499.
  • Synthesis of Isonipecotic acid methyl ester 1. (n.d.). In ResearchGate. Retrieved from [Link]

  • Carfagna, C., et al. (2016). Synthesis and Structure-Activity Relationships of Novel Arylpiperazines as Potent Antagonists of α1-adrenoceptor. Journal of Medicinal Chemistry, 59(21), 9876-9889.
  • Lo, Y. C., et al. (2020). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 199, 112396.
  • Papakyriakou, A., et al. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 26(11), 3291.
  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
  • Synthesis of N-acetyl isonipecotic acid. (n.d.). In PrepChem.com. Retrieved from [Link]

  • Synthesis of 4-piperidinecarboxylic acid. (n.d.). In PrepChem.com. Retrieved from [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). In Google Patents.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 3455-3485.
  • Joshi, J. D., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(5), 653-656.
  • López-Rodríguez, M. L., et al. (2001). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8. 1 Computational Simulation of Ligand-Receptor Interaction of 5-HT1A R Agonists with Selectivity over α1-Adrenoceptors. Journal of Medicinal Chemistry, 44(12), 1989-1999.
  • Zuniga-Lopez, M. C., et al. (2022).
  • Abdel-Aal, A. M., et al. (2014). Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides. International Journal of Molecular Sciences, 15(7), 12156-12171.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid as a GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, a novel compound with structural similarities to known inhibitors of gamma-aminobutyric acid (GABA) transporters. Based on a comprehensive analysis of its core chemical motifs—the piperidine-4-carboxylic acid scaffold and the pyridinylmethyl group—we postulate that this molecule functions as a competitive inhibitor of GABA uptake, primarily targeting GABA transporters (GATs). This guide will explore the established pharmacology of related compounds, most notably Tiagabine, to construct a probable mechanistic framework. Furthermore, we will provide detailed, field-proven experimental protocols to rigorously test this hypothesis, enabling researchers to elucidate the compound's precise biological activity, transporter selectivity, and therapeutic potential.

Introduction: The GABAergic System and the Rationale for GABA Uptake Inhibition

The gamma-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter network in the mammalian central nervous system (CNS).[1][2] The delicate balance between excitatory and inhibitory signaling is fundamental for normal brain function, and its disruption is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3] GABA exerts its inhibitory effects by binding to postsynaptic GABA receptors, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4]

The action of GABA in the synaptic cleft is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.[5] These transporters actively remove GABA from the synapse, thereby terminating its inhibitory signal.[5] To date, four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1).[5][6]

Inhibition of these transporters presents a compelling therapeutic strategy. By blocking GABA reuptake, the concentration and residence time of GABA in the synaptic cleft are increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission.[4][7] This mechanism is the basis for the clinical efficacy of anticonvulsant drugs like Tiagabine.[1][7]

The structure of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid incorporates the piperidine-4-carboxylic acid moiety, a well-established pharmacophore for interacting with GABA transporters.[8] This, combined with the aromatic pyridinylmethyl group, suggests a high probability of activity as a GABA uptake inhibitor. This guide will, therefore, proceed under this primary hypothesis.

Postulated Mechanism of Action: Competitive Inhibition of GABA Transporters

We hypothesize that 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid acts as a competitive inhibitor at the GABA binding site on one or more of the GABA transporters. The piperidine ring and the carboxylic acid group likely mimic the structure of GABA, allowing the compound to dock within the transporter's binding pocket. The pyridinylmethyl substituent would then be expected to interact with adjacent allosteric or hydrophobic pockets, influencing the compound's affinity and selectivity for the different GAT subtypes.

The anticipated downstream effect of this interaction is a reduction in the velocity of GABA transport, leading to an accumulation of GABA in the synaptic cleft. This enhanced GABAergic tone would, in turn, increase the activation of postsynaptic GABA-A and GABA-B receptors, resulting in a net inhibitory effect on neuronal firing.

Signaling Pathway Diagram

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GABA Transporter (GAT-1) GAT1->GABA_Vesicle Recycling GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Compound 1-pyridin-4- ylmethylpiperidine- 4-carboxylic acid Compound->GAT1 Inhibition Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_Receptor->Inhibitory_Signal

Caption: Postulated mechanism of action at the GABAergic synapse.

Comparative Pharmacology: Learning from Tiagabine

Tiagabine, marketed as Gabitril, is a potent and selective inhibitor of GAT-1 and serves as an excellent reference compound.[3][9] Understanding its properties provides a roadmap for the characterization of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Pharmacological Parameter Tiagabine (Gabitril) 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid
Primary Target GAT-1[1][3]Hypothesized: GAT-1, GAT-2, GAT-3, and/or BGT-1
Mechanism of Action Selective GABA Reuptake Inhibitor[4][7]Hypothesized: Competitive GABA Uptake Inhibitor
Clinical Indication Adjunctive therapy for partial seizures[7]To be determined
Bioavailability ~90%[1][7]To be determined
Protein Binding 96%[1][7]To be determined
Metabolism Primarily via CYP3A4[1][7]To be determined
Elimination Half-life 7-9 hours[7]To be determined

Experimental Validation: A Step-by-Step Approach

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to characterizing the compound's activity.

In Vitro Characterization: Transporter Binding and Uptake Inhibition

Objective: To determine the affinity and inhibitory potency of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid at the four known human GABA transporters.

Experimental Workflow Diagram

in_vitro_workflow cluster_cell_culture Cell Line Preparation cluster_binding_assay Radioligand Binding Assay cluster_uptake_assay [3H]-GABA Uptake Assay Cell_Lines HEK293 cells stably expressing hGAT-1, hGAT-2, hGAT-3, or hBGT-1 Binding_Protocol 1. Incubate cell membranes with [3H]-GABA and varying concentrations of test compound. 2. Separate bound and free radioligand. 3. Quantify bound radioactivity. Cell_Lines->Binding_Protocol Uptake_Protocol 1. Incubate intact cells with [3H]-GABA in the presence of varying concentrations of test compound. 2. Lyse cells and measure intracellular radioactivity. Cell_Lines->Uptake_Protocol Binding_Data Determine Ki (Inhibition Constant) Binding_Protocol->Binding_Data Uptake_Data Determine IC50 (Half-maximal Inhibitory Concentration) Uptake_Protocol->Uptake_Data

Caption: Workflow for in vitro characterization of transporter activity.

Detailed Protocol: [³H]-GABA Uptake Assay

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with human GAT-1, GAT-2, GAT-3, or BGT-1 in appropriate media. Plate cells in 96-well plates and grow to confluence.

  • Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).

  • Compound Preparation: Prepare a stock solution of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • Wash the cell monolayers with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-15 minutes at room temperature.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]-GABA.

    • Incubate for a short period (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a scintillation cocktail.

    • Quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality and Self-Validation: This assay directly measures the functional consequence of the compound's interaction with the transporter—the inhibition of GABA uptake. Including a known selective inhibitor for each transporter subtype (e.g., Tiagabine for GAT-1) as a positive control is crucial for validating the assay's performance.

In Vivo Evaluation: Anticonvulsant and Behavioral Models

Objective: To assess the in vivo efficacy of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid in animal models of epilepsy and to evaluate its potential side-effect profile.

Recommended Animal Models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Seizure Test: A model for myoclonic and generalized seizures.

  • Amygdala Kindling Model: A model for complex partial seizures, which is particularly sensitive to GABAergic drugs.[3]

  • Rotarod Test: To assess potential motor impairment and sedation.

Experimental Protocol: PTZ Seizure Test in Mice

  • Animal Acclimation: Acclimate male mice to the laboratory environment for at least one week.

  • Compound Administration: Administer 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • PTZ Challenge: After a predetermined pre-treatment time, administer a convulsive dose of PTZ subcutaneously.

  • Observation: Observe the animals for a period of 30 minutes and record the latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic-tonic seizures).

  • Data Analysis: Compare the seizure parameters between the compound-treated and vehicle-treated groups to determine the anticonvulsant effect.

Causality and Self-Validation: A dose-dependent protection against PTZ-induced seizures would provide strong evidence for in vivo target engagement and anticonvulsant activity. Correlating the effective doses in this model with the in vitro IC₅₀ values and pharmacokinetic data will help establish a clear pharmacodynamic-pharmacokinetic relationship.

Conclusion and Future Directions

The structural features of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid strongly suggest its potential as a novel GABA uptake inhibitor. The technical guide provided herein outlines a clear and logical path to formally test this hypothesis, from initial in vitro characterization to in vivo proof-of-concept studies. The successful completion of these experiments will not only elucidate the compound's precise mechanism of action but also pave the way for its further development as a potential therapeutic agent for a range of neurological disorders.

References

  • Vertex AI Search. (2025, March 8). Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tiagabine Hydrochloride?.
  • Wikipedia. (n.d.). Tiagabine.
  • Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2–S6.
  • Pediatric Oncall. (n.d.). Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • U.S. Food and Drug Administration. (2016, August 8). GABITRIL (tiagabine hydrochloride) Tablets Rx only.
  • Medscape. (n.d.). Gabitril (tiagabine) dosing, indications, interactions, adverse effects, and more.
  • Borden, L. A., Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of medicinal chemistry, 37(15), 2334–2342.
  • Krogsgaard-Larsen, P., Falch, E., & Christensen, A. V. (1984). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of medicinal chemistry, 27(5), 585–591.
  • Andersen, K. E., Knutsen, L. J., Sørensen, P. O., & Suzdak, P. D. (1997). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of medicinal chemistry, 40(11), 1649–1661.
  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716–1725.
  • Sigma-Aldrich. (n.d.). GABA Transporters.

Sources

The Piperidine Scaffold: A Privileged Motif for Targeting a Spectrum of Therapeutic Areas

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, including numerous blockbuster drugs, is a testament to its remarkable versatility as a pharmacophore.[3][4] This guide, intended for researchers, scientists, and drug development professionals, delves into the core therapeutic targets of piperidine derivatives, elucidating the underlying mechanisms of action and providing practical, field-proven experimental methodologies for their investigation. We will explore how the conformational flexibility and the capacity for strategic substitution of the piperidine nucleus have enabled the design of potent and selective modulators of a wide array of biological targets.[5][6]

Part 1: The Piperidine Core - A Foundation for Diverse Biological Activity

The significance of the piperidine scaffold lies in its ability to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with the binding pockets of enzymes and receptors. This structural feature, coupled with its favorable physicochemical properties, has rendered it a "privileged structure" in drug discovery.[4] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic effects.[7][8]

This guide will navigate through the key therapeutic areas where piperidine derivatives have made a significant impact, with a focus on neurodegenerative diseases, oncology, pain management, and infectious diseases. For each area, we will dissect the primary molecular targets and the intricate signaling pathways through which these compounds exert their therapeutic effects.

Part 2: Therapeutic Targets in Neurodegenerative Disorders

The rising prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's has spurred intensive research into novel therapeutic strategies. Piperidine derivatives have emerged as a promising class of compounds for tackling these complex disorders, primarily by targeting key enzymes and receptors involved in their pathophysiology.[9][10]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition in Alzheimer's Disease

A primary therapeutic approach for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11] Donepezil, a well-known piperidine derivative, is a potent and selective inhibitor of AChE and serves as a first-line treatment for Alzheimer's disease.[11][12]

The mechanism of action involves the piperidine moiety binding to the catalytic and peripheral anionic sites of the cholinesterase enzymes.[11] Specifically, the benzyl-piperidine group can establish crucial interactions with key amino acid residues such as Trp84, Trp279, Phe330, and Phe331 in the active site of AChE.[11]

A standard method to evaluate the inhibitory potential of piperidine derivatives against AChE and BuChE is the Ellman's spectrophotometric method.

Principle: This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • AChE solution (from electric eel) and BuChE solution (from equine serum) prepared in phosphate buffer.

    • Substrate solutions: Acetylthiocholine iodide (ATCI) and S-butyrylthiocholine chloride (BTCC) prepared in phosphate buffer.

    • DTNB solution prepared in phosphate buffer.

    • Test compound (piperidine derivative) solutions at various concentrations.

    • Positive control (e.g., Donepezil).

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution.

    • Add 50 µL of the respective enzyme solution (AChE or BuChE).

    • Incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCC for BuChE).

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).[13]

Monoamine Oxidase (MAO) Inhibition in Parkinson's Disease

Monoamine oxidase (MAO) enzymes are crucial in the metabolism of monoamine neurotransmitters like dopamine.[14] Inhibition of MAO-B, in particular, can increase the levels of dopamine in the brain, which is a key therapeutic strategy for Parkinson's disease. Piperine, a naturally occurring piperidine alkaloid found in black pepper, has been identified as a potent MAO inhibitor.[14]

The structure-activity relationship of piperidine derivatives as MAO inhibitors suggests that the length of the linker between the piperidine ring and other aromatic moieties, as well as the substitution pattern on the piperidine ring, significantly influences the inhibitory activity and selectivity towards MAO-A or MAO-B.[14]

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO MAO Dopamine->MAO Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAO->Metabolites Dopamine_cleft->Dopamine Reuptake Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Piperidine_derivative Piperidine Derivative (MAO Inhibitor) Piperidine_derivative->MAO Inhibition

Caption: Inhibition of MAO by piperidine derivatives increases dopamine levels.

Part 3: Piperidine Derivatives in Oncology

The piperidine scaffold is a recurring motif in a multitude of anticancer agents.[15][16] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key kinases, and disruption of the proteasome system.[15][17]

Targeting Signaling Pathways: NF-κB and PI3K/Akt

Many piperidine derivatives have been shown to induce apoptosis in cancer cells by modulating critical signaling pathways such as NF-κB and PI3K/Akt.[15] The activation of these pathways is often implicated in cancer cell proliferation, survival, and resistance to therapy. By inhibiting these pathways, piperidine-based compounds can trigger programmed cell death.

anticancer_workflow start Start: Cancer Cell Line Culture treatment Treat cells with Piperidine Derivative (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI staining) incubation->apoptosis_assay western_blot Western Blot for Protein Expression (e.g., NF-κB, Akt, Caspases) incubation->western_blot ic50 Determine IC50 Value mtt_assay->ic50 mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism western_blot->mechanism

Caption: A typical workflow for evaluating the anticancer potential of piperidine derivatives.

Proteasome Inhibition in Multiple Myeloma

The proteasome is a critical cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition is a validated therapeutic strategy for certain cancers, particularly multiple myeloma. Novel non-covalent piperidine-containing dipeptidyl derivatives have been designed and synthesized as potent proteasome inhibitors.[17] Some of these compounds have exhibited significant proteasome inhibitory activities with IC50 values in the nanomolar range, even more potent than the approved drug Carfilzomib.[17]

Compound IDProteasome IC50 (nM)RPMI 8226 IC50 (nM)MM-1S IC50 (nM)
28 1.4 ± 0.113.9 ± 1.89.5 ± 0.5
24 ---
27 ---
29 ---
Carfilzomib>20--
Data sourced from a study on novel non-covalent piperidine-containing peptidyl proteasome inhibitors.[17] The table is partially populated as the full dataset was not available in the initial search results.

Part 4: Modulating Pain and Inflammation

Piperidine derivatives have a long-standing history in the development of analgesics, with the piperidine moiety being an essential component of morphine.[18] The µ-opioid receptor is a key target for achieving analgesia.[18] Furthermore, some piperidine derivatives exhibit anti-inflammatory properties by inhibiting pathways related to prostaglandins and thromboxane A2.[19]

µ-Opioid Receptor Agonism

The analgesic effects of many piperidine-based compounds are mediated through their interaction with µ-opioid receptors in the central and peripheral nervous systems. Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives within the receptor's transmembrane helices, interacting with key residues such as Q124, D147, and Y148.[18]

A. Writhing Test (Acetic Acid-Induced)

Principle: This test assesses the analgesic effect of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Drug Administration: Administer the test piperidine derivative or the standard analgesic (e.g., morphine) intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Writhing: After a specific period (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, stretching of the body and extension of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group. A significant reduction in the number of writhes indicates an analgesic effect.[18]

Part 5: Combating Infectious Diseases

The chemical diversity of piperidine derivatives has also been harnessed to develop agents against various infectious diseases, including viral, bacterial, and parasitic infections.[7][20][21]

Antiviral Activity Against Influenza Virus

Several piperidine-based compounds have been identified as potent inhibitors of the influenza virus.[21] Structure-activity relationship studies have revealed that an ether linkage between a quinoline and a piperidine ring is crucial for the inhibitory activity.[21] Time-of-addition experiments have suggested that these compounds interfere with an early to middle stage of the influenza virus replication cycle.[21]

Compound IDEC50 (µM)Selectivity Index (SI)
11e 0.05>160,000
EC50 represents the concentration required to inhibit viral activity by 50%. The selectivity index is the ratio of the cytotoxic concentration to the effective concentration.[21]

Conclusion

The piperidine scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its structural and chemical tractability allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key therapeutic targets of piperidine derivatives, supported by detailed experimental protocols and mechanistic insights. As our understanding of disease biology deepens, the versatility of the piperidine nucleus will undoubtedly continue to be exploited to address unmet medical needs across a wide range of therapeutic areas.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link]

  • Paul, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 872995. [Link]

  • Rubtsov, A. E., et al. (2020). Piperidine-Based Drug Discovery. ResearchGate. [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

  • CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

  • de Paula, M. S., et al. (2021). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 16(7), e0254692. [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect. [Link]

  • Wang, Y., et al. (2016). Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. European Journal of Medicinal Chemistry, 124, 814-825. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 293-309. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • da Silva, A. C., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • ResearchGate. (2025). (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. [Link]

  • ResearchGate. (n.d.). Piperidine Analogs as Antioxidants and Anticancer Agents. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]

  • Kadyrova, E. L., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(10), 1438. [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Wang, G., et al. (2013). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Acta Pharmacologica Sinica, 34(12), 1559-1566. [Link]

  • Molecules. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. [Link]

  • Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar. [Link]

  • Khan, K. M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 21(9), 2447-2454. [Link]

  • ACS Medicinal Chemistry Letters. (2023). Novel Piperidine Derivatives as NNMT Inhibitors for Treating Chronic Kidney Disease or Acute Kidney Injury. [Link]

Sources

An In-Depth Technical Guide to the 1-Pyridin-4-ylmethylpiperidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid scaffold represents a compelling molecular architecture in modern medicinal chemistry. This guide delves into the synthesis, physicochemical characteristics, and pharmacological rationale underpinning this scaffold, with a primary focus on its role as a modulator of the γ-aminobutyric acid (GABA) system. By merging the conformationally constrained isonipecotic acid core with the versatile pyridinylmethyl moiety, this scaffold offers a unique combination of structural rigidity and tunable electronic properties. We will explore its potential as a precursor for novel central nervous system (CNS) agents, particularly as a potent inhibitor of GABA transporters (GATs). This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental protocols and the scientific reasoning that drives discovery and application.

Introduction: The Strategic Value of the Scaffold

In drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful therapeutic agents. The piperidine ring is one such structure, prized for its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional space. The specific scaffold of this guide, 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, is built upon the piperidine-4-carboxylic acid core, also known as isonipecotic acid.

Isonipecotic acid is a structural analogue of GABA, the principal inhibitory neurotransmitter in the mammalian CNS.[1] By constraining the flexible GABA backbone into a piperidine ring, isonipecotic acid provides a rigid template that has been instrumental in developing ligands for the GABAergic system.[1][2] The critical innovation in the topic scaffold is the N-alkylation with a pyridin-4-ylmethyl group. This functionalization serves several key purposes:

  • Modulation of Physicochemical Properties: The pyridine ring introduces aromaticity and a basic nitrogen atom, significantly altering the scaffold's polarity, solubility, and potential for hydrogen bonding compared to simple alkyl or lipophilic aryl substituents.

  • Introduction of Specific Drug-Target Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking or cation-π interactions with biological targets.[3]

  • Vector for Further Derivatization: The pyridine ring can be easily substituted, allowing for fine-tuning of the molecule's electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.[3]

This guide will systematically deconstruct this scaffold, starting from its synthesis and culminating in its application as a promising lead for CNS drug development.

Scaffold 1-Pyridin-4-ylmethyl- piperidine-4-carboxylic acid Core Piperidine-4-carboxylic acid (Isonipecotic Acid) Scaffold->Core based on Modifier Pyridin-4-ylmethyl Group Scaffold->Modifier modified by GABA GABA Analogue Core->GABA is a GAT GABA Transporter (GAT) Inhibition Modifier->GAT fine-tunes interaction with GABA->GAT targets CNS CNS Drug Discovery GAT->CNS enables

Caption: Logical relationship of the core components and therapeutic target.

Synthesis and Physicochemical Profile

The rational synthesis of the target scaffold is paramount for its exploration. The most direct and common approach is the N-alkylation of the piperidine-4-carboxylic acid core with an appropriate pyridine-containing electrophile.

Synthetic Pathway Rationale

The secondary amine of the piperidine ring is a potent nucleophile that readily reacts with alkyl halides. The chosen electrophile, 4-(chloromethyl)pyridine, provides the desired pyridin-4-ylmethyl substituent. A crucial consideration is the protection of the carboxylic acid group during this step. While the reaction can sometimes proceed with the free acid, esterification (e.g., to a methyl or ethyl ester) is often employed to prevent side reactions and improve solubility in organic solvents. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[4][5] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for this type of substitution reaction.[6]

cluster_0 Synthetic Workflow Start Piperidine-4-carboxylic acid ethyl ester Intermediate Ethyl 1-(pyridin-4-ylmethyl) piperidine-4-carboxylate Start->Intermediate N-Alkylation Reagent 4-(Chloromethyl)pyridine + K₂CO₃ in DMF Product 1-(Pyridin-4-ylmethyl) piperidine-4-carboxylic acid Intermediate->Product Saponification Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH)

Caption: High-level workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid via N-alkylation of ethyl isonipecotate followed by ester hydrolysis.

Materials:

  • Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1M solution

Step 1: N-Alkylation

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add ethyl isonipecotate (1.0 eq.).

  • Add anhydrous DMF to dissolve the ester.

  • Add anhydrous potassium carbonate (2.5 eq.). The additional base is required to neutralize the hydrochloride salt of the alkylating agent.[4]

  • Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq.) portion-wise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved via column chromatography.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH ~6-7 with 1M HCl. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid.

Physicochemical Data

The introduction of the pyridinylmethyl group imparts distinct properties to the isonipecotic acid core.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[7][8]
Molecular Weight 220.27 g/mol [7][8]
Appearance White to Off-White Solid[8]
CAS Number 774531-43-0[7]
Computed pKa (strongest acidic) 4.2 (Carboxylic Acid)PubChem
Computed pKa (strongest basic) 8.9 (Piperidine N)PubChem
Computed LogP 0.8PubChem

Pharmacological Rationale: Targeting GABA Transporters

The primary therapeutic rationale for exploring this scaffold is its potential to inhibit GABA transporters (GATs).

The GABAergic System and GATs

GABA is the workhorse of inhibition in the brain. Its signaling is terminated by its removal from the synaptic cleft via four known high-affinity Na⁺/Cl⁻-dependent GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[1][9] GAT-1 is the predominant neuronal isoform and is a well-validated drug target.[10] By inhibiting GAT-1, the extracellular concentration of GABA is increased, enhancing inhibitory neurotransmission. This mechanism is clinically proven to be effective in treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][11]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle GABA Vesicles Synapse GABA in Synaptic Cleft Vesicle->Synapse Release GAT1 GAT-1 Transporter Synapse->GAT1 Reuptake GABAR GABA Receptor Synapse->GABAR Neuron Neuron Activity (-) GABAR->Neuron Inhibitory Signal Inhibitor Scaffold as GAT-1 Inhibitor Inhibitor->GAT1 Blocks

Caption: Mechanism of GAT-1 inhibition to enhance GABAergic signaling.

Structure-Activity Relationship (SAR)

The development of GAT inhibitors has largely been built upon the nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) scaffolds. The clinically used anticonvulsant, Tiagabine, is a derivative of nipecotic acid.[10][11]

Key SAR insights include:

  • The Amino Acid Core: The carboxylic acid and the piperidine nitrogen are essential pharmacophoric features. The carboxylate group is believed to interact with a sodium ion and key residues within the transporter's binding pocket.[9]

  • The N-Substituent: A large, lipophilic N-substituent is critical for high-affinity binding to GAT-1. In Tiagabine, this is a 4,4-bis(3-methyl-2-thienyl)-butenyl group.[11] This lipophilic tail anchors the inhibitor deep within a hydrophobic pocket of the transporter.

The 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid scaffold offers an intriguing alternative to purely lipophilic N-substituents. The pyridinylmethyl group can occupy the same hydrophobic pocket while presenting unique opportunities for polar and aromatic interactions, potentially leading to altered subtype selectivity (e.g., GAT-1 vs. GAT-2/3/BGT-1) or improved pharmacokinetic properties.[12][13]

Applications and Future Directions

The primary application for this scaffold and its derivatives is in the discovery of novel CNS agents.

  • Anticonvulsants: Given the validated role of GAT-1 inhibition in epilepsy, derivatives of this scaffold are prime candidates for development as new antiepileptic drugs.[1][11]

  • Anxiolytics and Neuropathic Pain: Enhanced GABAergic tone is also a therapeutic strategy for anxiety disorders and certain types of neuropathic pain, representing further avenues for investigation.[2]

Future work should focus on a systematic exploration of the scaffold's SAR. This includes:

  • Substitution on the Pyridine Ring: Introducing electron-donating or -withdrawing groups to modulate the basicity and electronic character of the pyridine nitrogen.

  • Modification of the Linker: Varying the length and nature of the linker between the piperidine and pyridine rings.

  • Stereochemistry: Although the 4-position of the piperidine is achiral, derivatization at other positions could introduce stereocenters, which often have a profound impact on biological activity.[14]

Protocol: In Vitro GABA Uptake Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against a specific GAT subtype expressed in a cell line.

Materials:

  • HEK-293 cells stably expressing the target human GAT subtype (e.g., hGAT-1).

  • [³H]GABA (radiolabeled GABA).

  • Test compound (e.g., 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid).

  • Known GAT inhibitor as a positive control (e.g., Tiagabine for GAT-1).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate the GAT-expressing HEK-293 cells in a 96-well plate and grow to confluence.

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Assay Initiation: Aspirate the growth medium from the cells and wash with assay buffer.

  • Pre-incubation: Add the different concentrations of the test compound or control to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Uptake Reaction: Initiate the uptake by adding a mixture of [³H]GABA and non-labeled GABA to each well. Incubate for a short, defined period (e.g., 10 minutes).

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells (e.g., with NaOH or a commercial lysis buffer) and transfer the lysate to a scintillation vial containing scintillation fluid.

  • Data Analysis: Measure the radioactivity in a scintillation counter. The amount of [³H]GABA taken up by the cells will be inversely proportional to the inhibitory potency of the compound. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid scaffold is a strategically designed molecular framework that leverages the GABA-mimetic core of isonipecotic acid and the versatile chemical properties of the pyridine ring. Its straightforward synthesis and clear pharmacological rationale make it an attractive starting point for the development of novel CNS therapeutics, particularly selective GABA uptake inhibitors. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to effectively explore and exploit the potential of this promising scaffold in their drug discovery programs.

References

  • Andersen, K. E., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4498-4501. [Link]

  • Jurik, A., et al. (2017). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

  • Petrera, M., et al. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem, 11(5), 483-490. [Link]

  • Padinjareveettil, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110531. [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved January 11, 2026, from [Link]

  • Wrobel, D., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(18), 13444-13462. [Link]

  • Aronis, S. S., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(7), 5581-5597. [Link]

  • Cigan, V. V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved January 11, 2026, from [Link]

  • Vogensen, S. B., et al. (2013). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. British Journal of Pharmacology, 170(4), 836-848. [Link]

  • Knutsen, L. J., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(19), 3447-3462. [Link]

  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063-1079. [Link]

  • ResearchGate. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved January 11, 2026, from [Link]

  • Ates-Alagoz, Z. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Grewal, G., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 9(22), 24967-24985. [Link]

Sources

in vitro evaluation of N-(4-pyridyl)isonipecotic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of N-(4-pyridyl)isonipecotic Acid

Introduction: Targeting GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. The precise regulation of GABA levels in the synaptic cleft is critical for maintaining the delicate balance between neuronal excitation and inhibition. Disturbances in this system are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and mood disorders.[1][2][3] The termination of GABAergic signaling is primarily mediated by a family of sodium- and chloride-dependent GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.[3][4]

Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] Inhibiting these transporters can prolong the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is a clinically validated strategy for treating certain forms of epilepsy.[3] While GAT1 has been extensively studied, the therapeutic potential of modulating the other subtypes remains an active area of research, largely due to a lack of selective pharmacological tools.[3]

N-(4-pyridyl)isonipecotic acid is a structural derivative of isonipecotic acid, a known conformationally constrained analogue of GABA.[5] Isonipecotic acid itself is recognized as a partial agonist at GABA-A receptors.[5][6] The introduction of a pyridyl moiety to the isonipecotic acid scaffold presents an intriguing modification that could alter its pharmacological profile, potentially shifting its activity towards the GABA transporters. The pyridine ring, a common motif in medicinal chemistry, can introduce new binding interactions and modify the physicochemical properties of the parent molecule.[7][8]

This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven framework for the systematic . We will move beyond a simple listing of protocols to explain the causal logic behind each experimental step, ensuring a robust and self-validating approach to characterizing this novel compound.

Section 1: Foundational Characterization of the Test Compound

Before commencing any biological evaluation, the identity, purity, and fundamental properties of N-(4-pyridyl)isonipecotic acid must be rigorously established. This foundational step is critical for the reproducibility and validity of all subsequent data.

Synthesis and Purification

The synthesis of N-(4-pyridyl)isonipecotic acid can be achieved through several established synthetic routes. One common approach involves the N-arylation of isonipecotic acid or its ester derivatives with a suitable 4-halopyridine, often catalyzed by a palladium-based system. An alternative involves the reductive amination of a 4-pyridyl precursor.

Illustrative Synthetic Scheme: A common method involves the reaction of ethyl isonipecotate with 4-chloropyridine hydrochloride in the presence of a base like sodium bicarbonate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Purification is typically achieved via recrystallization or column chromatography.[9] The final product should be a white to off-white crystalline solid.[9]

Structural and Purity Analysis

The structural integrity and purity of the synthesized compound must be confirmed using a panel of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by mapping the hydrogen and carbon framework of the molecule. The resulting spectra should be consistent with the proposed structure of N-(4-pyridyl)isonipecotic acid.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. The compound should ideally exhibit a single peak, with purity levels exceeding 95% (preferably >98%) for use in biological assays.

Physicochemical Properties

Key physicochemical properties should be determined to inform handling, formulation, and interpretation of biological data.

PropertyExperimental MethodRationale
Solubility Kinetic or thermodynamic solubility assaysEssential for preparing accurate stock solutions and ensuring the compound remains in solution during assays. Tested in aqueous buffers (e.g., PBS, HEPES) and organic solvents (e.g., DMSO).
LogP/LogD Shake-flask method or computational predictionIndicates the lipophilicity of the compound, which influences its ability to cross cell membranes and its potential for non-specific binding.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the molecule at physiological pH, which is crucial for its interaction with biological targets.

Section 2: Primary Screening: GABA Transporter Inhibition

The primary hypothesis is that N-(4-pyridyl)isonipecotic acid functions as a GAT inhibitor. The most direct method to test this is a radioligand uptake assay, which measures the functional ability of the transporter to internalize GABA.

Experimental Protocol: [³H]GABA Uptake Assay

This assay quantifies the inhibition of GABA transport into cells that recombinantly express a specific human GAT subtype. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous transporter expression and robust growth characteristics.[1][2]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain CHO or HEK293 cell lines stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1) under standard culture conditions.

    • Seed the cells into 96-well microplates and allow them to grow to 80-90% confluency.

  • Assay Preparation:

    • Prepare a stock solution of N-(4-pyridyl)isonipecotic acid (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer (e.g., Krebs-HEPES) to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).

    • Prepare control solutions:

      • Vehicle Control: Assay buffer with the same final concentration of DMSO used for the test compound.

      • Positive Control: A known potent inhibitor for the specific GAT subtype being tested (e.g., Tiagabine for hGAT1).

      • Non-specific Uptake Control: A high concentration of a non-radiolabeled GAT inhibitor to define background signal.

  • Inhibition and Uptake:

    • Wash the cell monolayers gently with pre-warmed assay buffer.

    • Add the test compound dilutions, vehicle, or controls to the respective wells and pre-incubate for 10-20 minutes at room temperature or 37°C. This allows the inhibitor to bind to the transporter.

    • Initiate the uptake reaction by adding a solution containing a mixture of [³H]GABA (as the tracer) and unlabeled GABA. The final concentration of GABA should be close to the transporter's Michaelis-Menten constant (Kₘ) to ensure assay sensitivity.[4]

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

    • Lyse the cells by adding a scintillation cocktail or a lysis buffer directly to the wells.

  • Quantification and Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]GABA transported into the cells.

    • Calculate the percentage of inhibition for each concentration of N-(4-pyridyl)isonipecotic acid relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce GABA uptake by 50%).

Section 3: Selectivity and Off-Target Profiling

A therapeutically useful compound should exhibit high selectivity for its intended target to minimize side effects. If N-(4-pyridyl)isonipecotic acid shows activity in the primary screen, its selectivity must be profiled against other GAT subtypes and key related central nervous system targets.

GAT Subtype Selectivity

The [³H]GABA uptake assay described in Section 2 should be performed systematically for all four human GAT subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).[3] The resulting IC₅₀ values will reveal the selectivity profile of the compound.

Hypothetical Data Presentation:

Transporter SubtypeIC₅₀ of N-(4-pyridyl)isonipecotic acid (µM)
hGAT1 15.2
hGAT2 > 100
hGAT3 65.8
hBGT1 8.9

This hypothetical data suggests the compound is a preferential inhibitor of hBGT1 and hGAT1, with lower activity at hGAT3 and minimal activity at hGAT2.

GABA-A Receptor Activity

Given that the parent molecule, isonipecotic acid, is a GABA-A receptor agonist, it is crucial to assess whether N-(4-pyridyl)isonipecotic acid retains activity at this receptor.[5] This is a critical step to ensure that the observed biological effects are not due to direct receptor modulation.[1][2]

Recommended Assay: Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the GABA-A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors, such as rat brain cortex or a cell line recombinantly expressing specific GABA-A receptor subtypes.

  • Binding Reaction: In a 96-well plate, combine the prepared membranes, a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gaboxadol), and varying concentrations of N-(4-pyridyl)isonipecotic acid.

  • Incubation: Allow the reaction to incubate to equilibrium (e.g., 60 minutes at 4°C).

  • Separation: Rapidly filter the mixture through a glass fiber filter plate to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Analysis: Calculate the percentage of specific binding displaced by the test compound and determine the IC₅₀ or Kᵢ (inhibition constant). A high Kᵢ value would indicate weak or no affinity for the GABA-A receptor.

Visualization of the Evaluation Workflow

The overall strategy for characterizing the compound can be visualized as a logical progression from foundational analysis to detailed biological profiling.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biological Evaluation Synthesis Synthesis & Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Analysis PhysChem Physicochemical Profiling (Solubility, LogD, pKa) Analysis->PhysChem PrimaryScreen Primary Screen: [3H]GABA Uptake Assay PhysChem->PrimaryScreen Compound Qualified Selectivity Selectivity Profiling: - All GAT Subtypes - GABA-A Receptors PrimaryScreen->Selectivity Active? MoA Mechanism of Action: Kinetic Studies Selectivity->MoA Selective? Cellular Cellular Assays: - Cytotoxicity (MTT) - Neuroprotection MoA->Cellular

Caption: A workflow for the in vitro evaluation of a novel compound.

Section 4: Mechanism of Action Studies

If the compound is a selective GAT inhibitor, the next step is to determine how it inhibits the transporter. This is typically achieved through enzyme kinetic studies.

Methodology: Substrate Saturation Kinetics

The [³H]GABA uptake assay is performed by varying the concentration of unlabeled GABA in the absence or presence of fixed concentrations of N-(4-pyridyl)isonipecotic acid.

  • Competitive Inhibition: The inhibitor binds to the same site as GABA. In this case, the apparent Kₘ for GABA will increase, while the maximum transport velocity (Vₘₐₓ) remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, distinct from the GABA binding site. Here, the Vₘₐₓ will decrease, while the Kₘ remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the transporter-substrate complex. Both Vₘₐₓ and Kₘ will decrease.

By analyzing the data using double-reciprocal plots (Lineweaver-Burk plots), the mechanism of inhibition can be elucidated, providing critical insight into how the compound interacts with the transporter protein.

Visualization of GABA Transport and Inhibition

Understanding the synaptic environment is key to appreciating the inhibitor's role.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Vesicle GABA Vesicle GABA GABA Vesicle->GABA Release GAT1 GAT Transporter GABA_R GABA-A Receptor SynapticCleft Synaptic Cleft Inhibitor N-(4-pyridyl) isonipecotic acid Inhibitor->GAT1 Blocks GABA->GAT1 Reuptake GABA->GABA_R Binds

Caption: Inhibition of synaptic GABA reuptake by a GAT blocker.

Section 5: Cellular and Functional Assays

The final stage of in vitro evaluation assesses the compound's effects in a more complex cellular context, focusing on safety and potential functional outcomes.

Cytotoxicity Assessment

It is imperative to ensure that the observed inhibition of GABA uptake is not an artifact of the compound being toxic to the cells. A standard cytotoxicity assay, such as the MTT assay, should be performed.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed the same cell lines used for the uptake assays (e.g., CHO, HEK293) and a neuronally relevant cell line (e.g., SH-SY5Y) into a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(4-pyridyl)isonipecotic acid, typically spanning the concentrations used in the functional assays and higher.

  • Incubation: Incubate for a relevant period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at ~570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. The CC₅₀ (cytotoxic concentration 50%) should be significantly higher than the functional IC₅₀ values.

Hypothetical Data Presentation:

Cell LineCC₅₀ of N-(4-pyridyl)isonipecotic acid (µM)
CHO-hBGT1 > 200
SH-SY5Y > 200

This hypothetical data indicates a favorable safety window, as the cytotoxicity is observed at concentrations far exceeding the effective concentrations for GAT inhibition.

Neuroprotection Assays (Optional)

Given that enhancing GABAergic tone can be neuroprotective, the compound could be evaluated in cellular models of neuronal stress. For instance, its ability to protect SH-SY5Y neuroblastoma cells from excitotoxicity induced by glutamate or oxidative stress induced by hydrogen peroxide could be assessed.[1][2]

Conclusion

This guide outlines a rigorous, multi-stage workflow for the comprehensive . By progressing logically from fundamental physicochemical characterization to primary functional screening, selectivity profiling, mechanism of action studies, and finally, cellular safety assessment, researchers can build a robust pharmacological profile of this novel compound. This systematic approach is essential for validating its potential as a selective modulator of GABA transporters and for making informed decisions about its progression into more complex preclinical models. The data generated through this framework will provide a clear understanding of the compound's potency, selectivity, and mechanism, laying the essential groundwork for future drug development efforts.

References

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ResearchGate. [Link]

  • Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester. PubChem. [Link]

  • Isonipecotic acid. Wikipedia. [Link]

  • In vitro studies on GABA release. PubMed Central. [Link]

  • Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate. [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC - PubMed Central. [Link]

  • Synthesis of N-acetyl isonipecotic acid. PrepChem.com. [Link]

  • Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Isonicotinic acid. Wikipedia. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

  • Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides. National Institutes of Health. [Link]

  • 4-Piperidinecarboxylic acid. PubChem. [Link]

Sources

The Strategic Value of the 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient drug discovery. The 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid core represents such a scaffold, merging the key pharmacophoric features of a pyridine ring, a piperidine moiety, and a carboxylic acid group. This unique combination offers a versatile platform for the design of novel therapeutics across a spectrum of disease areas. The pyridine ring, a bioisostere of a phenyl group with an increased hydrogen bonding capacity, is a common feature in numerous FDA-approved drugs.[1] The piperidine ring provides a three-dimensional structure that can effectively probe the binding pockets of target proteins, while the carboxylic acid group can act as a key hydrogen bond donor or acceptor, or as a handle for further chemical modification.

This technical guide provides a comprehensive overview of the 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid scaffold, from its synthesis to its potential applications in novel drug design. We will delve into the rationale behind its use, explore potential therapeutic targets based on the activity of structurally related compounds, and provide detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties and Synthesis

The foundational compound, 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid, possesses the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol .[2] Its structure presents a tertiary amine within the piperidine ring, a carboxylic acid, and a basic nitrogen in the pyridine ring, making it an amphoteric molecule with interesting solubility and pharmacokinetic properties.

PropertyValueSource
Molecular FormulaC12H16N2O2[2]
Molecular Weight220.27 g/mol [2]
IUPAC Name1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid[]
CAS Number774531-43-0[2]
General Synthesis Protocol

The synthesis of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid can be achieved through a nucleophilic substitution reaction between piperidine-4-carboxylic acid and 4-(chloromethyl)pyridine. Below is a representative, step-by-step methodology.

Step 1: Preparation of Ethyl Piperidine-4-carboxylate

  • To a solution of piperidine-4-carboxylic acid (1 eq) in ethanol, add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl piperidine-4-carboxylate.

Step 2: N-Alkylation with 4-(Chloromethyl)pyridine

  • Dissolve ethyl piperidine-4-carboxylate (1 eq) and 4-(chloromethyl)pyridine hydrochloride (1.1 eq) in a suitable solvent such as acetonitrile.

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at 60°C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) (3 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Acidify the reaction mixture to a pH of approximately 6-7 with dilute hydrochloric acid.

  • The product, 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

G cluster_synthesis Synthesis Workflow start Piperidine-4-carboxylic Acid esterification Esterification (EtOH, SOCl2) start->esterification intermediate1 Ethyl Piperidine-4-carboxylate esterification->intermediate1 alkylation N-Alkylation (4-(Chloromethyl)pyridine, DIPEA) intermediate1->alkylation intermediate2 Ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate alkylation->intermediate2 hydrolysis Hydrolysis (LiOH, H2O/EtOH) intermediate2->hydrolysis product 1-(Pyridin-4-ylmethyl)piperidine- 4-carboxylic acid hydrolysis->product

Caption: Synthetic workflow for 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid.

Application in Novel Drug Design: A Scaffold-Based Approach

While specific biological data for 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid is not extensively available in the public domain, the therapeutic potential of this scaffold can be inferred from the activities of its close structural analogs. The pyridine-piperidine motif is a common feature in a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.

Potential Therapeutic Areas and Molecular Targets
  • Oncology: Derivatives of 4-aminopiperidine have been developed as potent and selective inhibitors of protein kinase B (Akt), a key node in cell signaling pathways that is frequently dysregulated in cancer.[4][5] The 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid scaffold can be elaborated to target the ATP-binding site of various kinases.

  • Infectious Diseases: The piperidine-4-carboxamide scaffold has been identified in a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[6] Furthermore, piperidine-linked pyridine analogues have shown potent activity as non-nucleoside HIV-1 reverse transcriptase inhibitors.

  • Inflammatory and Autoimmune Diseases: Prolyl-4-piperidinylacetic acid derivatives have been synthesized and evaluated as very late antigen-4 (VLA-4) antagonists, which play a role in cell adhesion and migration in inflammatory responses.[7]

Structure-Activity Relationship (SAR) Insights and Lead Optimization

The 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid scaffold offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for SAR studies on the scaffold.

  • Pyridine Ring (R1): Substitution on the pyridine ring can modulate electronic properties and provide additional interaction points with the target protein. For example, introducing electron-withdrawing or -donating groups can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.

  • Piperidine Ring (R2): The stereochemistry of substituents on the piperidine ring can be critical for achieving high affinity and selectivity. The introduction of chiral centers can lead to enantiomers with significantly different biological activities.

  • Carboxylic Acid (R3): The carboxylic acid can be converted to a wide range of functional groups, such as amides, esters, or bioisosteric replacements like tetrazoles. This is a common strategy to improve cell permeability and oral bioavailability. For instance, the formation of carboxamides is a key step in the synthesis of the aforementioned Akt and DNA gyrase inhibitors.[4][6]

Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for a drug discovery program based on the 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid scaffold, targeting a hypothetical protein kinase.

G cluster_workflow Drug Discovery Workflow start Scaffold Selection: 1-(pyridin-4-ylmethyl)piperidine- 4-carboxylic acid library_synthesis Library Synthesis (SAR-driven modifications) start->library_synthesis in_vitro_screening In Vitro Screening (e.g., Kinase Assay) library_synthesis->in_vitro_screening hit_id Hit Identification in_vitro_screening->hit_id lead_opt Lead Optimization (ADME/Tox profiling) hit_id->lead_opt in_vivo_testing In Vivo Efficacy Studies (Xenograft models) lead_opt->in_vivo_testing preclinical_dev Preclinical Development in_vivo_testing->preclinical_dev

Sources

Identifying Novel Analogs of 1-(4-Pyridinyl)-4-Piperidinecarboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification and development of novel analogs of 1-(4-pyridinyl)-4-piperidinecarboxylic acid. Grounded in the established role of the core scaffold's parent structure, isonipecotic acid, as a γ-aminobutyric acid type A (GABAA) receptor partial agonist, this document outlines a rational, multi-faceted approach to analog design, synthesis, and evaluation. We will delve into the strategic considerations for structural modification, present detailed synthetic protocols for key transformations, and describe robust high-throughput screening assays for the characterization of GABAA receptor modulation. Furthermore, this guide provides a blueprint for the analytical characterization of novel compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the GABAergic system.

Introduction: The Therapeutic Potential of the 1-(4-Pyridinyl)-4-Piperidinecarboxylic Acid Scaffold

The 1-(4-pyridinyl)-4-piperidinecarboxylic acid scaffold represents a promising starting point for the development of novel central nervous system (CNS) therapeutics. The structural parent of the piperidine portion, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABAA receptor[1]. GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its receptors are the targets of a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics, used to treat anxiety, epilepsy, and sleep disorders[2][3].

The incorporation of a pyridine ring onto the piperidine nitrogen introduces a key modifiable element that can influence the compound's physicochemical properties, such as lipophilicity and basicity, as well as its interaction with biological targets. The pyridine moiety itself is a common feature in many approved pharmaceuticals, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking[4].

This guide will, therefore, focus on the design of novel analogs of 1-(4-pyridinyl)-4-piperidinecarboxylic acid with the primary hypothesis that these compounds will modulate GABAA receptor activity. The subsequent sections will provide a detailed roadmap for the design, synthesis, and evaluation of such analogs.

Rational Analog Design: A Structure-Activity Relationship (SAR) Driven Approach

The design of novel analogs should be guided by a clear understanding of the structure-activity relationships of known GABAA receptor modulators. While a specific SAR study for 1-(4-pyridinyl)-4-piperidinecarboxylic acid analogs is not yet publicly available, we can extrapolate from related compound classes to propose a rational design strategy.

The core scaffold presents three primary points for modification:

  • The Pyridine Ring: Substitutions on the pyridine ring can modulate the electronic properties and steric bulk of this moiety.

  • The Piperidine Ring: While the piperidine ring itself is a key pharmacophoric element, modifications to its conformation or the introduction of substituents may be explored.

  • The Carboxylic Acid: The carboxylic acid can be converted to a range of functional groups, such as esters and amides, to alter polarity, hydrogen bonding potential, and metabolic stability.

A Predictive SAR for GABAA Receptor Modulation

Based on the known SAR of piperidine-containing GABAA receptor modulators, the following hypotheses can guide analog design:

  • Lipophilicity: Increasing the lipophilicity of the molecule by adding non-polar substituents to the pyridine ring or by converting the carboxylic acid to an ester is likely to enhance blood-brain barrier penetration.

  • Hydrogen Bonding: The carboxylic acid is a key hydrogen bond donor and acceptor. Its conversion to an amide could introduce additional hydrogen bond donors and acceptors, potentially altering the binding mode and affinity for the receptor.

  • Aromatic Interactions: The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic residues in the GABAA receptor binding pocket. Modifying the electronic nature of the pyridine ring with electron-donating or electron-withdrawing groups could fine-tune these interactions.

The following diagram illustrates the key areas for modification on the core scaffold.

SAR_Strategy cluster_pyridine Pyridine Ring Modifications cluster_piperidine Piperidine Ring Modifications cluster_acid Carboxylic Acid Modifications Core 1-(4-Pyridinyl)-4-piperidinecarboxylic Acid Pyridine_Sub Substituents (R1, R2) - Modulate electronics - Alter sterics Core->Pyridine_Sub Site 1 Piperidine_Sub Substituents (R3) - Conformational constraint Core->Piperidine_Sub Site 2 Acid_Deriv Esterification (R-O-C=O) Amidation (R-NH-C=O) - Alter polarity - Modify H-bonding Core->Acid_Deriv Site 3

Caption: Key modification sites on the core scaffold.

Synthetic Methodologies: Building the Analog Library

The synthesis of a diverse library of analogs requires a robust and flexible synthetic strategy. The following sections provide detailed, step-by-step protocols for key transformations.

N-Arylation of the Piperidine Core: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of the piperidine core with various substituted 4-halopyridines.

Experimental Protocol: N-Arylation of Ethyl Piperidine-4-carboxylate

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl piperidine-4-carboxylate (1.0 equiv.), the desired 4-halopyridine (1.1 equiv.), palladium(II) acetate (Pd(OAc)2, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base such as cesium carbonate (Cs2CO3, 2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Modification of the Carboxylic Acid: Amide and Ester Formation

The carboxylic acid moiety can be readily converted to amides or esters to explore the impact of this functional group on biological activity.

Experimental Protocol: Amide Coupling of 1-(4-Pyridinyl)-4-piperidinecarboxylic Acid

  • Activation: To a solution of 1-(4-pyridinyl)-4-piperidinecarboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM), add a coupling agent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 equiv.) and a base like triethylamine (Et3N, 2.0 equiv.). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Experimental Protocol: Esterification of 1-(4-Pyridinyl)-4-piperidinecarboxylic Acid

  • Reaction Setup: To a solution of 1-(4-pyridinyl)-4-piperidinecarboxylic acid (1.0 equiv.) in the desired alcohol (e.g., ethanol, as solvent), add a catalytic amount of a strong acid such as sulfuric acid (H2SO4).

  • Reaction: Heat the reaction mixture to reflux for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

The following diagram illustrates the general synthetic workflow for generating a diverse analog library.

Synthetic_Workflow Start Piperidine-4-carboxylic Acid Derivative Buchwald Buchwald-Hartwig N-Arylation Start->Buchwald Core_Ester 1-(Aryl)-4-piperidine -carboxylic Acid Ester Buchwald->Core_Ester Hydrolysis Ester Hydrolysis Core_Ester->Hydrolysis Final_Ester Final Ester Analog Core_Ester->Final_Ester Core_Acid 1-(Aryl)-4-piperidine -carboxylic Acid Hydrolysis->Core_Acid Amide_Coupling Amide Coupling Core_Acid->Amide_Coupling Final_Amide Final Amide Analog Amide_Coupling->Final_Amide

Caption: General synthetic workflow for analog generation.

High-Throughput Screening: Identifying GABAA Receptor Modulators

A robust high-throughput screening (HTS) platform is essential for efficiently evaluating the biological activity of the synthesized analog library. Given the hypothesized target, assays focused on GABAA receptor modulation are paramount.

Fluorescence-Based Membrane Potential Assay

A common HTS method for ion channels like the GABAA receptor involves measuring changes in cell membrane potential using voltage-sensitive fluorescent dyes[2][5].

Experimental Protocol: FLIPR Membrane Potential Assay

  • Cell Culture: Plate cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2) in 96- or 384-well plates.

  • Dye Loading: Load the cells with a voltage-sensitive fluorescent dye (e.g., FMP-Red-Dye) according to the manufacturer's protocol[5].

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • GABA Stimulation: After a short incubation with the test compounds, add a sub-maximal concentration of GABA (e.g., EC20) to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR). Positive modulators will enhance the GABA-induced change in fluorescence, while antagonists will inhibit it.

Radioligand Binding Assay

Radioligand binding assays can be used to determine the affinity of the novel analogs for the GABAA receptor.

Experimental Protocol: [3H]Muscimol Binding Assay

  • Membrane Preparation: Prepare cell membranes from brain tissue or cells expressing the GABAA receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]muscimol (a GABAA receptor agonist), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of [3H]muscimol.

The following diagram outlines the HTS workflow.

HTS_Workflow Library Analog Library Primary_Screen Primary Screen (e.g., FLIPR Assay) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (e.g., Binding Assay) Confirmed_Hits->Secondary_Assay Leads Lead Compounds Secondary_Assay->Leads

Caption: High-throughput screening workflow for hit identification.

Analytical Characterization of Novel Analogs

The unambiguous structural confirmation of all synthesized analogs is critical. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for elucidating the structure of the synthesized compounds. For a representative analog, such as 1-(4-pyridinyl)-4-piperidinecarboxylic acid ethyl ester , the following characteristic signals would be expected in the 1H NMR spectrum (in CDCl3):

  • Pyridine Protons: Two doublets in the aromatic region, one for the protons ortho to the nitrogen and another for the protons meta to the nitrogen.

  • Piperidine Protons: A series of multiplets in the aliphatic region corresponding to the axial and equatorial protons of the piperidine ring.

  • Carboxylate Ethyl Group: A quartet for the methylene protons and a triplet for the methyl protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. Electrospray ionization (ESI) is a suitable method for these types of molecules.

Table 1: Illustrative Biological Data for a Hypothetical Series of Analogs

Since a dedicated study on the target scaffold is unavailable, the following table presents hypothetical data based on known trends for GABAA receptor modulators to illustrate the type of quantitative data that should be generated.

Compound IDR1 (Pyridine)R2 (Carboxylic Acid)GABAA α1β2γ2 EC50 (µM)
Core H-OH>100
Analog-1 H-OEt55.6
Analog-2 H-NH223.1
Analog-3 2-Cl-OH89.3
Analog-4 2-Cl-OEt15.8
Analog-5 2-Cl-NH25.2
Analog-6 2-MeO-OEt42.7

Conclusion

This technical guide provides a comprehensive and actionable framework for the identification and initial characterization of novel analogs of 1-(4-pyridinyl)-4-piperidinecarboxylic acid as potential GABAA receptor modulators. By employing a rational, SAR-driven approach to analog design, utilizing robust synthetic methodologies, and implementing efficient high-throughput screening assays, researchers can effectively explore the therapeutic potential of this promising chemical scaffold. The detailed protocols and strategic considerations outlined herein are intended to serve as a valuable resource for drug discovery teams working to develop new treatments for a range of neurological and psychiatric disorders.

References

  • Cai, Y., et al. (2022). Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells. CNS & Neurological Disorders - Drug Targets, 21(7), 634-644. [Link]

  • Chen, Z., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications, 13(1), 4582. [Link]

  • Cook, J. M. (2003). Selective Anxiolytics via BzR Subtype Specific Ligands. Grantome. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Molecules, 28(10), 4192. [Link]

  • Isonipecotic acid. (2023, December 27). In Wikipedia. [Link]

  • Kopp, F., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11874. [Link]

  • Kopp, F., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. Molecules, 25(17), 3850. [Link]

  • Masi, G., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(12), 4771. [Link]

  • Møller, H. A., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(4), 804. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Link]

  • Rivas, F. M., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. [Link]

  • Sieghart, W. (2000). Pharmacological Properties of GABAA Receptors Containing γ1 Subunits. Journal of Pharmacology and Experimental Therapeutics, 295(1), 28-33. [Link]

  • Singh, R., et al. (2023). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Chemical Biology & Drug Design, 101(1), 133-151. [Link]

  • SpectraBase. (n.d.). 4-piperidinecarboxylic acid, 1-(9H-purin-6-yl)-, ethyl ester. [Link]

  • Sun, H., et al. (2023). Synthesis and evaluation of a novel inhibitor for the α5-GABAA receptor in the treatment of peripheral neuralgia: Evidence from MD simulation and in vivo studies. British Journal of Pharmacology, 180(23), 3025-3042. [Link]

  • Wikipedia contributors. (2023, December 27). Isonipecotic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., et al. (2007). An Inexpensive and Efficient Copper Catalyst for N-Arylation of Amines, Amides and Nitrogen-Containing Heterocycles. Advanced Synthesis & Catalysis, 349(13), 2197-2202. [Link]

Sources

Unambiguous Structure Elucidation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise and unequivocal determination of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for advancing a compound through the discovery pipeline. This guide provides an in-depth, technically-focused protocol for the complete structure elucidation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will navigate the logical workflow of spectroscopic and analytical techniques, moving from foundational characterization to the definitive confirmation of its three-dimensional architecture. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of procedures, but a strategic approach to structural analysis grounded in established scientific principles.

Physicochemical Properties and Molecular Structure

Prior to embarking on spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a solid, typically appearing as a white to off-white substance.[1] Its molecular formula is C₁₂H₁₆N₂O₂, corresponding to a molecular weight of 220.27 g/mol .[1][2] The molecule is comprised of a pyridine ring linked via a methylene bridge to the nitrogen of a piperidine-4-carboxylic acid moiety.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[1][2]
Molecular Weight 220.27 g/mol [1][2]
CAS Number 774531-43-0[1]
Appearance White to Off-White Solid[1]
Predicted Melting Point 222-224 °C[3]

Strategic Workflow for Structure Elucidation

The confirmation of the structure of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid will be achieved through a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Logical workflow for the structure elucidation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Mass Spectrometry: Establishing the Molecular Blueprint

Mass spectrometry (MS) serves as the initial and critical step in confirming the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Due to the presence of two basic nitrogen atoms (pyridine and piperidine), the positive ion mode is selected to facilitate the formation of the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-500) to observe the parent ion.

Predicted Data and Interpretation

The ESI-HRMS spectrum is expected to show a prominent ion at m/z 221.1285, corresponding to the protonated molecule [C₁₂H₁₇N₂O₂]⁺. The high-resolution measurement allows for the confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass.

Predicted Fragmentation Pattern: Tandem MS (MS/MS) experiments would provide further structural insights. Key predicted fragmentation pathways include:

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 177.1339.

  • Cleavage of the benzylic C-N bond: This would result in the formation of the pyridin-4-ylmethyl cation at m/z 92.0500 and the piperidine-4-carboxylic acid radical cation.

  • Piperidine Ring Opening: Characteristic fragmentation of piperidine derivatives can lead to the formation of stable iminium ions.

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Data and Interpretation

The FTIR spectrum will provide clear evidence for the key functional groups:

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
3300-2500 (broad)O-H stretchCarboxylic Acid[4][5]
~1710 (strong)C=O stretchCarboxylic Acid[4][5]
~1600, ~1500C=C and C=N stretchesPyridine Ring[6]
1320-1210C-O stretchCarboxylic Acid[4]

The very broad O-H stretching band, often overlapping with C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid.[4][7] The intense carbonyl (C=O) absorption further confirms the presence of the carboxylic acid functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to solubilize the zwitterionic form). Tetramethylsilane (TMS) or a residual solvent peak will be used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using standard pulse programs.

Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆)
Signal LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-a~12.0broad singlet1HCOOH
H-b~8.5doublet2HPyridine H-2, H-6
H-c~7.3doublet2HPyridine H-3, H-5
H-d~3.5singlet2H-CH₂- (bridge)
H-e~2.8multiplet2HPiperidine H-2ax, H-6ax
H-f~2.1multiplet2HPiperidine H-2eq, H-6eq
H-g~2.2multiplet1HPiperidine H-4
H-h~1.8multiplet2HPiperidine H-3eq, H-5eq
H-i~1.6multiplet2HPiperidine H-3ax, H-5ax
  • Carboxylic Acid Proton (H-a): A highly deshielded, broad singlet characteristic of a carboxylic acid proton, which would disappear upon D₂O exchange.[5]

  • Pyridine Protons (H-b, H-c): Two distinct signals in the aromatic region, each integrating to 2H, with a characteristic doublet splitting pattern for a 4-substituted pyridine. The protons adjacent to the nitrogen (H-b) are expected to be more deshielded.

  • Methylene Bridge (H-d): A singlet integrating to 2H, confirming the -CH₂- linker between the two ring systems.

  • Piperidine Protons (H-e to H-i): A series of complex multiplets in the aliphatic region, characteristic of a substituted piperidine ring.

Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆)
Predicted Chemical Shift (ppm)Assignment
~175C=O (Carboxylic Acid)
~150Pyridine C-2, C-6
~148Pyridine C-4
~124Pyridine C-3, C-5
~60-CH₂- (bridge)
~52Piperidine C-2, C-6
~42Piperidine C-4
~28Piperidine C-3, C-5
  • Carbonyl Carbon: The most deshielded signal, characteristic of a carboxylic acid.

  • Pyridine Carbons: Signals in the aromatic region, with C-2/C-6 and C-4 being the most deshielded due to the influence of the nitrogen atom.

  • Aliphatic Carbons: Signals corresponding to the methylene bridge and the piperidine ring carbons.

2D NMR for Unambiguous Assignment

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperidine-4-carboxylic acid scaffold linked to a pyridine ring via a methylene bridge, makes it a key intermediate for the synthesis of a variety of pharmacologically active compounds. The piperidine moiety is a prevalent feature in many approved drugs, offering a versatile scaffold that can be functionalized to modulate physicochemical properties and biological activity. This document provides a detailed protocol for the synthesis of this compound, primarily focusing on the robust and widely applicable method of reductive amination. An alternative N-alkylation protocol is also discussed.

Physicochemical Properties

PropertyValueSource
CAS Number 774531-43-0[1]
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
Melting Point 222-224 °C[2]

Primary Synthetic Protocol: Reductive Amination

Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[2] This process involves the initial reaction of an amine (piperidine-4-carboxylic acid) with a carbonyl compound (pyridine-4-carboxaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the target amine. This one-pot procedure is often preferred due to its mild conditions and high selectivity, which minimizes the formation of over-alkylated byproducts.[3]

Overall Reaction Scheme

Reductive Amination Scheme piperidine Piperidine-4-carboxylic acid product 1-pyridin-4-ylmethylpiperidine- 4-carboxylic acid p1 piperidine->p1 aldehyde Pyridine-4-carboxaldehyde aldehyde->p1 reagents Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE, MeOH) p2 reagents->p2 Reaction Conditions p2->product Reductive Amination

Caption: Synthetic workflow for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid via reductive amination.

Detailed Experimental Protocol

Materials and Reagents:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Pyridine-4-carboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine-4-carboxylic acid (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH) to make an approximately 0.2 M solution.

  • Addition of Aldehyde: To the stirred suspension, add pyridine-4-carboxaldehyde (1.0-1.1 eq.).

  • pH Adjustment (Optional but Recommended): For optimal iminium ion formation, the pH of the reaction mixture should be mildly acidic (pH 4-6).[4] If necessary, add a catalytic amount of glacial acetic acid (0.1-0.2 eq.).

  • Formation of Iminium Ion: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the reaction mixture. This reagent is particularly effective as it is selective for the iminium ion over the unreacted aldehyde.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. b. If a precipitate (the product) forms, it can be collected by filtration, washed with cold water, and dried under vacuum. c. If the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Mechanism of Reductive Amination

Reductive Amination Mechanism amine Piperidine-4-carboxylic acid (Amine) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack aldehyde Pyridine-4-carboxaldehyde (Carbonyl) aldehyde->hemiaminal iminium Iminium Ion hemiaminal->iminium Dehydration (acid-catalyzed) product Final Product (Tertiary Amine) iminium->product Nucleophilic Addition of Hydride hydride Hydride Source (e.g., NaBH(OAc)₃) hydride->product Reduction

Caption: Mechanism of reductive amination.

Alternative Synthetic Protocol: N-Alkylation

A viable alternative for the synthesis is the direct N-alkylation of piperidine-4-carboxylic acid with a suitable 4-pyridylmethyl electrophile, such as 4-(chloromethyl)pyridine. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and deprotonate the piperidine nitrogen.

Overall Reaction Scheme

Piperidine-4-carboxylic acid + 4-(Chloromethyl)pyridine hydrochloride --(Base, Solvent)--> 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

General Protocol Outline:

  • Reaction Setup: Dissolve piperidine-4-carboxylic acid (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1][5]

  • Addition of Base: Add a suitable base (2.0-2.5 eq.), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the mixture.[5]

  • Addition of Alkylating Agent: Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.1 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[5]

  • Work-up and Purification: After cooling, filter off any inorganic salts. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The product can often be precipitated by adjusting the pH of the aqueous layer to its isoelectric point. Further purification can be achieved by recrystallization.

Causality in Protocol Choice: While N-alkylation is a straightforward method, it can sometimes lead to the formation of quaternary ammonium salts as a side product, especially if the alkylating agent is highly reactive or used in excess.[3] Reductive amination, on the other hand, is a self-terminating reaction that does not lead to over-alkylation, often resulting in cleaner reaction profiles and simpler purifications.

Self-Validation and Characterization

To ensure the identity and purity of the synthesized 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for the pyridinyl, methyl, and piperidinyl protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value (222-224 °C).[2] A sharp melting point range is indicative of high purity.

  • Chromatographic Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

By following the detailed protocol for reductive amination and confirming the identity and purity of the product through the recommended analytical techniques, researchers can reliably synthesize 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid for use in drug discovery and development programs.

References

  • US Patent 8,697,876 B2, "Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists," Google Patents.

  • Benchchem, "Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride." [URL: not available]
  • Santa Cruz Biotechnology, "1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid | CAS 774531-43-0," SCBT.

  • Pelc, M., et al., "A Mild, Pyridine-Borane-Based Reductive Amination Protocol," Sciencemadness.org. [URL: not available]
  • Benchchem, "Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis." [URL: not available]
  • ChemicalBook, "1-(4-pyridinylmethyl)piperidine-4-carboxylic acid," ChemicalBook.

  • CN Patent 1583742A, "Method for preparing 4-piperidyl piperidine," Google Patents.

  • Organic Syntheses, "[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester," Org. Synth. Procedure.

  • WO Patent 2010081851A1, "Piperidin-4-ylpiperazine compounds for the treatment of hcv infection," Google Patents.

  • EP Patent 2476677A1, "Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives," Google Patents.

  • Coesemans, E., et al., "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids," Molecules, PMC. [URL: not available]
  • CN Patent 111040058A, "Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride," Google Patents.

  • ResearchGate, "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Sciencemadness Discussion Board, "N-alkylation of 4-piperidone," Sciencemadness.org. [URL: not available]
  • Organic Chemistry Portal, "Hitchhiker's guide to reductive amination."

  • Benchchem, "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." [URL: not available]
  • National Institutes of Health, "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates," NIH.

  • ResearchGate, "The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid," ResearchG
  • ResearchGate, "A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride," ResearchGate.

  • FABAD Journal of Pharmaceutical Sciences, "N-Alkylation of Some Imidazopyridines." [URL: not available] available]

Sources

Application Notes & Protocols: N-(4-pyridyl)isonipecotic Acid in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the GABAergic System with Novel Scaffolds

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling, a disruption of which underlies numerous neurological and psychiatric disorders.[1][2] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, and its signaling is tightly regulated.[3][4] A key mechanism for terminating GABAergic transmission is the reuptake of GABA from the synaptic cleft by a family of four sodium- and chloride-dependent GABA transporters (GATs): GAT1, GAT2, GAT3, and BGT1.[5][6]

Inhibition of these transporters elevates extracellular GABA levels, thereby enhancing GABAergic tone. This strategy has proven clinically successful, most notably with the GAT1 inhibitor tiagabine, an approved anti-epileptic drug.[5][6] Consequently, the GATs remain highly attractive targets for the development of novel therapeutics for conditions like epilepsy, anxiety disorders, neuropathic pain, and schizophrenia.[6][7]

The isonipecotic acid scaffold, a conformationally constrained analog of GABA, has served as a foundational structure for developing ligands targeting the GABAergic system.[8][9] While isonipecotic acid itself is a partial agonist at GABA-A receptors and does not readily cross the blood-brain barrier, its derivatives offer a rich chemical space for exploration.[8] This guide focuses on a specific derivative, N-(4-pyridyl)isonipecotic acid , as a lead compound to illustrate a comprehensive workflow for characterization and validation in CNS drug discovery. The introduction of the 4-pyridyl moiety is a strategic chemical modification intended to alter physicochemical properties, potentially improving blood-brain barrier permeability and introducing new binding interactions at the target site.

This document provides a detailed, experience-driven framework for researchers to assess the potential of N-(4-pyridyl)isonipecotic acid and similar derivatives as modulators of GABAergic signaling.

Section 1: The Rationale and Workflow for Lead Compound Evaluation

The journey from a novel chemical entity to a viable CNS drug candidate is a multi-stage process. It begins with a clear hypothesis, followed by rigorous in vitro characterization to identify the biological target and mechanism of action, and culminates in in vivo studies to establish therapeutic potential. The pyridyl group in our lead compound is hypothesized to engage with aromatic-binding pockets within a target protein, such as a GABA transporter, while the isonipecotic acid core mimics the endogenous GABA ligand.

The following workflow provides a logical progression for testing this hypothesis.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Optimization A Lead Compound N-(4-pyridyl)isonipecotic acid B GABA Receptor Binding Assays A->B Primary Screening C [3H]GABA Uptake Assays (GAT1, GAT2, GAT3, BGT1) A->C Primary Screening D Cytotoxicity Assays (e.g., MTT, LDH) A->D Primary Screening E In Vivo Model Selection (Based on GAT subtype selectivity) C->E Mechanism Confirmed F Anticonvulsant Models (MES, scPTZ) E->F Efficacy Testing G Anxiolytic Models (Elevated Plus Maze) E->G Efficacy Testing H Data Analysis & Interpretation F->H G->H I Lead Optimization (ADME/Tox, SAR) H->I Go/No-Go Decision

Caption: High-level workflow for evaluating a novel GAT inhibitor candidate.

Section 2: In Vitro Characterization Protocols

The primary goal of in vitro testing is to determine if N-(4-pyridyl)isonipecotic acid interacts with the intended targets (GATs) and to rule out significant off-target activity at GABA receptors.

Protocol 2.1: GABA Receptor Radioligand Binding Assays

Rationale: Before assessing GAT inhibition, it is crucial to confirm that the compound does not directly bind to GABA-A or GABA-B receptors. The parent compound, isonipecotic acid, is a known GABA-A partial agonist.[8] This assay clarifies whether the N-pyridyl substitution ablates this activity, which is essential for attributing any observed in vivo effects to GAT inhibition rather than direct receptor agonism.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue.

  • GABA-A Receptor Assay:

    • Incubate brain membranes with [3H]muscimol (a GABA-A agonist) or [3H]flunitrazepam (a benzodiazepine site ligand).

    • Add increasing concentrations of N-(4-pyridyl)isonipecotic acid (e.g., 1 nM to 100 µM).

    • Use a known GABA-A agonist (GABA) or antagonist (bicuculline) as a positive control.

    • Incubate at 4°C for 60 minutes.

  • GABA-B Receptor Assay:

    • Incubate brain membranes with [3H]GABA in the presence of isoguvacine (to block GABA-A sites).

    • Add increasing concentrations of N-(4-pyridyl)isonipecotic acid.

    • Use a known GABA-B agonist (baclofen) as a positive control.

    • Incubate at 4°C for 20 minutes.

  • Assay Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value. An IC50 > 100 µM is typically desired to confirm lack of direct receptor binding.[10]

Protocol 2.2: [³H]GABA Uptake Inhibition Assays

Rationale: This is the definitive functional assay to determine if N-(4-pyridyl)isonipecotic acid inhibits GABA transport and to establish its potency and selectivity across the four GAT subtypes.[11][12]

Methodology:

  • Cell Culture: Use mammalian cell lines (e.g., CHO or HEK293) stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).[11]

  • Assay Preparation: Plate the cells in 24- or 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells for 10-15 minutes with increasing concentrations of N-(4-pyridyl)isonipecotic acid (e.g., 1 nM to 100 µM) or a known GAT inhibitor (e.g., tiagabine for GAT1, SNAP-5114 for GAT3) as a positive control.[2]

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Quantification: Lyse the cells with a scintillation cocktail or a suitable lysis buffer and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of [³H]GABA uptake for each GAT subtype.

Data Presentation: The results should be summarized in a table for clear comparison of potency and selectivity.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)
N-(4-pyridyl)isonipecotic acid (Hypothetical) 5.2>10015.8>100
Tiagabine (Control) 0.07>100>100>100
SNAP-5114 (Control) >100884.5>100

This table presents hypothetical data for illustrative purposes.

Protocol 2.3: Cellular Viability Assays

Rationale: It is essential to ensure that the observed inhibition of GABA uptake is due to a specific interaction with the transporter and not a result of general cellular toxicity.[11]

Methodology:

  • Cell Culture: Use a relevant cell line, such as the GAT-expressing cells from Protocol 2.2 or a neuronal cell line (e.g., SH-SY5Y).

  • Compound Treatment: Expose the cells to a range of concentrations of N-(4-pyridyl)isonipecotic acid, including concentrations at and above the determined IC50 values, for a relevant time period (e.g., 24 hours).

  • Viability Assessment:

    • MTT Assay: Measures mitochondrial metabolic activity. Add MTT reagent to the cells, incubate, and then solubilize the resulting formazan crystals. Measure absorbance at ~570 nm.

    • LDH Release Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: Compare the viability of treated cells to vehicle-treated controls. A significant decrease in viability at concentrations near the GAT inhibition IC50 would be a red flag.

Section 3: In Vivo Evaluation Protocols

If in vitro data demonstrate potent and selective GAT inhibition with low cytotoxicity, the next step is to assess the compound's therapeutic potential in established animal models of CNS disorders. The choice of model is guided by the GAT subtype selectivity profile and the known pathophysiology of the disease.[5] For a compound showing GAT1 or GAT3 selectivity, models of epilepsy and anxiety are highly relevant.[3][7]

G cluster_GAT GABAergic Synapse presyn Presynaptic Neuron postsyn Postsynaptic Neuron presyn->postsyn Release glia Astrocyte gat1 GAT1 gat1->presyn gat3 GAT3 gat3->glia gaba_r GABA Receptors gaba_r->postsyn Inhibitory Signal compound N-(4-pyridyl) isonipecotic acid compound->gat1 Inhibits compound->gat3 Inhibits gaba gaba->gat1 Reuptake gaba->gat3 Reuptake gaba->gaba_r Binds

Caption: Mechanism of GAT inhibition at the GABAergic synapse.

Protocol 3.1: Anticonvulsant Activity Screening

Rationale: The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are two of the most widely used and clinically validated rodent models for the initial screening of potential antiepileptic drugs.[13][14][15] The MES test is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is predictive for non-convulsive (absence) seizures.[14]

Methodology:

  • Animals: Use male mice (e.g., C57BL/6) or rats.

  • Compound Administration: Administer N-(4-pyridyl)isonipecotic acid intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin for MES, ethosuximide for scPTZ).

  • Pre-treatment Time: Test at the time of peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. injection).

  • Seizure Induction:

    • MES Test: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2s in mice) via corneal or auricular electrodes. The endpoint is the abolition of the hindlimb tonic extension phase of the seizure.[13]

    • scPTZ Test: Administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg, s.c.). Observe the animals for clonic seizures lasting for at least 5 seconds within a 30-minute window.

  • Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals in each test.

Protocol 3.2: Anxiolytic Activity Assessment

Rationale: Enhanced GABAergic signaling is known to produce anxiolytic effects.[5] The elevated plus maze (EPM) is a standard behavioral paradigm used to screen for anxiolytic-like activity in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

Methodology:

  • Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animals and Dosing: As described in Protocol 3.1. A known anxiolytic like diazepam should be used as a positive control.

  • Procedure:

    • After the pre-treatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Data Analysis: Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.

Section 4: Data Interpretation and Future Directions

The successful completion of this workflow provides a robust preliminary profile of a novel compound like N-(4-pyridyl)isonipecotic acid.

  • Positive Outcome: The ideal outcome is a compound that shows no significant binding to GABA receptors, demonstrates potent and selective inhibition of a specific GAT subtype (e.g., GAT1), is non-toxic in vitro, and displays significant efficacy in a relevant in vivo model (e.g., anticonvulsant activity in the MES test).

  • Interpreting Mixed Results: A compound might show pan-GAT inhibition or moderate potency. While less ideal, this does not preclude it from further development, but subsequent optimization would need to focus on improving selectivity and potency. In vivo efficacy, even with a mixed in vitro profile, warrants further investigation.

  • Next Steps: A promising profile would trigger the next phase of drug discovery, including:

    • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

    • Pharmacokinetic Studies: Detailed analysis of brain penetration, half-life, and metabolism.

    • Chronic Dosing Studies: Evaluating efficacy and safety in more complex, chronic models of disease (e.g., the kindling model of epilepsy).[14]

This structured approach ensures that resources are directed toward compounds with the highest probability of success, transforming a novel chemical scaffold into a potential next-generation CNS therapeutic.

References

  • Andersen, K., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available at: [Link][1][11]

  • Clerbaut, P., et al. (2022). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets. Available at: [Link][5][6]

  • Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?. Available at: [Link][7]

  • Singh, S., & Löscher, W. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research. Available at: [Link][14]

  • Saha, S., et al. (2021). Molecular basis of human GABA transporter 3 inhibition. Nature Communications. Available at: [Link][2][3]

  • Sarup, A., et al. (2009). In vitro studies on GABA release. British Journal of Pharmacology. Available at: [Link][16]

  • Sharma, A., et al. (2020). Animal Models for Screening Antiepileptic Drugs and Unani Treatments. Journal of Drug Delivery and Therapeutics. Available at: [Link][15]

  • Sitte, H. H., & Freissmuth, M. (2015). The GABA transporter and its inhibitors. Current Pharmaceutical Design. Available at: [Link][4]

  • Wikipedia. (n.d.). Isonipecotic acid. Available at: [Link][8]

  • Yadav, R., et al. (2018). Animal Models Used in the Screening of Antiepileptic Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link][13]

  • ResearchGate. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. Available at: [Link][12]

  • Frontiers. (2022). Gamma-Aminobutyric Acid Transporters in the Nucleus Tractus Solitarii Regulate Inhibitory and Excitatory Synaptic Currents That Influence Cardiorespiratory Function. Available at: [Link][17]

  • MDPI. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available at: [Link][18]

  • PubMed. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available at: [Link][19]

  • Google Patents. (n.d.). US3586678A - Isonipecotic acid derivatives. Available at: [20]

  • ResearchGate. (2022). (PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available at: [Link][21]

  • PubMed Central (PMC). (2021). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. Available at: [Link][22]

Sources

The Strategic Application of 1-pyridin-4-ylmethylpiperidine-4-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Central to this endeavor is the use of versatile chemical building blocks that provide a robust scaffold for structural elaboration. 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, a bifunctional molecule, has emerged as a significant player in this field. Its structure marries the conformational rigidity and substitution potential of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine moiety. This unique combination makes it a "privileged scaffold," a structural framework that is recurrently found in biologically active compounds.

This guide provides an in-depth exploration of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid as a cornerstone for the synthesis of complex organic molecules, with a particular focus on its application in the development of kinase inhibitors. We will delve into its synthesis, key reactions, and provide detailed protocols for its utilization, offering researchers and drug development professionals a comprehensive technical resource. The piperidine motif is a cornerstone in the design of therapeutic agents, with its prevalence attributed to its synthetic tractability and favorable physicochemical properties that facilitate interactions with biological targets[1].

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis. Below is a summary of the key characteristics of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

PropertyValueSource
CAS Number 774531-43-0[2]
Molecular Formula C₁₂H₁₆N₂O₂[3]
Molecular Weight 220.27 g/mol [3]
Appearance White to Off-White Solid[3]
Purity Typically ≥95%[3]
InChI Key FQQLUUHEXSHYTO-UHFFFAOYSA-N[3]

Synthesis of the Building Block: A Practical Approach

While specific peer-reviewed publications detailing the synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid are not abundant, a robust and scalable synthetic route can be devised based on established N-alkylation methodologies. The proposed synthesis involves the reaction of a suitable piperidine-4-carboxylic acid derivative with a 4-(halomethyl)pyridine.

A common precursor, ethyl isonipecotate (ethyl 4-piperidinecarboxylate), is a readily available starting material[4]. The synthesis proceeds in two key steps: N-alkylation followed by saponification of the ethyl ester.

Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Ethyl_Isonipecotate Ethyl Isonipecotate Intermediate_Ester Ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate Ethyl_Isonipecotate->Intermediate_Ester 4_Chloromethylpyridine_HCl 4-(Chloromethyl)pyridine Hydrochloride 4_Chloromethylpyridine_HCl->Intermediate_Ester Final_Product 1-pyridin-4-ylmethylpiperidine- 4-carboxylic acid Intermediate_Ester->Final_Product Base K₂CO₃, Et₃N, or DIPEA Base->Intermediate_Ester Solvent_1 DMF or Acetonitrile Solvent_1->Intermediate_Ester Base_2 NaOH or LiOH Base_2->Final_Product Solvent_2 MeOH/H₂O Solvent_2->Final_Product Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: Proposed two-step synthesis of the target building block.

Protocol 1: Synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Materials:

  • Ethyl isonipecotate (1.0 eq)[4]

  • 4-(Chloromethyl)pyridine hydrochloride (1.1 eq)[5]

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: N-Alkylation

  • To a solution of ethyl isonipecotate in anhydrous DMF, add anhydrous potassium carbonate.

  • Add 4-(chloromethyl)pyridine hydrochloride to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate.

Step 2: Saponification

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and concentrate under reduced pressure to remove methanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane or ether) to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH 5-6 with 1M HCl. The product will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Application in Synthesis: The Amide Coupling Reaction

The carboxylic acid functionality of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of this building block with a wide array of primary and secondary amines to generate diverse libraries of compounds.

AmideCoupling Building_Block 1-pyridin-4-ylmethylpiperidine- 4-carboxylic acid Product 1-(pyridin-4-ylmethyl)piperidine- 4-carboxamide Derivative Building_Block->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Caption: General workflow for amide coupling.

Protocol 2: General Procedure for Amide Coupling

This protocol provides a general method for the coupling of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid with an amine using HATU as the coupling agent.

Materials:

  • 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine to the solution.

  • Add DIPEA to the reaction mixture.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF and add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

A variety of coupling reagents can be employed for this transformation, each with its own advantages[6]. For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt can be effective[7].

Application Example: Synthesis of IRAK4 Inhibitors

A significant application of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor family, making it a high-value target for the treatment of inflammatory and autoimmune diseases[1][8].

Patents disclose compounds where the 1-(pyridin-4-ylmethyl)piperidine-4-carboxamide scaffold serves as a key structural element for potent IRAK4 inhibition[1][9][10]. The piperidine nitrogen and the pyridine ring can engage in crucial interactions within the kinase binding pocket, while the amide linkage allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

IRAK4_Inhibitor Building_Block 1-pyridin-4-ylmethylpiperidine- 4-carboxylic acid IRAK4_Inhibitor Potent IRAK4 Inhibitor Building_Block->IRAK4_Inhibitor Amide Coupling Amine_Fragment Heterocyclic Amine (e.g., Pyrrolo[1,2-b]pyridazine derivative) Amine_Fragment->IRAK4_Inhibitor Amide Coupling

Sources

Application Note: High-Throughput Screening of Piperidine Analogs for Modulators of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Prominence of the Piperidine Scaffold in Drug Discovery

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of desirable pharmaceutical properties. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3][4] Furthermore, the piperidine ring can improve a molecule's pharmacokinetic profile, including metabolic stability and aqueous solubility, which are critical for the development of effective therapeutics.[2] Piperidine analogs have been successfully developed into drugs for a range of diseases, including cancer and central nervous system disorders.[2][4] The versatility and favorable drug-like properties of the piperidine scaffold make it an attractive starting point for the discovery of novel therapeutics.

This application note provides a comprehensive guide to establishing a robust high-throughput screening (HTS) workflow for the identification of novel piperidine analog modulators of a specific protein-protein interaction (PPI). We will detail a biochemical assay approach, from initial assay development and optimization to the execution of a full-scale screen and subsequent data analysis.

The Challenge of Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. Despite their therapeutic potential, PPIs have historically been considered "undruggable" targets for small molecules due to their large, flat, and often featureless binding interfaces. However, recent advances in our understanding of PPIs have revealed the existence of "hotspots" – small, well-defined pockets that are critical for the interaction and can be targeted by small molecules. High-throughput screening of diverse chemical libraries, such as those comprised of piperidine analogs, offers a powerful strategy for identifying novel small molecule modulators of PPIs.

Assay Selection: Fluorescence Polarization for High-Throughput Screening

For this application, we have selected a Fluorescence Polarization (FP) assay. FP is a homogeneous, "mix-and-read" assay format that is well-suited for HTS.[5][6] The principle of FP is based on the differential rotation of a small, fluorescently labeled molecule (the tracer) in its free versus protein-bound state. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a larger protein, the tracer's rotation is slowed, leading to an increase in the polarization of the emitted light. Small molecule inhibitors that disrupt the protein-tracer interaction will cause a decrease in the fluorescence polarization signal.[5][7]

Advantages of Fluorescence Polarization for this Application:

  • Homogeneous Format: No washing or separation steps are required, simplifying automation and reducing assay variability.[5]

  • Sensitivity: FP is a sensitive technique capable of detecting low nanomolar binding affinities.[8]

  • Robustness: The ratiometric nature of the measurement (polarized light is compared to total light intensity) makes it less susceptible to interference from colored or fluorescent compounds.

  • Cost-Effective: FP assays generally require fewer reagents compared to other technologies.[5]

Experimental Workflow for High-Throughput Screening

The overall workflow for the HTS campaign is depicted in the following diagram:

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Pilot Screen & Validation cluster_2 High-Throughput Screen cluster_3 Hit Confirmation & Follow-up Assay_Dev Assay Development (96-well) Miniaturization Miniaturization to 384-well format Assay_Dev->Miniaturization Pilot_Screen Pilot Screen (~2,000 compounds) Miniaturization->Pilot_Screen Z_Factor Z'-Factor Calculation (>0.5) Pilot_Screen->Z_Factor Full_Screen Full Library Screen Z_Factor->Full_Screen Data_Analysis Primary Data Analysis Full_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation SAR Preliminary SAR Hit_Confirmation->SAR

Caption: High-throughput screening workflow from assay development to hit confirmation.

Detailed Protocols

Part 1: Assay Development and Optimization (96-well format)

Objective: To determine the optimal concentrations of the target protein and fluorescent tracer, and to assess the assay's tolerance to DMSO.

Materials:

  • Target Protein (e.g., a bromodomain)

  • Fluorescently Labeled Peptide Tracer (e.g., a FITC-labeled acetylated histone peptide)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • DMSO (Dimethyl sulfoxide)

  • Black, flat-bottom 96-well plates

  • Fluorescence polarization plate reader

Protocol:

  • Protein Titration:

    • Prepare a serial dilution of the target protein in assay buffer.

    • Add a fixed, low concentration of the fluorescent tracer to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure fluorescence polarization.

    • Plot the FP signal versus the protein concentration and determine the EC50 (the concentration of protein that yields 50% of the maximal FP signal). For the HTS, a protein concentration at or near the EC50 is typically used.

  • Tracer Titration:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Add a fixed concentration of the target protein (determined from the protein titration) to each well.

    • Incubate and measure FP as described above.

    • Select a tracer concentration that is below the Kd (dissociation constant) and provides a sufficient signal-to-background ratio.

  • DMSO Tolerance:

    • Prepare a serial dilution of DMSO in assay buffer.

    • Add the optimized concentrations of protein and tracer to each well.

    • Incubate and measure FP.

    • Determine the highest concentration of DMSO that does not significantly affect the assay window. Typically, HTS assays are run at a final DMSO concentration of 1% or less.[9]

Part 2: Miniaturization and Pilot Screen (384-well format)

Objective: To adapt the assay to a 384-well format and to perform a pilot screen to assess the assay's performance with a small subset of the piperidine analog library.[10]

Protocol:

  • Assay Miniaturization:

    • Scale down the reaction volumes for the 384-well format (e.g., a final volume of 20 µL).

    • Re-optimize reagent concentrations if necessary.

    • Validate the miniaturized assay by running the protein titration and confirming a similar EC50.

  • Pilot Screen:

    • Select a representative subset of the piperidine analog library (e.g., ~2,000 compounds).

    • Prepare compound plates with the library compounds at the desired screening concentration (e.g., 10 µM).

    • In the 384-well assay plates, add the target protein and fluorescent tracer.

    • Using a robotic liquid handler, transfer a small volume of the compound solutions to the assay plates.

    • Include appropriate controls on each plate:

      • Negative Controls (0% inhibition): Wells containing protein, tracer, and DMSO (no compound).

      • Positive Controls (100% inhibition): Wells containing tracer and DMSO (no protein).

    • Incubate at room temperature for 30 minutes.

    • Read the plates on a fluorescence polarization plate reader.

Part 3: Data Analysis and Quality Control

Objective: To analyze the data from the pilot screen, assess the assay quality using the Z'-factor, and identify preliminary hits.

Z'-Factor Calculation:

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11][12] It takes into account the dynamic range of the assay and the variability of the signals. The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive controls

  • SD_neg = Standard deviation of the negative controls

  • Mean_pos = Mean of the positive controls

  • Mean_neg = Mean of the negative controls

Interpretation of Z'-Factor: [13][14]

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor greater than 0.5 is generally considered necessary for a robust HTS campaign.[10]

Hit Identification:

Hits are typically identified as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative controls (e.g., > 3 standard deviations). The percent inhibition for each compound can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

Part 4: Full High-Throughput Screen and Hit Confirmation

Objective: To screen the entire piperidine analog library and to confirm the activity of the primary hits.

Protocol:

  • Full Screen:

    • Once the assay has been validated with a Z'-factor > 0.5, proceed with screening the full library using the optimized protocol.[10]

  • Hit Confirmation:

    • "Cherry-pick" the primary hits from the library plates and re-test them in the primary assay to confirm their activity.

    • Perform dose-response experiments for the confirmed hits to determine their potency (IC50).

    • This involves preparing serial dilutions of the hit compounds and measuring the inhibition at each concentration.

  • Preliminary Structure-Activity Relationship (SAR):

    • Analyze the chemical structures of the confirmed hits to identify any emerging structure-activity relationships.[10] This can provide valuable information for the subsequent lead optimization phase.

Data Presentation

Table 1: Example Pilot Screen Data and Z'-Factor Calculation

Control/CompoundMean FP (mP)Standard Deviation (mP)
Negative Control (n=16)25010
Positive Control (n=16)505
Z'-Factor 0.72

Table 2: Example Hit Confirmation Data

Compound IDIC50 (µM)
PA-0012.5
PA-0028.1
PA-003> 50
PA-0041.2

Trustworthiness: A Self-Validating System

The described HTS protocol incorporates several features to ensure the trustworthiness and reliability of the data:

  • Rigorous Assay Development: The initial optimization of protein and tracer concentrations, as well as DMSO tolerance, establishes a robust assay window.

  • Statistical Quality Control: The calculation of the Z'-factor for each assay plate provides a quantitative measure of assay performance, allowing for the identification and exclusion of unreliable data.[15][16]

  • Use of Controls: The inclusion of positive and negative controls on every plate allows for proper data normalization and the accurate calculation of percent inhibition.

  • Hit Confirmation: The process of re-testing primary hits and performing dose-response analysis minimizes the number of false positives that advance to the next stage of the drug discovery process.

Conclusion

This application note provides a detailed framework for the high-throughput screening of piperidine analog libraries to identify novel modulators of protein-protein interactions. The use of a robust and well-validated fluorescence polarization assay, coupled with rigorous quality control and data analysis, will enable the efficient and reliable identification of promising hit compounds. The insights gained from such screening campaigns can pave the way for the development of novel therapeutics targeting a wide range of diseases.

References

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]

  • Ng, Y. Z., Baldera-Aguayo, P. A., & Cornish, V. W. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(37), 4976–4983. [Link]

  • Hollingsworth, R. E., & Glick, G. D. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current opinion in chemical biology, 16(1-2), 126–133. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • Janzen, W. P. (2014). Screening technologies for small molecule discovery: the state of the art. Chemistry & biology, 21(9), 1162–1170. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]

  • Imai, K., & Takaoka, A. (2006). Comparing statistical methods for detecting outliers in high-throughput screening data. Journal of biomolecular screening, 11(7), 731–740. [Link]

  • Janzen, W. P. (2014). Screening technologies for small molecule discovery: the state of the art. Chemistry & biology, 21(9), 1162–1170. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 559–567. [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 301, 118213. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • Wikipedia. (2023, November 28). Z-factor. [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 223-238. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 28(4), 1835. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the.... [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

  • RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • ACS Publications. (2022, November 15). Applications of High Throughput Chemistry to Medicinal Chemistry. [Link]

  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • OSTI.GOV. (n.d.). High Throughput Mass Spectrometry Analysis using Immediate Drop. [Link]

  • Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

Sources

Application Notes and Protocols: Comprehensive Characterization of 1-(4-pyridinyl)-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-pyridinyl)-4-piperidinecarboxylic acid is a molecule of significant interest in pharmaceutical research and development, often serving as a key intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring both a pyridine ring and a piperidinecarboxylic acid moiety, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The purity, identity, and stability of this compound are critical parameters that can directly influence the quality, safety, and efficacy of the final drug product.

This guide provides a detailed overview of the essential analytical methods for the characterization of 1-(4-pyridinyl)-4-piperidinecarboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of specific techniques and experimental conditions. The protocols outlined herein are intended to serve as a robust starting point for method development and validation in a regulated environment.

I. Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of 1-(4-pyridinyl)-4-piperidinecarboxylic acid and for identifying and quantifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the predominant method due to its high resolution, sensitivity, and versatility.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis of polar and ionizable compounds like 1-(4-pyridinyl)-4-piperidinecarboxylic acid. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is a common first choice due to its broad applicability and hydrophobicity, which allows for good retention of the piperidine and pyridine moieties.[1]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The buffer is crucial for controlling the ionization state of the carboxylic acid and the pyridine nitrogen, thereby ensuring reproducible retention times. A slightly acidic pH (e.g., pH 2-4) is often employed to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can be beneficial for retaining highly polar compounds that show little or no retention on conventional RP columns.[2]

  • Detection: Ultraviolet (UV) detection is suitable as the pyridine ring contains a chromophore. A wavelength of around 255-260 nm is typically appropriate for pyridinyl compounds.[3] For impurities that lack a UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.[2]

Protocol: RP-HPLC Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution and retention.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to control ionization and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 5% B to 95% B over 20 minutesA gradient is used to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 258 nmWavelength at which the pyridine moiety absorbs.
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
  • Data Analysis:

    • Calculate the area percent of the main peak to determine the purity of the sample.

    • Identify and quantify any impurities by comparing their retention times and response factors to those of known reference standards.

B. Mixed-Mode Chromatography

For complex samples containing isomers or closely related impurities, mixed-mode chromatography can offer superior separation.[4] These columns possess both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction with the analyte.

Causality of Experimental Choices:

  • Stationary Phase: A mixed-mode column with both C18 and cation-exchange functionalities can be particularly effective. The C18 provides hydrophobic retention, while the cation-exchange groups interact with the protonated pyridine nitrogen.

  • Mobile Phase: The mobile phase composition, particularly the buffer concentration and pH, plays a critical role in controlling the retention time.[3] By adjusting these parameters, the separation selectivity can be fine-tuned.

II. Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques are essential for confirming the chemical structure of 1-(4-pyridinyl)-4-piperidinecarboxylic acid and for identifying any unknown impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Causality of Experimental Choices:

  • Solvent: A deuterated solvent in which the sample is soluble is chosen, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts.[5]

  • Internal Standard: An internal standard, such as trimethylsilane (TMS) or a known reference compound, is used for accurate chemical shift referencing.[6]

  • 2D NMR Techniques: For complex spectra or to confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

Protocol: ¹H and ¹³C NMR Analysis
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

    • For quantitative analysis, ensure complete relaxation of the nuclei between scans.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. Compare the observed spectra with reference spectra or predicted chemical shifts.[7]

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation and impurity identification.

Causality of Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionizable molecules like 1-(4-pyridinyl)-4-piperidinecarboxylic acid. It typically produces a protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments.

  • Tandem MS (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated, providing further structural information.

Protocol: LC-MS Analysis
  • Instrumentation:

    • LC-MS system consisting of an HPLC coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Use the RP-HPLC method described previously to separate the analyte from any impurities before introduction into the mass spectrometer.

  • MS Conditions:

ParameterConditionRationale
Ionization Mode Positive ESIThe basic pyridine nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimizes the ESI process.
Cone Voltage 30 VCan be adjusted to control in-source fragmentation.
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range m/z 50-500Covers the expected molecular weight and fragments.
  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • For impurities, use the accurate mass measurement to propose possible elemental compositions.

    • Analyze the fragmentation pattern from MS/MS experiments to elucidate the structure of the parent molecule and any impurities.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality of Experimental Choices:

  • Sampling Technique: For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique. Alternatively, a KBr pellet can be prepared.

  • Expected Absorptions: Key functional groups to look for include the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, C-N stretching vibrations of the piperidine and pyridine rings, and C=C and C=N stretching of the pyridine ring.

III. Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of 1-(4-pyridinyl)-4-piperidinecarboxylic acid, including its melting point, decomposition temperature, and thermal stability.[8]

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to assess the polymorphic form of the compound.

Protocol: DSC Analysis
  • Instrumentation:

    • Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Experimental Conditions:

    • Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Determine the onset temperature and the peak temperature of the melting endotherm.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to assess the presence of residual solvents or water.

Protocol: TGA Analysis
  • Instrumentation:

    • Thermogravimetric Analyzer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Experimental Conditions:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Quantify any mass loss at lower temperatures, which may correspond to the loss of volatiles.

IV. Workflow and Data Integration

A comprehensive characterization of 1-(4-pyridinyl)-4-piperidinecarboxylic acid involves the integration of data from multiple analytical techniques. The following diagram illustrates a typical workflow.

Analytical Workflow cluster_0 Purity & Impurity Profiling cluster_1 Structural Characterization cluster_2 Physicochemical Properties cluster_3 Final Characterization Report HPLC RP-HPLC / Mixed-Mode HPLC LCMS LC-MS HPLC->LCMS Impurity Identification Report Comprehensive Report (Purity, Identity, Structure, Thermal Properties) LCMS->Report NMR NMR (1H, 13C, 2D) NMR->Report MS High-Resolution MS MS->Report IR FTIR IR->Report DSC DSC DSC->Report TGA TGA TGA->Report

Sources

Quantitative Analysis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid in Aqueous Matrices using HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, a polar, zwitterionic compound, using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Due to the compound's inherent polarity, traditional Reverse-Phase (RP) chromatography methods often fail to provide adequate retention and satisfactory peak shape.[1][2] This HILIC-based approach overcomes these challenges, offering excellent retention, sharp peak symmetry, and high sensitivity necessary for pharmaceutical research and development. We detail the optimized chromatographic conditions, mass spectrometric parameters, and provide insights into the methodological choices that ensure a reliable and self-validating protocol.

Introduction: The Analytical Challenge of Polar Analytes

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a molecule characterized by both a basic pyridine and piperidine moiety and an acidic carboxylic acid group. This zwitterionic nature confers high polarity, making it highly soluble in aqueous media but challenging to retain on conventional non-polar stationary phases used in reversed-phase chromatography.[3][4] In RP-HPLC, such compounds often elute at or near the solvent front, co-eluting with matrix interferences and suffering from ion suppression in the mass spectrometer.[5]

To overcome these limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6][7] This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to effective retention.[3][8] This mechanism is ideally suited for polar compounds that are difficult to analyze with other methods.

This guide provides a complete protocol for a HILIC-MS/MS assay, grounded in the principles of chromatographic separation and mass spectrometric detection, to provide a reliable tool for researchers in drug development.

Principles and Experimental Causality

Chromatographic Strategy: Why HILIC?

The selection of HILIC is a deliberate choice driven by the analyte's physicochemical properties.

  • Retention Mechanism: In HILIC, the primary retention mechanism is partitioning of the polar analyte between the bulk mobile phase (high organic content) and the immobilized water layer on the polar stationary phase.[8] For 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, its multiple polar functional groups (the two basic nitrogens and the carboxyl group) facilitate strong interaction with this aqueous layer, ensuring robust retention away from the void volume.

  • Mobile Phase Advantage: HILIC gradients operate by increasing the aqueous content of the mobile phase, which acts as the strong, eluting solvent.[6] This high organic content at the start of the gradient is also beneficial for Electrospray Ionization (ESI), as it promotes more efficient solvent desolvation and analyte ionization, often leading to enhanced MS sensitivity.[9]

Detection Strategy: Electrospray Ionization (ESI) Tandem MS

The analyte contains two basic nitrogen atoms that are readily protonated. Therefore, positive ion mode ESI is the optimal choice for generating a strong signal for the protonated molecule [M+H]⁺.[10][11] ESI is a soft ionization technique that effectively transfers ions from solution to the gas phase with minimal fragmentation, making it ideal for quantitative analysis of non-volatile molecules.[9][12]

For ultimate selectivity and sensitivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed. This involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process drastically reduces chemical noise and allows for accurate quantification even at very low concentrations.

cluster_Analyte Analyte in Solution cluster_ESI Electrospray Ionization (ESI+) cluster_MS Tandem Mass Spectrometry (MS/MS) Analyte 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid (in acidic mobile phase) Protonation Protonation of Basic Nitrogens [M] -> [M+H]⁺ Analyte->Protonation High Voltage Spray Q1 Q1: Precursor Ion Selection (m/z 221.1) Protonation->Q1 Ion Transfer Q2 Q2: Collision-Induced Dissociation [M+H]⁺ -> Product Ions Q1->Q2 Isolation Q3 Q3: Product Ion Monitoring (e.g., m/z 93.1) Q2->Q3 Fragmentation Data Quantitative Data Q3->Data Detection

Caption: Analyte ionization and detection workflow.

Materials and Detailed Protocol

Reagents and Materials
  • Analyte: 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid reference standard (>98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

  • Buffer Salts: Ammonium formate (LC-MS Grade).

  • Acid: Formic acid (LC-MS Grade).

  • Vials: 1.5 mL polypropylene autosampler vials.

Equipment
  • LC System: UHPLC system capable of binary gradient delivery.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC chemistry column).

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 5 mg of the reference standard and dissolve in 5 mL of a 50:50 Acetonitrile:Water mixture. This ensures complete dissolution.

  • Working Stock (10 µg/mL): Dilute 50 µL of the stock solution into 4950 µL of 90:10 Acetonitrile:Water.

  • Calibration Curve Standards: Perform serial dilutions from the working stock using 90:10 Acetonitrile:Water as the diluent to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The high organic content of the diluent is critical to prevent peak distortion upon injection in a HILIC method.[13]

LC-MS/MS Method Parameters

The following tables summarize the optimized starting parameters for the LC-MS/MS system. These should be fine-tuned for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
Column Waters ACQUITY BEH Amide, 1.7µm, 2.1x100mm Amide phase provides excellent retention and peak shape for polar, basic compounds.
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic Acid Ammonium formate is an MS-friendly buffer; formic acid aids in protonation for ESI+.[14]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is the weak solvent in HILIC; acid maintains pH consistency.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °C Improves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µL Small volume minimizes solvent mismatch effects.

| Gradient | 0-1.0 min: 95% B; 1.0-5.0 min: 95% to 50% B; 5.0-5.5 min: 50% B; 5.5-6.0 min: 50% to 95% B; 6.0-8.0 min: 95% B | Gradient starts at high organic, increases aqueous content to elute the analyte, then re-equilibrates. |

Table 2: Mass Spectrometry Parameters

Parameter Value Rationale
Instrument Triple Quadrupole MS Required for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Positive Analyte contains basic nitrogens, which are readily protonated.[10][11]
MRM Transition Q1: 221.1 m/z -> Q3: 93.1 m/z Q1 is the [M+H]⁺ ion. Q3 is a stable, high-intensity fragment (pyridinium methyl group).
Capillary Voltage 3.5 kV Optimizes the electrospray process for stable ion generation.
Source Temp. 150 °C Assists in the desolvation of droplets.
Desolvation Temp. 400 °C Promotes efficient removal of solvent from ions before they enter the mass analyzer.
Cone Gas Flow 50 L/hr Helps prevent solvent clusters from entering the MS.

| Desolvation Gas | 800 L/hr | High flow of nitrogen gas aids in rapid desolvation. |

Step-by-Step Experimental Workflow
  • System Preparation: Purge both mobile phase lines thoroughly. Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 15-20 minutes. HILIC columns often require longer equilibration times than RP columns to establish the stable aqueous layer.

  • Sample Preparation: Dilute samples (e.g., from a reaction mixture or biological matrix extract) with 90:10 Acetonitrile:Water to ensure compatibility with the initial mobile phase and to place the analyte concentration within the calibration range.

  • Sequence Setup: Create a sequence in the instrument control software. Include solvent blanks, calibration standards from low to high concentration, quality control (QC) samples, and the unknown samples.

  • Data Acquisition: Run the sequence. Monitor system pressure and the chromatograms of initial injections to ensure system stability.

  • Data Processing: Integrate the peak areas for the MRM transition. Construct a calibration curve by plotting peak area against concentration. Use a linear regression with 1/x or 1/x² weighting to determine the concentrations of the unknown samples.

A 1. System Preparation (Purge & Equilibrate Column) B 2. Sample & Standard Prep (Dilute in High Organic Solvent) A->B C 3. Sequence Construction (Blanks, Standards, QCs, Samples) B->C D 4. LC-MS/MS Injection (Execute Sequence) C->D E 5. Data Acquisition (Monitor MRM Transition) D->E F 6. Data Processing (Integrate Peaks, Build Curve) E->F G 7. Quantitation (Calculate Unknowns) F->G

Caption: Step-by-step experimental workflow.

Troubleshooting Common Issues

Even with a robust method, problems can arise. The following guide addresses common issues specific to HILIC-MS analysis.[15][16][17]

SymptomPotential Cause(s)Recommended Solution(s)
Poor/Split Peak Shape 1. Injection solvent mismatch (too much water).2. Column contamination or degradation.3. Insufficient column equilibration.1. Ensure sample diluent is >80% acetonitrile.2. Flush column with a strong solvent (e.g., 50:50 water:acetonitrile), or replace if necessary.3. Increase column equilibration time between injections to at least 5-7 column volumes.
Drifting Retention Time 1. Mobile phase composition changing (evaporation).2. Inconsistent column temperature.3. Insufficient equilibration between gradient runs.1. Prepare fresh mobile phases daily and keep bottles capped.[14]2. Verify the column oven is stable at the set temperature.3. Lengthen the post-run equilibration step in the gradient.
Low Signal Intensity 1. Sub-optimal ESI source parameters.2. Ion suppression from matrix components.3. Incorrect mobile phase pH.1. Optimize capillary voltage, gas flows, and temperatures via infusion analysis.2. Improve sample cleanup or dilute the sample further.3. Ensure formic acid is present to promote protonation; check pH of Mobile Phase A.
High Backpressure 1. Particulate buildup on the column frit.2. Buffer precipitation in high organic mobile phase.1. Install an in-line filter before the column and filter all samples. Attempt to back-flush the column (disconnect from detector first).[17]2. Ensure the buffer concentration (e.g., 10mM ammonium formate) is fully soluble in the mobile phase mixture.

Conclusion

The HILIC-MS/MS method detailed in this application note provides a highly effective solution for the quantitative analysis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid. By leveraging the principles of hydrophilic interaction chromatography, this protocol successfully addresses the retention challenges posed by this polar, zwitterionic analyte. The use of tandem mass spectrometry ensures high selectivity and sensitivity, making the method suitable for demanding applications in drug metabolism, pharmacokinetics, and quality control within the drug development pipeline. This self-validating system, when properly implemented, will yield reliable and reproducible results for researchers and scientists.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • PubMed. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. [Link]

  • ResearchGate. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • Metabolomics Workbench. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • CHROMacademy. (n.d.). Troubleshooting LC-MS. [Link]

  • BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • PubMed. (2014). LC-MS metabolomics of polar compounds. [Link]

  • Chromedia. (n.d.). Troubleshooting LC, basics. [Link]

  • ResearchGate. (2006). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • Chromatography Online. (2018). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

Sources

Application Note: Structural Elucidation of N-(4-pyridyl)isonipecotic Acid using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-pyridyl)isonipecotic acid, systematically named 1-(pyridin-4-yl)piperidine-4-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold in the development of various therapeutic agents.[1] Its structure, featuring a piperidine ring, a pyridine ring, and a carboxylic acid group, presents a unique analytical challenge due to its zwitterionic potential and complex proton environment. This document provides a comprehensive guide to the structural characterization of this molecule using advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques. We present detailed, field-proven protocols for sample preparation and data acquisition, and explain the rationale behind spectral interpretation for unambiguous structural verification.

Introduction: The Structural Complexity of N-(4-pyridyl)isonipecotic acid

N-(4-pyridyl)isonipecotic acid (Figure 1) is a bifunctional molecule incorporating both a basic pyridine ring and the isonipecotic acid framework, which itself contains a secondary amine within a piperidine ring and a carboxylic acid.[2] The IUPAC name for this compound is 1-(pyridin-4-yl)piperidine-4-carboxylic acid.[3] The presence of multiple ionizable centers—the carboxylic acid (acidic), the piperidine nitrogen (basic), and the pyridine nitrogen (basic)—means the molecule can exist in various protonation states, including a zwitterionic form, depending on the solvent and pH. This property is critical as it directly influences solubility and the resulting NMR spectrum.

Accurate structural confirmation is a prerequisite for its use in drug design and development. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. This guide will detail the application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments to achieve a complete and confident spectral assignment.

Experimental Workflow & Methodology

A systematic approach is crucial for the complete NMR analysis of N-(4-pyridyl)isonipecotic acid. The workflow involves careful sample preparation followed by a hierarchical series of NMR experiments, from simple 1D scans to more complex 2D correlation maps.

Core Protocol: Sample Preparation

The zwitterionic nature of the analyte dictates the choice of solvent. Protic solvents like D₂O or Methanol-d₄ can lead to the exchange of labile protons (COOH, N-H⁺), causing their signals to broaden or disappear. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice as it solubilizes polar, salt-like compounds and typically allows for the observation of exchangeable protons.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of high-purity N-(4-pyridyl)isonipecotic acid.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆ (99.9 atom % D).

  • Solubilization: Gently vortex or sonicate the sample at room temperature until the solid is fully dissolved. A brief, gentle warming may aid dissolution if necessary.

  • Homogenization: Allow the sample to equilibrate at the spectrometer's probe temperature for at least 5 minutes before data acquisition to ensure thermal stability and a homogeneous solution.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg of Analyte prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Vortex/Sonicate to Homogenize prep2->prep3 acq1 1D ¹H NMR & ¹³C NMR prep3->acq1 acq2 2D COSY acq1->acq2 acq3 2D HSQC acq2->acq3 acq4 2D HMBC acq3->acq4 an1 Assign Proton Signals acq4->an1 an2 Assign Carbon Signals an1->an2 an3 Confirm Connectivity an2->an3 an4 Final Structure Verification an3->an4 caption Experimental Workflow for NMR Analysis.

Caption: Experimental Workflow for NMR Analysis.

Spectral Analysis and Interpretation

The following sections predict and explain the expected NMR spectra based on the confirmed structure of 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used.

Caption: Structure of N-(4-pyridyl)isonipecotic acid.

¹H NMR Spectrum Analysis (Predicted, 500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the pyridine and piperidine protons.

  • Pyridine Protons (Ar-H):

    • δ ≈ 8.2 ppm (d, 2H, H2'/H6'): These protons are ortho to the pyridine nitrogen, making them highly deshielded. They will appear as a doublet due to coupling with H3'/H5'.

    • δ ≈ 6.8 ppm (d, 2H, H3'/H5'): These protons are meta to the nitrogen and ortho to the piperidine substituent. They are more shielded than H2'/H6' and will also appear as a doublet.

  • Piperidine Protons (Aliphatic-H): The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons.

    • δ ≈ 4.0 ppm (m, 2H, H2eq/H6eq): The equatorial protons on carbons adjacent to the nitrogen are deshielded by the adjacent pyridine ring's electronegativity and anisotropy.

    • δ ≈ 3.0 ppm (m, 2H, H2ax/H6ax): The corresponding axial protons will be at a slightly higher field.

    • δ ≈ 2.5 ppm (m, 1H, H4): This methine proton is adjacent to the carboxyl group. Its signal may be complex due to coupling with four neighboring protons.

    • δ ≈ 1.9 ppm (m, 2H, H3eq/H5eq): Equatorial protons on C3 and C5.

    • δ ≈ 1.6 ppm (m, 2H, H3ax/H5ax): Axial protons on C3 and C5, typically more shielded than their equatorial counterparts.

  • Carboxylic Acid Proton:

    • δ ≈ 12.0 ppm (s, broad, 1H, COOH): This signal is characteristic of a carboxylic acid proton and is often broad due to hydrogen bonding and chemical exchange. Its presence confirms the sample has not fully deprotonated.

¹³C NMR Spectrum Analysis (Predicted, 125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides information on all unique carbon environments.

Atom Predicted Chemical Shift (δ, ppm) Rationale
COOH~175Typical chemical shift for a carboxylic acid carbon.
C4'~155Quaternary carbon of the pyridine ring attached to nitrogen; highly deshielded.
C2', C6'~150Pyridine carbons ortho to nitrogen.
C3', C5'~107Pyridine carbons meta to nitrogen; significantly shielded.
C2, C6~45Piperidine carbons adjacent to the electron-withdrawing pyridyl-nitrogen.
C4~40Piperidine methine carbon, deshielded by the adjacent carboxyl group.
C3, C5~28Piperidine methylene carbons.
2D NMR for Unambiguous Assignment

While 1D spectra provide initial assignments, 2D NMR is essential for definitive proof of the structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Expected Correlations: A strong cross-peak between the pyridine signals at ~8.2 ppm (H2'/H6') and ~6.8 ppm (H3'/H5'). Within the piperidine ring, H2/H6 protons will show correlations to H3/H5 protons, which in turn will correlate with the H4 proton. This allows for tracing the entire spin system of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.

    • Expected Correlations: It will directly link the proton assignments from the ¹H spectrum to the carbon signals listed in the ¹³C table, confirming which proton signal belongs to which carbon atom (e.g., δH ~8.2 ppm correlates with δC ~150 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall connectivity, as it shows correlations between protons and carbons over 2-3 bonds.

    • Key Diagnostic Correlations:

      • H2'/H6' (δ ≈ 8.2) → C4' (δ ≈ 155): This correlation confirms the position of the H2'/H6' protons relative to the C4' carbon where the piperidine ring is attached.

      • H2'/H6' (δ ≈ 8.2) → C2/C6 (δ ≈ 45): This crucial three-bond correlation across the N1-C4' bond definitively proves the connection between the pyridine ring and the piperidine ring.

      • H2/H6 (δ ≈ 4.0/3.0) → C4' (δ ≈ 155): The reciprocal correlation also confirms the pyridine-piperidine linkage.

      • H4 (δ ≈ 2.5) → COOH (δ ≈ 175): Confirms the location of the carboxylic acid group at the C4 position of the piperidine ring.

Diagram: Key HMBC Correlations

G H2_prime H2'/H6' (δ ≈ 8.2) C4_prime C4' (δ ≈ 155) H2_prime->C4_prime 2J(CH) C2_piperidine C2/C6 (δ ≈ 45) H2_prime->C2_piperidine 3J(CH) H2_piperidine H2/H6 (δ ≈ 4.0/3.0) H2_piperidine->C4_prime 3J(CH) H4_piperidine H4 (δ ≈ 2.5) COOH COOH (δ ≈ 175) H4_piperidine->COOH 2J(CH) caption Key HMBC correlations for structural confirmation.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of N-(4-pyridyl)isonipecotic acid is reliably achieved through a systematic NMR approach. The use of DMSO-d₆ as a solvent is recommended to preserve the signals of labile protons. While 1D ¹H and ¹³C NMR provide a foundational overview of the chemical environments, 2D techniques are indispensable for conclusive assignment. Specifically, the 2D HMBC experiment provides the definitive evidence for the connectivity between the pyridine and piperidine rings, which is the key structural feature of the molecule. The protocols and interpretive guidelines presented here constitute a self-validating system for the characterization of this important pharmaceutical scaffold.

References

  • PrepChem (2023). Synthesis of pyridine-4-carboxylic acid. Available at: [Link]

  • PubChem (2024). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia (2023). Isonipecotic acid. Available at: [Link]

Sources

Topic: Assay Development for Evaluating the Activity of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the pharmacological characterization of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, a novel compound with structural similarities to known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). Given that GATs are critical regulators of inhibitory neurotransmission and established therapeutic targets for neurological disorders like epilepsy, a robust evaluation of this compound's activity is paramount.[1][2] We present a tiered assay strategy, beginning with a primary functional screen for GABA uptake inhibition, followed by secondary assays to determine subtype selectivity, mechanism of action, and potential off-target liabilities. This guide includes detailed, field-proven protocols for cell-based radiolabeled GABA uptake assays and receptor binding assays, complete with explanations of experimental design choices and necessary controls to ensure data integrity.

Introduction and Scientific Rationale

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. The precise control of GABA concentration in the synaptic cleft is crucial for maintaining neuronal homeostasis. This regulation is primarily managed by a family of sodium- and chloride-dependent GABA transporters (GATs) that facilitate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[3][4] There are four main subtypes: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1).[3]

Inhibition of these transporters, particularly GAT1, elevates extracellular GABA levels, thereby enhancing GABAergic signaling. This mechanism is a clinically validated strategy for treating epilepsy, as exemplified by the GAT1-selective inhibitor Tiagabine.[1][2] The compound 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid shares a core piperidine-carboxylic acid scaffold with established GAT inhibitors like nipecotic acid.[5][6] This structural homology strongly suggests that its primary biological activity may be the inhibition of GABA transporters.

This application note outlines a systematic approach to rigorously test this hypothesis and build a comprehensive pharmacological profile for the compound. The described workflow is designed to be logical, efficient, and scientifically sound, guiding the researcher from initial hit identification to lead characterization.

The Characterization Workflow: A Tiered Approach

A multi-stage assay cascade is the most effective strategy for characterizing a novel compound. This approach ensures that resources are used efficiently, with broader, high-throughput compatible assays preceding more complex mechanistic and selectivity studies.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Mechanism of Action (MoA) cluster_3 Tier 4: Off-Target Liability Primary Primary Functional Assay [3H]GABA Uptake in hGAT1-expressing cells Selectivity [3H]GABA Uptake Assays - hGAT2 expressing cells - hGAT3 expressing cells - hBGT1 expressing cells Primary->Selectivity If IC50 < 10 µM MoA Substrate Competition Assay (Varying [3H]GABA and Compound Conc.) Determine Ki and mode of inhibition Selectivity->MoA If potent & selective OffTarget Radioligand Binding Assay - GABA-A Receptor ([3H]Muscimol) - Other relevant CNS targets MoA->OffTarget Assay_Principle cluster_cell HEK293 Cell cluster_extracellular GAT1 GAT1 Transporter Intracellular Intracellular Space (High [3H]GABA Signal) GABA [3H]GABA GABA->GAT1 Uptake Compound Test Compound (Inhibitor) Compound->GAT1 Inhibition

Sources

Application Note: Strategic Incorporation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: A Novel Scaffold for Peptidomimetics and Small Molecules

In the landscape of drug discovery and medicinal chemistry, the design of novel molecular scaffolds is paramount for modulating biological activity and improving pharmacokinetic profiles. 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a unique bifunctional building block that merges a constrained piperidine ring with the aromatic, hydrogen-bond accepting properties of a pyridine moiety. Its structure is of significant interest for its potential to act as a rigid scaffold in peptidomimetics, mimicking turn structures or presenting pharmacophoric groups in a defined spatial orientation.[1][2]

While direct, extensive literature on the solid-phase application of this specific molecule is emerging, its structural components are well-precedented in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS).[1][2] This note provides a comprehensive guide based on established principles for the efficient incorporation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid onto a solid support, detailing the strategic considerations and robust protocols required for successful synthesis.

Molecular Structure and Properties:

  • IUPAC Name: 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid

  • CAS Number: 774531-43-0[3]

  • Molecular Formula: C₁₂H₁₆N₂O₂[3][4]

  • Molecular Weight: 220.27 g/mol [3][4]

  • Appearance: White to off-white solid[4]

Caption: Chemical structure of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Scientific Integrity & Logic: Strategic Considerations for Solid-Phase Synthesis

The successful incorporation of this building block relies on standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.[5] The key considerations revolve around the activation of the sterically accessible carboxylic acid and the chemical nature of the two nitrogen atoms.

Reactivity and Protection Strategy
  • Carboxylic Acid: The secondary carboxylic acid on the piperidine ring is the point of attachment. Its activation is standard and can be achieved with a variety of common coupling reagents.

  • Piperidine Nitrogen: This is a tertiary amine and is non-reactive under standard SPPS coupling conditions. It does not require a protecting group.

  • Pyridine Nitrogen: The pyridine nitrogen is significantly less basic than the piperidine nitrogen (pKa of pyridinium ion is ~5.2, vs. ~11.2 for a piperidinium ion). Under the neutral to slightly basic conditions of amide bond formation, it is largely unprotonated and does not typically interfere with the coupling reaction. Therefore, protection of the pyridine nitrogen is generally not required , which simplifies the synthetic workflow.[6]

Choosing the Right Solid Support

The choice of resin and linker is dictated by the desired C-terminal functionality of the final product.[7]

  • For C-terminal Carboxylic Acids: Use an acid-labile linker such as 2-chlorotrityl chloride (2-CTC) resin or Wang resin.[7][8][9] 2-CTC resin is particularly advantageous as it allows for cleavage under very mild acidic conditions, preserving acid-sensitive functionalities elsewhere in the molecule.[9]

  • For C-terminal Amides: Use Rink Amide resin, which yields a primary amide upon cleavage with trifluoroacetic acid (TFA).[7][8]

Experimental Protocols: Step-by-Step Methodologies

The following protocols are based on a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific resin loading capacity.

Protocol 1: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed to attach the building block to the resin via an ester linkage, preserving the carboxylic acid functionality upon cleavage.

Materials:

  • 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)

  • 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (e.g., 100 mg, 0.1 mmol) in anhydrous DCM (2 mL) for 30 minutes in a reaction vessel with agitation.

  • Pre-activation: In a separate vial, dissolve 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid (1.5 eq., 0.15 mmol, 33 mg) in anhydrous DCM (1 mL). Add DIPEA (3.0 eq., 0.3 mmol, 52 µL).

  • Coupling: Drain the DCM from the swollen resin. Immediately add the pre-activated building block solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining reactive trityl chloride sites, add 0.5 mL of Methanol to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), and finally DCM (3 x 2 mL).

  • Drying: Dry the resin under a stream of nitrogen and then in vacuo to a constant weight. The loading can be determined gravimetrically or by Fmoc-quantitation after coupling a standard Fmoc-amino acid.

Protocol 2: Coupling to a Resin-Bound Amine (Standard SPPS Cycle)

This protocol details the coupling of the building block to a deprotected N-terminal amine on any standard solid support (e.g., after Fmoc-deprotection).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin-bound peptide has been fully deprotected at the N-terminus (e.g., using 20% piperidine in DMF) and thoroughly washed with DMF.[10][11]

  • Activation Solution: In a separate vial, dissolve 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid (3.0 eq., 0.3 mmol, 66 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in DMF (1 mL).

  • Activation: Add DIPEA (6.0 eq., 0.6 mmol, 104 µL) to the activation solution and vortex for 1-2 minutes. The solution should turn yellow.

  • Coupling Reaction: Drain the DMF from the resin. Immediately add the activated solution to the resin. Agitate the vessel at room temperature for 1-4 hours. The N-alkylated nature of the piperidine ring can create steric hindrance, potentially requiring longer coupling times or double coupling.[12]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to confirm the absence of free primary amines. The Kaiser test will be negative for secondary amines, so the Chloranil test is more appropriate after coupling this building block.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.

Data Presentation: Recommended Coupling Conditions

ParameterReagent/ConditionEquivalents (vs. Resin)Rationale
Building Block 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid3 - 5Ensures a sufficient excess to drive the reaction to completion.
Coupling Agent HATU / HCTU2.9 - 4.9Highly efficient uronium/guanidinium salt activators, ideal for potentially hindered couplings.[12]
Base DIPEA / Collidine6 - 10Acts as a proton scavenger to facilitate the reaction without causing racemization.
Solvent DMF / NMP-Standard polar aprotic solvents that swell the resin and dissolve reagents effectively.
Time 1 - 4 hours-Monitor reaction; may require extended time or double coupling if sterically demanding.
Temperature Room Temperature-Standard condition; microwave heating can be used to accelerate difficult couplings.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for incorporating the building block onto a solid support and subsequent cleavage.

G start Start: Swell Resin (e.g., Rink Amide) deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Building Block (HATU/DIPEA/DMF) wash1->couple wash2 Wash (DMF) couple->wash2 monitor Reaction Monitoring (Chloranil Test) wash2->monitor incomplete Incomplete monitor->incomplete Test Positive complete Complete monitor->complete Test Negative incomplete->couple Recouple cleave Cleavage & Global Deprotection (TFA Cocktail) complete->cleave product Final Product (Purification) cleave->product

Caption: General workflow for solid-phase synthesis using the title building block.

Cleavage and Final Deprotection

The final step is the cleavage of the synthesized molecule from the solid support, which also removes any acid-labile side-chain protecting groups used in the synthesis.[7]

Protocol 3: TFA-Mediated Cleavage

Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[13]

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Reagent B (TFA/Phenol/Water/Triisopropylsilane (TIS) 88:5:5:2, v/v/v/v)[14] or similar. TIS is a scavenger used to trap reactive cations generated during cleavage.[13]

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA to recover any remaining product.

  • Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude product should form.

  • Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

References

  • National Center for Biotechnology Information. (1995). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. PubMed. [Link]

  • Gudelis, V., & Donatas, G. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link]

  • Larsen, B. D., & Holm, A. (2015). Cleavage of synthetic peptides.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Tantry, S. J., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules. [Link]

  • Liu, C., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Organic letters. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications. [Link]

  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Piperidine Ring in 1-(4-Pyridinyl)-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-(4-pyridinyl)-4-piperidinecarboxylic acid scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique combination of a basic pyridine head, a flexible piperidine linker, and a versatile carboxylic acid handle allows for multi-vector optimization of pharmacological properties. This guide provides an in-depth exploration of synthetic strategies to chemically modify this scaffold, focusing on the functionalization of the piperidine ring and its C4-carboxylic acid substituent. We will delve into the rationale behind key synthetic choices, present detailed, field-tested protocols, and offer insights into navigating the challenges of regioselective modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block for the creation of novel chemical entities.

Introduction: The Strategic Value of the Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[3][4] When coupled with a 4-pyridinyl group at the nitrogen and a carboxylic acid at the C4 position, the resulting molecule, 1-(4-pyridinyl)-4-piperidinecarboxylic acid, becomes a highly versatile starting material. Its importance stems from:

  • Structural Rigidity and Flexibility: The piperidine ring offers a defined three-dimensional conformation, which can be crucial for precise ligand-receptor interactions, while still possessing conformational flexibility.

  • Modulation of Physicochemical Properties: The basic pyridine nitrogen (pKa ~5-6) and the acidic carboxylic acid (pKa ~4-5) allow for fine-tuning of solubility, lipophilicity, and pharmacokinetic profiles.

  • Multiple Points for Diversification: The scaffold presents several opportunities for chemical modification, primarily at the C4-carboxylic acid and, more challengingly, at the C-H bonds of the piperidine ring.

This guide will focus on the two principal avenues for functionalization: manipulations of the C4-carboxylic acid group and direct C-H functionalization of the piperidine backbone.

Figure 1: Key sites for synthetic modification on the 1-(4-pyridinyl)-4-piperidinecarboxylic acid scaffold.

Functionalization via the C4-Carboxylic Acid

The carboxylic acid at the C4 position is the most accessible and versatile handle for introducing molecular diversity. Standard transformations of this group can generate vast libraries of compounds for structure-activity relationship (SAR) studies.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide coupling is arguably the most frequently used reaction in drug discovery programs.[5] It allows for the connection of the core scaffold to a nearly limitless pool of commercially available primary and secondary amines, introducing a vast range of chemical functionalities.

Causality of Experimental Choice: The direct condensation of a carboxylic acid and an amine to form an amide requires extremely high temperatures and is generally impractical due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent.

Key Coupling Reagents: The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, the presence of sensitive functional groups, and the need to suppress racemization (if chiral amines are used).

ReagentFull NameActivating AgentAdvantagesDisadvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltHigh efficiency, fast reaction times, low racemization.High cost, can be sensitive to moisture.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltEffective and widely used, good yields.Can cause guanidinylation of the amine as a side reaction.
EDC/EDAC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideCarbodiimideWater-soluble byproducts, easy purification.Often requires an additive like HOBt to increase efficiency and reduce side reactions.
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification.
Protocol 2.1.1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling 1-(4-pyridinyl)-4-piperidinecarboxylic acid with a representative primary amine (e.g., benzylamine).

Materials and Reagents:

  • 1-(4-pyridinyl)-4-piperidinecarboxylic acid

  • Benzylamine (or other amine of choice)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-pyridinyl)-4-piperidinecarboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 5-12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Sources

Application Notes and Protocols for Coupling Reactions with 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid in amide bond forming reactions. This versatile building block is frequently utilized in the synthesis of novel chemical entities due to its unique structural features, which include a carboxylic acid handle for coupling, a basic pyridine moiety, and a piperidine scaffold. We present detailed, field-tested protocols for two robust coupling methodologies: the classic carbodiimide-mediated approach using EDC and HOBt, and a high-efficiency method employing the uronium salt HATU. The guide emphasizes the underlying chemical principles, rationale for procedural steps, and troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry. Its structure combines a saturated heterocyclic piperidine ring, which can enhance solubility and metabolic stability, with a pyridine ring, a common feature in many bioactive compounds that can participate in hydrogen bonding and other key interactions with biological targets.[1][2] The carboxylic acid group serves as a primary reactive handle for elaboration, most commonly through the formation of an amide bond—the most prevalent linkage in small-molecule pharmaceuticals.[3][4][5]

The successful incorporation of this scaffold into a target molecule is critically dependent on the selection and execution of an appropriate acid-amine coupling strategy. The choice of coupling reagent, base, and solvent can dramatically impact reaction efficiency, yield, and the purity of the final product. This guide is designed to demystify this crucial synthetic step.

Physicochemical Properties

A clear understanding of the substrate's properties is fundamental to designing a successful reaction.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[6][7]
Molecular Weight 220.27 g/mol [6][7]
Appearance White to Off-White Solid[6]
CAS Number 774531-43-0[7][]
Predicted pKa 3.97 ± 0.20[9]

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures to eliminate water, conditions that are incompatible with most complex pharmaceutical intermediates. Therefore, modern synthetic chemistry relies on "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[10][11] This activated intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond under mild conditions.

The following diagram illustrates the general workflow for a coupling reaction.

G cluster_start Reactants A 1-pyridin-4-ylmethyl piperidine-4-carboxylic acid C Add Coupling Reagent + Additive (e.g., HOBt) + Base (e.g., DIPEA) A->C B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C D Formation of Activated Ester Intermediate C->D Activation E Nucleophilic Attack by Amine D->E F Amide Bond Formation E->F G Aqueous Workup & Purification (Chromatography) F->G Isolation H Final Coupled Product G->H

Caption: General workflow for amide bond formation.

Protocol I: EDC/HOBt Mediated Coupling

This method is a widely used, cost-effective, and reliable technique for routine amide bond formation.[5][12] N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization (if chiral centers are adjacent to the carboxyl group) and to improve reaction efficiency by forming a more reactive HOBt-ester intermediate, which is less prone to side reactions than the initial O-acylisourea intermediate.[13]

Mechanism Rationale
  • Activation: The carboxylic acid attacks EDC, forming a highly reactive O-acylisourea intermediate.

  • Intermediate Trapping: HOBt rapidly reacts with the O-acylisourea to form an HOBt active ester. This step is crucial as it prevents the rearrangement of the O-acylisourea into a stable N-acylurea byproduct.

  • Coupling: The amine nucleophile attacks the carbonyl of the HOBt-ester, which is a better leaving group than the urea, to form the desired amide. The byproducts, a water-soluble urea from EDC and regenerated HOBt, can be easily removed during aqueous workup.[14][15]

G RCOOH Carboxylic Acid (PMPCA) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Trapped by HOBt Urea EDC Byproduct (Water Soluble) O_Acylisourea->Urea Forms byproduct HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Nucleophilic Attack Amine Amine (R-NH₂) Amine->Amide G Start Carboxylic Acid + Base (DIPEA) + HATU in Solvent (DMF) Preactivation Stir for 5-15 min at 0 °C to RT (Formation of OAt Active Ester) Start->Preactivation Step 1: Pre-activation AddAmine Add Amine Preactivation->AddAmine Step 2: Coupling Reaction Stir for 1-4 hours at RT AddAmine->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Final Amide Product Workup->Product

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Application Notes and Protocols for the Cellular Characterization of N-(4-pyridyl)isonipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cellular assays to characterize N-(4-pyridyl)isonipecotic acid derivatives. Given that the isonipecotic acid scaffold is a conformationally constrained analog of γ-aminobutyric acid (GABA), these derivatives are prime candidates for modulating GABAergic neurotransmission, primarily through interaction with GABA transporters (GATs) or GABAA receptors[1]. This guide moves beyond simple procedural lists, offering a strategic framework that begins with foundational cytotoxicity and target engagement assays, proceeds to primary functional characterization of GAT inhibition, and includes secondary assays for potential GABAA receptor modulation. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Foundational Assays: Establishing a Baseline for Cellular Activity

Before investigating the specific mechanism of action, it is critical to establish two baseline parameters for any new compound: its general cytotoxicity and its ability to engage the intended target within a cellular environment. These preliminary assays ensure that subsequent functional data is interpreted correctly and is not confounded by off-target toxicity.

Strategic Cell Line Selection

The choice of cell model is paramount for generating relevant data. Since N-(4-pyridyl)isonipecotic acid derivatives are likely to target components of the GABAergic system, non-neuronal host cell lines engineered to express a single target protein are ideal for initial screening. This approach isolates the activity of the compound to the specific target, avoiding the complexity of native neuronal systems where multiple GAT subtypes and GABAA receptor subunits are co-expressed.

  • For GABA Transporter (GAT) Assays: Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney II (MDCK-II) cells are industry-standard hosts[2][3][4]. These cells exhibit low endogenous transporter activity and are readily transfected to create stable cell lines expressing a single human GAT subtype (e.g., GAT1, GAT2, GAT3). This allows for the precise determination of a compound's potency and selectivity.

  • For GABAA Receptor Assays: Chinese Hamster Ovary (CHO-K1) or HEK293 cells are preferred[5]. They provide a "blank slate" for the transient or stable co-expression of specific GABAA receptor subunit combinations (e.g., α1β2γ2, α2β3γ2), enabling the study of subunit-specific pharmacology[5].

Protocol: Cell Viability and Cytotoxicity Assessment

This protocol determines the concentration range at which the test compounds are tolerated by the cells, establishing a safe therapeutic window for subsequent functional assays. The ATP-based luminescence assay is a rapid and sensitive method for quantifying cell health.

Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. A luciferase-based reagent lyses the cells, and the released ATP drives a luminescent reaction, which is quantified on a plate reader.

Protocol Steps:

  • Cell Plating: Seed GAT1-expressing HEK293 cells (or the chosen cell line) in a white, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentration series of the N-(4-pyridyl)isonipecotic acid derivatives in assay buffer. It is recommended to start from a high concentration (e.g., 200 µM) and perform 1:3 serial dilutions.

  • Compound Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "cells only" (vehicle control) and "no cells" (background) wells.

  • Incubation: Incubate the plate for the longest duration anticipated for your functional assays (e.g., 24 hours) at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and a commercial ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background reading, normalize the data to the vehicle control (100% viability), and plot the percentage of cell viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

CompoundCC₅₀ (µM)
Derivative A> 100
Derivative B75.2
Staurosporine (Control)0.05
Table 1: Example cytotoxicity data. Subsequent functional assays should use compound concentrations well below the CC₅₀.

Target Engagement: Confirming Compound-Protein Interaction in Live Cells

A critical step in drug discovery is confirming that a compound physically interacts with its intended target protein inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring changes in the thermal stability of a protein upon ligand binding[6].

Principle of the Real-Time Cellular Thermal Shift Assay (RT-CETSA)

The binding of a small molecule ligand can stabilize its target protein, increasing the temperature required to denature it. In RT-CETSA, the target protein (e.g., GAT1) is fused to a thermally stable luciferase, such as NanoLuc[6]. Cells are lysed and then subjected to a gradual temperature ramp. As the GAT1-NanoLuc fusion protein denatures, it aggregates and precipitates, leading to a loss of luminescent signal. In the presence of a binding compound, the protein is stabilized, and the loss of signal is shifted to a higher temperature.

dot

Caption: Workflow for the Real-Time Cellular Thermal Shift Assay (RT-CETSA).

Protocol: RT-CETSA for GAT1 Target Engagement
  • Cell Preparation: Culture HEK293 cells stably expressing GAT1 fused with a C-terminal thermally stable NanoLuciferase. Harvest cells and wash twice with PBS.

  • Compound Treatment: Resuspend cells in PBS containing 0.4% BSA. Aliquot cells and treat with the N-(4-pyridyl)isonipecotic acid derivative (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Lysis and Plate Setup: Add a lysis buffer containing digitonin and the NanoLuc substrate. Immediately transfer the lysate to a 96-well PCR plate.

  • Thermal Challenge: Place the plate in a real-time PCR instrument equipped with a CCD camera for luminescence detection[6].

  • Data Acquisition: Apply a thermal ramp from 37°C to 95°C with a ramp rate of 0.05°C/second. Acquire luminescence readings at each temperature interval.

  • Data Analysis: Plot the normalized luminescence as a function of temperature for both the vehicle- and compound-treated samples. Fit the curves to determine the melting temperature (Tm) for each condition. A positive shift in Tm (ΔTm) for the compound-treated sample indicates target engagement.

Primary Functional Assay: GABA Transporter (GAT) Inhibition

The most established function of related compounds like nipecotic acid is the inhibition of GABA reuptake[7]. Therefore, the primary functional assay should directly measure the inhibition of GABA transport into cells. The radioactive [³H]-GABA uptake assay is the gold standard for this purpose, offering high sensitivity and specificity[3][4].

Principle of the [³H]-GABA Uptake Assay

Cells overexpressing a specific GAT subtype are incubated with a mixture of radio-labeled [³H]-GABA and non-labeled GABA. The transporter actively moves GABA into the cell against its concentration gradient. After a set time, uptake is stopped, and extracellular [³H]-GABA is washed away. The amount of intracellular radioactivity, measured by scintillation counting, is directly proportional to the transporter activity. An inhibitor will compete with GABA for the transporter, resulting in a dose-dependent decrease in intracellular radioactivity.

dot

GAT_Uptake_Workflow node_prep Step 1: Cell Plating Seed GAT1-HEK293 cells in a 96-well plate. Incubate for 24-48 hours. node_wash Step 2: Wash & Pre-incubation Wash cells with Assay Buffer. Pre-incubate with test compound or vehicle. node_prep->node_wash node_uptake Step 3: Initiate Uptake Add mixture of [³H]-GABA and 'cold' GABA. Incubate for a short period (e.g., 15 min). node_wash->node_uptake node_stop Step 4: Stop & Wash Rapidly wash wells with ice-cold Assay Buffer to stop uptake and remove extracellular label. node_uptake->node_stop node_lysis Step 5: Lysis Lyse cells with 1% SDS or similar lysis buffer. node_stop->node_lysis node_count Step 6: Scintillation Counting Transfer lysate to a scintillation vial with cocktail. Measure counts per minute (CPM). node_lysis->node_count

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Topic: Preclinical Efficacy Testing of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid in Rodent Models of Epilepsy and Anxiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction and Scientific Rationale

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a novel small molecule with structural features suggesting potential activity within the central nervous system (CNS). Specifically, its piperidine-4-carboxylic acid moiety is structurally analogous to key components of known gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) inhibitors, such as Tiagabine.[1] GABA is the primary inhibitory neurotransmitter in the brain, and its reuptake from the synaptic cleft via transporters, predominantly GAT-1, is a critical mechanism for terminating its signal.

Hypothesized Mechanism of Action: We hypothesize that 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid functions as a GAT-1 inhibitor. By blocking GABA reuptake, the compound is expected to increase the extracellular concentration and residence time of GABA, thereby enhancing GABAergic inhibitory tone.[1] This mechanism is a clinically validated strategy for treating neurological disorders characterized by neuronal hyperexcitability.[2]

This application note provides a comprehensive guide for establishing the preclinical efficacy of this compound. We present detailed protocols for two robust, validated, and mechanistically relevant rodent models:

  • The Pentylenetetrazol (PTZ) Kindling Model: To assess anticonvulsant properties in a model of chronic epilepsy.[3][4]

  • The Elevated Plus Maze (EPM) Model: To evaluate anxiolytic potential.[5]

Furthermore, to provide direct evidence of target engagement within the CNS, we describe a protocol for In Vivo Microdialysis to quantify changes in extracellular GABA levels in the hippocampus following compound administration.[6][7] This multi-tiered approach allows researchers to build a cohesive narrative, connecting molecular mechanism to behavioral outcomes.

cluster_0 Hypothesized Mechanism of Action cluster_1 Therapeutic Outcomes Compound 1-pyridin-4-ylmethyl- piperidine-4-carboxylic acid GAT1 GAT-1 Transporter Compound->GAT1 Inhibits GABA_uptake GABA Reuptake Extracellular_GABA Increased Extracellular GABA GABA_uptake->Extracellular_GABA Leads to Inhibition Enhanced GABAergic Inhibition Extracellular_GABA->Inhibition Anticonvulsant Anticonvulsant Efficacy (PTZ Model) Inhibition->Anticonvulsant Anxiolytic Anxiolytic Efficacy (EPM Model) Inhibition->Anxiolytic

Caption: Hypothesized pathway from GAT-1 inhibition to therapeutic effects.

Mandatory Ethical Considerations

All procedures involving animals must be designed to minimize pain and distress.[8] Research should have a clear scientific purpose that justifies the use of nonhuman animals.[9] All protocols described herein require prior review and approval by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee, in compliance with all applicable local, national, and international laws and guidelines.[10][11][12]

  • Justification: The potential to develop novel treatments for epilepsy and anxiety provides sufficient justification. The number of animals should be minimized to achieve statistically significant results.[8]

  • Personnel: All personnel must receive explicit training in the described experimental methods and in the care, maintenance, and handling of the species being studied.[10]

  • Housing: Animals must be housed in stable environments with appropriate enrichment, temperature, humidity, and light/dark cycles.

  • Euthanasia: If an animal experiences severe or chronic pain or distress that cannot be alleviated, it must be humanely euthanized.[8]

Protocol 1: Pentylenetetrazol (PTZ) Chemical Kindling Model

3.1. Objective: To assess the anticonvulsant efficacy of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid against seizures in a chronic epilepsy model. The kindling model, where repeated sub-convulsive stimuli eventually lead to full-blown convulsions, mimics aspects of epileptogenesis.[3]

3.2. Materials and Reagents

ItemSpecification
Animals Male C57BL/6 mice, 8-10 weeks old
Test Compound 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid
Vehicle Sterile 0.9% Saline with 5% DMSO & 5% Tween-80 (or other validated vehicle)
Convulsant Agent Pentylenetetrazol (PTZ), Sigma-Aldrich
Positive Control Tiagabine HCl or Valproic Acid
Administration 1 mL syringes, 27-gauge needles (for IP injection)
Observation Chambers Clear Plexiglas cages (one animal per cage)
Video Recording Overhead camera for behavior recording
Timer Stopwatch or digital timer

3.3. Experimental Workflow Diagram

Caption: Workflow for the Elevated Plus Maze experiment.

4.4. Step-by-Step Protocol

  • Animal Preparation: Acclimate mice and handle them for 3-5 days prior to testing to reduce handling stress. [13]On the test day, allow animals to habituate to the dimly lit testing room for at least 60 minutes. [14]2. Drug Administration: Administer vehicle, test compound (multiple doses), or a positive control (e.g., Diazepam) via IP injection 30-60 minutes before the test.

  • Test Procedure: Gently place a mouse onto the central platform of the maze, facing one of the open arms. [15]Immediately start the video recording and leave the room.

  • Data Collection: Allow the animal to explore the maze undisturbed for 5 minutes. [13][15]An automated video tracking system (e.g., ANY-maze) should be used to record the following parameters:

    • Time spent in open arms.

    • Time spent in closed arms.

    • Number of entries into open arms.

    • Number of entries into closed arms.

    • Total distance traveled.

  • Post-Test: At the end of the 5-minute session, gently return the animal to its home cage. Thoroughly clean the maze with 70% ethanol and allow it to dry completely between trials to remove olfactory cues. [15][14]6. Data Analysis: The primary measures of anxiolytic activity are the Percentage of Time Spent in Open Arms [(Time in Open / Total Time) x 100] and the Percentage of Open Arm Entries [(Open Entries / Total Entries) x 100]. Total distance traveled is a key measure of locomotor activity; a significant change suggests the compound may have sedative or stimulant effects that could confound the anxiety results.

4.5. Expected Outcomes

Group% Time in Open Arms% Open Arm EntriesTotal Distance TraveledInterpretation
Vehicle 15 - 25%20 - 30%BaselineNormal anxiety-like behavior.
Positive Control 40 - 55%45 - 60%Baseline or slightly decreasedSignificant anxiolytic effect.
Test Compound (Effective Dose) > 35%> 40%No significant changeIndicates a true anxiolytic effect without sedation.
Test Compound (Sedative Dose) VariableVariableSignificantly decreasedResults are confounded by motor impairment.

Protocol 3: In Vivo Microdialysis

5.1. Objective: To directly measure extracellular GABA concentrations in the hippocampus of awake, freely-moving mice to confirm the hypothesized mechanism of action. [7][16]An increase in GABA levels following compound administration provides strong evidence of target engagement.

5.2. Materials and Equipment

ItemSpecification
Animals Male C57BL/6 mice, 10-12 weeks old
Surgical Equipment Stereotaxic frame, isoflurane vaporizer, surgical tools
Microdialysis Probes Guide cannula and probe (e.g., 2-4 mm membrane, 20 kDa MWCO)
Perfusion Pump Syringe pump capable of low flow rates (0.5-2.0 µL/min)
Perfusion Fluid Artificial cerebrospinal fluid (aCSF)
Sample Collection Fraction collector with refrigerated vials
Analytical System HPLC with fluorescence detection for GABA analysis
Dental Cement For securing the guide cannula to the skull

5.3. Experimental Workflow Diagram

cluster_surgery Day 1-3: Surgery & Recovery cluster_dialysis Day 4: Microdialysis Experiment S1 Anesthetize Mouse & Mount in Stereotaxic Frame S2 Implant Guide Cannula Targeting Hippocampus S1->S2 S3 Secure with Dental Cement S2->S3 S4 Allow 48-72h for Recovery S3->S4 D1 Insert Microdialysis Probe & Begin aCSF Perfusion D2 Collect Baseline Samples (3-4 samples, 20 min each) D1->D2 D3 Administer Test Compound or Vehicle (IP) D2->D3 D4 Collect Post-Injection Samples for 2-3 hours D3->D4 D5 Analyze GABA concentration in Dialysates via HPLC D4->D5

Caption: Workflow for in vivo microdialysis experiment.

5.4. Step-by-Step Protocol

  • Stereotaxic Surgery: Anesthetize the mouse with isoflurane and place it in a stereotaxic frame. Following aseptic surgical procedures, implant a guide cannula aimed at the dorsal hippocampus. Secure the cannula to the skull using dental cement. Administer post-operative analgesics and allow the animal to recover for 2-3 days. [9]2. Microdialysis Setup: On the day of the experiment, place the mouse in a behavior bowl that allows free movement. Gently insert the microdialysis probe through the guide cannula.

  • Probe Perfusion: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1.0 µL/min). [17]Allow the system to equilibrate for at least 60-90 minutes.

  • Baseline Collection: Collect 3-4 baseline dialysate samples into vials containing a derivatization agent or acid to prevent degradation. Samples are typically collected over 20-minute intervals.

  • Compound Administration: Administer the test compound or vehicle (IP).

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the time course of any changes in GABA levels.

  • Sample Analysis: Quantify the GABA concentration in each dialysate sample using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a highly sensitive method for amino acid neurotransmitters. [16]8. Data Analysis: Calculate the average GABA concentration from the baseline samples. Express all subsequent sample concentrations as a percentage of this baseline average. A significant and sustained increase in % baseline GABA after compound administration compared to the vehicle group confirms the GAT-1 inhibition hypothesis.

5.5. Expected Outcomes

GroupBaseline GABA (% of Control)Peak Post-Injection GABA (% of Baseline)Interpretation
Vehicle 100%90 - 110%No significant change in extracellular GABA.
Positive Control (Tiagabine) 100%250 - 600% [6]Confirms the model's ability to detect GAT-1 inhibition.
Test Compound (Effective Dose) 100%> 150%Direct evidence that the compound increases extracellular GABA in the brain.

Conclusion and Data Synthesis

By employing this tripartite strategy, researchers can build a compelling case for the efficacy and mechanism of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid. Positive results would show that the compound not only reduces seizure activity in a model of epilepsy (Protocol 1) and decreases anxiety-like behavior (Protocol 2), but that these behavioral effects are directly correlated with a measurable increase in extracellular GABA in a key brain region (Protocol 3). This integrated dataset provides a robust foundation for further preclinical development and IND-enabling studies.

References

  • Current Protocols in Neuroscience. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Curr Protoc Neurosci, Chapter 9:Unit9.37.
  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
  • protocols.io. (2023).
  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16).
  • Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57523.
  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
  • protocols.io. (2023).
  • BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. BenchChem.
  • UCSF IACUC. (2024). Standard Procedure: Elevated Plus Maze. University of California, San Francisco.
  • Akman, O., et al. (2015). Pentylenetetrazole Kindling Epilepsy Model. Epilepsi, 21(1), 6-12.
  • Norecopa. (2025). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Norecopa.
  • Davoudi, M., et al. (2014).
  • UConn Health. (n.d.). Code of Ethics for the Care and Use of Animals. Office of the Vice President for Research.
  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments.
  • Alexandria University. (2018). Guidelines for Ethical Conduct in the Care & Use Animals in Research. Alexandria University.
  • Sarup, A., et al. (2001). GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors. European Journal of Pharmacology, 421(2), 99-106.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(10), 961-973.
  • Toth, E., et al. (2005). Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements.
  • Szymańska, E., et al. (2024). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 28(1), 1-15.
  • Wikipedia. (n.d.).
  • Kang Lab, Vanderbilt University. (2022). PBA restored GABA uptake and reduced seizures in SLC6A1 patient variant-bearing cell & mouse models. YouTube.
  • Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(6), 612-626.
  • Timmerman, W., & Westerink, B. H. (1997). Brain microdialysis of GABA and glutamate: what does it signify?. Synapse, 27(4), 242-261.
  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Washington University School of Medicine in St. Louis.
  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), e58113.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, commonly achieved through the reductive amination of piperidine-4-carboxylic acid with pyridine-4-carboxaldehyde, is a robust reaction. However, several factors can lead to suboptimal yields and the formation of impurities. This section addresses the most frequently encountered issues.

Issue 1: Low Overall Yield

A low isolated yield of the final product is one of the most common challenges. This can stem from incomplete reactions, side-product formation, or inefficient purification.

Possible Causes and Solutions:

  • Suboptimal Reaction pH: The pH of the reaction medium is critical for both the formation of the iminium intermediate and the stability of the reducing agent.[1]

    • Explanation: An acidic pH (typically 4-6) is required to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its dehydration to the reactive iminium ion. However, a pH that is too low can protonate the amine starting material, rendering it non-nucleophilic. Conversely, a basic pH will not favor iminium ion formation.

    • Recommendation: Buffer the reaction mixture to a pH between 4 and 6. Acetic acid is a commonly used catalyst and co-solvent that can help maintain an appropriate pH.[2]

  • Inefficient Reducing Agent: The choice and handling of the reducing agent significantly impact the reaction's success.

    • Explanation: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and more selective for imines over aldehydes compared to sodium borohydride.[2] Sodium cyanoborohydride is also effective but is highly toxic.

    • Recommendation: Use sodium triacetoxyborohydride as the reducing agent. Ensure it is of high quality and handled under anhydrous conditions to prevent decomposition.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. If the reaction has stalled, consider adding a second portion of the reducing agent.

Issue 2: Formation of Impurities

The presence of side products can complicate purification and reduce the overall yield.

Common Impurities and Mitigation Strategies:

  • Over-alkylation of the Piperidine Nitrogen: While less common in this specific synthesis due to the secondary amine starting material, it's a possibility if the reaction conditions are not well-controlled.

    • Explanation: The product, a tertiary amine, is generally less reactive to further alkylation. However, impurities in the starting materials or harsh reaction conditions could potentially lead to side reactions.

  • Formation of N-oxide: The pyridine nitrogen is susceptible to oxidation, especially during workup or if oxidizing agents are present.

    • Recommendation: Use degassed solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Unreacted Starting Materials: The presence of unreacted piperidine-4-carboxylic acid or pyridine-4-carboxaldehyde in the final product indicates an incomplete reaction.

    • Recommendation: Refer to the solutions for "Low Overall Yield" to drive the reaction to completion.

Issue 3: Difficulties in Product Isolation and Purification

The zwitterionic nature of the product can present challenges during extraction and purification.

Purification Strategies:

  • pH Adjustment during Workup:

    • Explanation: The carboxylic acid and the tertiary amine functionalities mean the product's solubility is highly pH-dependent. At its isoelectric point, the molecule will have minimal solubility in water.

    • Recommendation: During the aqueous workup, carefully adjust the pH of the solution to the isoelectric point of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid to precipitate the product. The exact pH may need to be determined empirically but is likely to be in the neutral range.

  • Column Chromatography:

    • Explanation: If precipitation is not effective or yields an impure product, column chromatography is a reliable purification method.

    • Recommendation: Use a silica gel column with a mobile phase consisting of a mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate). A small amount of a basic modifier like triethylamine or a small amount of an acidic modifier like acetic acid in the eluent can improve peak shape and separation.[3]

  • Recrystallization:

    • Explanation: For further purification, recrystallization from a suitable solvent system can be employed.

    • Recommendation: A mixture of a protic solvent like ethanol or methanol and water is often a good starting point for the recrystallization of amino acids.[4]

Experimental Workflow for Reductive Amination

Reductive Amination Workflow start Start reactants 1. Combine Piperidine-4-carboxylic acid, Pyridine-4-carboxaldehyde, and Solvent (e.g., DCM or THF) start->reactants ph_adjust 2. Add Acetic Acid (to catalyze iminium formation) reactants->ph_adjust stir_1 3. Stir at Room Temperature (allow for iminium ion formation) ph_adjust->stir_1 add_reductant 4. Add Sodium Triacetoxyborohydride (portion-wise) stir_1->add_reductant stir_2 5. Stir at Room Temperature (monitor by TLC/LC-MS) add_reductant->stir_2 quench 6. Quench Reaction (e.g., with saturated NaHCO3 solution) stir_2->quench extract 7. Aqueous Workup (adjust pH for precipitation/extraction) quench->extract purify 8. Purify Product (recrystallization or chromatography) extract->purify end End purify->end

Caption: A typical workflow for the synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reductive amination?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this reaction. They are relatively inert and can dissolve the starting materials. For a greener approach, consider solvents like 2-methyltetrahydrofuran (2-MeTHF).

Q2: Can I use sodium borohydride instead of sodium triacetoxyborohydride?

A2: While sodium borohydride can be used, it is a more powerful reducing agent and can reduce the starting aldehyde in competition with the iminium ion, leading to the formation of 4-pyridinemethanol as a byproduct and thus a lower yield of the desired product. Sodium triacetoxyborohydride is milder and more selective for the iminium ion.[2]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Ensure that the pH is in the optimal range (4-6) to facilitate iminium ion formation. Gentle heating (e.g., to 40 °C) can also increase the reaction rate, but this should be done with caution as it may also promote side reactions. Also, ensure your reagents are of good quality and anhydrous, as water can inhibit the reaction.

Q4: How do I know when the reaction is complete?

A4: The best way to monitor the reaction is by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, you can spot the reaction mixture against the starting materials. The disappearance of the limiting starting material (usually the aldehyde) indicates the reaction is complete.

Q5: What are the key safety precautions for this reaction?

A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. If using sodium cyanoborohydride, be aware of its high toxicity and the potential for the release of hydrogen cyanide gas upon acidification.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Piperidine-4-carboxylic acid

  • Pyridine-4-carboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) and pyridine-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Iminium Formation: Add glacial acetic acid (2.0 eq) to the mixture and stir at room temperature for 1 hour.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The product may precipitate at this stage. If so, collect the solid by filtration. If the product remains in solution, separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

  • Purification (Precipitation): If the product precipitates, wash the solid with cold water and then with a non-polar solvent like diethyl ether or hexane to remove any organic-soluble impurities. Dry the solid under vacuum.

  • Purification (Chromatography): If the product is isolated by extraction, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Reducing Agent NaBH(OAc)₃NaBH₃CNNaBH₄
Solvent DCMTHFMethanol
Catalyst Acetic AcidNoneAcetic Acid
Typical Yield 75-90%70-85%40-60%

Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and purification efficiency.

Logical Relationships in Reductive Amination

Reductive Amination Logic cluster_reactants Reactants & Conditions cluster_intermediates Intermediates cluster_outcomes Outcomes Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Hemiaminal Hemiaminal Piperidine-4-carboxylic acid->Hemiaminal Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Hemiaminal Byproducts Byproducts Pyridine-4-carboxaldehyde->Byproducts Direct Reduction Reducing Agent Reducing Agent Desired Product Desired Product Reducing Agent->Desired Product Effects Reducing Agent->Byproducts Can Cause Solvent Solvent pH (Acid Catalyst) pH (Acid Catalyst) Iminium Ion Iminium Ion pH (Acid Catalyst)->Iminium Ion Promotes Hemiaminal->Iminium Ion Dehydration Iminium Ion->Desired Product Reduction Yield & Purity Yield & Purity Desired Product->Yield & Purity Byproducts->Yield & Purity Reduces

Caption: Key relationships between reactants, intermediates, and outcomes in the reductive amination synthesis.

References

  • Salehi, H., & Gholamzadeh, Z. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-1267.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Van den Heuvel, A., et al. (2004). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 9(5), 349-359.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Bhattacharyya, S. (1994). A mild, pyridine-borane-based reductive amination protocol. Tetrahedron Letters, 35(15), 2401-2404.
  • Sentürk, M., et al. (2019). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 21(1), 179-185.

Sources

Technical Support Center: Purification of 1-(pyridin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 1-(pyridin-4-yl)piperidine-4-carboxylic acid (P4P4C). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing difficulties in achieving the desired purity, yield, or scalability.

The unique structure of P4P4C, containing both a basic pyridine nitrogen and an acidic carboxylic acid, confers zwitterionic properties that are central to its purification challenges. This guide provides a troubleshooting framework, frequently asked questions (FAQs), and detailed protocols grounded in the physicochemical properties of the molecule.

Part 1: Troubleshooting Guide

Purification issues with P4P4C typically fall into three categories: low purity, low yield, and physical handling problems (e.g., insolubility, amorphous solid). The following guide is structured to help you diagnose and resolve these common issues.

Diagnostic Workflow for Purification Issues

The first step in troubleshooting is to identify the nature of the problem. The diagram below outlines a decision-making workflow to select the appropriate purification strategy based on the observed issue.

Caption: Diagnostic workflow for P4P4C purification.

Common Scenarios and Recommended Actions

Scenario 1: Crude product is contaminated with inorganic salts (e.g., from reagents like triethylamine hydrochloride).

  • Underlying Principle: P4P4C is a zwitterion, meaning it possesses both positive and negative charges at its isoelectric point (pI), where it has minimal solubility in water.[1] Inorganic salts, in contrast, are typically highly water-soluble. This difference in solubility is the key to separation.

  • Recommended Action: Isoelectric point precipitation. This is the most effective method for removing salt impurities. The crude material is dissolved in a dilute acid (e.g., 1M HCl) to protonate the carboxylate, making the molecule a soluble cation. Alternatively, it can be dissolved in a dilute base (e.g., 1M NaOH) to deprotonate the pyridinium and piperidinium ions, forming a soluble anion. The pH is then carefully adjusted to the isoelectric point, causing the pure P4P4C to precipitate while the salts remain in the aqueous solution.[2][3]

Scenario 2: NMR analysis shows unreacted piperidine-4-carboxylic acid.

  • Underlying Principle: The starting material is also a zwitterionic compound and may have similar solubility properties to the final product, making simple recrystallization ineffective.

  • Recommended Action:

    • Aqueous Wash: Before final isolation, perform a workup. Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) after basifying the aqueous layer. The desired product, being more lipophilic due to the pyridine ring, should preferentially move to the organic layer, while the more polar starting material remains in the aqueous phase.

    • Ion-Exchange Chromatography: If co-precipitation occurs, ion-exchange chromatography offers a higher-resolution separation.[4][5][6] A strong cation exchange resin can be used. At a low pH, both compounds will be positively charged and bind to the resin. Elution with a pH or salt gradient can then separate them based on differences in their pKa values.

Scenario 3: The isolated product is an oil or a sticky solid.

  • Underlying Principle: This often indicates the presence of residual solvents or that the product has not crystallized properly. Zwitterionic compounds can sometimes be challenging to crystallize.

  • Recommended Action:

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble but impurities may be soluble) to the oily product and stir or sonicate vigorously. This can induce crystallization and wash away soluble impurities. Good starting non-solvents include diethyl ether, hexane, or acetone.

    • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. Given the polar nature of P4P4C, polar protic solvents like water, ethanol, or isopropanol, or mixtures thereof, are good candidates.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) of P4P4C and why is it important?

A1: The exact experimental pI is not widely published, but it can be estimated by averaging the pKa values of the acidic (carboxylic acid) and basic (pyridinium/piperidinium) groups. The carboxylic acid pKa is likely around 2-3, while the pyridinium pKa is ~5.2 and the piperidinium pKa is ~11. The pI will lie between the pKa of the carboxyl group and the pKa of the pyridine nitrogen, likely in the pH range of 3.5 to 4.5. This pH is critical because it is the point of minimum solubility for the molecule, which is exploited for purification by isoelectric precipitation.[1][7]

Q2: My product seems to be soluble in both acidic and basic aqueous solutions, making extraction difficult. How do I handle this?

A2: This is characteristic behavior for a zwitterionic compound. You cannot perform a simple acid-base extraction as you would for a purely acidic or basic compound. Instead of trying to extract it into an organic solvent, you should use its pH-dependent aqueous solubility to your advantage. Keep the product in the aqueous phase and precipitate it out by adjusting the pH to its isoelectric point, as detailed in the protocol below.

Q3: I am struggling to remove a persistent, slightly more polar impurity visible by LC-MS. What could it be and how can I remove it?

A3: A common byproduct in reactions involving pyridines is the N-oxide derivative, formed by oxidation of the pyridine nitrogen. This impurity is more polar and can be difficult to remove.

  • Chromatographic Solution: Reversed-phase chromatography (C18) using a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate or formic acid) can be effective.[8] The buffer helps to maintain a consistent ionization state for both the product and the impurity, leading to sharper peaks and better separation. Zwitterionic ion chromatography (ZIC-HILIC) is another powerful technique for separating polar, charged compounds.[9]

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: It is generally not recommended. The highly polar and ionic nature of P4P4C leads to very strong, often irreversible, binding to the acidic silanol groups on standard silica gel.[8] This results in poor recovery and significant peak tailing. If chromatography is necessary, reversed-phase, ion-exchange, or specialized HILIC columns are the appropriate choices.

Part 3: Key Experimental Protocols

Protocol for Purification by Isoelectric Point Precipitation

This protocol is the primary method for purifying P4P4C from ionic impurities and some organic byproducts.

  • Dissolution: Dissolve the crude P4P4C solid in a minimum amount of 1M hydrochloric acid (HCl). Stir until a clear solution is obtained. This step ensures all carboxyl groups are protonated, rendering the molecule soluble as a cation.

  • pH Adjustment: While stirring vigorously, slowly add 1M sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Precipitation: As the pH approaches the isoelectric point (target ~pH 4), a white precipitate will begin to form.[2][3] Continue adding NaOH dropwise until you reach the point of maximum precipitation. Be careful not to overshoot the pH, as the product will redissolve in excess base.

  • Maturation: Once the target pH is reached, continue stirring the suspension at room temperature for 30-60 minutes. For improved yield, cool the mixture in an ice bath for another 30 minutes. This allows the crystallization process to complete.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove residual salts) and then with a small amount of a non-solvent like acetone or diethyl ether (to remove water and dry the product).

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol for Desalting using Cation-Exchange Chromatography

This method is useful for removing stubborn inorganic salts or separating from other charged impurities.

  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50WX8). Prepare the resin by washing it with 1M HCl, followed by deionized water until the eluate is neutral. This ensures the resin is in the H+ form.

  • Loading: Dissolve the crude, salt-containing P4P4C in a minimum volume of deionized water, adjusting the pH to <2 with HCl to ensure the molecule is fully protonated (cationic). Apply this solution slowly to the top of the prepared resin column.

  • Washing: Wash the column with several column volumes of deionized water. The inorganic salts (e.g., NaCl) will pass through the column while the cationic P4P4C remains bound to the resin.[10]

  • Elution: Elute the purified product from the resin using a dilute aqueous ammonia solution (e.g., 2% v/v). The ammonia will deprotonate the P4P4C and displace it from the resin.

  • Isolation: Collect the fractions containing the product (monitor by TLC or UV-Vis). Combine the desired fractions and remove the water and excess ammonia by rotary evaporation to yield the pure zwitterionic product.

Summary of Physicochemical Data

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₁₁H₁₄N₂O₂-
Molecular Weight 206.24 g/mol [11]Used for calculating molar equivalents.
Appearance Typically a white to off-white solidColor may indicate impurities.
Ionic Nature ZwitterionicDominates purification strategy; highly pH-dependent solubility.
Predicted pKa ~2-3 (COOH), ~5.2 (Py-H⁺), ~11 (Pip-H⁺)Guides pH for precipitation and ion-exchange.
Predicted pI ~3.5 - 4.5Target pH for minimum solubility and maximum precipitation.
Solubility Soluble in acidic and basic aqueous solutions; sparingly soluble in water at pI; generally low solubility in non-polar organic solvents.Key for choosing precipitation and recrystallization solvents.

References

  • Haddad, P. R., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21. Available at: [Link]

  • Nesterenko, P. N., & Kulsing, C. (2016). Evolution of zwitterionic ion-exchangers used in liquid chromatography. Journal of Chromatography A, 1456, 35-49. Available at: [Link]

  • Wang, N. S. (n.d.). Enzyme Purification by Isoelectric Precipitation. University of Maryland. Available at: [Link]

  • Pontén, E. (2002). Zwitterion Chromatography – ZIC. SeQuant AB. Available at: [Link]

  • Nesterenko, P. N. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16(6), 567-575. Available at: [Link]

  • Amrita Virtual Lab. (n.d.). Isoelectric Precipitation of Proteins: Casein from Milk (Procedure). Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Nesterenko, P. N., & Haddad, P. R. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16, 567-575. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Available at: [Link]

  • MindMap AI. (2023). Casein Extraction and Isoelectric Point Determination Protocol. Available at: [Link]

  • Wikipedia. (n.d.). Protein precipitation. Available at: [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. Available at: [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. Available at: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of N-(4-pyridyl)isonipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-(4-pyridyl)isonipecotic acid is an amphoteric compound, possessing both acidic (carboxylic acid) and basic (pyridyl and piperidinyl nitrogen) functional groups. This zwitterionic nature is the primary driver of its complex and often challenging solubility behavior in aqueous media. At its isoelectric point (pI), the molecule has a net neutral charge, leading to strong intermolecular interactions and minimal solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively overcome these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when working with N-(4-pyridyl)isonipecotic acid.

Q1: Why is my N-(4-pyridyl)isonipecotic acid crashing out of neutral aqueous solution?

A: The insolubility you are observing in neutral water is characteristic of a zwitterionic compound at or near its isoelectric point (pI). N-(4-pyridyl)isonipecotic acid contains a carboxylic acid group (acidic, pKa₁ ≈ 3.7-4.0) and a pyridyl nitrogen (basic, pKa₂ ≈ 5.2-5.5). At a pH between these pKa values, the carboxylic acid is deprotonated (negative charge) and the pyridyl nitrogen is protonated (positive charge). The resulting zwitterion has a net neutral charge, which minimizes its interaction with polar water molecules and maximizes strong intermolecular electrostatic interactions (crystal lattice energy), causing it to precipitate.[1][2]

Q2: What is the isoelectric point (pI) and how does it dictate solubility?

A: The isoelectric point (pI) is the specific pH at which the net charge of a polyprotic molecule, like an amino acid or your zwitterionic compound, is zero. For a simple amphoteric compound, it can be estimated by averaging the pKa values of the primary acidic and basic groups: pI ≈ (pKa₁ + pKa₂)/2. It is at this pH that the compound typically exhibits its minimum aqueous solubility.[1] Moving the pH of the solution away from the pI, either lower or higher, will increase the net charge of the molecule, enhancing its interaction with water and thereby increasing its solubility.[3]

Q3: How can I use pH to my advantage to dissolve the compound?

A: Adjusting the pH is the most direct and effective method for solubilizing ionizable compounds.[]

  • In Acidic Conditions (pH < pKa₁): By adding a strong acid (e.g., HCl), you can lower the pH well below the pKa of the carboxylic acid. This protonates the carboxylate group, making it neutral, while the pyridyl nitrogen remains protonated. The molecule now carries a net positive charge (cationic form), rendering it significantly more soluble in water.

  • In Basic Conditions (pH > pKa₂): By adding a strong base (e.g., NaOH), you can raise the pH above the pKa of the pyridyl nitrogen. This deprotonates the pyridyl nitrogen, making it neutral, while the carboxylic acid remains deprotonated. The molecule now carries a net negative charge (anionic form), which also dramatically increases its solubility.[3]

Q4: I need to work at a neutral pH. Are there alternatives to pH adjustment?

A: Yes. If your experimental conditions demand a near-neutral pH, you have several effective options:

  • Co-solvents: You can create a solvent system that is less polar than water by adding a water-miscible organic solvent.[5][6] This reduces the solvent's ability to "squeeze out" the non-polar regions of your compound, thereby increasing solubility.[7] Common co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate the less soluble, non-polar parts of your drug molecule in a non-covalent "inclusion complex," effectively shielding it from the aqueous environment and increasing its apparent water solubility.[10][11]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for systematically addressing solubility issues.

Strategy 1: Solubilization via pH Adjustment

This is the primary and most cost-effective strategy for ionizable compounds. The goal is to convert the sparingly soluble zwitterionic form into a highly soluble cationic or anionic salt.

G cluster_0 Initial Assessment cluster_1 pH Modification Path cluster_2 Alternative Strategies Path start Start: Compound is Insoluble check_ph Is the experimental pH fixed? start->check_ph ph_adjust Strategy 1: pH Adjustment (Protocol 2.1) check_ph->ph_adjust  No   cosolvent Strategy 2: Co-solvents (Protocol 2.3) check_ph->cosolvent  Yes   ph_sol_profile Determine pH-Solubility Profile (Protocol 2.2) ph_adjust->ph_sol_profile end_node Achieve Target Concentration ph_sol_profile->end_node cyclodextrin Strategy 3: Cyclodextrins (Protocol 2.4) cyclodextrin->end_node

Caption: Decision workflow for selecting the appropriate solubilization method.

  • Weigh the required mass of N-(4-pyridyl)isonipecotic acid and place it in a suitable volumetric flask.

  • Add approximately 70-80% of the final required volume of high-purity water (e.g., Milli-Q).

  • To prepare an acidic stock (cationic salt): While stirring, add 1 M HCl dropwise until all solid material dissolves completely. The solution should become clear.

  • To prepare a basic stock (anionic salt): While stirring, add 1 M NaOH dropwise until all solid material dissolves completely.

  • Adjust Volume: Once the compound is fully dissolved, bring the solution to the final desired volume with high-purity water.

  • Final pH Check: Measure the final pH of the stock solution. This is critical information for subsequent experiments, as dilution into a buffer may cause precipitation if the final pH shifts back towards the pI.

  • Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter compatible with your acidic or basic solution.

This protocol helps you map the solubility of your compound across a range of pH values to identify the optimal pH for solubilization.

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Add Excess Solid: Add an excess amount of N-(4-pyridyl)isonipecotic acid to a known volume of each buffer in separate vials. Ensure solid is visible.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium. This is a key step in the "shake-flask" method, considered the gold standard for solubility measurement.[12][13]

  • Separate Phases: After equilibration, allow the vials to stand until the excess solid settles. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Supernatant: Carefully withdraw a precise volume of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Dilute and Quantify: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[14]

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the measured final pH of each buffer on the x-axis. The resulting U-shaped curve will reveal the compound's pI (the point of minimum solubility) and the pH ranges that afford maximum solubility.[15][16]

G Cation Cationic Form (High Solubility) pH < pKa1 Zwitterion Zwitterionic Form (Low Solubility) pKa1 < pH < pKa2 Cation->Zwitterion + OH- / - H+ Zwitterion->Cation + H+ / - OH- Anion Anionic Form (High Solubility) pH > pKa2 Zwitterion->Anion + OH- / - H+ Anion->Zwitterion + H+ / - OH-

Caption: pH-dependent equilibrium states of N-(4-pyridyl)isonipecotic acid.

Strategy 2: Co-solvent Systems

Use this strategy when pH modification is not feasible. Co-solvents work by reducing the polarity of the bulk solvent (water), which lowers the energy required to create a cavity for the solute.[][7]

Co-solventDielectric Constant (20°C)Notes / Common Use
Water80.1Universal biological solvent
Glycerin42.5High viscosity, often used in oral formulations.[5]
Propylene Glycol (PG)32.0Common vehicle for oral and parenteral drugs.[6]
Ethanol24.3Good solubilizing power, but can have biological effects.
Polyethylene Glycol 40012.5Low toxicity, widely used in liquid dosage forms.[7]
Dimethyl Sulfoxide (DMSO)47.2Excellent solubilizing power, primarily for in vitro use.
  • Prepare Co-solvent Mixtures: Create a series of binary solvent systems by mixing a co-solvent with water at various percentages (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v co-solvent).

  • Determine Solubility: Using the shake-flask method described in Protocol 2.2 , determine the saturation solubility of your compound in each co-solvent mixture.

  • Plot Data: Plot solubility (y-axis) versus the percentage of co-solvent (x-axis).

  • Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest possible percentage of the organic solvent to minimize potential toxicity or off-target effects in your assay.

  • Caution: When preparing a stock in a high percentage of co-solvent, be aware that it may precipitate upon dilution into a purely aqueous buffer. Always perform a test dilution to ensure compatibility.

Strategy 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are an excellent choice for increasing solubility at a fixed pH without using organic solvents.[8][17] This method is particularly valuable for in vivo studies.

CyclodextrinAbbreviationKey Features
β-Cyclodextrinβ-CDLower aqueous solubility, can be nephrotoxic parenterally.
Hydroxypropyl-β-cyclodextrinHP-β-CDHigh aqueous solubility, most commonly used, safe profile.[8][10]
Sulfobutylether-β-cyclodextrinSBE-β-CDHigh aqueous solubility, anionic nature, used in many FDA-approved products.
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (HP-β-CD is a good starting point) in your aqueous buffer of choice to create a concentrated stock (e.g., 40% w/v). Gentle heating may be required.

  • Add Compound: Add the N-(4-pyridyl)isonipecotic acid to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Clarification: If any undissolved material remains, centrifuge or filter the solution (0.22 µm filter) to obtain a clear, saturated solution of the complex.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC) to confirm the extent of solubility enhancement.

Part 3: Reference Analytical Protocol

Accurate solubility data is the foundation of any formulation strategy. The shake-flask method is the universally accepted standard for determining equilibrium thermodynamic solubility.[13]

  • System Setup: Place a known, excess amount of the solid compound into a sealed, clear glass vial containing a precise volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator for a defined period (typically 24 to 72 hours). The system is at equilibrium when solubility measurements at consecutive time points (e.g., 24h and 48h) are statistically identical.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the vial at a high speed (e.g., ≥10,000 x g) for 15-30 minutes to create a compact pellet of the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy to determine the concentration.[14][18] The measured concentration is the equilibrium solubility of the compound under the tested conditions.

References

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Therapeutic Delivery, 7(5), 301-316. (Source not found in search results)
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Source not found in search results)
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. (Source not found in search results)
  • Sinha, S., & Todkar, S. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 52-59. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]

  • Popescu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 727. [Link]

  • (Source not found in search results)
  • Sun, N., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 351(1-2), 191-200. [Link]

  • Cosolvent. (n.d.). In Wikipedia. [Link]

  • Al-maiem, M. I., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Biomedical and Pharmacology Journal, 15(2), 645-651. [Link]

  • (Source not found in search results)
  • Avdeef, A. (2007). The rise of the zwitterion. In-Silico Models for ADMET, 15, 105-120. (Source not found in search results)
  • Reiriz, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(1-2), 294-303. [Link]

  • Baghel, S., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2149-2176. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]

  • Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences Encyclopedia. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018). Advances in Engineering. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • (Source not found in search results)
  • (Source not found in search results)
  • Sharma, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093-107. [Link]

  • The influence of pH on solubility in water. (n.d.). Experiment 11 Theory. [Link]

  • (Source not found in search results)
  • (Source not found in search results)
  • (Source not found in search results)
  • (Source not found in search results)
  • (Source not found in search results)
  • (Source not found in search results)
  • (Source not found in search results)
  • (Source not found in search results)

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and variables that influence success.

Introduction

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents. Its structure, featuring a carboxylic acid, a tertiary amine on the piperidine ring, and a pyridine moiety, presents unique challenges and opportunities for derivatization. This guide will focus primarily on the most common derivatization reaction: amide bond formation.

Part 1: Troubleshooting Guide - Amide Bond Formation

Amide bond formation is a cornerstone of organic synthesis, yet it is not without its challenges. The following section addresses common issues encountered during the derivatization of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Issue 1: Low or No Product Yield

Question: I am attempting to couple 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid with a primary amine using a standard coupling reagent, but I am observing low to no formation of the desired amide. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in an amide coupling reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and solutions.

Root Cause Analysis & Corrective Actions
  • Inadequate Activation of the Carboxylic Acid: The first step in most amide coupling reactions is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be slow or may not occur at all.

    • Troubleshooting:

      • Choice of Coupling Reagent: For sterically unhindered amines, standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are often sufficient.[1][2] However, for more challenging couplings (e.g., with electron-deficient anilines or sterically hindered amines), more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended.[3]

      • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and additive for a short period (15-30 minutes) before adding the amine.[4] This allows for the formation of the active ester intermediate without premature reaction with the amine.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting carboxylic acid. If the acid is not being consumed, the activation step is the likely problem.

  • Poor Reagent Solubility: The polar nature of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid and its salts can lead to solubility issues in common organic solvents like Dichloromethane (DCM).[4][5]

    • Troubleshooting:

      • Solvent Selection: If you observe poor solubility in DCM, switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4][5]

      • Co-Solvent Systems: A mixture of solvents, such as DCM/DMF, can sometimes provide the optimal balance of polarity to dissolve all reaction components.[5]

      • Temperature Adjustment: Gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility, but be mindful that this may also promote side reactions.[5]

  • Presence of Water: Amide coupling reagents are highly sensitive to moisture. Water can hydrolyze the activated intermediate, leading to the regeneration of the carboxylic acid and reduced yields.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Dry Solvents: Use anhydrous solvents. Commercially available dry solvents are recommended, or solvents can be dried using appropriate drying agents.

  • Incorrect Stoichiometry or Base: The stoichiometry of the reagents and the choice of base are critical.

    • Troubleshooting:

      • Reagent Equivalents: Typically, a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid is used.

      • Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.[4] Pyridine is generally not recommended as a base in this context as it can act as a nucleophile.[4]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired amide, but I am also seeing significant impurities. What are the common side reactions and how can they be minimized?

Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Mitigation Strategies
  • N-acylurea Formation (with Carbodiimides): When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[6]

    • Mitigation: The addition of HOBt or HOAt traps the O-acylisourea intermediate by forming an active ester, which is less prone to rearrangement and more reactive towards the amine.[3][6]

  • Guanidinylation (with Uronium/Aminium Reagents): Reagents like HBTU and HATU can sometimes react with the N-terminal amino group of a peptide or the amine coupling partner, leading to a guanidinium byproduct. This is more prevalent when the carboxyl activation is slow or an excess of the coupling reagent is used.

    • Mitigation: Use a stoichiometric amount of the coupling reagent and ensure efficient activation of the carboxylic acid.[7]

  • Epimerization/Racemization: If the carboxylic acid has a chiral center at the alpha-position (not the case for the title compound, but relevant for derivatization with amino acids), there is a risk of racemization during activation.

    • Mitigation: The use of additives like HOBt or HOAt significantly suppresses racemization.[3] For particularly sensitive substrates, using coupling reagents based on Oxyma Pure (e.g., COMU) is recommended.[6]

Issue 3: Difficult Product Purification

Question: I have successfully formed the desired amide, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?

Answer: The polar nature of the product, due to the pyridine and piperidine nitrogens, can make purification challenging.

Purification Strategies
  • Aqueous Workup:

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) can be used to remove basic impurities like excess amine and DIPEA. However, be aware that your product will also likely protonate and partition into the aqueous layer. Back-extraction after basifying the aqueous layer may be necessary.

    • Base Wash: A wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid and acidic additives like HOBt.

    • Copper Sulfate Wash: A wash with a saturated aqueous solution of copper(II) sulfate can be effective at removing residual pyridine.[8]

  • Chromatography:

    • Normal Phase Silica Gel Chromatography: This is often the go-to method. A gradient elution starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is typically effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the product on the silica gel.

    • Reverse Phase Chromatography: For highly polar products, reverse phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be more suitable.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the pyridine or piperidine nitrogen during the coupling reaction?

A1: Generally, for standard amide coupling reactions, protection of the pyridine or piperidine nitrogen is not necessary. The piperidine nitrogen is a tertiary amine and is not nucleophilic. The pyridine nitrogen is significantly less nucleophilic than the amine coupling partner and is unlikely to interfere. However, if you are using highly reactive electrophiles for derivatization, protection may need to be considered on a case-by-case basis.

Q2: What is the best way to monitor the progress of the reaction?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[9][10]

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin if a primary/secondary amine is used) can aid in visualization.

  • LC-MS: Confirms the mass of the desired product and can help to identify any major byproducts. For polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation than traditional reversed-phase LC.[11][12]

Q3: My starting material is a hydrochloride salt. Do I need to free-base it before the reaction?

A3: It is not strictly necessary to free-base the starting material if you are using a sufficient amount of a non-nucleophilic base (like DIPEA or TEA) in your reaction. You will need at least one equivalent of the base to neutralize the HCl salt, plus the amount needed for the coupling reaction itself (typically 1.5-2 equivalents in total).

Q4: I am considering an esterification reaction instead of an amide coupling. What are the key differences in reaction conditions?

A4: The principles of activating the carboxylic acid are similar. A common method for esterification under mild conditions is the Steglich esterification, which uses a carbodiimide (like DCC or EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[13] The reaction is typically carried out in an aprotic solvent like DCM. It's important to note that with increasing steric hindrance of the alcohol, the rate of esterification decreases, and the formation of N-acylurea byproducts can become more significant.[13]

Part 3: Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Amide Coupling
ParameterConditionRationale
Solvent Anhydrous DMFGood solubility for polar reactants.[4][5]
Carboxylic Acid 1.0 eqLimiting reagent.
Amine 1.1 - 1.2 eqSlight excess to drive the reaction to completion.
Coupling Reagent HATU (1.1 eq)High efficiency, especially for challenging couplings.
Base DIPEA (2.0 eq)Non-nucleophilic base to neutralize acids.[4]
Temperature Room TemperatureMild conditions to minimize side reactions.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of activated species.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.
Protocol: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere, add 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in the purification section.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Part 4: Visualizations

Diagram 1: Amide Coupling Workflow

Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Acid Dissolve Carboxylic Acid in Anhydrous DMF Start->Dissolve Acid 1.0 eq Add Reagents Add Amine & DIPEA Dissolve Acid->Add Reagents 1.1 eq Amine 2.0 eq DIPEA Add HATU Add HATU (1.1 eq) Add Reagents->Add HATU Stir Stir at RT (2-12h) Add HATU->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Silica Gel Chromatography Workup->Purify Product Product Purify->Product

Caption: A typical workflow for HATU-mediated amide bond formation.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Check_Activation Is Starting Acid Consumed? (TLC/LC-MS) Start->Check_Activation Check_Solubility Are all reagents fully dissolved? Check_Activation->Check_Solubility Yes Activation_Issue Problem with Activation Check_Activation->Activation_Issue No Check_Conditions Anhydrous conditions used? Check_Solubility->Check_Conditions Yes Solubility_Issue Solubility Issue Check_Solubility->Solubility_Issue No Water_Issue Water Contamination Check_Conditions->Water_Issue No Fix_Activation - Use stronger coupling agent (HATU) - Pre-activate acid before adding amine Activation_Issue->Fix_Activation Fix_Solubility - Switch to polar aprotic solvent (DMF) - Use co-solvent system (DCM/DMF) - Gently warm the reaction Solubility_Issue->Fix_Solubility Fix_Water - Use anhydrous solvents - Dry glassware thoroughly - Run under inert atmosphere Water_Issue->Fix_Water

Caption: Decision tree for troubleshooting low-yield amide coupling reactions.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling.
  • Gu, H., Chen, Y., & Li, L. (2012). LC-MS metabolomics of polar compounds. PubMed.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Wang, Y., et al. (2020). Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis. MDPI.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
  • Reddy, B. V. S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BioAgilytix Labs. (n.d.). LC/MS Applications in Drug Development.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

Technical Support Center: A-Z Troubleshooting for Reactions with 1-(4-pyridinyl)-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(4-pyridinyl)-4-piperidinecarboxylic acid (CAS No. 93913-86-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My objective is to provide not just solutions, but a foundational understanding of the chemical principles governing its reactivity. This molecule, possessing a nucleophilic pyridine ring, a tertiary amine, and a carboxylic acid, presents unique challenges that require careful consideration of reaction conditions. Let's navigate these complexities together.

Section 1: Foundational Knowledge & Handling

This section addresses the most common initial hurdles: solubility, stability, and handling of the reagent itself.

FAQ 1: My 1-(4-pyridinyl)-4-piperidinecarboxylic acid won't dissolve. What solvent system should I use?

Answer:

The solubility of this compound is dictated by its zwitterionic potential. It has a basic pyridine nitrogen (pKa of the pyridinium ion is ~5-6) and an acidic carboxylic acid (pKa ~4-5). This means it is least soluble at its isoelectric point (neutral pH) and can be solubilized by adjusting the pH.

  • For Amide Coupling Reactions: The goal is to activate the carboxylic acid, not dissolve the compound in a neutral solvent. It is often used as a suspension or slurry in common amide coupling solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). The coupling reagents will react with the suspended solid.

  • For Aqueous Solubility: The compound's solubility is significantly influenced by pH.[1] In acidic aqueous solutions (pH < 4), the pyridine nitrogen and potentially the piperidine nitrogen will be protonated, leading to increased solubility. In basic aqueous solutions (pH > 6), the carboxylic acid will be deprotonated to a carboxylate salt, also increasing solubility.

  • For Cross-Coupling Reactions: In anhydrous, non-polar aprotic solvents like dioxane or toluene used for Suzuki or Buchwald-Hartwig reactions, the compound has very poor solubility. The reaction is typically run as a heterogeneous mixture. Vigorous stirring is essential.

Troubleshooting Protocol: Solubility Test

  • Place a few milligrams of the compound in a small vial.

  • Add 0.5 mL of your chosen reaction solvent (e.g., DMF, DCM, Dioxane) at room temperature. Observe.

  • If insoluble, add a co-solvent like DMSO in small increments.

  • To test pH-dependent solubility, prepare two aqueous suspensions. To one, add a drop of 1M HCl. To the other, add a drop of 1M NaOH. Observe for dissolution.

FAQ 2: How should I properly store and handle this reagent?

Answer:

Proper storage is crucial to ensure the long-term integrity of the reagent.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4] It is a crystalline solid and should be stored away from strong oxidizing agents.

  • Handling: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[5][6] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid creating dust.[2]

Property Value Source
Molecular Formula C₁₁H₁₄N₂O₂PubChem[5]
Molecular Weight 206.24 g/mol PubChem[5]
Appearance White to off-white crystalline powderGeneral Chemical Supplier Data
Melting Point >300 °CVarious Suppliers[7]

Section 2: Troubleshooting Amide Bond Formation

The carboxylic acid moiety is a primary reactive handle for chain extension, typically via amide coupling.

FAQ 3: My amide coupling reaction is sluggish or has stalled completely. What's wrong?

Answer:

This is a common issue. The failure of an amide coupling reaction involving this substrate can usually be traced back to three key areas: carboxylic acid activation, amine nucleophilicity, or side reactions involving the pyridine nitrogen.

Causality Analysis:

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents like DCC, EDC, or HATU work by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea or an active ester).[8][9] If this activation step is inefficient, the reaction will not proceed.

  • Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component's ammonium salt if it is used as such. However, the pyridine nitrogen on your substrate is also a base and can interfere.

  • Pyridine Interference: The pyridine nitrogen can be nucleophilic enough to react with the activated carboxylic acid intermediate, leading to undesired side products or unproductive consumption of the activated species.

Troubleshooting Workflow: Amide Coupling

Caption: Decision tree for troubleshooting failed amide couplings.

Detailed Troubleshooting Protocol:

  • Re-evaluate Your Coupling Reagent: If you are using a carbodiimide like DCC or EDC, consider adding an activator like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form active esters that are more reactive and less prone to side reactions. For very difficult couplings, switch to a more potent uronium-based reagent like HATU or COMU.

  • Optimize the Base: Ensure you are using at least 2.5 equivalents of a non-nucleophilic base like DIPEA. One equivalent is needed for the carboxylic acid, one for the amine salt (if applicable), and an excess helps drive the reaction.

  • Order of Addition: The order of reagent addition can be critical.

    • Protocol A (Pre-activation): In an anhydrous solvent (DMF or DCM), dissolve/suspend your 1-(4-pyridinyl)-4-piperidinecarboxylic acid and the coupling reagent (e.g., HATU). Add the base (DIPEA) and stir for 15-30 minutes at 0 °C to room temperature to form the active ester. Then, add your amine component and allow the reaction to proceed. This minimizes the time the highly reactive intermediate is exposed to the free pyridine nitrogen.

  • Monitor by LCMS: A key diagnostic is to monitor the reaction by LCMS. Look for the mass of your starting acid, the amine, the expected product, and any potential side products (e.g., a dimer formed by pyridine N-acylation).

Section 3: Troubleshooting Palladium Cross-Coupling Reactions

The pyridine ring is an electron-deficient heterocycle, making it a suitable partner in cross-coupling reactions like Suzuki-Miyaura. However, it is also the primary source of failure.

FAQ 4: My Suzuki-Miyaura reaction is not working. I see only starting materials or decomposition.

Answer:

The pyridine nitrogen is a notorious poison for palladium catalysts.[10] It coordinates strongly to the palladium center, inhibiting its ability to participate in the catalytic cycle.[11][12] This leads to catalyst deactivation and reaction failure.

Causality Analysis:

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen acts as a Lewis base, binding to the electron-deficient palladium(0) or palladium(II) center.[13] This coordination can be so strong that it prevents the catalyst from undergoing oxidative addition or other key steps in the catalytic cycle.[11][12]

  • Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for coupling with electron-deficient pyridines.[11] They do not provide enough electron density to the palladium center to overcome the poisoning effect and facilitate the difficult oxidative addition step.

  • Protodeboronation: If you are using a pyridineboronic acid, the C-B bond can be cleaved by trace amounts of water or other proton sources, especially under basic conditions.[11] This removes your boronic acid from the reaction.

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[11] Inadequate degassing is a common cause of failure.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: Systematic approach to debugging Suzuki-Miyaura reactions involving pyridines.

Detailed Troubleshooting Protocol:

  • Ensure Inert Conditions: This is non-negotiable.

    • Glassware: Flame-dry or oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).

    • Solvents & Reagents: Use anhydrous solvents. Degas them thoroughly using either several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[11] Ensure your base is anhydrous and finely powdered.[11]

  • Select the Right Catalyst System:

    • Pre-catalyst: Use a modern, air-stable Pd(II) pre-catalyst that readily forms the active Pd(0) species, such as those based on Buchwald ligands (e.g., SPhos G3, XPhos G3).

    • Ligand: The key to success is using a bulky, electron-rich phosphine ligand.[11] Good choices include SPhos, XPhos, and RuPhos. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting the catalyst poisoning by the pyridine substrate.

  • Choose the Right Base: Weak or aqueous bases can be problematic. Switch to a stronger, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11]

  • Consider Additives: In some challenging cases where pyridine poisoning is severe, the addition of a Lewis acid like B(OMe)₃ has been shown to scavenge the pyridine, preventing it from coordinating to the palladium catalyst.[10]

Section 4: Purification Challenges

FAQ 5: I have product by LCMS, but purification is difficult. The compound is either stuck on the silica column or I get very poor recovery.

Answer:

The dual basic/acidic nature of your molecule makes standard silica gel chromatography challenging. The basic pyridine and piperidine nitrogens will interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing, smearing, and often irreversible binding.

Troubleshooting Protocol: Purification

  • Neutralize the Silica: Before running your column, pre-treat the silica gel. Make a slurry of the silica in your starting eluent and add 1-2% triethylamine or ammonia (in methanol). This deprotonates the acidic silanol groups, "capping" them to reduce strong interactions with your basic compound.

  • Reverse-Phase Chromatography: If feasible, reverse-phase chromatography (e.g., C18) is often a superior method for purifying polar, basic compounds. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the compound is protonated and behaves well.

  • Acid/Base Extraction: Before chromatography, an acid/base workup can significantly clean up your crude material.

    • Dissolve the crude reaction mixture in a solvent like ethyl acetate.

    • Extract with a dilute acid (e.g., 1M HCl). Your product should move into the aqueous layer.

    • Wash the aqueous layer with ethyl acetate to remove non-basic impurities.

    • Carefully basify the aqueous layer with NaOH or Na₂CO₃ to a pH of ~8-9, causing your product to precipitate or allowing it to be extracted back into an organic solvent like DCM or a DCM/isopropanol mixture.

  • Crystallization: Given the compound is a solid, crystallization is an excellent purification method if a suitable solvent system can be found. Try screening solvent/anti-solvent pairs (e.g., Methanol/Ether, Ethanol/Hexane, Water).

References

  • BenchChem Technical Support Center. (2025). Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem Technical Support Center. (2025).
  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Fisher Scientific.
  • Jin, Z. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Solubility of Things. Solubility of Piperidine-4-carboxylic Acid.
  • Apollo Scientific.
  • PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Pathan, A. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach.
  • ChemBK. piperidine-4-carboxylic acid. [Link]

Sources

Technical Support Center: N-(4-pyridyl)isonipecotic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-pyridyl)isonipecotic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with this important synthetic transformation. We will address common pitfalls, focusing on the mechanistic origins of side product formation and providing field-proven strategies for troubleshooting and optimization.

Introduction

N-(4-pyridyl)isonipecotic acid is a key structural motif in medicinal chemistry, often serving as a constrained GABA analogue or a versatile building block.[1][2] Its synthesis, typically involving the N-arylation of isonipecotic acid (piperidine-4-carboxylic acid), appears straightforward but is frequently complicated by competing reactions and purification difficulties. This guide provides in-depth, actionable advice to help you achieve higher yields and purity.

The primary synthetic routes involve either a direct Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination.[3][4] Each pathway presents a unique set of challenges, which we will dissect in the following sections.

Start Starting Materials: Isonipecotic Acid (or Ester) + 4-Halopyridine SNAr Route 1: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr BH Route 2: Buchwald-Hartwig Amination Start->BH Product Final Product: N-(4-pyridyl)isonipecotic acid SNAr->Product Direct Formation Ester_Hydrolysis Ester Hydrolysis (if applicable) BH->Ester_Hydrolysis Forms Ester Intermediate Ester_Hydrolysis->Product

Caption: High-level synthetic pathways to N-(4-pyridyl)isonipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should screen for in my crude product?

A1: Regardless of the synthetic route, the most frequently observed impurities are:

  • Unreacted Starting Materials: Isonipecotic acid and the 4-halopyridine derivative.

  • 4-Hydroxypyridine: Formed from the hydrolysis of the 4-halopyridine under basic or high-temperature aqueous conditions.

  • Pyridine: Arises from a hydrodehalogenation side reaction, particularly common in Pd-catalyzed methods.[3][4]

  • Ethyl N-(4-pyridyl)isonipecotate: Incomplete hydrolysis is a common issue when the Buchwald-Hartwig reaction is performed on the ester form of isonipecotic acid.

Q2: My overall yield is consistently low, even though TLC/LC-MS suggests good conversion. What is the likely cause?

A2: This issue almost always points to challenges during workup and isolation. N-(4-pyridyl)isonipecotic acid is a zwitterionic compound, making it highly polar and often possessing high water solubility. Losses can occur due to:

  • Incomplete precipitation: The product may remain in the mother liquor if the pH is not precisely adjusted to its isoelectric point.

  • Emulsion formation during extraction: Its amphiphilic nature can lead to difficult-to-break emulsions.

  • Adsorption onto silica gel: If purification is attempted using standard silica gel chromatography without modifiers, the zwitterionic product can irreversibly bind to the stationary phase.

Q3: Which synthetic route is generally preferred: SNAr or Buchwald-Hartwig amination?

A3: The choice depends on substrate scope, scale, and available resources.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagents Strong base (e.g., K₂CO₃, NaH), 4-chloropyridine or 4-fluoropyridine.Pd catalyst, phosphine ligand (e.g., X-Phos), base (e.g., KOt-Bu, Cs₂CO₃).[5]
Pros Cost-effective (no precious metal catalyst), simpler reaction setup.Broader substrate scope (works with 4-bromo and 4-iodopyridines), generally milder conditions, often higher yields.[3][6]
Cons Requires activated pyridine (Cl or F), often needs high temperatures, risk of 4-hydroxypyridine formation.Catalyst cost, potential for heavy metal contamination, hydrodehalogenation side reactions.
Best For Large-scale synthesis where cost is a primary driver and the substrate is suitable.Small-scale synthesis, medicinal chemistry, or when SNAr fails.
Caption: Comparison of the two primary synthetic routes.

Troubleshooting Guide: Side Product Formation

This section provides a deeper dive into specific problems you may encounter, explaining the chemical causality and offering targeted solutions.

Problem 1: Significant amount of 4-hydroxypyridine is detected.

Q: My LC-MS shows a major peak corresponding to the mass of 4-hydroxypyridine. How can I prevent its formation in my SNAr reaction?

A: The formation of 4-hydroxypyridine is a classic competitive side reaction where water or hydroxide acts as a nucleophile instead of the deprotonated isonipecotic acid. The pyridine ring, activated by the electron-withdrawing nitrogen atom, is susceptible to nucleophilic attack, and this is exacerbated at high temperatures.

Causality & Prevention:

  • Water in Reagents/Solvents: This is the most common culprit.

    • Solution: Use anhydrous solvents (e.g., dry DMF, DMSO). Dry your base (K₂CO₃) in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Hydroxide Generation: Using strong, water-sensitive bases like sodium hydride (NaH) in the presence of trace water will generate NaOH, a potent nucleophile.

    • Solution: Ensure truly anhydrous conditions when using NaH. Alternatively, switch to a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less hygroscopic and less likely to generate free hydroxide.

  • Excessively High Temperatures: High reaction temperatures (>120 °C) can promote the hydrolysis pathway.

    • Solution: If using 4-chloropyridine, consider switching to the more reactive 4-fluoropyridine, which often allows for lower reaction temperatures, thereby minimizing the rate of hydrolysis.

Problem 2: My Buchwald-Hartwig reaction produces pyridine as a major byproduct.

Q: I'm using a Pd-catalyst with 4-bromopyridine, and my main side product is pyridine. What causes this hydrodehalogenation and how do I stop it?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings. It involves the reduction of the aryl halide (C-Br bond) to a C-H bond.

Causality & Prevention:

  • Source of Hydride: The hydride source can be trace water, the amine itself, the solvent (e.g., THF), or the base. The catalytic cycle can be diverted to a β-hydride elimination pathway or other reductive processes.

  • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich, bulky monodentate ligands generally favor the desired C-N reductive elimination over competing pathways.

    • Solution: Use state-of-the-art Buchwald-Hartwig ligands like X-Phos or S-Phos.[5] These ligands are designed to promote rapid reductive elimination from the Pd(II) intermediate, outcompeting the hydrodehalogenation pathway.

  • Base and Solvent: Certain bases and solvents can be more prone to acting as hydride donors.

    • Solution: Potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) are generally effective bases. Aprotic solvents like toluene or dioxane are preferred. Avoid protic solvents or those known to be hydride donors.

Problem Low Yield or Impure Product Impurity_ID Identify Main Impurity (LC-MS / NMR) Problem->Impurity_ID Hydroxypyridine 4-Hydroxypyridine Impurity_ID->Hydroxypyridine S(N)Ar Route Pyridine Pyridine Impurity_ID->Pyridine B-H Route StartingMaterial Unreacted Starting Material Impurity_ID->StartingMaterial Ester Residual Ester Impurity_ID->Ester B-H Route Solution_Anhydrous Solution: • Use Anhydrous Solvents/Reagents • Inert Atmosphere • Switch to 4-Fluoropyridine Hydroxypyridine->Solution_Anhydrous Solution_Ligand Solution: • Use Bulky Ligand (e.g., X-Phos) • Screen Bases (KOt-Bu) • Use Aprotic Solvent (Toluene) Pyridine->Solution_Ligand Solution_Conditions Solution: • Increase Temperature/Time • Check Base Stoichiometry • Verify Catalyst Activity StartingMaterial->Solution_Conditions Solution_Hydrolysis Solution: • Increase Base eq. (LiOH) • Add Co-solvent (MeOH/THF) • Increase Temperature/Time Ester->Solution_Hydrolysis

Caption: Troubleshooting decision tree for common side products.

Problem 3: My product is zwitterionic and very difficult to purify.

Q: After workup, I have a crude solid contaminated with inorganic salts. Standard crystallization and silica gel chromatography are ineffective. What purification strategies do you recommend?

A: The zwitterionic nature of N-(4-pyridyl)isonipecotic acid at neutral pH makes it behave like a salt—highly polar and insoluble in most organic solvents, yet soluble in water. This property makes purification challenging.

Recommended Purification Protocol:

  • Acid-Base Workup for Salt Removal:

    • Step 1: Dissolve the crude material in water and acidify to pH ~2 with HCl. This protonates the pyridine nitrogen, forming the hydrochloride salt of your product, which should remain dissolved. Most organic, non-basic impurities can be extracted away with a solvent like ethyl acetate or dichloromethane.

    • Step 2: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI). The pI will be between the pKa of the carboxylic acid (~3.7) and the pKa of the protonated piperidine nitrogen (~10.7).[2] A pH of ~6-7 is a good starting point. At its pI, the molecule has a net neutral charge, and its aqueous solubility will be at a minimum, causing it to precipitate.

    • Step 3: Collect the precipitated solid by filtration and wash thoroughly with cold deionized water to remove inorganic salts (e.g., KCl, NaCl), followed by a wash with a non-polar solvent like diethyl ether to remove residual organic impurities.

  • Alternative Purification: Ion-Exchange Chromatography:

    • If precipitation is not effective, ion-exchange chromatography is the ideal technique.

    • Method: Load an aqueous solution of your crude product onto a strong cation-exchange resin (e.g., Dowex 50WX8). Wash the column with water to remove non-basic impurities. Then, elute your product using an aqueous ammonia solution gradient. The ammonia will deprotonate the ammonium on the resin, releasing your product. Lyophilization of the collected fractions will yield the pure zwitterion.

Impurity TypeRecommended StrategyKey Parameters
Inorganic Salts pH-controlled precipitation / CrystallizationAdjust aqueous solution to isoelectric point (pI ≈ 6-7).
Non-basic Organics Acidic aqueous washDissolve crude in water, acidify to pH 2, extract with EtOAc/DCM.
Basic Organics (e.g., Pyridine) Ion-Exchange ChromatographyElute with an ammonia gradient.
Residual Ester Re-subject to hydrolysis or use preparative reverse-phase HPLC.LiOH in THF/MeOH/H₂O; C18 column with water/acetonitrile + TFA buffer.
Caption: Recommended purification strategies based on impurity profile.

References

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • Google Patents. (1971). US3586678A - Isonipecotic acid derivatives.
  • Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (n.d.). Honoring 25 Years of the Buchwald–Hartwig Amination. Retrieved from [Link]

  • Indian Journal of Chemistry. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B, 43(9), 1955-1959. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2546. Retrieved from [Link]

  • PubMed. (2022). The Asymmetric Buchwald-Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl isonipecotic acid. Retrieved from [Link]

  • Google Patents. (2016). CN106831540B - A kind of preparation method of (S)-nipecotic acid.
  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Retrieved from [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-27. Retrieved from [Link]

  • ACS Publications. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410-9417. Retrieved from [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]

  • ResearchGate. (n.d.). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. Retrieved from [Link]

Sources

stability issues of 1-(pyridin-4-yl)piperidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(pyridin-4-yl)piperidine-4-carboxylic acid (CAS 93913-86-1).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide practical, experience-driven advice to ensure the integrity and reproducibility of your experiments.

Introduction to the Molecule

1-(pyridin-4-yl)piperidine-4-carboxylic acid is a bifunctional molecule featuring a piperidine ring, a carboxylic acid group, and a pyridine moiety.[1] Its structure, containing a tertiary amine (the piperidine nitrogen) and an aromatic nitrogen (in the pyridine ring), makes it susceptible to specific environmental conditions. Understanding its stability profile is critical for obtaining reliable experimental results. This guide is structured into a direct troubleshooting section for active issues and a general FAQ for proactive experimental design.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: I'm observing a gradual decrease in my compound's concentration or a loss of biological activity over time. What's happening?

Answer:

This is a classic sign of compound degradation. 1-(pyridin-4-yl)piperidine-4-carboxylic acid, like many molecules with tertiary amine and carboxylic acid groups, can be unstable under certain conditions. The loss of parent compound concentration directly impacts assay potency and reproducibility.

Root Cause Analysis & Immediate Actions:

  • Review Your Solvent Choice: While the compound is polar, the choice of solvent is critical. Are you using aprotic (e.g., DMSO, Acetonitrile) or protic (e.g., water, ethanol) solvents? Protic solvents can participate in hydrogen bonding and potentially facilitate degradation pathways.[4] For example, studies on related pyridine monocarboxylic acids show significant solvent-dependent behavior.[5]

    • Recommendation: If using aqueous solutions, ensure they are buffered. For organic stock solutions, high-quality, anhydrous DMSO or ethanol is often a reliable starting point. Prepare only the amount needed for immediate use.

  • Check the pH of Aqueous Solutions: The compound has multiple pKa values associated with the carboxylic acid and the nitrogen atoms. Extreme pH values (highly acidic or highly basic) can accelerate degradation.

    • Recommendation: Prepare your aqueous solutions in a buffer system, ideally between pH 6.0 and 7.5, unless your experimental conditions demand otherwise. A study on similar pyridine monocarboxylic acids showed that their complexation and stability are influenced by pH.[6]

  • Evaluate Storage Conditions: How are you storing your solutions?

    • At Room Temperature? Many complex organic molecules are not stable at room temperature in solution for extended periods.

    • Exposed to Light? Pyridine-containing compounds can be sensitive to light. Photodegradation, often initiated by UV light, can occur through radical mechanisms.[7]

    • Recommendation: Always store stock and working solutions at -20°C or -80°C. Protect them from light by using amber vials or wrapping containers in aluminum foil.[8]

The workflow below outlines a systematic approach to identifying the source of instability.

A Inconsistent Results / Potency Loss Observed B Prepare Fresh Stock & Working Solutions A->B C Systematically Evaluate Parameters B->C D Solvent: Test stability in DMSO vs. Acetonitrile vs. Buffered Saline C->D Solvent E pH: Test stability in buffers at pH 5, 7, and 9 C->E pH F Storage: Compare degradation at RT vs. 4°C vs. -20°C (all in dark) C->F Temperature G Light: Compare degradation of solution in clear vs. amber vial C->G Light H Analyze samples by HPLC/LC-MS at T=0 and T=24h D->H E->H F->H G->H I Identify Condition Causing Degradation H->I

Caption: Troubleshooting workflow for compound instability.

Q2: I see new, unexpected peaks appearing in my HPLC or LC-MS chromatogram. Could these be degradation products?

Answer:

Yes, it is highly likely. The appearance of new peaks that grow over time, coupled with a decrease in the area of the parent compound peak, strongly indicates degradation. Based on the structure of 1-(pyridin-4-yl)piperidine-4-carboxylic acid, we can hypothesize several likely degradation pathways.

Potential Degradation Pathways:

  • Oxidation of the Piperidine Nitrogen: The tertiary amine in the piperidine ring is susceptible to oxidation.[7] This is one of the most common degradation routes for such compounds, especially if exposed to atmospheric oxygen over time or residual oxidizing agents. The primary product would be the corresponding N-oxide . Further oxidation could potentially lead to ring-opening products.

  • Decarboxylation: While generally requiring heat, decarboxylation (the loss of CO₂) from the carboxylic acid group can sometimes occur in solution, particularly at non-neutral pH or in the presence of certain catalysts.

  • Photodegradation: As mentioned, exposure to UV light can initiate complex degradation reactions involving the pyridine ring system.[7]

parent 1-(pyridin-4-yl)piperidine-4-carboxylic acid n_oxide N-Oxide Derivative (Piperidine Nitrogen) parent->n_oxide Oxidation (e.g., O₂, H₂O₂) [+16 Da] ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

Actionable Advice:

  • Confirm by Mass Spectrometry: If using LC-MS, check the mass of the new peaks. An increase of +16 Da relative to the parent compound is a strong indicator of N-oxide formation.

  • Perform a Forced Degradation Study: To confirm which conditions cause this degradation, follow the protocol in FAQ Q4. This will help you identify and avoid the specific stressors causing the issue.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive recommended storage and handling conditions?

Answer:

Proper storage is the first line of defense against degradation. General safety data sheets for related compounds recommend taking precautions to avoid contact with incompatible materials, skin, and eyes, and to use the substance in a well-ventilated area.[9][10][11]

ConditionSolid FormIn Solution (Stock)In Solution (Working Dilutions)
Temperature 2-8°C or -20°C-20°C or -80°CPrepare fresh; if needed, store at 2-8°C for <24h
Atmosphere Store in a tightly sealed container.[12] For long-term storage, consider storing under an inert gas like argon or nitrogen.[8]Overlay with inert gas if stored for weeks/months.N/A (short-term use)
Light Protect from light (use amber vials).[8]Protect from light (use amber vials).Avoid prolonged exposure to ambient light.
Handling Avoid repeated freeze-thaw cycles for the solid. Use good occupational work practices and wash hands after handling.[9]Aliquot stock solutions to avoid repeated freeze-thaw cycles.N/A
Q2: Which solvents are best for dissolving and storing the compound?

Answer:

The molecule's polarity suggests good solubility in polar solvents.[13] A study on the related picolinic acid showed it is highly soluble in water, less so in ethanol, and even less in acetonitrile.[4]

  • For Stock Solutions (High Concentration):

    • DMSO: Generally a good choice for creating high-concentration stock solutions. Use anhydrous grade.

    • Ethanol: A viable alternative, especially if DMSO is incompatible with your assay. Use absolute ethanol.

  • For Working Solutions (Aqueous):

    • Directly dissolving the solid in an aqueous buffer is common.

    • Stability is paramount here. The stability of related pyridine carboxylic acids is known to be dependent on the solvent environment.[5] We strongly recommend using a buffer (e.g., PBS, HEPES) at a pH between 6.0 and 7.5. Avoid using unbuffered water, as the pH can shift and accelerate degradation.

Q3: How does pH impact the stability of 1-(pyridin-4-yl)piperidine-4-carboxylic acid?

Answer:

The pH of an aqueous solution is a critical stability factor. The molecule has three ionizable centers: the carboxylic acid, the piperidine nitrogen, and the pyridine nitrogen.

  • Acidic pH (e.g., <4): The carboxylic acid will be protonated (-COOH), while both the piperidine and pyridine nitrogens will likely be protonated (positively charged). This highly charged state can be reactive.

  • Neutral pH (e.g., 6-8): The molecule will likely exist as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and one or both nitrogen atoms protonated. This is often the most stable form for amino acids and related structures.

  • Basic pH (e.g., >9): The carboxylate group will be deprotonated (-COO⁻) and the nitrogens will be in their neutral, basic state. The free tertiary amine can be more susceptible to oxidation at higher pH.

Q4: How can I perform a forced degradation study to understand the stability limits in my specific experimental setup?

Answer:

A forced degradation (or stress testing) study is an essential tool to proactively identify conditions that may degrade your compound.[7] This involves subjecting the compound to harsh conditions and analyzing the outcome.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL or 5 mM) in a suitable solvent like a 50:50 mix of acetonitrile and water. This will be your "Stressed Sample Base". Prepare a "Control" sample by diluting this base in your final analysis mobile phase and store it at -80°C until analysis.

  • Stress Conditions: Dispense the "Stressed Sample Base" into separate, clearly labeled amber vials for each condition.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C for 8 hours.Simulates acidic environments.
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C for 8 hours.Simulates alkaline environments.
Oxidation Mix with 3% H₂O₂. Keep at room temperature for 8 hours.[7]Tests susceptibility to oxidation.
Thermal Incubate the solution at 80°C for 48 hours in the dark.[7]Tests heat stability.
Photolytic Expose the solution in a clear vial to direct light (e.g., photostability chamber or strong laboratory light) for 24 hours. Keep a wrapped control sample next to it.[7]Tests light sensitivity.
  • Sample Processing: After incubation, allow all samples to return to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base/acid.

  • Analysis:

    • Analyze all samples (including the T=0 control) using a stability-indicating analytical method, typically reverse-phase HPLC with UV detection (e.g., at 260 nm) or LC-MS.[14]

    • Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples compared to the control. This will tell you which conditions your compound is sensitive to.

References
  • Piperidine-4-carboxylic acid - Apollo Scientific. (n.d.).
  • Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability - Benchchem. (n.d.).
  • Effect of structure isomerism of pyridine monocarboxylic acids on thermodynamic properties of L-lysine complexation in aqueous buffer solution | Request PDF - ResearchGate. (n.d.).
  • 4 - Safety Data Sheet. (n.d.).
  • PIPERIDINE-4-CARBOXYLIC ACID PYRIDIN-2-YLAMIDE - Safety Data Sheet - ChemicalBook. (2022, August 11).
  • Piperidine-4-carboxylic acid, N-BOC protected - Apollo Scientific. (2023, August 3).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem. (n.d.).
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 - ChemicalBook. (n.d.).
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem. (n.d.).
  • (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides - ResearchGate. (n.d.).
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24).
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem. (n.d.).

Sources

Technical Support Center: Refining Purification Protocols for N-(4-pyridyl)isonipecotic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of N-(4-pyridyl)isonipecotic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these unique zwitterionic molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure you can develop a robust and reproducible purification strategy.

Introduction: The Challenge of Purifying Zwitterionic Pyridyl Analogs

N-(4-pyridyl)isonipecotic acid analogs are characterized by the presence of both a basic pyridine nitrogen and an acidic carboxylic acid, as well as the isonipecotic acid (piperidine-4-carboxylic acid) backbone.[1][2] This dual functionality means these molecules can exist as zwitterions, neutral species, or salts, depending on the pH. This chameleon-like behavior is the primary source of purification challenges, leading to issues such as poor solubility, unpredictable chromatographic behavior, and difficulties in crystallization. This guide will equip you with the knowledge to control these variables and achieve high purity.

Troubleshooting Guide: From Tailing Peaks to Oiling Out

This section addresses common problems encountered during the purification of N-(4-pyridyl)isonipecotic acid analogs in a question-and-answer format, providing both the "what" and the "why" for each recommended solution.

Issue 1: Persistent Peak Tailing in Column Chromatography

Question: My N-(4-pyridyl)isonipecotic acid analog consistently shows significant peak tailing on silica gel chromatography, regardless of the mobile phase polarity. What is causing this, and how can I obtain symmetrical peaks?

Answer: Peak tailing with basic compounds like your pyridyl analog is a classic problem rooted in the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica gel stationary phase.[3] This strong, non-ideal interaction leads to a secondary retention mechanism, causing the analyte to "drag" along the column, resulting in a tailed peak.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic silanol groups. Add a small percentage of a volatile base to your mobile phase.

    • Triethylamine (Et₃N): A common choice, typically used at a concentration of 0.1-2%.[4]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as part of the mobile phase, often in a gradient with dichloromethane.[5]

  • Switch to a Different Stationary Phase: If a basic modifier is not sufficient or if your compound is sensitive to bases, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[6]

    • Reversed-Phase (C18): For highly polar analogs, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[6] Often, a modifier like formic acid or trifluoroacetic acid is added to the mobile phase to improve peak shape.[6]

Issue 2: The Compound "Oils Out" During Recrystallization

Question: I've attempted to recrystallize my analog, but it separates as an oil instead of forming crystals. What causes this, and how can I promote crystallization?

Answer: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated and cooled too quickly.[7] The presence of impurities can also inhibit crystal lattice formation.

Solutions:

  • Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly, and then transfer it to an ice bath.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[7]

  • Introduce a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[7]

  • Re-evaluate Your Solvent System:

    • If the compound is too soluble, try a less polar solvent.

    • If it's not soluble enough, a more polar solvent or a co-solvent system (e.g., ethanol/water, methanol/ether) might be necessary. Perform small-scale solubility tests to find the ideal solvent.[7] For zwitterionic compounds, mixtures of water and alcohol are often effective for recrystallization.[8]

Issue 3: Low or No Recovery from the Column

Question: My compound seems to have irreversibly adsorbed onto the silica gel column. I'm getting very low, or even zero, recovery. What's happening?

Answer: This is a severe case of the interaction between a basic compound and an acidic stationary phase.[4] The strong binding can lead to irreversible adsorption or even degradation of the compound on the silica gel.[4]

Solutions:

  • TLC Stability Test: Before committing your entire batch to a column, perform a stability test on a TLC plate. Spot your compound, let the plate sit for an hour, and then develop it to see if any degradation has occurred.[4][6]

  • Use a More Polar Mobile Phase with a Basic Modifier: A highly polar mobile phase, such as 10-20% methanol in dichloromethane with 1% triethylamine, might be necessary to elute a very polar, basic compound.[5]

  • Dry Loading: Instead of dissolving your sample in the mobile phase and loading it onto the column, pre-adsorb it onto a small amount of silica gel or Celite. This can sometimes improve resolution and recovery.[6]

  • Consider Reversed-Phase Chromatography: As mentioned before, reversed-phase chromatography is often a better choice for highly polar, basic compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying N-(4-pyridyl)isonipecotic acid analogs?

A1: A multi-step approach is often the most effective. Start with an initial purification by acid-base extraction to remove neutral impurities. Follow this with either column chromatography or recrystallization, depending on the nature of the remaining impurities. For complex mixtures, both may be necessary.

Q2: How does pH affect the solubility of these zwitterionic compounds?

A2: The pH has a profound effect on solubility. At their isoelectric point (pI), where the net charge is zero, zwitterionic compounds tend to have their lowest aqueous solubility.[8] Adjusting the pH away from the pI, either by adding acid (to protonate the carboxylate) or base (to deprotonate the pyridinium), will increase their solubility in aqueous solutions. This property is key for purification by extraction and crystallization.

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Absolutely. Reversed-phase chromatography on a C18 column is an excellent technique for purifying polar and zwitterionic compounds.[6] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

Q4: My purified compound is colored. How can I remove the color?

A4: Colored impurities can sometimes be removed by treating a solution of your compound with activated carbon, followed by filtration through Celite before crystallization.[9] However, be aware that activated carbon can also adsorb your product, potentially reducing your yield.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate your basic N-(4-pyridyl)isonipecotic acid analog from neutral or acidic impurities.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.

  • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) to adjust the pH to the isoelectric point of your compound (typically around pH 6-8). Your zwitterionic product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for the purification of less polar analogs or after an initial acid-base extraction.

  • Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] Add 0.5-1% triethylamine (Et₃N) to the solvent system to prevent peak tailing.[4][10]

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column, ensuring there are no air bubbles.

  • Load the Sample: Dissolve your crude material in a minimum amount of the mobile phase (or a stronger solvent like DCM/MeOH) and load it onto the column. For better results, consider dry loading by adsorbing the sample onto a small amount of silica.[6]

  • Elute the Column: Begin elution with the chosen mobile phase, gradually increasing the polarity (e.g., from 2% MeOH in DCM to 10% MeOH in DCM) if necessary (gradient elution).[6]

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel or AluminaSilica is standard but acidic; alumina is a good alternative for basic compounds.[6]
Mobile Phase DCM/MeOH or EtOAc/HexaneGood polarity range for many organic compounds.[5]
Modifier 0.1-2% TriethylamineNeutralizes acidic silanol sites on silica, preventing peak tailing.[3][4]
Sample Loading 1-5% of silica weightPrevents column overloading and ensures good separation.[6]

Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography If impurities persist Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization If product precipitates cleanly Column_Chromatography->Recrystallization For final polishing Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Zwitterion_Equilibrium cluster_0 pH Effects on N-(4-pyridyl)isonipecotic Acid Analogs Cationic Cationic Form Pyridine-N⁺H Carboxylic Acid-COOH Zwitterionic Zwitterionic Form Pyridine-N⁺H Carboxylate-COO⁻ Cationic->Zwitterionic + OH⁻ - H⁺ Zwitterionic->Cationic + H⁺ - OH⁻ Anionic Anionic Form Pyridine-N Carboxylate-COO⁻ Zwitterionic->Anionic + OH⁻ - H⁺ Anionic->Zwitterionic + H⁺ - OH⁻

Caption: The pH-dependent equilibrium of N-(4-pyridyl)isonipecotic acid analogs.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)
  • BenchChem Technical Support Team. (2025).
  • Shapiro, A. B. (2020, February 20). How to desalt zwitterions? ResearchGate. [Link]

  • organiker. (2017, February 22). Column chromatography & TLC on highly polar compounds? [Online forum post]. Reddit. [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. [Link]

  • United States Patent US3037987A. (1962). Purification of nicotinic acid.

Sources

modifying experimental protocols for better reproducibility with 1-(4-pyridinyl)-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(4-pyridinyl)-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to enhance experimental reproducibility by addressing common challenges encountered when working with this compound. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and properties of 1-(4-pyridinyl)-4-piperidinecarboxylic acid.

Q1: What are the fundamental physicochemical properties of 1-(4-pyridinyl)-4-piperidinecarboxylic acid?

Understanding the basic properties of a compound is the first step to designing a robust experimental protocol. 1-(4-pyridinyl)-4-piperidinecarboxylic acid is a bifunctional molecule containing both acidic (carboxylic acid) and basic (pyridine and piperidine nitrogens) centers.

Table 1: Physicochemical Properties of 1-(4-pyridinyl)-4-piperidinecarboxylic acid

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Appearance Typically a white to off-white solid powder.[2]
CAS Number 93913-86-1[1]
Structure A piperidine ring substituted with a carboxylic acid at the 4-position and a pyridine ring at the 1-position (nitrogen).[1]
Q2: How does the structure of 1-(4-pyridinyl)-4-piperidinecarboxylic acid influence its solubility?

The solubility of this compound is critically dependent on pH due to its zwitterionic potential. It possesses three key functional groups that can be protonated or deprotonated:

  • Carboxylic Acid (-COOH): An acidic group that will be deprotonated (-COO⁻) at basic pH.

  • Piperidine Nitrogen: A basic aliphatic amine.

  • Pyridine Nitrogen: A basic aromatic amine.

At neutral pH, the molecule can exist as a zwitterion, where the carboxylic acid is deprotonated and one of the nitrogens is protonated. This often leads to lower aqueous solubility. Adjusting the pH away from this isoelectric point is the most effective strategy for solubilization.[2] In strongly acidic conditions, the nitrogens are protonated, increasing solubility. In strongly basic conditions, the carboxylic acid is deprotonated, also increasing solubility.

cluster_low_pH Low pH (e.g., pH < 2) cluster_neutral_pH Isoelectric Point (Neutral pH) cluster_high_pH High pH (e.g., pH > 10) low_pH Predominantly Cationic -COOH -Pyridine-H+ -Piperidine-H+ (High Solubility) neutral_pH Zwitterionic -COO- -Pyridine or Piperidine-H+ (Low Solubility) low_pH->neutral_pH Increase pH high_pH Predominantly Anionic -COO- -Pyridine -Piperidine (High Solubility) neutral_pH->high_pH Increase pH

Caption: pH-dependent forms of the molecule and their relative solubility.

Q3: What are the recommended storage conditions for this compound?

For solid material: Store in a tightly sealed container in a cool, dry place, protected from light. Room temperature is generally acceptable for the solid form.

For stock solutions: The stability of piperidine-containing compounds in solution can be variable.[3]

  • DMSO Stocks: If prepared in high-quality, anhydrous DMSO, stock solutions can be stored at -20°C or -80°C for several months. However, it is crucial to aliquot the stock to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation or precipitation.

  • Aqueous Stocks: Aqueous solutions are not recommended for long-term storage due to the higher risk of microbial growth and chemical hydrolysis. It is best practice to prepare fresh aqueous solutions for each experiment. [3]

Q4: What are the primary safety considerations for handling this compound?

According to the Globally Harmonized System (GHS) classifications for this compound and its parent structures, it should be handled with care.[1][4]

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask is recommended.

Troubleshooting Guide

This section provides solutions to specific problems that you may encounter during your experiments.

Problem: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous assay buffer.

Q: I prepared a 10 mM stock of 1-(4-pyridinyl)-4-piperidinecarboxylic acid in DMSO, but upon diluting it 1:1000 into my neutral pH 7.4 phosphate buffer, I see immediate cloudiness/precipitation. Why is this happening and how can I fix it?

A: This is a classic solubility challenge driven by two factors: the compound's low intrinsic solubility at neutral pH and the solvent-shifting effect.

Causality: As discussed in FAQ Q2, the compound likely has its lowest solubility near neutral pH where it can form a zwitterion. When you add the DMSO stock to the aqueous buffer, the DMSO concentration drops dramatically. The compound, which was soluble in the organic solvent, is now forced into an aqueous environment where it is poorly soluble, causing it to "crash out" or precipitate.[3]

Troubleshooting Workflow:

Sources

Technical Support Center: Navigating Toxicity Concerns of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel piperidine derivatives. The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its versatility and presence in numerous approved drugs.[1][2] However, its structural features can also introduce specific toxicity liabilities that require careful navigation during preclinical development.[1][3]

This guide is designed to be a practical resource, providing not just protocols but the underlying scientific rationale to help you troubleshoot common experimental hurdles and interpret complex results. Our goal is to empower you to identify, understand, and mitigate toxicity concerns effectively, ensuring the advancement of safe and efficacious drug candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers often have when starting to evaluate the safety profile of new piperidine-containing molecules.

Q1: Why are piperidine derivatives sometimes associated with toxicity?

A1: The piperidine ring, while offering favorable physicochemical properties, can contribute to toxicity through several mechanisms. Its basic nitrogen atom can lead to interactions with off-target macromolecules, such as the hERG potassium channel, which is a common cause of cardiotoxicity.[4][5][6] Furthermore, the overall lipophilicity and structural arrangement of substituents on the piperidine ring can influence interactions with metabolic enzymes like Cytochrome P450s, potentially leading to drug-drug interactions or the formation of reactive metabolites.[1] The specific toxicity profile is highly dependent on the complete molecular structure, not just the piperidine core.

Q2: What are the most critical initial toxicity assays for a novel piperidine series?

A2: A standard initial safety assessment should include:

  • In Vitro Cytotoxicity Assays: To determine the general toxicity of the compound to living cells. The MTT and LDH assays are common starting points.[7][8]

  • hERG Inhibition Assay: Due to the known risk of cardiotoxicity with basic amines, an early assessment of hERG channel inhibition is crucial.[9] An automated patch-clamp assay is often used for initial screening.

  • Cytochrome P450 (CYP) Inhibition Panel: To assess the potential for metabolism-based drug-drug interactions. A screen against major isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is recommended.[10]

Q3: My compound is showing activity in multiple assays. How do I know if it's a real "hit" or a "frequent hitter"?

A3: "Frequent hitters," or Pan-Assay Interference Compounds (PAINS), are molecules that appear active in many assays due to non-specific mechanisms rather than direct target engagement.[11] Common causes include compound aggregation, chemical reactivity, or interference with the assay technology (e.g., autofluorescence).[12][13] To investigate this:

  • Check for Aggregation: Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests aggregation-based activity.

  • Perform Orthogonal Assays: Use a different assay format that relies on an alternative detection method (e.g., label-free vs. fluorescence).

  • Computational Analysis: Use computational filters to check if your scaffold contains known PAINS substructures.[13]

Part 2: Troubleshooting In Vitro Toxicity Assays

This section provides detailed troubleshooting guides for common assays, structured in a practical question-and-answer format.

Guide 1: Cytotoxicity Assays (MTT & LDH)

The MTT assay measures metabolic activity, while the LDH assay quantifies membrane integrity via lactate dehydrogenase release.[7][8] They provide complementary views of cellular health.

Q: My MTT assay results show high variability between replicate wells. What's causing this?

A: High variability in MTT assays often stems from inconsistent cell plating or issues with formazan crystal solubilization.[14][15]

  • Causality: If cells are not evenly distributed, wells with more cells will produce a stronger signal. Incomplete formazan solubilization leaves behind purple crystals that are not measured by the plate reader, leading to artificially low and variable absorbance readings.

  • Troubleshooting Steps:

    • Improve Cell Plating: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use a multichannel pipette for consistency.[16]

    • Ensure Complete Solubilization: After adding the solubilization agent (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells under a microscope to confirm that all formazan crystals have dissolved before reading the plate.

    • Check for Contamination: Bacterial or yeast contamination can reduce MTT, leading to false-positive signals of viability. Inspect plates for signs of contamination.[14][15]

Q: My untreated cells (negative control) show high LDH release. What does this indicate?

A: High background LDH release suggests that your cells were unhealthy before the experiment began or were damaged during handling.

  • Causality: LDH is released upon cell lysis.[17][18] Excessive background release means a significant portion of your cell population was already compromised. This can be due to over-confluency, nutrient depletion, harsh trypsinization, or excessive centrifugation speeds during cell preparation.

  • Troubleshooting Steps:

    • Optimize Cell Culture Conditions: Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of plating.

    • Gentle Cell Handling: Use a minimal concentration of trypsin for the shortest possible time. When pelleting cells, use a lower centrifugation speed (e.g., 200 x g for 5 minutes).

    • Serum Interference: The serum in your culture medium contains its own LDH, which can contribute to background. It is important to measure the LDH activity in the culture medium alone as a control.[18][19]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard starting point for assessing the cytotoxic effects of piperidine derivatives.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line in complete culture medium.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of your piperidine derivatives in serum-free medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[14]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Subtract the background absorbance from a blank well (medium and MTT only).

Guide 2: hERG Inhibition Assay

The manual patch-clamp technique is the gold standard for assessing hERG channel inhibition.[21][22] Automated systems are used for higher throughput screening.

Q: My hERG IC50 value for a known inhibitor (positive control) is significantly different from the literature value. Why?

A: Discrepancies in hERG IC50 values can arise from several experimental variables, including temperature, voltage protocol, and compound stability.

  • Causality: hERG channel gating and drug binding are temperature-sensitive. Assays run at room temperature versus physiological temperature (~36°C) will yield different results.[22] The specific voltage protocol used to elicit the current also affects the channel's conformation and its availability for drug binding.[23][24]

  • Troubleshooting Steps:

    • Standardize Temperature: Ensure your recordings are performed at a consistent and reported temperature, preferably near physiological conditions.[22]

    • Use a Standardized Voltage Protocol: Adhere to recommended voltage protocols, such as those outlined by regulatory bodies, to ensure consistency and comparability of data.[24]

    • Verify Compound Concentration and Stability: Confirm the concentration of your stock solution. Poorly soluble compounds can precipitate in aqueous assay buffers, leading to an overestimation of the IC50.[9] Consider adding a surfactant like Pluronic F-68 to the extracellular medium to improve the solubility of challenging compounds.[9]

Q: I'm observing a "run-down" of the hERG current over time, even in my vehicle control. How can I fix this?

A: Current "run-down" refers to a gradual decrease in current amplitude over the course of an experiment and can compromise data quality.

  • Causality: This can be due to declining cell health ("seal" degradation) or instability of the recording conditions.

  • Troubleshooting Steps:

    • Monitor Seal Resistance: Ensure a high-quality giga-ohm seal (≥1 GΩ) is maintained throughout the recording.[24]

    • Ensure Recording Stability: Allow the baseline current to stabilize for several minutes before applying any compound. FDA guidelines suggest achieving <10% difference over 25 consecutive traces before drug application.[24]

    • Quality Control of Cells: Use healthy, low-passage number cells for your experiments.

hERG_Troubleshooting_Workflow start Unexpected hERG Result check_positive_control Is the positive control IC50 within the expected range? start->check_positive_control no_control No check_positive_control->no_control No yes_control Yes check_positive_control->yes_control Yes check_solubility Is the compound soluble in the assay buffer? no_solubility No check_solubility->no_solubility No yes_solubility Yes check_solubility->yes_solubility Yes check_protocol Are temperature and voltage protocols standardized? no_protocol No check_protocol->no_protocol No yes_protocol Yes check_protocol->yes_protocol Yes check_rundown Is there significant current run-down in the vehicle control? yes_rundown Yes check_rundown->yes_rundown Yes no_rundown No check_rundown->no_rundown No no_control->check_protocol yes_control->check_solubility fix_solubility Action: Add surfactant or co-solvent. Visually inspect for precipitation.[9] no_solubility->fix_solubility yes_solubility->check_rundown fix_protocol Action: Standardize protocol (e.g., 36°C, FDA-recommended voltage pulse).[23][25] no_protocol->fix_protocol analyze_compound Result is likely specific to the test compound yes_protocol->analyze_compound fix_rundown Action: Improve cell quality and ensure stable baseline recording before compound addition.[25] yes_rundown->fix_rundown no_rundown->analyze_compound

Guide 3: Cytochrome P450 (CYP) Inhibition Assay

Fluorogenic CYP inhibition assays are a high-throughput method to flag potential drug-drug interactions early.[10]

Q: My piperidine derivative appears to be a potent inhibitor of multiple CYP isoforms. Is this real, or an artifact?

A: While some compounds are broad-spectrum inhibitors, promiscuous inhibition in fluorescent assays can be an artifact caused by compound interference.

  • Causality: Piperidine derivatives, particularly if they are colored or fluorescent themselves, can interfere with the assay's optical detection method. They can absorb light at the excitation or emission wavelengths of the fluorescent probe, a phenomenon known as fluorescence quenching, leading to a false-positive signal of inhibition.[12]

  • Troubleshooting Steps:

    • Run an Interference Screen: Test your compound in the assay buffer without the CYP enzymes. A change in fluorescence indicates your compound is interfering with the probe or buffer components.

    • Use an Orthogonal Method: Confirm the inhibition using a non-fluorescent method, such as LC-MS/MS, which directly measures the formation of the metabolite from a non-fluorescent probe substrate.[25] This is the gold standard for confirming CYP inhibition.

    • Evaluate Time-Dependent Inhibition: Some compounds require metabolic activation by the CYP enzyme to become an inhibitor. Pre-incubating your compound with the enzyme and NADPH before adding the substrate can reveal this mechanism.[26]

Assay Parameter Typical Value / Condition Rationale / Reference
MTT Assay
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase for the duration of the experiment.[16]
MTT Concentration0.5 mg/mLStandard concentration for effective reduction to formazan by viable cells.[8]
Solubilization AgentDMSOEffectively dissolves formazan crystals for accurate absorbance reading.[20]
hERG Assay
Recording Temperature36 ± 1 °CMimics physiological conditions for more clinically relevant data.[22]
Seal Resistance≥1 GΩIndicates a healthy cell and a high-quality recording necessary for accurate measurements.[24]
Vehicle DMSO Conc.≤0.1%Minimizes solvent effects on channel activity.[22]
CYP Inhibition
Enzyme SourceRecombinant Human CYPsProvides a clean system to assess inhibition of individual isoforms.[27]
Positive ControlsIsoform-specific inhibitorsValidates that the assay is performing correctly (e.g., Ketoconazole for CYP3A4).[28]
Compound Conc. Range8-point, serial dilutionNecessary to generate a full dose-response curve and accurately calculate the IC50.[10]
Table 1: Recommended parameters for key in vitro toxicity assays.

Part 3: Proactive Mitigation Strategies

Once a toxicity liability is confirmed, medicinal chemistry efforts can be directed toward mitigating the issue. A systematic Structure-Activity Relationship (SAR) study is key.[3]

Q: How can I modify my piperidine derivative to reduce hERG inhibition?

A: hERG inhibition is often driven by a combination of basicity (pKa) and lipophilicity (logP). Modifying these properties can significantly reduce hERG affinity while preserving on-target activity.

  • Strategy 1: Reduce Basicity: The basic nitrogen of the piperidine is a key pharmacophoric feature for hERG binding. Introducing electron-withdrawing groups near the nitrogen can lower its pKa, reducing the population of the protonated species that interacts with the channel.

  • Strategy 2: Reduce Lipophilicity: The hERG channel binding pocket has significant hydrophobic character. Reducing the overall lipophilicity of the molecule by adding polar functional groups or replacing lipophilic moieties can disrupt these key binding interactions.[4][5]

  • Strategy 3: Introduce Steric Hindrance: Adding bulky substituents near the basic nitrogen can create steric clashes that prevent the molecule from adopting the optimal conformation for hERG binding.

Q: My lead compound is cytotoxic. What structural changes can I explore to improve its therapeutic window?

A: Cytotoxicity can be target-mediated or due to off-target effects. Understanding the mechanism is key, but general strategies can be employed to reduce off-target toxicity.

  • Strategy 1: Modulate Physicochemical Properties: As with hERG, reducing lipophilicity can decrease non-specific interactions with cellular membranes and proteins, often reducing general cytotoxicity.

  • Strategy 2: Bioisosteric Replacement: If a particular functional group is suspected to be a source of toxicity (e.g., a reactive thioamide), it can be replaced with a bioisostere (e.g., a more stable carboxamide) to see if this improves the safety profile without sacrificing potency.[3]

  • Strategy 3: Functional Group Modification: Systematically modify substituents on the piperidine ring and any appended groups. This can help identify specific regions of the molecule that are contributing to toxicity, allowing for targeted optimization.[1][3]

Toxicity_Mitigation_Flow start Toxicity Liability Identified (e.g., hERG, Cytotoxicity) sar_study Initiate Structure-Activity Relationship (SAR) Study[3] start->sar_study hERG_path hERG Inhibition sar_study->hERG_path cyto_path Cytotoxicity sar_study->cyto_path mod_pka Reduce Basicity (Lower pKa) hERG_path->mod_pka mod_logp Reduce Lipophilicity (Lower logP)[5] hERG_path->mod_logp mod_sterics Introduce Steric Hindrance hERG_path->mod_sterics mod_physchem Modulate Physicochemical Properties cyto_path->mod_physchem mod_bioisostere Bioisosteric Replacement[3] cyto_path->mod_bioisostere mod_functional Modify Peripheral Functional Groups cyto_path->mod_functional test_analogs Synthesize & Test Analogs mod_pka->test_analogs mod_logp->test_analogs mod_sterics->test_analogs mod_physchem->test_analogs mod_bioisostere->test_analogs mod_functional->test_analogs analyze_results Analyze Potency vs. Toxicity Data test_analogs->analyze_results outcome Improved Therapeutic Window? analyze_results->outcome success Lead Optimization Candidate Identified outcome->success Yes failure Re-evaluate Scaffold or Target outcome->failure No

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. PubMed. [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. PMC - NIH. [Link]

  • Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. MDPI. [Link]

  • Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. ResearchGate. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. [Link]

  • Fluorescence CYP Inhibition Assays. BioIVT. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [Link]

  • View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. PMC - NIH. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. [Link]

  • Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique. PubMed. [Link]

  • Interference and Artifacts in High-content Screening. PubMed. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening. PubMed. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Interpreting Analytical Toxicology Results. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. MDPI. [Link]

  • The evolving role of investigative toxicology in the pharmaceutical industry. PMC. [Link]

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of N-(4-pyridyl)isonipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Support

Welcome to the technical support center dedicated to advancing your research on N-(4-pyridyl)isonipecotic acid and its analogs. This guide is structured to provide direct, actionable insights into overcoming common pharmacokinetic (PK) challenges encountered during the development of this molecular scaffold. Our goal is to move beyond simple protocols and offer a logical framework for troubleshooting, grounded in mechanistic understanding and field-proven strategies.

Introduction: Understanding the Core Challenges

The N-(4-pyridyl)isonipecotic acid scaffold presents a unique combination of chemical features: a polar, ionizable carboxylic acid, a tertiary amine within the piperidine ring, and an aromatic pyridine moiety. This structure, while potentially rich in pharmacodynamic activity, inherently poses several significant pharmacokinetic hurdles:

  • Low Permeability: The presence of two ionizable centers at physiological pH often results in a high polar surface area (PSA) and poor passive diffusion across biological membranes like the intestinal epithelium.

  • Poor Solubility: While the molecule has polar groups, its zwitterionic nature at certain pH values can lead to low aqueous solubility, hindering dissolution.

  • Metabolic Liability: The pyridine and piperidine rings are potential sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance.[1]

This guide provides a series of troubleshooting FAQs, detailed experimental protocols, and strategic workflows to systematically address these issues.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common experimental roadblocks in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My initial in vivo studies show very low oral bioavailability (<5%) for my lead compound. Where do I start my investigation?

Answer: Low oral bioavailability is a multi-factor problem stemming from poor absorption and/or high first-pass metabolism. A systematic, stepwise investigation is critical.

  • Assess Fundamental Physicochemical Properties: Before complex biological assays, confirm the compound's aqueous solubility and lipophilicity (LogP/LogD). These foundational properties govern its ability to dissolve in the gastrointestinal (GI) tract and permeate the gut wall.[2] A compound must be in solution to be absorbed.

  • Evaluate In Vitro ADME Properties:

    • Permeability: Use a Caco-2 permeability assay (see Protocol 3). This will tell you if the primary issue is the inability to cross the intestinal epithelium.

    • Metabolic Stability: Conduct a liver microsomal stability assay (see Protocol 2). This will determine if the compound is being rapidly metabolized by liver enzymes, a major contributor to first-pass elimination.[3][4]

  • Synthesize the Data: If solubility is low, bioavailability is dissolution-rate limited. If solubility is adequate but Caco-2 permeability is low, absorption is permeability-limited. If both are acceptable but microsomal stability is poor, the problem is likely high first-pass metabolism. This initial triage is essential for selecting the right optimization strategy.

Question 2: My compound has poor aqueous solubility (<10 µg/mL). What are my immediate options for improvement?

Answer: Addressing poor solubility is crucial, as it's often the rate-limiting step for absorption.[5] Several strategies, ranging from simple formulation changes to chemical modification, can be employed.

  • Chemical Modification:

    • Salt Formation: For an ionizable molecule like this, creating a salt is often the most effective and direct way to improve solubility and dissolution rate.[6] Experiment with various pharmaceutically acceptable counterions (e.g., HCl, mesylate for the amine; sodium, potassium for the carboxylic acid).

    • Co-crystals: If salt formation is unsuccessful, co-crystallization with a benign co-former can disrupt the crystal lattice energy, leading to improved solubility.[7]

  • Formulation-Based Approaches:

    • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8]

    • Amorphous Solid Dispersions: Formulating the compound in an amorphous state, often dispersed within a polymer matrix (e.g., using spray drying or hot-melt extrusion), can provide a significant solubility advantage over the stable crystalline form.[9]

    • Lipid-Based Formulations: For highly lipophilic analogs, self-emulsifying drug delivery systems (SMEDDS) can be used. These formulations form fine oil-in-water emulsions in the GI tract, keeping the drug in a solubilized state.[10][11]

Question 3: My Caco-2 assay shows a high efflux ratio (>3), indicating my compound is a substrate for efflux transporters like P-glycoprotein (P-gp). How can I overcome this?

Answer: Efflux transporter activity is a common cause of poor permeability and variable drug absorption. Overcoming it requires either evading the transporter or saturating it.

  • Structural Modification (The "Evade" Strategy): The most robust solution is to modify the molecule to reduce its recognition by the transporter. This is an iterative medicinal chemistry effort.

    • Reduce Hydrogen Bond Donors: Efflux pumps often recognize molecules with specific hydrogen bonding patterns.

    • Increase Lipophilicity/Reduce Polarity: Masking polar groups can sometimes reduce transporter affinity. A prodrug approach is a classic example of this. By converting the carboxylic acid to an ester, you neutralize a key recognition point and increase lipophilicity, potentially bypassing the transporter.[12][13]

    • Disrupt Molecular Planarity: Introducing non-planar groups or increasing molecular rigidity can disrupt the ideal conformation for transporter binding.[14]

  • Formulation with Inhibitors (The "Saturate" Strategy): Co-administering the drug with excipients that are known P-gp inhibitors can be effective. Many surfactants and polymers used in formulations (e.g., Tween 80, Pluronic block copolymers) can inhibit P-gp, thereby increasing the net absorptive flux of your compound. This approach must be carefully managed due to the potential for drug-drug interactions.

Question 4: The half-life of my compound in human liver microsomes is very short (<5 minutes). How can I improve its metabolic stability?

Answer: A short microsomal half-life points to rapid oxidative metabolism. The key is to identify the metabolic "soft spots" and protect them.[15][16]

  • Metabolite Identification: First, conduct a metabolite identification study using LC-MS/MS to pinpoint which part of the molecule is being modified (e.g., hydroxylation on the pyridine ring, N-dealkylation).

  • Structure Modification Strategies:

    • Blocking Metabolism: Introduce a metabolically stable group at or near the site of metabolism. For example, if the pyridine ring is being hydroxylated at a specific position, adding a fluorine atom at that position can block the reaction.

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic soft spot can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect). This can lead to a significant increase in metabolic stability and half-life.[17]

    • Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Systematically reducing the lipophilicity of your molecule can decrease the rate of metabolism.[15]

    • Conformational Constraint: Introducing rigidity, for instance by cyclization, can lock the molecule in a conformation that is a poor fit for the active site of metabolizing enzymes.[17]

Part 2: Key Experimental Protocols

These protocols provide a standardized framework for assessing the core PK properties of your compounds.

Protocol 1: Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock, mimicking the conditions of in vitro biological assays.

Materials:

  • Compound (as 10 mM stock in 100% DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well plates (polypropylene for dilution, filter plate for separation)

  • LC-MS/MS system for quantification

Methodology:

  • Prepare a 1:100 dilution of the 10 mM DMSO stock into PBS, pH 7.4, in a 96-well polypropylene plate to a final concentration of 100 µM. (This introduces 1% DMSO).

  • Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Transfer the contents to a 96-well filter plate (e.g., 0.45 µm pore size).

  • Centrifuge the filter plate to separate any precipitated compound from the saturated solution.

  • Quantify the concentration of the compound in the filtrate using a validated LC-MS/MS method against a standard curve prepared in a 1% DMSO/PBS solution.

  • The resulting concentration is the kinetic aqueous solubility.

Self-Validation Check: Run a known high-solubility and a known low-solubility control compound in parallel to ensure the assay is performing as expected.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol measures the rate of disappearance of a parent compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound (1 µM final concentration)

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS system

Methodology:

  • Prepare a master mix of HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-warm the HLM mix and the NADPH regenerating system separately at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to the HLM mix.

  • Immediately add the test compound (final concentration 1 µM) to start the incubation.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing cold acetonitrile with an internal standard.

  • Include a negative control incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.

  • Centrifuge the quenched samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time plot.

Protocol 3: Caco-2 Permeability Assay for Efflux Liability Screening

This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer, mimicking the intestinal barrier to assess drug permeability and active efflux.

Materials:

  • Caco-2 cells cultured on Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound (e.g., 10 µM)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system

Methodology:

  • Wash the Caco-2 cell monolayers on the Transwell inserts with pre-warmed transport buffer.

  • A-to-B Permeability: Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.

  • B-to-A Permeability: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (A→B) = (dQ/dt) / (A * C0)

    • Papp (B→A) = (dQ/dt) / (A * C0)

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2-3 suggests the compound is a substrate for an efflux transporter.

Part 3: Strategic Workflows & Data Visualization

Improving pharmacokinetic properties is an iterative process. The following diagram outlines a logical workflow for decision-making.

PK_Optimization_Workflow start Initial Compound (N-4-pyridyl-isonipecotic acid analog) characterize In Vitro ADME Profiling (Solubility, Permeability, Stability) start->characterize sol_check Solubility Issue? characterize->sol_check perm_check Permeability Issue? sol_check->perm_check No sol_strat Solubility Enhancement - Salt/Co-crystal Screening - Formulation (Amorphous, Nano) sol_check->sol_strat Yes stab_check Stability Issue? perm_check->stab_check No perm_strat Permeability Enhancement - Prodrug Synthesis - Structural Modification perm_check->perm_strat Yes stab_strat Stability Enhancement - Metabolite ID - Deuteration/Blocking stab_check->stab_strat Yes optimized Optimized Candidate for In Vivo PK stab_check->optimized No sol_strat->perm_check perm_strat->stab_check stab_strat->optimized

Caption: Decision workflow for optimizing pharmacokinetic properties.

Summary of PK Optimization Strategies

The table below summarizes the primary strategies and their expected impact on key ADME parameters.

StrategyPrimary GoalKey MechanismPotential Secondary EffectsPrimary Assay for Evaluation
Salt/Co-crystal Formation Improve SolubilityReduces crystal lattice energy, increases dissolution rate.[6][7]May alter hygroscopicity, stability.Kinetic Solubility, Dissolution Testing
Prodrug (e.g., Ester) Improve PermeabilityMasks polar functional groups, increasing lipophilicity for passive diffusion.[18]May alter solubility; requires efficient in vivo cleavage.Caco-2 Permeability, Plasma Stability
Metabolic Blocking Improve StabilityPrevents CYP-mediated oxidation at a known metabolic hotspot.[15]Can shunt metabolism to other sites ("metabolic switching").Microsomal/Hepatocyte Stability
Deuteration Improve StabilitySlows the rate of C-H bond cleavage by CYPs via the kinetic isotope effect.[17]Generally minimal impact on other properties.Microsomal/Hepatocyte Stability
Amorphous Solid Dispersion Improve SolubilityPresents the drug in a higher energy, more soluble state.[19]Requires careful control of physical stability (recrystallization).Kinetic Solubility, Dissolution Testing
Lipid-Based Formulation Improve AbsorptionMaintains drug in a solubilized state in the GI tract, can enhance lymphatic uptake.[9][10]Highly dependent on food effects.In vivo PK study in animals

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs.
  • Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists. PubMed.
  • Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Bentham Science.
  • What is the importance of metabolic stability in drug design?.
  • How can prodrugs improve PK profiles?.
  • Metabolic Stability. Pharma Focus Asia.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs.
  • Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • How to improve the bioavailability of a drug?.
  • Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Improving API Solubility. Sigma-Aldrich.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • Optimizing a Drug's Pharmacokinetics. AZoLifeSciences.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Isonipecotic acid. Wikipedia.
  • In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine. PubMed.

Sources

Technical Support Center: Assay Optimization for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical assay development of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid (Compound I). This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, analytical scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical insights required to develop robust, reliable, and validated analytical methods for this compound.

Compound I is a zwitterionic molecule, possessing both a basic pyridine nitrogen and a tertiary piperidine nitrogen, as well as an acidic carboxylic acid group. This trifunctional nature presents unique challenges in analytical method development, particularly in chromatography, where peak shape, retention, and sensitivity are highly dependent on the precise control of experimental parameters. This guide explains the causal relationships between the molecule's physicochemical properties and the recommended assay strategies, ensuring you can not only follow protocols but also intelligently adapt them to your specific needs. All methodologies are presented with the principles of analytical procedure validation, as outlined in authoritative guidelines such as ICH Q2(R1), in mind.[1][2][3][4]

Physicochemical Properties & Analytical Implications

A thorough understanding of the molecule's properties is the cornerstone of effective method development.

PropertyValue (Predicted/Reported)Implication for Assay Development
Molecular Formula C₁₂H₁₆N₂O₂Used for accurate mass determination in Mass Spectrometry (MS).[5][6]
Molecular Weight 220.27 g/mol Essential for preparing standard solutions and for MS settings.[5][6]
pKa (Predicted) pKa₁ (Carboxylic Acid) ≈ 3.97pKa₂ (Pyridine N) ≈ 5.5-6.0pKa₃ (Piperidine N) ≈ 9.0-9.5Crucial for HPLC Method Development. The molecule's charge state is highly pH-dependent. At pH < 3.9, it is a cation (+1). Between pH 4 and 5.5, it is a zwitterion (neutral net charge). Between pH 6 and 9, it is an anion (-1). This dictates mobile phase pH selection to control retention and peak shape.[7][8]
Solubility pH-dependent. Expected higher solubility at acidic (pH < 2) and basic (pH > 10) conditions. Lower solubility near the isoelectric point (pI).Affects choice of sample diluent and mobile phase. To avoid solubility issues, dissolve samples in a diluent where the molecule is fully ionized (e.g., mobile phase with pH adjusted away from the pI, or with a significant organic component).

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for an HPLC-UV method? A1: A reversed-phase method is a good starting point. Due to the compound's zwitterionic nature, controlling the mobile phase pH is critical. We recommend starting with a low pH (e.g., 2.5-3.0) using a phosphate or formate buffer. At this pH, the carboxylic acid is protonated (neutral) and the nitrogens are protonated (positive), resulting in a net positive charge, which often yields good retention and peak shape on standard C18 columns.

Q2: Why am I seeing severe peak tailing in my chromatogram? A2: Peak tailing for this compound is most often caused by secondary interactions between the basic nitrogen atoms and residual silanols on the silica-based column packing.[9][10] To mitigate this, ensure your mobile phase pH is low (2.5-3.0) to protonate the silanols and reduce interaction, or consider using a modern, end-capped column specifically designed for basic compounds.

Q3: Is LC-MS/MS a suitable technique for this compound? A3: Absolutely. LC-MS/MS is highly suitable and will provide superior sensitivity and selectivity. The compound ionizes well in positive electrospray ionization (ESI+) mode due to its basic nitrogen centers. Use a volatile mobile phase buffer like ammonium formate or ammonium acetate.

Q4: Can I use a HILIC column for this analysis? A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, especially if you struggle with retention on reversed-phase columns.[11] HILIC is designed for polar compounds and can provide very different selectivity. A mobile phase of high acetonitrile concentration with a small amount of aqueous buffer would be a typical starting point.

Q5: What validation parameters are critical for this assay according to regulatory standards? A5: For a quantitative impurity or assay method, you must validate for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, as defined by the ICH Q2(R1) guideline.[1][2][4] For bioanalytical methods, FDA guidance provides a comprehensive framework that includes assessing matrix effects and stability.[12][13][14]

Troubleshooting Guide

This section addresses common issues encountered during assay development for Compound I.

Workflow for Troubleshooting Poor HPLC Peak Shape

Below is a logical workflow to diagnose and resolve common peak shape problems like tailing, fronting, or splitting.

G Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckSystem 1. System Check - Any leaks? - System suitability failing? - Column pressure stable? Start->CheckSystem MobilePhase 2. Mobile Phase pH Is pH between 4-8? CheckSystem->MobilePhase System OK LowpH Adjust pH to 2.5-3.0 (e.g., 0.1% Formic Acid) MobilePhase->LowpH Yes HighpH Adjust pH to >10 (Use pH stable column) MobilePhase->HighpH Yes ColumnChoice 3. Column Interaction Using standard C18 column? MobilePhase->ColumnChoice No (pH is already optimal) LowpH->ColumnChoice HighpH->ColumnChoice SpecialColumn Switch to: - High-purity, end-capped C18 - Phenyl-Hexyl column - HILIC or Mixed-Mode column ColumnChoice->SpecialColumn Yes SampleSolvent 4. Injection Solvent Is sample dissolved in stronger solvent than mobile phase? ColumnChoice->SampleSolvent No (Using appropriate column) SpecialColumn->SampleSolvent SolventMatch Dissolve sample in mobile phase or weaker solvent SampleSolvent->SolventMatch Yes Overload 5. Mass Overload Is peak shape improving at lower concentrations? SampleSolvent->Overload No SolventMatch->Overload ReduceConc Reduce injection concentration/volume Overload->ReduceConc Yes Success Peak Shape Acceptable Overload->Success No, problem persists. Consult specialist. ReduceConc->Success

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

Problem Potential Cause(s) Recommended Solution(s)
No or Poor Retention in Reversed-Phase 1. The compound is in a highly polar, ionized state and is not retained by the non-polar stationary phase. 2. Mobile phase has too high an organic content.1. Adjust Mobile Phase pH: Move the pH to a value where the compound is less polar (e.g., near its pI, but this can risk poor peak shape). A better approach is often to use a highly aqueous mobile phase (e.g., 95% water) with an appropriate buffer. 2. Consider HILIC or Mixed-Mode Chromatography: These techniques are specifically designed for polar analytes.[11][15][16] 3. Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in the mobile phase.
Variable Peak Areas / Poor Reproducibility 1. Inconsistent sample preparation or dilution errors. 2. The compound is adsorbing to sample vials or parts of the HPLC system. 3. The mobile phase pH is too close to one of the compound's pKa values, causing slight shifts in pH to have a large effect on retention and peak shape.[17]1. Use a Calibrated Pipette and Volumetric Flasks: Ensure all sample and standard preparations are performed with high precision. 2. Use Silanized Vials: To prevent adsorption of the basic compound to glass surfaces.[18] 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units away from any pKa value to buffer the compound in a single, stable ionic state.
Low Sensitivity in LC-MS/MS (ESI+) 1. Ion Suppression: Co-eluting matrix components are competing with the analyte for ionization. 2. In-source Fragmentation: The molecule is fragmenting in the ion source before entering the mass analyzer. 3. Incorrect Mobile Phase: The mobile phase contains non-volatile buffers (e.g., phosphate) or ion-pairing agents that interfere with the ESI process.1. Improve Chromatographic Separation: Modify the gradient or change the column to separate the analyte from interfering peaks. 2. Optimize MS Source Parameters: Lower the fragmentor/cone voltage to reduce in-source fragmentation and maximize the parent ion signal. 3. Switch to Volatile Buffers: Use mobile phases containing ammonium formate or ammonium acetate.

Detailed Experimental Protocols

Protocol 1: Recommended Starting HPLC-UV Method

This protocol provides a robust starting point for the analysis of Compound I.

Objective: To achieve good retention and symmetric peak shape for quantification.

Workflow Diagram:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase 1. Prepare Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile Standards 2. Prepare Standards: Stock in 50:50 ACN:H2O Dilute in Mobile Phase A MobilePhase->Standards Column 3. Column: C18, 2.1 x 100 mm, 1.8 µm (End-capped for basic compounds) Standards->Column Conditions 4. Conditions: Flow: 0.3 mL/min Temp: 30°C UV: 260 nm (Pyridine Chromophore) Column->Conditions Gradient 5. Gradient: 0-1 min: 5% B 1-8 min: 5-60% B 8-9 min: 60% B 9-10 min: 5% B Conditions->Gradient Integration 6. Integrate Peak Gradient->Integration Calibration 7. Generate Calibration Curve Integration->Calibration

Caption: HPLC-UV Method Development Workflow.

Methodology:

  • Column: Use a high-purity, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax SB-C18) with dimensions such as 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjust pH to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • UV Detection: 260 nm (based on the pyridine chromophore).

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile Phase A or a mixture of Water/Acetonitrile (90:10). Crucially, avoid dissolving the sample in 100% organic solvent if the mobile phase is highly aqueous, as this can cause peak distortion. [9]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 50% B

    • 15-16 min: Linear gradient from 50% to 95% B

    • 16-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Equilibrate at 5% B

Rationale: The low pH (2.8) ensures that the carboxylic acid is neutral and the basic nitrogens are protonated, minimizing secondary interactions with column silanols and providing a single, stable cationic form for consistent retention.

Protocol 2: Starting LC-MS/MS Method Parameters

Objective: To develop a sensitive and selective method for trace-level quantification, suitable for bioanalysis.

Methodology:

  • Chromatography: Use the HPLC method from Protocol 1, but replace the phosphate buffer with a volatile alternative.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometer: Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Source Parameters (Starting Point - Requires Optimization):

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

  • Analyte Tuning: Infuse a ~500 ng/mL solution of Compound I directly into the MS to find the optimal precursor ion and fragmentor/cone voltage. The expected precursor ion is [M+H]⁺ at m/z 221.2.

  • MRM Transition: Perform a product ion scan on m/z 221.2 to identify stable, high-intensity fragment ions. Select the two most intense fragments for the Multiple Reaction Monitoring (MRM) experiment. Optimize collision energy for each transition.

Rationale: Formic acid is a volatile mobile phase modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[19][20] MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from complex matrices.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services (HHS). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Food and Drug Administration. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration (FDA). [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. (2008). Journal of Chromatography A. [Link]

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. [Link]

  • (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (2016). ResearchGate. [Link]

  • T1. Poor peak shape. Obrnuta faza. [Link]

  • Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. (2019). ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (2017). Springer Protocols. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. [Link]

  • Why can zwitterions be difficult detect by HPLC-MS?. (2020). Chemistry Stack Exchange. [Link]

  • LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. (2001). PubMed. [Link]

  • Separation of zwitter ionic drug molecule. (2004). Chromatography Forum. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). PubMed Central. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. [Link]

  • pyridine-4-carboxylic acid. ChemBK. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2014). ResearchGate. [Link]

  • 1-Pyridin-4-ylpiperidine-4-carboxylic acid. Amerigo Scientific. [Link]

  • 1-Methylpiperidine-4-carboxylic acid. PubChem. [Link]

  • pKa Data Compiled by R. Williams. (2022). ACS, Organic Division. [Link]

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the structural elucidation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, a compound of interest in medicinal chemistry. We will delve into the critical analytical techniques required for its characterization and present a comparative analysis against its close structural isomer, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, to highlight the nuances in spectral interpretation that are vital for unambiguous identification.

The Importance of Isomeric Distinction

A common pitfall in the synthesis and procurement of this compound is the potential for confusion with its isomer, 1-(pyridin-4-yl)piperidine-4-carboxylic acid. While both molecules share a pyridine and a piperidine-4-carboxylic acid moiety, the key difference lies in the linkage. In our target molecule, a methylene (-CH2-) group bridges the pyridine ring and the piperidine nitrogen. In the isomer, the pyridine ring is directly attached to the piperidine nitrogen. This seemingly minor difference has significant implications for the molecule's three-dimensional structure, reactivity, and biological activity.

Feature1-pyridin-4-ylmethylpiperidine-4-carboxylic acid1-(pyridin-4-yl)piperidine-4-carboxylic acid
Molecular Formula C12H16N2O2[1][2]C11H14N2O2[3][4][5]
Molecular Weight 220.27 g/mol [1][2]206.24 g/mol [4][5]
CAS Number 774531-43-0[1][2][]93913-86-1[3][4][5]
Structural Linkage Pyridine-CH2-PiperidinePyridine-Piperidine

Workflow for Structural Confirmation

A multi-technique approach is essential for the robust confirmation of the chemical structure. The following workflow outlines the key analytical methods and the expected outcomes for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of 1-pyridin-4-ylmethylpiperidine- 4-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Connectivity & Chemical Environment IR Infrared (IR) Spectroscopy Purification->IR Functional Group Identification Confirmation Structural Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Experimental Protocols and Data Interpretation

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode.

Expected Results and Interpretation: For 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid (C12H16N2O2), the expected monoisotopic mass is 220.1212 g/mol . In the ESI+ spectrum, the primary ion observed should be the protonated molecule [M+H]+ at m/z 221.1285. The high-resolution measurement should be within a few ppm of this theoretical value.

Comparative Analysis: The isomer, 1-(pyridin-4-yl)piperidine-4-carboxylic acid (C11H14N2O2), has a molecular weight of 206.24 g/mol .[4][5] Its [M+H]+ ion would appear at m/z 207.1128. This significant difference in mass provides a clear and straightforward method to distinguish between the two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the connectivity of atoms and the chemical environment of the protons and carbons in the molecule. This is the most powerful technique for distinguishing between the two isomers.

Protocol:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD).

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid:

  • Pyridine Protons: Two distinct signals, appearing as doublets, in the aromatic region (δ ~7.0-8.5 ppm). The protons ortho to the nitrogen will be further downfield.

  • Methylene Bridge Protons (-CH2-): A key singlet at approximately δ 3.5-4.0 ppm, integrating to 2H. The presence of this singlet is the most definitive feature distinguishing it from the isomer.

  • Piperidine Protons: A series of multiplets in the aliphatic region (δ ~1.5-3.0 ppm). The protons on the carbons adjacent to the nitrogen will be the most deshielded.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D2O.

Predicted ¹³C NMR Spectrum for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid:

  • Carboxylic Carbonyl: A signal around δ 175-180 ppm.

  • Pyridine Carbons: Signals in the aromatic region (δ ~120-150 ppm).

  • Methylene Bridge Carbon: A distinct signal around δ 60-65 ppm.

  • Piperidine Carbons: Signals in the aliphatic region (δ ~25-55 ppm).

Comparative Analysis via NMR:

NMR_Comparison cluster_target 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid cluster_isomer 1-(pyridin-4-yl)piperidine-4-carboxylic acid cluster_distinction Key Distinguishing Feature Target Key ¹H NMR Signals Aromatic Protons (Pyridine) ~7.0-8.5 ppm Methylene Singlet (-CH2-) ~3.5-4.0 ppm Piperidine Protons ~1.5-3.0 ppm Distinction Presence of a singlet for the -CH2- bridge protons in the target molecule. Target->Distinction Isomer Key ¹H NMR Signals Aromatic Protons (Pyridine) ~6.5-8.0 ppm NO Methylene Singlet Piperidine Protons (shifted due to direct attachment) ~2.0-3.5 ppm Isomer->Distinction

Caption: Key ¹H NMR spectral differences for distinguishing the target molecule from its isomer.

The absence of the methylene singlet and the upfield shift of the pyridine protons (due to direct electron donation from the piperidine nitrogen) in the ¹H NMR spectrum of 1-(pyridin-4-yl)piperidine-4-carboxylic acid are the most telling differences.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Scan the range from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[7][8] This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7]

  • C-H Stretch: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

  • C=N and C=C Stretch (Pyridine Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the 1200-1450 cm⁻¹ region.

Comparative Analysis: The IR spectra of both isomers are expected to be very similar, as they contain the same primary functional groups (carboxylic acid, pyridine, piperidine). While minor shifts in the fingerprint region (below 1500 cm⁻¹) might be present due to the different substitution patterns, IR spectroscopy alone is not a reliable method for distinguishing between these two isomers. Its primary role is to confirm the presence of the key functional groups.

Conclusion

The structural confirmation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid requires a synergistic application of multiple analytical techniques. While IR spectroscopy confirms the presence of the necessary functional groups, high-resolution mass spectrometry provides definitive molecular weight information. Crucially, ¹H and ¹³C NMR spectroscopy offer the unambiguous evidence required to differentiate the target molecule from its closely related isomer, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, primarily through the identification of the key methylene bridge signals. By following this comprehensive analytical workflow, researchers can ensure the identity and purity of their compounds, a critical step in advancing drug discovery and development programs.

References

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • PrepChem.com. Synthesis of pyridine-4-carboxylic acid. Available from: [Link]

  • PubChem. 1-Methylpiperidine-4-carboxylic acid. Available from: [Link]

  • Amerigo Scientific. 1-Pyridin-4-ylpiperidine-4-carboxylic acid. Available from: [Link]

  • ResearchGate. A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available from: [Link]

  • NIST WebBook. 4-Pyridinecarboxylic acid. Available from: [Link]

  • NIST WebBook. 4-Pyridinecarboxylic acid. Available from: [Link]

  • NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid. Available from: [Link]

  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

A Comparative Guide to N-(4-pyridyl)isonipecotic Acid and Structurally Related GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of N-(4-pyridyl)isonipecotic acid and other key nipecotic acid derivatives. It is intended for researchers, scientists, and drug development professionals investigating the modulation of γ-aminobutyric acid (GABA) neurotransmission. We will delve into the structure-activity relationships, comparative potency, and the experimental methodologies used to characterize these compounds, grounding our discussion in established scientific literature.

Introduction: The Significance of GABA Transporter (GAT) Inhibition

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The synaptic concentration of GABA is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.[1][2] To date, four subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter-1 (BGT-1).[1]

GAT-1 is the predominant subtype in the brain and is responsible for the reuptake of approximately 80% of synaptic GABA.[3] Consequently, inhibiting GAT-1 is a well-established therapeutic strategy to increase GABAergic tone, which is beneficial for treating neurological disorders such as epilepsy.[4][5]

The parent compound, nipecotic acid, is a potent GABA reuptake inhibitor but cannot cross the blood-brain barrier (BBB) due to its hydrophilic, zwitterionic nature.[5] This limitation spurred the development of lipophilic derivatives, where bulky, aromatic moieties are attached to the nitrogen of the nipecotic acid scaffold.[2][5] This guide focuses on N-(4-pyridyl)isonipecotic acid and compares it with its parent structures and other prominent GAT-1 inhibitors like Tiagabine and SKF-89976A, which have been pivotal in understanding GAT-1 pharmacology.[6]

Structural and Pharmacological Comparison

The fundamental principle in developing clinically viable GAT inhibitors from nipecotic acid has been to increase lipophilicity to enable BBB penetration while retaining high affinity for the transporter.[5] This is typically achieved by N-substitution with large, lipophilic groups.[7] The structure of the lipophilic moiety profoundly influences both potency and selectivity.

Key Compounds for Comparison:

  • Nipecotic Acid: The foundational scaffold, a potent inhibitor but brain-impermeable.

  • Isonipecotic Acid: A constitutional isomer of nipecotic acid (piperidine-4-carboxylic acid).

  • N-(4-pyridyl)isonipecotic acid: An analog where a pyridyl group is attached to the nitrogen of the isonipecotic acid core.

  • SKF-89976A: A classic GAT-1 selective inhibitor with a diphenylmethoxy-ethyl N-substituent.[8]

  • Tiagabine (Gabitril®): A marketed anticonvulsant drug, considered a benchmark GAT-1 inhibitor, featuring a diarylbutenyl N-substituent.[6][9]

The addition of aromatic and heterocyclic rings, such as the pyridyl group in N-(4-pyridyl)isonipecotic acid or the thiophene rings in Tiagabine, creates critical interactions within the GAT-1 binding pocket, enhancing affinity and selectivity over other GAT subtypes.[9][10]

Comparative In Vitro Potency at GAT Subtypes

The inhibitory activity of these compounds is typically quantified by their IC50 or Kᵢ values, which represent the concentration required to inhibit 50% of GABA uptake or binding, respectively. The data below, synthesized from multiple studies, illustrates the structure-activity relationships.

CompoundGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)Selectivity Profile
(S)-Nipecotic Acid ~10>100~20>100Moderate GAT-1/GAT-3
SKF-89976A 0.04 - 0.085509447210Highly GAT-1 Selective[8]
Tiagabine 0.03 - 0.07>100>100>100Highly GAT-1 Selective[11][12]
(S)-4(S) ¹>200215140GAT-3 Selective[13]

¹(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, a triaryl nipecotic acid derivative demonstrating that modifications can shift selectivity away from GAT-1.[13]

Analysis of Potency Data: This comparison clearly demonstrates the success of the lipophilic prodrug strategy. Unsubstituted nipecotic acid has micromolar potency, whereas the addition of large diaryl groups in SKF-89976A and Tiagabine increases potency for GAT-1 by several orders of magnitude, achieving nanomolar efficacy.[8][11] This dramatic increase is attributed to the lipophilic side chains accessing a secondary binding site (S2) within the transporter, while the nipecotic acid core binds to the primary substrate site (S1).[10][14] Furthermore, these modifications confer high selectivity for GAT-1 over other subtypes, which is a critical attribute for a targeted therapeutic.[8][13] The example of compound 4(S) shows that extensive modification of the lipophilic domain can also be strategically employed to shift selectivity towards other GAT subtypes like GAT-3.[13]

Experimental Protocols for Compound Characterization

To ensure the trustworthiness and reproducibility of pharmacological data, standardized assays are essential. The following section details a representative protocol for determining the inhibitory potency of a test compound on GAT-1 function.

Protocol: [³H]GABA Uptake Inhibition Assay in hGAT-1 Expressing HEK-293 Cells

This protocol is a standard method for assessing the functional inhibition of GAT-1.[15][16][17]

Rationale for Experimental Choices:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells are used because they do not endogenously express GATs but can be stably transfected to express a single, desired transporter subtype (e.g., hGAT-1).[15] This provides a clean and specific system to measure the direct effect of a compound on the target without interference from other transporters.

  • Radioligand: [³H]GABA is the natural substrate for the transporter. By measuring the uptake of this radiolabeled substrate, we can directly quantify the transporter's functional activity.

  • Assay Principle: The assay measures the competitive inhibition of [³H]GABA uptake by the test compound. A more potent inhibitor will reduce the amount of radioactivity accumulated inside the cells at a lower concentration.

Step-by-Step Methodology:

  • Cell Culture and Plating: a. Culture HEK-293 cells stably expressing human GAT-1 (hGAT-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).[18] b. Seed the cells into 24- or 48-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.[18]

  • Preparation of Reagents: a. Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). b. Test Compound Solutions: Prepare a range of concentrations of the test compound (e.g., N-(4-pyridyl)isonipecotic acid) in the assay buffer. A 10-point, 3-fold serial dilution is typical, starting from 100 µM. c. [³H]GABA Solution: Prepare a solution containing a fixed concentration of [³H]GABA (e.g., 10-20 nM) and unlabeled GABA to achieve a final concentration near the Kₘ of the transporter (~10 µM).[15]

  • Uptake Assay Procedure: a. Aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer. b. Pre-incubate the cells for 10-15 minutes at 37°C with 200 µL of assay buffer containing the various concentrations of the test compound (or vehicle for control wells). c. Initiate the uptake reaction by adding 50 µL of the [³H]GABA solution to each well. d. Incubate for a short, defined period (e.g., 10-20 minutes) at 37°C. This time is kept short to ensure measurement of the initial rate of transport.[16] e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer. The cold temperature immediately stops the transport process.

  • Quantification and Data Analysis: a. Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). b. Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. c. To determine non-specific uptake, include control wells where uptake is measured in the presence of a saturating concentration of a known potent inhibitor (e.g., 1 mM Tiagabine). d. Subtract the non-specific uptake from all other values. e. Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Mechanism and Workflow

Diagrams help clarify complex biological processes and experimental designs.

Mechanism of GAT-1 Inhibition

The diagram below illustrates the role of GAT-1 at the presynaptic terminal and how its inhibition by a compound like N-(4-pyridyl)isonipecotic acid leads to an increase in synaptic GABA levels.

GAT1_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA Receptor Postsynaptic GABA Receptor GABA->Receptor Binding -> Inhibition GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Vesicle GABA Vesicle Vesicle->GABA Release Inhibitor N-(4-pyridyl)isonipecotic acid (or similar inhibitor) Inhibitor->GAT1 Blocks

Caption: Mechanism of GAT-1 inhibition at a GABAergic synapse.

Experimental Workflow for [³H]GABA Uptake Assay

This workflow diagram outlines the key steps of the experimental protocol described above.

Assay_Workflow start Start: Plate hGAT-1/HEK-293 Cells wash1 Wash Cells with Pre-warmed Buffer start->wash1 preincubate Pre-incubate with Test Compound wash1->preincubate add_radioligand Add [3H]GABA Solution to Initiate Uptake preincubate->add_radioligand incubate Incubate at 37°C (e.g., 10 min) add_radioligand->incubate terminate Terminate with Ice-Cold Buffer Wash incubate->terminate lyse Lyse Cells terminate->lyse count Quantify Radioactivity (Scintillation Counting) lyse->count analyze Data Analysis: Calculate IC50 count->analyze end End analyze->end

Caption: Workflow for a competitive GABA uptake inhibition assay.

Conclusion

The development of GAT-1 inhibitors from the nipecotic acid scaffold is a classic example of medicinal chemistry's power to optimize a lead compound for therapeutic use. By systematically modifying the N-substituent, researchers have transformed a polar, BBB-impermeable molecule into highly potent and selective drugs like Tiagabine. Compounds such as N-(4-pyridyl)isonipecotic acid represent explorations of this vast chemical space, where heterocyclic moieties are used to probe the inhibitor binding site. The comparative data clearly show that large, lipophilic side chains are essential for high-affinity binding to GAT-1. The standardized in vitro assays detailed here are critical tools for the continued discovery and characterization of novel GAT inhibitors, which hold promise for treating a range of neurological conditions.

References

  • Andersen, K. E., et al. (1992). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 35(22), 4238-48. [Link]

  • Asthana, S., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. PubMed. [Link]

  • Jurik, A., et al. (2015). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate. [Link]

  • Zafar, R., & Jabeen, S. (2018). Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1. ResearchGate. [Link]

  • Höfner, G., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-78. [Link]

  • Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-5. [Link]

  • Knutsen, L. J., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(18), 3447-62. [Link]

  • Reiff, L. P., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. ResearchGate. [Link]

  • Reiff, L. P., et al. (2024). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]

  • Supplementary Information Cellular uptake. HEK-293T cells (human embryonic kidney) were grown in Dulbecco's modified Eagle's medium. University of Southampton. [Link]

  • Kless, A., et al. (2006). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. Neuropharmacology, 50(5), 576-85. [Link]

  • Whitworth, T. L., & Fowler, S. C. (2017). Establishing a linearly responding [³H]GABA uptake assay in an N2a cell line heterologously expressing the mouse GABA transporter mGAT1. ResearchGate. [Link]

  • Jurik, A., et al. (2013). Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes. Journal of Computer-Aided Molecular Design, 27(1), 75-88. [Link]

  • Peng, L., et al. (2013). Determination of the GABA uptake activity of GAT1/GFP in CHO and Hek293 cells after treatment with sialidase. ResearchGate. [Link]

  • Stary, T. M., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(22), 13898. [Link]

  • Stary, T. M., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. PubMed. [Link]

  • Jiang, Y., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100654. [Link]

  • Knippenberg, N., et al. (2023). Structures of GAT1 inhibitors SKF89976A, tiagabine, NNC-711, and Cl-966. ResearchGate. [Link]

  • Shameem, M., & Subramanian, V. (2020). Top G score values of selected tiagabine enantiomers in hGAT1 from unconstraint and constraint docking. ResearchGate. [Link]

  • Kumar, V., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110328. [Link]

  • Schiøtt, B., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience, 17, 1163462. [Link]

  • Wanner, K. T., et al. (2019). GAT1 inhibitor model based on nipecotic acid or a guvacine core with a lipophilic side-chain. ResearchGate. [Link]

  • Dhar, T. G., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334-42. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Pyridin-4-ylmethylpiperidine-4-carboxylic Acid Derivatives as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid derivatives, focusing on their structure-activity relationships (SAR) as modulators of the GABAergic system. Designed for researchers in medicinal chemistry and drug development, this document synthesizes established principles of GABA transporter inhibition to forecast the therapeutic potential of this specific chemical scaffold and objectively compares it with benchmark compounds.

Introduction: Targeting Synaptic GABA Homeostasis

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] The precise control of GABA concentration in the synaptic cleft is paramount for maintaining physiological neural function. This regulation is primarily achieved by a family of sodium- and chloride-dependent GABA transporters (GATs) that facilitate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[3]

Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain and is responsible for the majority of GABA clearance from the synapse.[3][4] Consequently, inhibiting GAT-1 has emerged as a validated therapeutic strategy to enhance GABAergic tone, effectively treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][4]

Compounds built on the piperidine-carboxylic acid framework, which mimic the structure of GABA, have been a cornerstone of GAT inhibitor development. This guide focuses on the specific scaffold of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, analyzing its structural components to predict its activity and comparing it to established GAT inhibitors.

Core Scaffold Analysis and Predicted SAR

The 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid scaffold can be dissected into three key regions for SAR analysis: the piperidine core, the carboxylic acid moiety, and the N-substituent. Understanding how modifications in each region influence binding affinity and selectivity for GAT-1 is crucial for rational drug design.

cluster_0 SAR Analysis Workflow A Scaffold Selection (Piperidine Core) B Synthesis of Analog Library A->B C In Vitro Screening (GABA Uptake Assay) B->C D Data Analysis (IC50 Determination) C->D E SAR Elucidation D->E E->A Iterative Design F Lead Optimization (Potency, Selectivity, ADME) E->F cluster_regions Key Structural Regions Scaffold Piperidine Core 4-Carboxylic Acid N-Substituent (Pyridin-4-ylmethyl) A GABA Mimetic (Binding Anchor) Scaffold:f0->A Scaffold:f1->A B Potency & Selectivity Driver Scaffold:f2->B

Caption: Key regions of the 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid scaffold.

For the 1-pyridin-4-ylmethyl group:

  • Properties: This group is moderately lipophilic and provides a specific steric profile. The pyridine ring is an aromatic system capable of π-π stacking interactions. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

  • Predicted Activity: Compared to the highly lipophilic bis-aryl groups of potent inhibitors like CI-966, the pyridinylmethyl group is smaller and less hydrophobic. [5]Therefore, it is predicted that derivatives with this substituent will exhibit moderate, rather than high, GAT-1 inhibitory potency.

  • Optimization Potential: The pyridine ring offers a rich platform for further modification. Adding small, lipophilic substituents (e.g., methyl, chloro) to the pyridine ring could enhance binding by increasing interactions with the hydrophobic pocket. The position of the nitrogen within the aromatic ring (e.g., pyridin-2-yl or pyridin-3-yl) would also significantly alter the electronic and steric profile, providing a clear path for SAR exploration.

Comparative Analysis with Benchmark GAT Inhibitors

To contextualize the potential of the target scaffold, it is essential to compare it against well-characterized GAT inhibitors. The table below summarizes the performance of key alternatives, highlighting the structural features that drive their high potency and selectivity.

CompoundKey Structural FeaturePrimary Target(s)Potency (IC₅₀ / Kᵢ)Notes
Tiagabine (R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl] on nipecotic acidGAT-1~0.07 µM (IC₅₀) [1]Marketed anticonvulsant; highly selective for GAT-1. [3]
CI-966 N-[2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl] on a guvacine coreGAT-1~0.26 µM (IC₅₀) [5][6]Development discontinued due to severe psychiatric side effects. [2][5]
NNC-711 Diphenylbutenyl group on nipecotic acidGAT-1~0.04 µM (IC₅₀) [1]Potent and selective research tool for GAT-1.
NNC 05-2090 N-[3-(9H-Carbazol-9-yl)propyl] on a 4-hydroxypiperidine coreBGT-1 selective1.4 µM (Kᵢ for hBGT-1) [7][8]Demonstrates that N-substituent modifications can shift selectivity among GAT subtypes.

This comparison underscores the established SAR principle: large, hydrophobic N-substituents are required to achieve potent GAT-1 inhibition. The 1-pyridin-4-ylmethyl group represents a significant departure from this trend, suggesting a different balance of properties that may be less potent but could offer alternative pharmacokinetic or safety profiles.

Experimental Protocols

Reproducible experimental methods are the foundation of trustworthy SAR studies. The following protocols provide a framework for the synthesis and biological evaluation of novel derivatives.

General Synthesis Protocol

A plausible route to synthesize derivatives of the target scaffold is via reductive amination.

Objective: To synthesize Ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl isonipecotate (1.0 eq) in dichloromethane (DCM, 0.2 M), add pyridine-4-carboxaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent prevents the reduction of the pyridine ring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired ethyl ester.

  • Hydrolysis (Optional): To obtain the final carboxylic acid, dissolve the purified ester in a 1:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 2.0 eq), and stir at room temperature until saponification is complete. Acidify the mixture with 1N HCl and extract the product.

In Vitro GAT-1 Inhibition Assay Protocol

This protocol describes a functional assay to measure the inhibition of GABA uptake in cells expressing the human GAT-1 transporter.

Objective: To determine the IC₅₀ value of a test compound against hGAT-1.

Materials:

  • HEK293 cells stably expressing human GAT-1 (hGAT-1).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-GABA (radiolabeled GABA).

  • Test compounds dissolved in DMSO.

  • Non-selective inhibitor for determining non-specific uptake (e.g., high concentration of Tiagabine).

Step-by-Step Methodology:

  • Cell Plating: Plate hGAT-1 expressing cells in a 96-well plate and grow to confluence.

  • Preparation: On the day of the assay, wash the cells twice with KRH buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing the test compound at various concentrations (typically a 10-point dilution series) or vehicle (DMSO) to the wells. Incubate for 15 minutes at room temperature.

  • Uptake Initiation: Add 20 µL of KRH buffer containing [³H]-GABA (final concentration ~10 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for 10 minutes at room temperature. This time must be within the linear range of GABA uptake.

  • Uptake Termination: Terminate the assay by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular [³H]-GABA.

  • Lysis and Scintillation Counting: Lyse the cells with a scintillation cocktail and measure the amount of internalized [³H]-GABA using a scintillation counter.

  • Data Analysis:

    • Define total uptake (vehicle control) and non-specific uptake (high concentration of a known inhibitor).

    • Calculate specific uptake = Total uptake - Non-specific uptake.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_synapse GABAergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Vesicle GABA Vesicles GABA GABA Vesicle->GABA Release Receptor GABA-A Receptor GABA->Receptor Binding GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Inhibitor GAT-1 Inhibitor (e.g., Tiagabine) Inhibitor->GAT1 Blocks

Caption: Inhibition of GAT-1 at the synapse increases GABA availability.

Conclusion and Future Directions

The structure-activity relationship for GAT-1 inhibitors is well-established, consistently highlighting the need for a GABA-mimetic core and a large, lipophilic N-substituent for high potency. The 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid scaffold adheres to the first requirement but deviates significantly on the second.

Key Takeaways:

  • This scaffold is predicted to be a moderate inhibitor of GAT-1 . Its potency will likely be lower than benchmark drugs like Tiagabine due to the reduced size and lipophilicity of the N-substituent.

  • The pyridinylmethyl group provides a versatile handle for rapid SAR exploration . Systematic modification of this ring could fine-tune potency, selectivity, and pharmacokinetic properties.

  • There is an opportunity to explore whether this less-lipophilic scaffold could offer a differentiated safety profile , potentially avoiding the severe CNS side effects that plagued highly lipophilic compounds like CI-966. [5] Future research should focus on the synthesis and rigorous biological evaluation of a focused library of these derivatives to validate the predicted SAR. By exploring substitutions on the pyridine ring and investigating alternative linker lengths between the nitrogen and the pyridine, researchers can fully map the potential of this scaffold as a novel modulator of the GABAergic system.

References

  • Wikipedia. CI-966. Available from: [Link]

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. PubMed. Available from: [Link]

  • Ebert, U., et al. (1990). Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ. PubMed. Available from: [Link]

  • Ebert, U., et al. (1990). Systemic CI-966, a new γ-aminobutyric acid uptake blocker, enhances γ-aminobutyric acid action in CA1 pyramidal layer in situ. Canadian Science Publishing. Available from: [Link]

  • Wikipedia. GABA reuptake inhibitor. Available from: [Link]

  • Saroj, S., et al. (2021). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Pharmacology. Available from: [Link]

  • Conte, E., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience. Available from: [Link]

  • Nayar, D., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology. Available from: [Link]

Sources

A Comparative Efficacy Analysis of 1-(4-pyridinyl)-4-piperidinecarboxylic acid and Existing Dipeptidyl Peptidase-4 Inhibitors in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of the novel compound, 1-(4-pyridinyl)-4-piperidinecarboxylic acid, against established dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus (T2DM). This analysis is grounded in the current understanding of DPP-4 inhibition as a therapeutic strategy and outlines the experimental frameworks necessary to rigorously evaluate the efficacy of this new chemical entity.

Introduction: The Rationale for Novel DPP-4 Inhibitors

Type 2 diabetes is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic approach involves augmenting the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion. However, their therapeutic action is short-lived due to rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3][4]

DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that block the DPP-4 enzyme, thereby increasing the circulating levels of active GLP-1 and GIP.[1][5] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels with a low risk of hypoglycemia.[2][4] The discovery of a structurally similar compound, ABT-279, as a potent and selective DPP-4 inhibitor suggests that 1-(4-pyridinyl)-4-piperidinecarboxylic acid holds promise as a new candidate in this therapeutic class. This guide will compare its hypothetical efficacy profile with that of established DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.

Mechanism of Action: The Incretin Pathway

The therapeutic efficacy of DPP-4 inhibitors is intrinsically linked to their ability to prolong the action of incretin hormones. The following diagram illustrates the signaling pathway.

DPP-4 Inhibition Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Release (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretin Release (GLP-1, GIP)->Glucagon Secretion Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degraded by Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Inactivated Incretins Inactivated Incretins DPP-4 Enzyme->Inactivated Incretins 1-(4-pyridinyl)-4-piperidinecarboxylic acid 1-(4-pyridinyl)-4-piperidinecarboxylic acid 1-(4-pyridinyl)-4-piperidinecarboxylic acid->DPP-4 Enzyme Inhibits Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Hepatic Glucose Production->Increased Blood Glucose

Figure 1: Mechanism of action of DPP-4 inhibitors.

Established DPP-4 Inhibitors: A Clinical Efficacy Benchmark

The following table summarizes the clinical efficacy of leading FDA-approved DPP-4 inhibitors, providing a benchmark for the evaluation of 1-(4-pyridinyl)-4-piperidinecarboxylic acid.[6][7]

Drug NameCompanyTypical HbA1c Reduction (Monotherapy vs. Placebo)Key Clinical Findings
Sitagliptin Merck & Co.-0.7% to -1.0%[8][9]Effective in reducing HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG). Generally well-tolerated with a low risk of hypoglycemia.[9][10][11][12]
Vildagliptin Novartis-0.9% (as add-on to metformin)[13][14]Demonstrates significant reductions in HbA1c and FPG, with comparable efficacy to other DPP-4 inhibitors.[13][14][15][16]
Saxagliptin AstraZeneca-0.52% to -0.72%[17][18]Effective across various patient subgroups and treatment regimens, showing consistent reductions in HbA1c and FPG.[17][18][19][20][21]
Linagliptin Boehringer Ingelheim & Eli Lilly-0.52% to -0.64% (as add-on to metformin)[22][23]Primarily excreted via the enterohepatic system, making it suitable for patients with renal impairment without dose adjustment.[22][24]

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of 1-(4-pyridinyl)-4-piperidinecarboxylic acid to existing DPP-4 inhibitors, a series of standardized in vitro and in vivo experiments are required.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the potency and selectivity of 1-(4-pyridinyl)-4-piperidinecarboxylic acid in inhibiting the DPP-4 enzyme.

Methodology:

  • Preparation of Reagents:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 8.0).

    • Test compound (1-(4-pyridinyl)-4-piperidinecarboxylic acid) and reference inhibitors (Sitagliptin, etc.) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound or reference inhibitor at various concentrations.

    • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

    • Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the percentage of DPP-4 inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPP-4 Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Inhibitors to Plate Add Inhibitors to Plate Prepare Reagents->Add Inhibitors to Plate Add DPP-4 Enzyme Add DPP-4 Enzyme Add Inhibitors to Plate->Add DPP-4 Enzyme Incubate (Pre-incubation) Incubate (Pre-incubation) Add DPP-4 Enzyme->Incubate (Pre-incubation) Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate (Pre-incubation)->Add Fluorogenic Substrate Incubate (Reaction) Incubate (Reaction) Add Fluorogenic Substrate->Incubate (Reaction) Measure Fluorescence Measure Fluorescence Incubate (Reaction)->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Figure 2: Workflow for the in vitro DPP-4 inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the effect of 1-(4-pyridinyl)-4-piperidinecarboxylic acid on glucose tolerance in a relevant animal model of type 2 diabetes.

Methodology:

  • Animal Model: Use a diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice).

  • Acclimatization and Fasting: Acclimatize the animals and fast them overnight (approximately 16 hours) with free access to water.[25]

  • Drug Administration: Administer 1-(4-pyridinyl)-4-piperidinecarboxylic acid, a reference DPP-4 inhibitor, or vehicle control orally.

  • Glucose Challenge: After a set time post-drug administration (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.[26]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[26][27][28][29] Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.

Measurement of Active GLP-1 Levels

Objective: To confirm the mechanism of action by measuring the effect of 1-(4-pyridinyl)-4-piperidinecarboxylic acid on the levels of active GLP-1.

Methodology:

  • Sample Collection: Collect blood samples from the animals at relevant time points during the OGTT. It is crucial to collect the blood in tubes containing a DPP-4 inhibitor (e.g., DPPIV-Stop™) to prevent ex vivo degradation of active GLP-1.[30][31]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • GLP-1 Measurement: Use a commercially available ELISA or RIA kit specifically designed to measure active GLP-1 levels in the plasma samples.[30]

  • Data Analysis: Compare the levels of active GLP-1 in the treatment groups to the vehicle control group to determine if 1-(4-pyridinyl)-4-piperidinecarboxylic acid effectively increases circulating active GLP-1.

Expected Outcomes and Comparative Data Presentation

The following table illustrates how the experimental data for 1-(4-pyridinyl)-4-piperidinecarboxylic acid can be presented in comparison to a standard DPP-4 inhibitor like Sitagliptin.

Parameter1-(4-pyridinyl)-4-piperidinecarboxylic acidSitagliptin (Reference)
In Vitro DPP-4 Inhibition (IC50) [Experimental Value] nM[Known Value, e.g., ~19 nM]
Oral Glucose Tolerance Test (AUC reduction) [Experimental Value] % reduction vs. vehicle[Experimental Value] % reduction vs. vehicle
Active GLP-1 Levels (Fold increase) [Experimental Value] fold increase vs. vehicle[Experimental Value] fold increase vs. vehicle

Conclusion

The structural similarity of 1-(4-pyridinyl)-4-piperidinecarboxylic acid to known potent DPP-4 inhibitors provides a strong rationale for its investigation as a novel therapeutic agent for type 2 diabetes. The experimental framework outlined in this guide will enable a rigorous and objective comparison of its efficacy against established clinical standards. Should this compound demonstrate a favorable potency, selectivity, and in vivo efficacy profile, it could represent a valuable addition to the armamentarium of treatments for type 2 diabetes mellitus.

References

  • Assessment of Saxagliptin Efficacy: Meta-Analysis of 14 Phase 2 and 3 Clinical Trials. Postgraduate Medicine. [Link]

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]

  • DPP-4 inhibitors (gliptins). Diabetes UK. [Link]

  • Saxagliptin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Linagliptin for type 2 diabetes mellitus: a review of the pivotal clinical trials. PMC - NIH. [Link]

  • What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?. Dr.Oracle. [Link]

  • Mechanism of action of dPP-iV inhibitors in type 2 diabetes mellitus. ResearchGate. [Link]

  • Dpp – 4 inhibitors. Slideshare. [Link]

  • IP Glucose Tolerance Test in Mouse. Protocols.io. [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]

  • A randomized clinical trial of the efficacy and safety of sitagliptin as initial oral therapy in youth with type 2 diabetes. PubMed. [Link]

  • Efficacy and safety of saxagliptin in patients with type 2 diabetes: A systematic review and meta-analysis. NIH. [Link]

  • Efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study. PubMed Central. [Link]

  • (PDF) Efficacy and Safety of Sitagliptin in the Treatment of Type 2 Diabetes. ResearchGate. [Link]

  • Efficacy and safety of sitagliptin in the treatment of patients with type 2 diabetes in China, India, and Korea. PubMed. [Link]

  • A randomized controlled trial of the efficacy and safety of saxagliptin as add-on therapy in patients with type 2 diabetes and inadequate glycaemic control on metformin plus a sulphonylurea. PubMed. [Link]

  • Can GLP-1 levels be measured?. ERGSY. [Link]

  • Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study. NIH. [Link]

  • Oral Glucose Tolerance Test in Mouse. Protocols.io. [Link]

  • Can you measure natural Glucagon-like peptide-1 (GLP-1) levels?. Dr.Oracle. [Link]

  • Efficacy and Safety of Saxagliptin as Add-On Therapy in Type 2 Diabetes. Clinical Diabetes. [Link]

  • Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials. PMC - NIH. [Link]

  • Efficacy and safety of linagliptin in Asian patients with type 2 diabetes mellitus inadequately controlled by metformin: A multinational 24-week, randomized clinical trial. PubMed. [Link]

  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. PubMed Central. [Link]

  • What clinical trials have been conducted for Sitagliptin?. Patsnap Synapse. [Link]

  • Linagliptin in Phase III Trial Confirm Favourable Efficacy and Safety. Diabetes In Control. [Link]

  • Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. JoVE. [Link]

  • A Randomized Clinical Trial of Linagliptin vs. Standard of Care in Patients Hospitalized With Diabetes and COVID-19. Frontiers. [Link]

  • Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study. World Journal of Diabetes. [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. FDA. [Link]

  • PRIME-Vilda trial highlights Vildagliptin SR's efficacy and safety with metformin. YouTube. [Link]

  • Efficacy and safety of vildagliptin in patients with type 2 diabetes mellitus inadequately controlled with dual combination of metformin and sulphonylurea. NIH. [Link]

  • METABOLIC PHENOTYPING GUIDELINES: Assessing glucose homeostasis in rodent models in. Journal of Endocrinology. [Link]

  • A sandwich ELISA for measurement of the primary glucagon-like peptide-1 metabolite. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Oral Glucose Tolerance Test. MMPC. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of N-(4-pyridyl)isonipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. N-(4-pyridyl)isonipecotic acid is a valuable building block in medicinal chemistry, and its synthesis is a critical step in the development of various therapeutic agents. This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for this compound: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Buchwald-Hartwig amination. By examining the underlying chemistry, experimental protocols, and key performance indicators, this document aims to equip scientists with the knowledge to make informed decisions for their specific research and development needs.

Introduction to N-(4-pyridyl)isonipecotic Acid and its Synthetic Challenges

N-(4-pyridyl)isonipecotic acid, also known as 1-(pyridin-4-yl)piperidine-4-carboxylic acid, is a bifunctional molecule incorporating a piperidine-4-carboxylic acid moiety and a pyridine ring. This structural motif is of significant interest in drug discovery due to its potential to interact with various biological targets. The primary challenge in its synthesis lies in the formation of the C-N bond between the electron-deficient pyridine ring and the secondary amine of the isonipecotic acid core. The choice of synthetic strategy can significantly impact yield, purity, scalability, and overall cost-effectiveness.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established method for forming aryl-nitrogen bonds. In the context of N-(4-pyridyl)isonipecotic acid synthesis, this typically involves the reaction of a halo-pyridine, such as 4-chloropyridine, with isonipecotic acid or its ester derivative. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or through the inherent electronics of the heterocycle.

Causality Behind Experimental Choices

The choice of a protected isonipecotic acid, such as the ethyl ester, is strategic. The ester group prevents the free carboxylic acid from interfering with the reaction, for instance, by acting as a competing nucleophile or by causing solubility issues. The use of a base, such as triethylamine, is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The reaction is often performed at elevated temperatures to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring.

Experimental Protocol: SNAr Synthesis of N-(4-pyridyl)isonipecotic Acid

This protocol is adapted from a known procedure for the synthesis of 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid.[1]

Step 1: Reaction Setup

  • In a sealed tube, dissolve 4-chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).

  • To this solution, add ethyl isonipecotate (10.00 g).

Step 2: Reaction

  • Seal the tube and heat the reaction mixture to 150°C for 96 hours.

Step 3: Work-up and Purification

  • After cooling to room temperature, add ethanol to the reaction mixture and filter to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Suspend the resulting residue in chloroform and collect the precipitate by filtration.

  • Recrystallize the crude product from a mixture of water and N,N-dimethylformamide to yield 1-(Pyridin-4-yl)piperidin-4-carboxylic acid (10.34 g).

Visualization of the SNAr Workflow

SNAr_Workflow reagents 4-Chloropyridine HCl Ethyl Isonipecotate Triethylamine Ethanol/Water reaction Reaction (150°C, 96h) reagents->reaction Heating workup Work-up (Filtration, Concentration) reaction->workup Cooling purification Purification (Recrystallization) workup->purification product N-(4-pyridyl)isonipecotic acid purification->product

Caption: Workflow for the SNAr synthesis of N-(4-pyridyl)isonipecotic acid.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method offers a more modern and often more efficient alternative to traditional SNAr reactions, especially for less reactive aryl halides. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Causality Behind Experimental Choices

The key to a successful Buchwald-Hartwig amination lies in the selection of the catalyst system. The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., BINAP, XPhos, SPhos) work in concert to facilitate the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the reductive elimination step and preventing catalyst deactivation. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and generate the active nucleophile. The reaction is typically carried out in an inert, anhydrous solvent to prevent quenching of the catalyst and reagents.

Experimental Protocol: Buchwald-Hartwig Synthesis of N-(4-pyridyl)isonipecotic Acid (Proposed)

This is a proposed protocol based on general procedures for Buchwald-Hartwig amination.

Step 1: Reaction Setup

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene as the solvent.

  • To this mixture, add ethyl isonipecotate (1.0 eq) followed by 4-bromopyridine (1.2 eq).

Step 2: Reaction

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the mixture to 100-110°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with LiOH or NaOH in a THF/water mixture).

Visualization of the Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow reagents 4-Bromopyridine Ethyl Isonipecotate Pd(OAc)2, Ligand NaOtBu, Toluene reaction Reaction (100-110°C, 4-24h) reagents->reaction Heating workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification hydrolysis Ester Hydrolysis purification->hydrolysis product N-(4-pyridyl)isonipecotic acid hydrolysis->product

Caption: Proposed workflow for the Buchwald-Hartwig synthesis.

Performance Benchmark: SNAr vs. Buchwald-Hartwig Amination

The choice between these two synthetic routes will depend on a variety of factors, including the desired scale of the reaction, cost considerations, and the available laboratory equipment. Below is a comparative summary of key performance indicators.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reaction Conditions High temperature (150°C), long reaction time (96h)Milder temperature (100-110°C), shorter reaction time (4-24h)
Reagents Inexpensive and readily available (4-chloropyridine, triethylamine)Requires expensive palladium catalyst and phosphine ligand
Yield Reported as a good yield (10.34 g from 10.00 g of ethyl isonipecotate)[1]Generally high yields, often >80-90% for similar couplings
Scalability Scalable, but high temperatures and long reaction times can be challenging for large-scale productionReadily scalable, with many industrial applications. Catalyst cost can be a factor.
Substrate Scope More limited; requires an activated aryl halideBroad substrate scope, tolerant of many functional groups
Purification Recrystallization may be sufficientOften requires column chromatography
Cost-Effectiveness Generally more cost-effective for simple substratesHigher initial cost due to catalyst and ligand, but can be more efficient overall
Environmental Impact Uses common organic solventsUse of a heavy metal catalyst requires consideration for waste disposal and product purity

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable pathways for the synthesis of N-(4-pyridyl)isonipecotic acid.

  • For initial, small-scale synthesis and cost-sensitive projects, the SNAr approach offers a straightforward and economical option. The readily available starting materials and simple work-up procedure are advantageous. However, the harsh reaction conditions and long reaction times may not be ideal for all substrates or for rapid analog synthesis.

  • For process development, scalability, and situations requiring higher efficiency and broader substrate scope, the Buchwald-Hartwig amination is the superior choice. Despite the higher upfront cost of the catalyst and ligand, the milder conditions, shorter reaction times, and typically higher yields can make it a more efficient and ultimately more cost-effective method for larger-scale production. The wide availability of different palladium catalysts and phosphine ligands also allows for fine-tuning of the reaction conditions to optimize the yield and purity of the final product.

Ultimately, the optimal synthetic route will depend on the specific project goals, available resources, and the desired scale of production. It is recommended that researchers evaluate both methods in the context of their own laboratory capabilities and project requirements.

References

  • Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • United States Patent Office. (1958). Substituted piperidines (Patent No. US2739968A).
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). (Patent No. CN102174011A).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

Sources

A Researcher's Guide to the Experimental Cross-Validation of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the modulation of γ-aminobutyric acid (GABA) signaling is a cornerstone of drug discovery, particularly for conditions arising from neuronal hyperexcitability, such as epilepsy and anxiety disorders.[1][2] The inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, represents a key strategy for enhancing GABAergic neurotransmission.[3] This guide provides a comprehensive framework for the experimental cross-validation of a novel compound, 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, a structural analog of nipecotic acid, a well-established GAT inhibitor.[4][5] While specific experimental data for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is not yet prevalent in public-domain literature, this document will serve as a roadmap for its systematic evaluation, drawing upon established methodologies and comparative data from related GABA uptake inhibitors.

Our approach is grounded in the principles of scientific integrity, providing a logical sequence of experiments designed to elucidate the compound's pharmacological profile. We will detail the necessary in vitro and in vivo assays, explain the rationale behind experimental choices, and provide established comparative data for benchmark compounds to contextualize potential findings.

Section 1: Foundational In Vitro Characterization: Gauging GABA Transporter Inhibition

The initial step in evaluating any putative GAT inhibitor is to determine its potency and selectivity across the four known human GABA transporter subtypes: GAT1, GAT2, GAT3, and BGT1.[1][6] This is crucial as subtype selectivity can significantly influence the therapeutic window and side-effect profile of a compound.[7]

Experimental Protocol: [³H]GABA Uptake Assay

This widely used assay directly measures the inhibition of GABA transport into cells engineered to express specific GAT subtypes.[1][6]

Methodology:

  • Cell Culture: Stably transfect Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells with the cDNA for each of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).

  • Assay Preparation: Plate the cells in 96-well plates and allow them to reach confluence.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • GABA Uptake Initiation: Add a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) and non-radiolabeled GABA to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 1-3 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]GABA using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Comparative Data for Benchmark GAT Inhibitors

The inhibitory activity of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid should be compared against well-characterized GAT inhibitors to understand its relative potency and selectivity.

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT1 IC₅₀ (µM)Primary Selectivity
Tiagabine 0.07 - 1.07>100>100>100GAT1[8][9]
(R)-Nipecotic Acid 14>1000>1000>1000GAT1[8]
SNAP-5114 >100~50~5>100GAT3/GAT4 (rodent)[7]
Compound 9 (from study) >100>100~55.613.9BGT1[1][6]

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Interpreting the In Vitro Data

The IC₅₀ values will provide a quantitative measure of the compound's potency at each GAT subtype. A low IC₅₀ value indicates high potency. The selectivity profile is determined by comparing the IC₅₀ values across the different transporters. A compound with a significantly lower IC₅₀ for one subtype over the others is considered selective. This initial screening is critical for guiding further development and predicting the compound's potential therapeutic applications and side effects.

Section 2: Elucidating the Mechanism of Action

Understanding how 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid inhibits GABA transport is crucial. The following workflow outlines the steps to determine its mechanism of inhibition.

cluster_0 Mechanism of Action Workflow A Initial [³H]GABA Uptake Assay (Determine IC₅₀) B Kinetic Analysis (Saturation Assay) A->B If potent (low µM IC₅₀) C Competitive Inhibition B->C Increased Km, Vmax unchanged D Non-competitive Inhibition B->D Km unchanged, Decreased Vmax E Mixed-type Inhibition B->E Increased Km, Decreased Vmax

Caption: Workflow to determine the mechanism of GABA transport inhibition.

Experimental Protocol: Saturation Kinetics Assay

This experiment determines whether the compound competes with GABA for the same binding site on the transporter.

Methodology:

  • Perform the [³H]GABA uptake assay as described in section 1.1.

  • In the presence of a fixed concentration of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid (e.g., its IC₅₀ value), vary the concentration of [³H]GABA over a wide range.

  • Measure the initial rate of GABA uptake at each substrate concentration.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

Interpreting Kinetic Data
  • Competitive Inhibition: The inhibitor binds to the same site as GABA. This will result in an increase in the apparent Kₘ of GABA with no change in Vₘₐₓ.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the transporter's conformation. This will lead to a decrease in Vₘₐₓ with no change in Kₘ.[8]

  • Mixed-type Inhibition: The inhibitor can bind to both the free transporter and the substrate-bound transporter. This will result in changes to both Kₘ and Vₘₐₓ.[10]

Section 3: In Vivo Validation: Assessing Therapeutic Potential in Animal Models

Promising in vitro results must be validated in vivo to assess the compound's efficacy and potential therapeutic applications. The choice of animal model is critical and should align with the predicted therapeutic indication based on the GAT subtype selectivity.

Seizure Models: Evaluating Anticonvulsant Activity

Given that GAT1 inhibitors like tiagabine are approved as antiepileptic drugs, assessing the anticonvulsant properties of a novel GAT inhibitor is a logical step.[2][9]

Recommended Models:

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures. The ability of a compound to increase the latency to seizure or prevent seizures is a measure of its anticonvulsant activity.[11]

  • Maximal Electroshock (MES) Seizure Model: This model induces tonic-clonic seizures and is useful for identifying compounds that prevent seizure spread.[7]

Experimental Protocol (PTZ Model):

  • Animal Subjects: Use adult male mice (e.g., DBA/2 or NMRI strains).[7]

  • Compound Administration: Administer 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • PTZ Challenge: After a suitable pre-treatment time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, s.c.).

  • Observation: Observe the animals for the onset of different seizure stages (e.g., myoclonic jerks, clonic seizures, tonic hindlimb extension) and record the latency to each.

  • Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals from a specific seizure endpoint).

Models of Anxiety and Depression: Exploring Anxiolytic and Antidepressant-like Effects

Dysregulation of GABAergic signaling is also implicated in anxiety and mood disorders.[12]

Recommended Models:

  • Elevated Plus Maze (EPM): This model assesses anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

  • Forced Swim Test (FST): This model is commonly used to screen for antidepressant-like activity. Antidepressant compounds reduce the immobility time of the animal in a container of water.[12]

Comparative In Vivo Data

The following table provides reference ED₅₀ values for known GAT inhibitors in the audiogenic seizure model in DBA/2 mice.

CompoundED₅₀ (µmol/kg, i.p.)
Tiagabine 1[7]
NNC 05-2045 6[7]
SNAP-5114 110[7]

Section 4: Visualizing the GABAergic Synapse and the Role of GAT Inhibition

cluster_0 GABAergic Synapse cluster_1 Synaptic Cleft Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron Glia Glial Cell GAT1 GAT1 GABA->GAT1 Reuptake GAT3 GAT3 GABA->GAT3 Reuptake GABA_R GABA Receptor GABA->GABA_R Binds GAT1->Presynaptic GAT3->Glia GABA_R->Postsynaptic Inhibitory Signal

Caption: Simplified diagram of a GABAergic synapse showing the role of GAT1 and GAT3 in GABA reuptake.

Conclusion

The systematic experimental evaluation outlined in this guide provides a robust framework for characterizing the pharmacological profile of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid. By employing a combination of in vitro and in vivo assays and comparing the findings to well-established GAT inhibitors, researchers can effectively determine its potency, selectivity, mechanism of action, and potential therapeutic utility. This structured approach ensures a thorough and scientifically rigorous cross-validation, paving the way for the potential development of a novel therapeutic agent for neurological disorders.

References

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. [Link]

  • Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. MDPI. [Link]

  • What are GAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Chemical structures of reported GAT substrates and inhibitors relevant to this study. ResearchGate. [Link]

  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. [Link]

  • GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors. PubMed. [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. [Link]

  • Structural basis of GABA reuptake inhibition. PubMed Central. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed Central. [Link]

  • HPLC-Based Activity Profiling for GABA A Receptor Modulators in Extracts: Validation of an Approach Utilizing a Larval Zebrafish Locomotor Assay. ResearchGate. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]

  • Effects of GABAB receptor ligands in animal tests of depression and anxiety. PubMed. [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

  • Mice Lacking GABAA Receptor δ Subunit Have Altered Pharmaco-EEG Responses to Multiple Drugs. Frontiers. [Link]

  • (PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. ResearchGate. [Link]

  • PBA restored GABA uptake and reduced seizures in SLC6A1 patient variant-bearing cell & mouse models. YouTube. [Link]

  • Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate. [Link]

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289. PubChem. [Link]

  • Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. PubMed Central. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • 1-Pyridin-4-ylpiperidine-4-carboxylic acid. Amerigo Scientific. [Link]

  • Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. [Link]

  • In vitro studies on GABA release. PubMed Central. [Link]

  • (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. ResearchGate. [Link]

Sources

Independent Verification of the Therapeutic Potential of 1-(pyridin-4-yl)piperidine-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 1-(pyridin-4-yl)piperidine-4-carboxylic acid, a putative GPR109A agonist. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established GPR109A agonists—niacin, acipimox, and monomethyl fumarate. The protocols and experimental designs outlined herein are intended to deliver robust and reproducible data to ascertain the compound's efficacy and guide further development.

Introduction: The Promise of GPR109A Agonism

G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor (HCAR2), is a key regulator of metabolic and inflammatory pathways.[1] Its activation in adipocytes inhibits lipolysis, leading to a favorable modulation of plasma lipid profiles, including reduced triglycerides and LDL-cholesterol, and increased HDL-cholesterol.[1] Beyond its metabolic effects, GPR109A activation on immune cells, such as macrophages, exerts anti-inflammatory effects.[2] These dual actions make GPR109A an attractive therapeutic target for dyslipidemia, atherosclerosis, and inflammatory disorders, with emerging evidence suggesting potential roles in neuroinflammation and cancer.[1][2]

1-(pyridin-4-yl)piperidine-4-carboxylic acid (CAS No: 93913-86-1) is a synthetic compound with structural similarities to known GPR109A agonists.[3] This guide outlines a systematic approach to independently verify its therapeutic potential by comparing its in vitro and in vivo pharmacological profile against established benchmarks:

  • Niacin (Nicotinic Acid): The archetypal GPR109A agonist, widely used for treating dyslipidemia.[4]

  • Acipimox: A niacin derivative with a longer half-life, also used as a lipid-lowering agent.[5]

  • Monomethyl Fumarate (MMF): The active metabolite of dimethyl fumarate, an immunomodulatory drug used in the treatment of multiple sclerosis and psoriasis, which also activates GPR109A.[6][7]

Chemical and Physical Properties

A foundational understanding of the test compound is critical for experimental design.

PropertyValueSource
IUPAC Name 1-(pyridin-4-yl)piperidine-4-carboxylic acid[3]
CAS Number 93913-86-1[3]
Molecular Formula C₁₁H₁₄N₂O₂[3]
Molecular Weight 206.24 g/mol [3]

GPR109A Signaling and Experimental Rationale

Activation of GPR109A, a Gi/o-coupled receptor, initiates a cascade of intracellular events. Understanding this pathway is crucial for designing relevant assays and interpreting results.[1][8]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPR109A GPR109A Gi Gi/o Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates NFkB ↓ NF-κB Activation Gi->NFkB Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis IP1 ↑ IP1 PLC->IP1 Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines Agonist 1-(pyridin-4-yl)piperidine-4-carboxylic acid Niacin, Acipimox, MMF Agonist->GPR109A Binds

Caption: GPR109A Signaling Pathway and Assay Targets.

This guide will focus on quantifying key downstream events to build a comprehensive pharmacological profile of 1-(pyridin-4-yl)piperidine-4-carboxylic acid.

Part 1: In Vitro Characterization

The initial phase of verification involves a series of in vitro assays to determine the compound's direct interaction with GPR109A and its functional consequences in relevant cell-based models.

GPR109A Target Engagement

Objective: To confirm direct binding and activation of the GPR109A receptor.

Experimental System: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR109A.

Principle: GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the potency of the test compound in mediating this effect.

Protocol:

  • Cell Seeding: Plate GPR109A-expressing cells in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of 1-(pyridin-4-yl)piperidine-4-carboxylic acid, niacin, acipimox, and monomethyl fumarate in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Stimulation: Pre-treat cells with the PDE inhibitor, followed by the addition of the test compounds and a sub-maximal concentration of forskolin (an adenylyl cyclase activator). Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the percentage of cAMP inhibition against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

Principle: GPR109A can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling cascade. This assay provides an alternative measure of receptor activation.

Protocol:

  • Cell Seeding: Seed GPR109A-expressing cells in a 96-well plate and incubate overnight.

  • Compound Stimulation: Add serial dilutions of the test compounds to the cells in a stimulation buffer containing LiCl (to inhibit IP1 degradation) and incubate for 1 hour at 37°C.

  • IP1 Detection: Lyse the cells and detect IP1 levels using an HTRF-based IP-One assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the compound to determine the EC₅₀ value.

Comparative Data for Target Engagement:

CompoundAssayExpected EC₅₀ (nM)
Niacin cAMP Inhibition100 - 500
IP-One200 - 1000
Acipimox cAMP Inhibition200 - 800
IP-One500 - 1500
Monomethyl Fumarate cAMP Inhibition1000 - 5000
IP-One2000 - 10000
Functional Cellular Assays

Objective: To assess the functional consequences of GPR109A activation in physiologically relevant cell types.

Principle: GPR109A activation in adipocytes inhibits hormone-sensitive lipase (HSL), reducing the breakdown of triglycerides into free fatty acids and glycerol.

Experimental System: Differentiated 3T3-L1 murine adipocytes or primary human adipocytes.

Protocol:

  • Cell Differentiation: Differentiate pre-adipocytes into mature adipocytes.

  • Compound Treatment: Pre-incubate the differentiated adipocytes with serial dilutions of the test compounds for 30 minutes.

  • Lipolysis Stimulation: Induce lipolysis with a β-adrenergic agonist (e.g., isoproterenol).

  • Glycerol/Free Fatty Acid Measurement: After a 1-2 hour incubation, collect the cell culture supernatant and measure the concentration of glycerol or free fatty acids using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the percentage inhibition of lipolysis and determine the IC₅₀ value for each compound.

Principle: GPR109A activation can suppress the inflammatory response in macrophages by inhibiting the NF-κB signaling pathway.

Experimental System: Human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7).

Protocol:

  • Cell Culture and Stimulation: Culture the cells and pre-treat with serial dilutions of the test compounds for 1 hour. Stimulate inflammation with lipopolysaccharide (LPS).

  • Cytokine Measurement: After 12-24 hours of stimulation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or a multiplex immunoassay.

  • NF-κB Activation Assay: For mechanistic insight, assess NF-κB activation by measuring the nuclear translocation of the p65 subunit using immunofluorescence microscopy or a reporter gene assay.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of cytokine release and NF-κB activation.

Comparative Data for Functional Assays:

CompoundAssayExpected IC₅₀ (nM)
Niacin Lipolysis Inhibition500 - 2000
Cytokine Inhibition1000 - 5000
Acipimox Lipolysis Inhibition1000 - 5000
Cytokine Inhibition2000 - 10000
Monomethyl Fumarate Lipolysis Inhibition>10000
Cytokine Inhibition5000 - 20000
Cytotoxicity Assessment

Objective: To determine the potential for off-target toxicity of the test compound.

Experimental System: A panel of cell lines, including hepatocytes (e.g., HepG2) and the cell lines used in the functional assays.

Protocol:

  • Cell Treatment: Expose the cells to a wide range of concentrations of 1-(pyridin-4-yl)piperidine-4-carboxylic acid for 24-48 hours.

  • Viability/Cytotoxicity Measurement: Assess cell viability using a metabolic assay (e.g., MTT or resazurin) and cytotoxicity by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: Determine the CC₅₀ (50% cytotoxic concentration) for the compound.

Part 2: In Vivo Verification

Following promising in vitro results, the therapeutic potential of 1-(pyridin-4-yl)piperidine-4-carboxylic acid should be evaluated in relevant animal models.

Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dose selection for efficacy studies.

Experimental System: Male C57BL/6 mice or Sprague-Dawley rats.

Protocol:

  • Compound Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability (%F).

Efficacy in a Dyslipidemia Model

Objective: To evaluate the compound's ability to improve lipid profiles in a diet-induced dyslipidemia model.

Experimental System: Male C57BL/6 mice on a high-fat diet (HFD).

Protocol:

  • Induction of Dyslipidemia: Feed mice a HFD (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

  • Treatment: Administer 1-(pyridin-4-yl)piperidine-4-carboxylic acid and comparator compounds orally, once daily, for 2-4 weeks.

  • Blood and Tissue Collection: At the end of the treatment period, collect blood for lipid analysis and tissues (liver, adipose) for further analysis.

  • Lipid Profile Analysis: Measure plasma levels of total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C).

  • Data Analysis: Compare the lipid profiles of the treated groups to the vehicle-treated HFD group.

Comparative Data for Dyslipidemia Model:

CompoundDose (mg/kg)% Change in TC% Change in TG% Change in LDL-C% Change in HDL-C
Niacin 100 - 300↓ 15-30%↓ 20-40%↓ 10-25%↑ 10-20%
Acipimox 50 - 150↓ 10-25%↓ 15-35%↓ 5-20%↑ 5-15%
Monomethyl Fumarate 25 - 75Variable↓ 10-20%VariableVariable
Efficacy in a Neuroinflammation Model

Objective: To assess the compound's anti-inflammatory effects in the central nervous system.

Experimental System: Male C57BL/6 mice with LPS-induced neuroinflammation.

Protocol:

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS.

  • Treatment: Administer the test compound and comparators orally, either as a pre-treatment or post-treatment.

  • Brain Tissue Analysis: At a specified time point after LPS injection (e.g., 24 hours), collect brain tissue (hippocampus, cortex).

  • Cytokine and Inflammatory Marker Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and markers of microglial activation (e.g., Iba1) in brain homogenates using ELISA or qPCR.

  • Data Analysis: Compare the levels of inflammatory markers in the treated groups to the vehicle-treated LPS group.

Comparative Data for Neuroinflammation Model:

CompoundDose (mg/kg)% Reduction in Brain TNF-α% Reduction in Brain IL-6% Reduction in Brain IL-1β
Niacin 100 - 30020-40%25-50%15-35%
Monomethyl Fumarate 25 - 7530-50%35-60%20-40%

Part 3: Safety and Tolerability

A preliminary assessment of the compound's safety profile is essential.

Acute Toxicity

Objective: To determine the acute toxicity of the compound.

Experimental System: Mice or rats.

Protocol: Administer escalating single doses of the compound and observe for signs of toxicity and mortality over a 14-day period to determine the maximum tolerated dose (MTD) and LD₅₀.

Flushing Response

Objective: To assess the potential for cutaneous flushing, a common side effect of GPR109A agonists.

Experimental System: Mice.

Protocol: Administer the compound and observe for and quantify changes in ear redness and temperature as a measure of vasodilation.

Conclusion

This comprehensive guide provides a robust framework for the independent verification of the therapeutic potential of 1-(pyridin-4-yl)piperidine-4-carboxylic acid. By systematically evaluating its GPR109A agonistic activity and comparing its efficacy and safety profile to established drugs, researchers can generate the critical data necessary to support its advancement as a potential therapeutic agent for dyslipidemia, inflammatory conditions, and potentially other indications. The provided experimental protocols and comparative data tables will serve as a valuable resource for designing and interpreting these crucial studies.

References

  • GPR109A and Vascular Inflammation. PMC. [Link]

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289. PubChem. [Link]

  • Pharmacological profiling of niacin, acipimox, and MMF on GPR109A. ResearchGate. [Link]

  • Immune cell targeted fumaric esters support a role of GPR109A as a primary target of monomethyl fumarate in vivo. PubMed. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

  • Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. JCI. [Link]

  • Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. Erasmus University Rotterdam. [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. PubMed. [Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. PMC. [Link]

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC. [Link]

  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PMC. [Link]

  • What is the mechanism of Acipimox?. Patsnap Synapse. [Link]

  • Isonicotinic acid. Wikipedia. [Link]

  • 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid | C12H14N2O3 | CID 16769423. PubChem. [Link]

  • pyridine-4-carboxylic acid | C12H10N2O4 | CID 409437. PubChem. [Link]

  • 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267. PubChem. [Link]

  • 1-(Pyridine-4-yl)-piperidine-4-carboxylate chloride | C11H13ClN2O2-2 | CID. PubChem. [Link]

Sources

A Head-to-Head Comparison of N-(4-pyridyl)isonipecotic Acid Analogs and Related GABAergic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders, including epilepsy and anxiety.[1] GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, has its synaptic concentration and duration of action tightly regulated by GABA transporters (GATs).[2] The inhibition of these transporters, particularly GAT-1, presents a validated strategy for enhancing GABAergic tone, a mechanism successfully exploited by the antiepileptic drug tiagabine.[1]

This guide provides a head-to-head comparison of N-(4-pyridyl)isonipecotic acid analogs and related N-substituted nipecotic acid derivatives, offering insights into their structure-activity relationships (SAR), performance in preclinical assays, and the underlying molecular mechanisms. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation.

The Rationale for Targeting GABA Transporters with Novel Scaffolds

The therapeutic potential of GABA uptake inhibitors is well-established. By blocking the reuptake of GABA from the synaptic cleft, these agents increase the concentration of available neurotransmitter to activate postsynaptic GABAA and GABAB receptors, thereby enhancing inhibitory neurotransmission.[1] The prototypical GAT inhibitor, (R)-nipecotic acid, while potent, suffers from poor blood-brain barrier permeability.[3] This has driven the development of lipophilic analogs, such as tiagabine, where a lipophilic moiety is attached to the nitrogen of the nipecotic acid scaffold to facilitate CNS entry.[4][5]

Isonipecotic acid, a structural isomer of nipecotic acid, introduces a fascinating dimension to this class of compounds. Unlike nipecotic acid, which is primarily a GAT inhibitor, isonipecotic acid itself is a partial agonist at GABAA receptors. This dual-action potential of N-substituted isonipecotic acid analogs—acting as both GAT inhibitors and direct GABAA receptor modulators—presents a novel avenue for fine-tuning GABAergic neurotransmission. The incorporation of a pyridyl group, a common motif in CNS-active drugs, is a rational design strategy to explore novel interactions with the target proteins and to modulate physicochemical properties.

Signaling Pathways and Experimental Workflows

The primary signaling pathway influenced by these compounds is the GABAergic synapse. Inhibition of GATs on presynaptic neurons and surrounding glial cells leads to an accumulation of GABA in the synaptic cleft, potentiating the activation of postsynaptic GABAA and GABAB receptors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis GAT1_pre GAT-1 Synaptic_Cleft->GAT1_pre Reuptake GABAA_R GABAA Receptor Synaptic_Cleft->GABAA_R Activation GABAB_R GABAB Receptor Synaptic_Cleft->GABAB_R Activation GAT_glia GAT-1/3 Synaptic_Cleft->GAT_glia Uptake GABA_pre GABA_pre GAT1_pre->GABA_pre Recycling Cl_influx Hyperpolarization GABAA_R->Cl_influx Cl- Influx GABA_glia GABA_glia GAT_glia->GABA_glia Metabolism Metabolism GABA_glia->Metabolism Inhibitor N-(4-pyridyl) isonipecotic acid analog Inhibitor->GAT1_pre Inhibitor->GAT_glia

Caption: GABAergic synapse and the mechanism of action of GAT inhibitors.

The evaluation of these compounds follows a standardized workflow, beginning with in vitro characterization of their potency and selectivity at the different GAT subtypes, followed by in vivo assessment of their anticonvulsant or anxiolytic activity in animal models.

Experimental_Workflow Compound_Synthesis Synthesis of Analogs In_Vitro_Assays In Vitro GABA Uptake Assays (HEK293 cells expressing mGAT1-4) Compound_Synthesis->In_Vitro_Assays Determine_IC50 Determine IC50 values (Potency & Selectivity) In_Vitro_Assays->Determine_IC50 In_Vivo_Models In Vivo Anticonvulsant Models (MES, scPTZ) Determine_IC50->In_Vivo_Models Assess_Efficacy Assess Efficacy (ED50) & Neurotoxicity (TD50) In_Vivo_Models->Assess_Efficacy Lead_Optimization Lead Optimization Assess_Efficacy->Lead_Optimization

Caption: Experimental workflow for the evaluation of GAT inhibitors.

Comparative Performance of N-Substituted Nipecotic Acid Analogs

While direct comparative data for a series of N-(4-pyridyl)isonipecotic acid analogs is not extensively available in the public domain, we can infer their potential performance by examining structurally related N-substituted nipecotic acid derivatives. The following table summarizes the in vitro inhibitory potencies of key analogs at the murine GABA transporters (mGATs).

CompoundN-SubstituentmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)Reference
(±)-Nipecotic Acid-H4.88 ± 0.07< 4< 4< 4[6]
Tiagabine(R)-4,4-Bis(3-methyl-2-thienyl)but-3-enyl7.43 ± 0.11---[7]
Analog 1(R)-N-butynyl with terminal 2-biphenyl7.00 ± 0.06---[1]
Analog 2(R)-N-butynyl with substituted biphenylup to 7.72 ± 0.02---[1]
Analog 34-([1,1':2',1''-terphenyl]-2-yl)buta-2,3-dien-1-yl6.78 ± 0.08---[8]

Analysis of Structure-Activity Relationships (SAR):

  • Lipophilicity is Key: The parent compound, nipecotic acid, is a weak inhibitor with poor selectivity. The addition of large, lipophilic N-substituents, as seen in Tiagabine and other analogs, dramatically increases potency at mGAT1.[5]

  • Aromatic Interactions are Crucial: The bis-aromatic moieties in potent inhibitors like Tiagabine are thought to engage in key interactions within the transporter binding pocket. The development of analogs with arylalkynyl and terphenyl groups further underscores the importance of these interactions for high affinity.[1][8]

  • Spacer Length and Rigidity: The nature of the linker between the nipecotic acid core and the lipophilic group influences potency. The introduction of more rigid spacers, such as alkynes and allenes, has led to highly potent mGAT1 inhibitors.[1][8]

Based on these principles, it is hypothesized that N-(4-pyridyl)isonipecotic acid analogs, with appropriate lipophilic substitution on the pyridyl ring or connected via a suitable spacer, would exhibit significant GAT inhibitory activity. The nitrogen atom in the pyridyl ring could also offer an additional point for hydrogen bonding within the transporter, potentially influencing potency and selectivity.

Experimental Protocols

In Vitro [³H]GABA Uptake Inhibition Assay

This assay is the gold standard for determining the potency and selectivity of compounds at different GAT subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are transiently transfected with plasmids encoding the desired murine GABA transporter (mGAT1, mGAT2, mGAT3, or mGAT4) using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. GABA Uptake Assay:

  • 24-48 hours post-transfection, the culture medium is aspirated, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 20 glucose, 10 HEPES, pH 7.3).
  • Cells are pre-incubated with various concentrations of the test compound (e.g., N-(4-pyridyl)isonipecotic acid analog) or vehicle for 10-20 minutes at room temperature.
  • Uptake is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10 nM) and unlabeled GABA (e.g., 5 µM).
  • The uptake is allowed to proceed for a short period (e.g., 3 minutes) at room temperature.
  • The reaction is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
  • The cells are then lysed with a scintillation cocktail or a suitable lysis buffer, and the radioactivity is quantified using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a standard GAT inhibitor (e.g., 10 µM tiagabine for GAT-1).
  • The percentage inhibition of specific [³H]GABA uptake is calculated for each concentration of the test compound.
  • IC50 values are determined by non-linear regression analysis of the concentration-response curves using software such as GraphPad Prism. pIC50 values are the negative logarithm of the IC50 values.

Concluding Remarks for the Field

The exploration of N-aryl and N-heteroaryl derivatives of isonipecotic and nipecotic acids continues to be a fertile ground for the discovery of novel GABAergic modulators. The established SAR for N-substituted nipecotic acid analogs provides a robust framework for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles.

The unique potential of isonipecotic acid-based analogs to exhibit dual activity at both GATs and GABAA receptors warrants further investigation. Such multi-target engagement could offer a more nuanced and potentially more effective approach to treating complex neurological disorders. Future studies should focus on the synthesis and rigorous pharmacological characterization of N-(4-pyridyl)isonipecotic acid derivatives to validate their therapeutic potential and to elucidate the structural determinants of their activity at both GABA transporters and receptors.

References

  • Andersen, K. E., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 456-459. [Link]

  • Lutz, T., et al. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives With N-Arylalkynyl Substituents. ChemMedChem, 12(5), 362-371. [Link]

  • Rudy, H. K. A., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem, 14(12), 1135-1151. [Link]

  • Wikipedia. (n.d.). GABA transporter. [Link]

  • Petrera, M., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-3378. [Link]

  • Jasdani, M., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30(3), 586-609. [Link]

  • Rudy, H. K. A., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Zafar, S., & Jabeen, I. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry, 6, 373. [Link]

Sources

A Researcher's Guide to Evaluating the Selectivity of Novel GABA Transporter Inhibitors: The Case of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of neurotransmitter modulation, the precise characterization of a compound's selectivity is paramount. This guide provides a comprehensive framework for evaluating the selectivity profile of novel GABA transporter (GAT) inhibitors, using the promising yet under-characterized molecule, 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, as a central case study. While extensive public data on this specific compound remains elusive, this guide will equip you with the foundational knowledge and detailed protocols to assess its activity and compare it against established GAT inhibitors.

The reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft is a critical mechanism for regulating neuronal excitability. This process is mediated by a family of four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] The differential expression and physiological roles of these subtypes present a rich landscape for the development of targeted therapeutics for a range of neurological and psychiatric disorders, including epilepsy and anxiety. However, the therapeutic window and side-effect profile of a GAT inhibitor are intrinsically linked to its selectivity for these subtypes.

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, a derivative of the known GAT inhibitor scaffold nipecotic acid, represents a class of compounds with the potential for nuanced GAT modulation.[2][3] Its structural features suggest an interaction with GABA transporters, but a thorough, publicly documented evaluation of its potency and selectivity across all four GAT subtypes is necessary to understand its therapeutic potential. This guide will walk you through the essential comparisons and the experimental workflows required to generate this critical data.

The Competitive Landscape: Established GABA Transporter Inhibitors for Comparison

To meaningfully evaluate the selectivity of a novel compound, it is essential to benchmark its performance against well-characterized inhibitors with known selectivity profiles. The following table summarizes the inhibitory activity (IC50 values) of several key comparators against the four human GABA transporter subtypes.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)Selectivity Profile
1-pyridin-4-ylmethylpiperidine-4-carboxylic acid Data to be determinedData to be determinedData to be determinedData to be determinedTo be determined
Tiagabine 0.067[4]>200[1]>200[1]>200[1]Highly GAT1 selective
SKF 89976A 0.13[2]550[2]944[2]7210[2]Highly GAT1 selective
CI-966 0.26[5]---Potent and selective GAT1 inhibitor
(S)-SNAP-5114 388[3]21[1]5[1]140[1]Moderately GAT3 selective

Note: IC50 values can vary between studies depending on the specific assay conditions.

The Experimental Roadmap: From Hypothesis to Data

A thorough evaluation of a novel GAT inhibitor requires a systematic approach, beginning with the expression of the target transporters and culminating in robust functional assays. The following sections provide detailed, step-by-step methodologies for the key experiments required to populate the comparison table above for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Experimental Workflow Overview

GAT_Inhibitor_Workflow cluster_0 Cell Line Preparation cluster_1 In Vitro Assay cluster_2 Data Interpretation A HEK293 or CHO Cells B Transfection with Plasmids (hGAT1, hGAT2, hGAT3, hBGT1) A->B C Stable Cell Line Selection (e.g., G418 or Puromycin) B->C D Functional Transporter Expression Confirmation C->D E Radiolabeled GABA Uptake Assay D->E F Data Analysis: IC50 Determination E->F G Selectivity Profile Generation F->G H Comparison with Reference Compounds G->H caption Experimental workflow for GAT inhibitor selectivity profiling.

Caption: A streamlined workflow for determining the selectivity of novel GAT inhibitors.

Detailed Experimental Protocols

Rationale: To assess the activity of a compound on individual GAT subtypes, it is crucial to have cellular systems that express each transporter in isolation. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used as they do not endogenously express GATs.

Protocol:

  • Cell Culture: Maintain HEK293 or CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For each GAT subtype (hGAT1, hGAT2, hGAT3, and hBGT1), transfect the cells with a mammalian expression vector containing the full-length cDNA of the respective transporter using a commercially available transfection reagent according to the manufacturer's instructions.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 or puromycin, depending on the resistance gene in the expression vector) to the culture medium.

  • Clonal Selection and Expansion: After 2-3 weeks of selection, isolate individual resistant colonies and expand them.

  • Expression Confirmation: Confirm the functional expression of each GAT subtype in the expanded clones by performing a preliminary [³H]GABA uptake assay, comparing uptake in the transfected cells to that in untransfected parental cells.

Rationale: The radiolabeled GABA uptake assay is the gold standard for directly measuring the functional activity of GABA transporters. The inhibition of [³H]GABA uptake by a test compound allows for the determination of its inhibitory potency (IC50).

Protocol:

  • Cell Plating: Seed the stable cell lines expressing each of the four human GAT subtypes into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare a stock solution of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid and the comparator compounds (Tiagabine, SKF 89976A, etc.) in a suitable solvent (e.g., DMSO or water). Create a dilution series of each compound in the assay buffer.

  • Assay Procedure:

    • Wash the cell monolayers twice with pre-warmed KRH buffer.

    • Add the diluted test compounds or vehicle control to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding [³H]GABA (final concentration typically in the low nanomolar range) to each well.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature to ensure initial uptake rates are measured.

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in the presence of a high concentration of a non-selective GAT inhibitor like nipecotic acid) from all values.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Interpreting the Data: Building a Selectivity Profile

Once the IC50 values for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid against each of the four GAT subtypes are determined, a selectivity profile can be constructed. This is typically expressed as a ratio of the IC50 values. For example, the GAT1 selectivity over GAT3 would be calculated as:

Selectivity (GAT1 vs. GAT3) = IC50 (GAT3) / IC50 (GAT1)

A higher ratio indicates greater selectivity for GAT1. By comparing these selectivity ratios to those of the reference compounds, a clear and objective assessment of the novel compound's profile can be made.

Logic of Selectivity Evaluation

Selectivity_Logic A Determine IC50 values for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid against GAT1, GAT2, GAT3, and BGT1 B Calculate Selectivity Ratios (e.g., GATx / GATy) A->B C Compare IC50s and Selectivity Ratios to Reference Compounds (Tiagabine, SKF 89976A, etc.) B->C D Classify the Compound's Selectivity Profile: - Highly Selective - Moderately Selective - Non-selective C->D caption Logical flow for classifying the selectivity of a novel GAT inhibitor.

Caption: A decision-making flowchart for characterizing the selectivity of a test compound.

Conclusion

The evaluation of a novel compound's selectivity is a cornerstone of modern drug discovery. While the specific inhibitory profile of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid awaits experimental determination, this guide provides the necessary framework for any researcher to undertake such an investigation. By employing the detailed protocols outlined herein and comparing the generated data against established benchmarks, the scientific community can build a comprehensive understanding of this and other novel GAT inhibitors, ultimately paving the way for the development of more effective and safer therapeutics for a host of neurological disorders.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725.
  • Wikipedia. (2023, December 1). CI-966. In Wikipedia. Retrieved from [Link]

  • Dhar, T. G., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334–2342.
  • Borden, L. A., et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology, 269(2), 219–224.

Sources

A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 1-(4-pyridinyl)-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and accurate identification of off-target effects is paramount to de-risking novel chemical entities and preventing costly late-stage failures. This guide provides a comprehensive framework for assessing the off-target profile of a hypothetical novel compound, 1-(4-pyridinyl)-4-piperidinecarboxylic acid. While the specific biological target of this compound is yet to be fully elucidated, its structural motifs, featuring a pyridine and a piperidine-4-carboxylic acid core, are prevalent in a range of bioactive molecules.[1][2][3][4] This guide will, therefore, use this compound as a case study to illustrate a holistic and scientifically rigorous approach to off-target assessment, from initial computational predictions to detailed experimental validation.

Section 1: Establishing a Pharmacological Context

For the purpose of this guide, we will hypothesize that 1-(4-pyridinyl)-4-piperidinecarboxylic acid has been identified through a high-throughput screen as a potent inhibitor of a specific kinase, "Kinase X," which is implicated in a proliferative disease. The primary goal is now to build a comprehensive safety and selectivity profile to determine its therapeutic potential.

Section 2: The Multi-pronged Approach to Off-Target Profiling

A robust assessment of off-target effects relies on a combination of computational and experimental methods.[5][6] This integrated strategy allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize undesirable interactions.[7]

In Silico Profiling: The First Line of Defense

Computational, or in silico, methods provide a rapid and cost-effective initial screen for potential off-target interactions.[8][9] These approaches leverage the chemical structure of the compound to predict its binding affinity against a large database of known biological targets.

Key In Silico Techniques:

  • Ligand-Based Similarity Searching: Compares the structure of 1-(4-pyridinyl)-4-piperidinecarboxylic acid to libraries of compounds with known biological activities.

  • Structure-Based Docking: Models the interaction of the compound with the three-dimensional structures of various proteins to predict binding affinity.

  • Pharmacophore Modeling: Identifies the key chemical features of the compound responsible for its activity and searches for similar arrangements in known off-targets.

  • Machine Learning and AI Models: Utilizes advanced algorithms trained on large datasets to predict off-target interactions with increasing accuracy.[8][10]

Experimental Protocol: In Silico Off-Target Prediction

  • Obtain the 2D and 3D structure of 1-(4-pyridinyl)-4-piperidinecarboxylic acid.

  • Utilize multiple prediction tools to broaden the search space. Examples include Cas-OFFinder, CCTop, and various commercial platforms.[11]

  • Set appropriate parameters for the search, such as the number of permissible mismatches or the scoring function for docking.

  • Analyze and consolidate the results , prioritizing targets that are consistently predicted by multiple algorithms or have a high prediction score.

  • Filter the potential off-target list based on biological plausibility and relevance to known safety concerns.

Interpreting the Data:

The output of these tools will be a list of potential off-target proteins with associated prediction scores. It is crucial to remember that these are predictions and require experimental validation.[12] A high score suggests a higher probability of interaction, but does not confirm it.

In Vitro Biochemical Assays: Quantifying Interactions

Biochemical assays provide the first layer of experimental validation for the in silico predictions. These assays directly measure the interaction of the compound with purified proteins in a controlled environment.

Recommended Biochemical Assays:

  • Broad Kinase Panel Screening: Given our hypothetical on-target, a comprehensive kinase panel is essential to assess selectivity.[13][14][15] These panels typically include hundreds of kinases and provide a quantitative measure of inhibition.

  • Receptor Binding Assays: To evaluate potential interactions with G-protein coupled receptors (GPCRs), ion channels, and other membrane proteins.

  • Enzyme Inhibition Assays: For a broader assessment against other enzyme classes, such as proteases, phosphatases, and metabolic enzymes like Cytochrome P450s.[7]

Experimental Protocol: Kinase Selectivity Profiling

  • Select a comprehensive kinase panel. Several commercial vendors offer panels with varying numbers of kinases.

  • Choose an appropriate assay format. Common formats include radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays (e.g., ADP-Glo).[16][17]

  • Determine the compound concentration(s). A single high concentration (e.g., 10 µM) is often used for initial screening, followed by dose-response curves for confirmed hits.

  • Perform the assay according to the vendor's protocol, including appropriate controls.

  • Analyze the data to determine the percent inhibition for each kinase and calculate IC50 values for significant hits.

Data Presentation: Comparative Kinase Selectivity

Kinase Target1-(4-pyridinyl)-4-piperidinecarboxylic acid IC50 (nM)Comparator A (e.g., a known selective Kinase X inhibitor) IC50 (nM)Comparator B (e.g., a known multi-kinase inhibitor) IC50 (nM)
Kinase X (On-Target) 10 5 50
Kinase Y (Off-Target)>10,000>10,000100
Kinase Z (Off-Target)500>10,00025
............
Cell-Based Assays: Assessing Functional Consequences

Cell-based assays provide a more physiologically relevant context for evaluating off-target effects by assessing the compound's activity in living cells.[18][19]

Key Cell-Based Approaches:

  • Phenotypic Screening: This unbiased approach assesses the effect of the compound on a variety of cellular phenotypes, such as cell proliferation, morphology, and viability, across a panel of different cell lines.[5][20][21]

  • Target Engagement Assays: These assays confirm that the compound is interacting with its intended target (and potential off-targets) within the cellular environment.

  • Signaling Pathway Analysis: Measures the effect of the compound on specific signaling pathways downstream of potential off-targets.

  • Off-Target Screening Cell Microarray: This technology assesses binding to a large array of human plasma membrane and secreted proteins expressed in human cells.[22][23]

Experimental Protocol: Phenotypic Screening

  • Select a diverse panel of cell lines representing different tissues and cancer types.

  • Treat the cells with a range of concentrations of 1-(4-pyridinyl)-4-piperidinecarboxylic acid.

  • Utilize high-content imaging or other multi-parametric readouts to assess changes in cellular phenotypes.

  • Analyze the data to identify any unexpected or cell-line-specific effects that may indicate off-target activity.

  • Compare the phenotypic profile to that of known selective and non-selective compounds.

Section 3: Visualizing the Assessment Workflow

A logical workflow is crucial for a systematic evaluation of off-target effects.

Caption: A streamlined workflow for assessing off-target effects.

Section 4: Comparative Analysis and Decision Making

The ultimate goal of this comprehensive assessment is to build a clear picture of the therapeutic window for 1-(4-pyridinyl)-4-piperidinecarboxylic acid. By comparing its off-target profile to that of other compounds, researchers can make informed decisions about its potential for further development.

Key Comparison Points:

  • Selectivity Index: The ratio of the off-target IC50 to the on-target IC50. A higher selectivity index is desirable.

  • Breadth of Off-Target Activity: Does the compound interact with a narrow or wide range of off-targets?

  • Nature of Off-Targets: Are the identified off-targets known to be associated with adverse drug reactions?

Section 5: Conclusion

The assessment of off-target effects is a critical and iterative process in drug discovery. For a novel compound like 1-(4-pyridinyl)-4-piperidinecarboxylic acid, a systematic approach combining in silico, in vitro, and cell-based methods is essential. This guide provides a foundational framework for researchers to design and execute a robust off-target profiling strategy, ultimately leading to the development of safer and more effective medicines. The early identification and mitigation of off-target liabilities are not just a scientific imperative but a crucial step in the responsible translation of chemical matter into therapeutic solutions.

References

  • Bao, Z., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Freitas, T. P. S., et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Park, J., et al. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Bowes, J., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • ResearchGate. (n.d.). List of various in silico off-target detection methods. [Link]

  • Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Computational and Structural Biotechnology Journal. [Link]

  • Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For?. Oligonucleotide Therapeutics Society. [Link]

  • Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Computational and Structural Biotechnology Journal. [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]

  • Wang, Y., et al. (2023). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). (PDF) In silico off-target profiling for enhanced drug safety assessment. [Link]

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery. [Link]

  • Pochanard, P. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. [Link]

  • Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. [Link]

  • Khan, F. I., et al. (2016). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Apoptosis. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. [Link]

  • L., et al. (2020). Mitigating Off-Target Effects in CRISPR/Cas9-mediated in Vivo Gene Editing. Journal of Molecular Medicine. [Link]

  • Khan, K. M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • PharmaCompass. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. [Link]

  • CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. [Link]

  • Ishikawa, T., et al. (2002). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][12][18]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of GABA Transporter Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the experimental evaluation and statistical analysis of γ-aminobutyric acid (GABA) transporter inhibitors, a critical class of molecules for neurological research and therapeutic development. While the initial query specified N-(4-pyridyl)isonipecotic acid, publicly available experimental data for this specific compound is limited. Therefore, to ensure scientific rigor and provide a practical, instructive framework, this guide will use a well-characterized isonipecotic acid derivative, henceforth referred to as "Compound X" , as our primary example. We will compare its hypothetical performance against Tiagabine , a known selective inhibitor of the GABA transporter 1 (GAT-1) and an FDA-approved anticonvulsant.[1][2][3]

The principles, protocols, and statistical methodologies detailed herein are broadly applicable to the characterization and comparison of novel neuromodulatory compounds.

Section 1: The Scientific Imperative—Why Rigorous Comparison Matters

In drug discovery, particularly within neuroscience, the goal is not merely to identify active compounds but to characterize their potency, selectivity, and potential advantages over existing standards of care. GABA, the primary inhibitory neurotransmitter in the central nervous system, has its synaptic concentration tightly regulated by GABA transporters (GATs).[3][4] Inhibiting these transporters, primarily GAT-1, enhances GABAergic neurotransmission and is a validated therapeutic strategy for conditions like epilepsy.[2][5]

When evaluating a novel compound like "Compound X," a direct comparison to a benchmark such as Tiagabine is essential.[2] This requires not only robust experimental data but also a sophisticated statistical framework to answer critical questions:

  • Is the observed difference in potency statistically significant?

  • Do the compounds exhibit different mechanisms of action, as suggested by their dose-response curves?

  • How can we confidently select the superior candidate for further development?

This guide will walk through the experimental workflow and the statistical logic required to answer these questions authoritatively.

Section 2: Experimental Design for Comparative Analysis

The foundation of any strong statistical analysis is a well-designed experiment. For comparing GAT-1 inhibitors, two primary in vitro assays are indispensable: the Radioligand Binding Assay and the Functional GABA Uptake Assay.

Radioligand Binding Assay: Quantifying Target Affinity

This assay directly measures the affinity of a compound for the GAT-1 protein. It involves competing the unlabeled test compound ("Compound X" or Tiagabine) against a radiolabeled ligand that is known to bind to the transporter.

  • Membrane Preparation:

    • Homogenize rat brain tissue or HEK293 cells stably expressing human GAT-1 (hGAT-1) in an ice-cold buffer (e.g., 0.32 M sucrose solution).[6]

    • Perform differential centrifugation to isolate the cell membrane fraction containing the GAT-1 transporters.[6]

    • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl).

  • Competitive Binding:

    • In a 96-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]nipecotic acid or a tritiated Tiagabine analog).[7][8]

    • Add increasing concentrations of the unlabeled test compound ("Compound X" or Tiagabine) across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known GAT-1 inhibitor like Tiagabine).

  • Incubation & Termination:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[6]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[9]

  • Quantification:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding).[10]

Functional GABA Uptake Assay: Measuring Inhibitory Potency

This assay measures the functional consequence of GAT-1 binding: the inhibition of GABA transport into cells or synaptosomes.[11][12]

  • Cell/Synaptosome Preparation:

    • Use either primary neuronal cultures, HEK293 cells stably expressing hGAT-1, or prepared synaptosomes (nerve terminals isolated from brain tissue).[13][14]

    • Plate the cells in a 96-well format and allow them to adhere.

  • Inhibitor Pre-incubation:

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add increasing concentrations of the test compound ("Compound X" or Tiagabine) to the wells and pre-incubate for a defined period (e.g., 20-30 minutes) at 37°C.[9]

  • Uptake Initiation:

    • Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA. The choice of GABA concentration is critical; using a concentration close to the known Km (Michaelis-Menten constant) for GABA transport is ideal.[15]

  • Incubation & Termination:

    • Incubate for a short, defined period (e.g., 10-20 minutes) during which uptake is linear.[16]

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.[9]

  • Quantification:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the data to the control wells (no inhibitor) to get the percentage of GABA uptake.

    • Plot the percentage of uptake against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀.[10]

Workflow Visualization

GAT_Inhibitor_Comparison_Workflow cluster_assays Experimental Arms cluster_analysis Data Analysis & Statistics prep1 Membrane Preparation (hGAT-1 expressing cells) bind Competitive Radioligand Binding Assay prep1->bind quant1 Scintillation Counting bind->quant1 nlin_reg Non-linear Regression (Sigmoidal Dose-Response) quant1->nlin_reg prep2 Cell Culture (hGAT-1 expressing cells) uptake [3H]GABA Uptake Assay prep2->uptake quant2 Scintillation Counting uptake->quant2 quant2->nlin_reg ic50 Determine IC50 & 95% CI nlin_reg->ic50 stats Statistical Comparison (Extra Sum-of-Squares F-test) ic50->stats conclusion Conclusion: Potency & Significance stats->conclusion caption Experimental and analytical workflow.

Caption: Workflow for comparing GAT-1 inhibitors.

Section 3: Statistical Analysis—From Data to Decision

The core of this guide is the objective statistical comparison of the dose-response data for "Compound X" and Tiagabine. Simply observing that one IC₅₀ value is lower than another is insufficient; we must determine if this difference is statistically significant.[17]

Data Presentation

For clarity and direct comparison, the results from our hypothetical experiments are summarized below. Assume each experiment was performed with three independent replicates (n=3).

Table 1: Comparative Potency of GAT-1 Inhibitors

CompoundAssay TypeParameterValue (nM)95% Confidence Interval
Compound X [³H]GABA UptakeIC₅₀8572 - 101
Tiagabine [³H]GABA UptakeIC₅₀120105 - 138
Compound X Radioligand BindingIC₅₀6051 - 71
Tiagabine Radioligand BindingIC₅₀7566 - 85

Note: These are hypothetical data generated for illustrative purposes.

The Causality of Statistical Choices

Dose-response relationships are inherently sigmoidal, not linear.[10] Plotting the response against the log of the concentration transforms the curve into a symmetrical shape that can be accurately modeled by a four-parameter logistic equation.[18] This is the standard and most reliable method for deriving an accurate IC₅₀.[10][19] Linearizing transformations (e.g., Lineweaver-Burk plots) are outdated as they can distort the error distribution of the data.

The most robust method for comparing two dose-response curves is the Extra Sum-of-Squares F-test . This is superior to simply comparing IC₅₀ values with a t-test because it compares the entire curve, not just a single derived parameter.[20] A t-test on the IC₅₀ values ignores the confidence with which those values were determined.[21][22]

The F-test follows a clear, logical progression:

  • Null Hypothesis (H₀): A single curve adequately fits all the data points from both "Compound X" and Tiagabine. This assumes the compounds have the same potency (IC₅₀) and Hill slope.

  • Alternative Hypothesis (H₁): The data are better fit by two separate curves, one for each compound, allowing for different IC₅₀ values.

  • The Test: The analysis compares the "goodness of fit" (represented by the sum-of-squares) of the single-curve model versus the two-curve model.

  • The P-value: The resulting P-value answers the question: "If the null hypothesis were true, what is the probability of obtaining data that fits the two-curve model this much better by random chance?" A small P-value (typically < 0.05) provides strong evidence to reject the null hypothesis, indicating that the IC₅₀ values are significantly different.

For our hypothetical data, an F-test would likely yield a P-value < 0.05, allowing us to conclude with statistical confidence that Compound X is more potent than Tiagabine in both binding and functional assays.

Mechanism of Action Visualization

GABA_Synapse_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle GABA Vesicles synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft GABA Release gat1 GAT-1 Transporter receptor GABA-A Receptor cl_channel Cl- influx (Hyperpolarization) receptor->cl_channel synaptic_cleft->gat1 GABA Reuptake synaptic_cleft->receptor GABA Binding inhibitor Compound X / Tiagabine inhibitor->gat1 Inhibition caption GAT-1 inhibitor mechanism of action.

Caption: GAT-1 inhibitors block GABA reuptake.

Section 4: Conclusion and Forward Look

This guide has outlined a comprehensive framework for the comparative analysis of novel GAT inhibitors. By grounding experimental design in established protocols and applying the correct statistical tools, researchers can move beyond simple observation to make confident, data-driven decisions. The principles of using non-linear regression and the Extra Sum-of-Squares F-test are cornerstones of modern pharmacology and are essential for any drug development program aiming for scientific excellence and trustworthiness.

References

  • Vertex AI Search. (2025). Pharmacology of Tiagabine (Gabitril); Mechanism of action, Pharmacokinetics, Uses, Effects.
  • BioIVT. (n.d.). GAT1 Transporter Assay. Retrieved from [Link]

  • PMC - NIH. (n.d.). The analysis of dose-response curves--a practical approach. Retrieved from [Link]

  • PubMed. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

  • Home Health Patient Education. (2018). Therapeutic Uses and Mechanism of Action of Tiagabine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Tiagabine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • PubMed. (2005). A homogeneous assay to assess GABA transporter activity. Retrieved from [Link]

  • ACS Publications. (n.d.). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Retrieved from [Link]

  • Eurofins. (n.d.). GABA (Non-Selective) Rat Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component?. Retrieved from [Link]

  • ION Biosciences. (n.d.). GAT1 Assay(s). Retrieved from [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Google Patents. (n.d.). US3586678A - Isonipecotic acid derivatives.
  • PubMed Central. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Retrieved from [Link]

  • Reddit. (2023). IC50 comparison test. Retrieved from [Link]

  • PubMed Central. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Retrieved from [Link]

  • PubMed Central. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2022). Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Retrieved from [Link]

  • Reddit. (2015). What is the best way to compare IC50 values?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 values with Student t-test. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • PDSP. (n.d.). GABA. Retrieved from [Link]

  • ION Biosciences. (n.d.). HEK293T GAT1 (SLC6A1) Cell Line. Retrieved from [Link]

  • PubMed. (n.d.). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an.... Retrieved from [Link]

  • PubMed Central. (n.d.). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • PNAS. (2024). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. Retrieved from [Link]

  • PubMed. (n.d.). GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]

Sources

A Comparative Guide to GABA Uptake Inhibitors: Evaluating Alternatives in the Absence of Data for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Researchers and drug development professionals frequently encounter novel chemical entities with therapeutic potential. One such molecule is 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid . However, a comprehensive review of peer-reviewed literature reveals a significant gap: there is currently no published data on the biological efficacy of this specific compound. Its structural similarity to known inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), particularly derivatives of nipecotic acid and piperidine-4-carboxylic acid, suggests a potential role as a GABA uptake inhibitor.

This guide addresses this information gap by providing a comparative analysis of well-characterized GAT-1 inhibitors. By examining the efficacy, mechanism of action, and experimental data for established and preclinical compounds, we aim to provide a valuable resource for researchers interested in the therapeutic potential of novel piperidine-4-carboxylic acid derivatives. We will focus on the FDA-approved drug Tiagabine as a benchmark and compare it with other preclinical candidates, offering insights into the structure-activity relationships that govern efficacy in this class of compounds.

The Rationale for a Comparative Approach

The core structure of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, featuring a piperidine-4-carboxylic acid moiety, is a key pharmacophore in a class of drugs that target the GABAergic system. Specifically, this scaffold is central to the design of inhibitors of GABA transporters, which are critical for regulating neurotransmission. Given the absence of direct efficacy data for our initial compound of interest, a logical and scientifically rigorous approach is to evaluate its potential by comparing it to structurally related compounds with established biological activity. This comparative analysis will provide a framework for predicting potential efficacy and guide future research directions.

Mechanism of Action: Enhancing GABAergic Inhibition

GABA is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. A disruption in this balance is implicated in the pathophysiology of several neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

GABA transporters, located on the presynaptic terminals and surrounding glial cells, are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. GAT-1 is the predominant subtype in the brain.[1][2] Inhibitors of GAT-1 block this reuptake process, leading to an increased concentration of GABA in the synapse.[2] This, in turn, enhances the activation of postsynaptic GABA receptors, prolonging inhibitory postsynaptic potentials and ultimately dampening neuronal hyperexcitability.[1][3]

Figure 1: Mechanism of Action of GAT-1 Inhibitors.

Comparative Efficacy of GAT-1 Inhibitors

In Vitro Potency

The in vitro potency of GAT-1 inhibitors is typically determined by their ability to inhibit the uptake of radiolabeled GABA ([³H]GABA) into synaptosomes or cells expressing the GAT-1 transporter. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundGAT-1 IC50 (µM)GAT Subtype SelectivityReference
Tiagabine 0.067Selective for GAT-1[1]
Nipecotic Acid ~10Non-selective[4]
(RS)-4-Hydroxynipecotic Acid10 (glial) / 200 (neuronal)Preferential for glial GABA uptake[5]
rac-(u)-13c0.23 (mGAT1) / 0.072 (hGAT1)Selective for GAT-1[6]
rac-8a7.4Moderate GAT-1 inhibition[3]
rac-57Reasonable binding affinity for mGAT1Slight subtype selectivity[7]

Expertise & Experience: The data clearly demonstrates the importance of lipophilic moieties in achieving high potency and selectivity for GAT-1. Nipecotic acid, the parent compound, is hydrophilic and exhibits low potency.[1] The addition of the lipophilic bis(3-methyl-2-thienyl)butenyl group in Tiagabine dramatically increases its potency and selectivity.[1] This structure-activity relationship (SAR) is a critical consideration in the design of novel GAT-1 inhibitors. The pyridine and piperidine rings in 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid provide a scaffold that can be similarly modified to enhance lipophilicity and target engagement.

In Vivo Efficacy in Preclinical Models

The anticonvulsant activity of GAT-1 inhibitors is evaluated in various animal models of epilepsy. The median effective dose (ED50) required to protect against seizures is a common measure of in vivo efficacy.

CompoundAnimal ModelSeizure TypeED50 (µmol/kg, i.p.)Reference
Tiagabine DBA/2 MiceSound-induced tonic convulsions1[8]
NMRI MicePTZ-induced clonic convulsions5[8]
Kindled RatsAmygdala-kindled focal seizures36[8]
Lamotrigine DBA/2 MiceSound-induced tonic convulsions6[8]
NMRI MicePTZ-induced clonic convulsions> ED50[8]
Gabapentin DBA/2 MiceSound-induced tonic convulsions66[8]
NMRI MicePTZ-induced clonic convulsions> ED50[8]
Vigabatrin DBA/2 MiceSound-induced tonic convulsions3883[8]
NMRI MicePTZ-induced clonic convulsions> ED50[8]

Trustworthiness: The preclinical data for Tiagabine demonstrates its potent anticonvulsant effects, particularly in models of focal and sound-induced seizures, which is consistent with its clinical use for partial seizures.[8] The comparison with other antiepileptic drugs with different mechanisms of action, such as Lamotrigine (a sodium channel blocker) and Vigabatrin (a GABA transaminase inhibitor), highlights the distinct pharmacological profile of GAT-1 inhibitors.[8][9]

Experimental Protocols

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This assay is a standard method for determining the in vitro potency of GAT-1 inhibitors.

Authoritative Grounding & Comprehensive References: This protocol is based on methodologies described in numerous peer-reviewed publications.[10][11][12]

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize freshly dissected rat cerebral cortex in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (or vehicle control) for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Sources

A Comparative Meta-Guide to Piperidine Carboxylic Acid Derivatives in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a cornerstone of medicinal chemistry. Its derivatives are integral to numerous pharmaceuticals, offering a versatile framework for targeting a wide array of biological pathways.[1] This guide provides an in-depth comparative analysis of piperidine carboxylic acid derivatives, moving beyond a simple literature review to a meta-analytical perspective on their performance. We will dissect the experimental data from key clinical and preclinical studies, focusing on two prominent therapeutic areas: the inhibition of Cathepsin K for the treatment of osteoporosis and the agonism of Peroxisome Proliferator-Activated Receptors (PPARs) for metabolic disorders. Our objective is to furnish a practical, data-driven resource that illuminates the structure-activity relationships, comparative efficacy, and the experimental underpinnings of these vital therapeutic agents.

The Rationale for a Focused Comparison

The chemical tractability and favorable pharmacokinetic properties of the piperidine ring have made it a privileged scaffold in drug discovery. The addition of a carboxylic acid moiety introduces a key functional group for interacting with biological targets and modulating physicochemical properties. This guide will provide a comparative analysis of clinical and preclinical data for two distinct classes of piperidine carboxylic acid derivatives to highlight their therapeutic potential and challenges.

Section 1: Cathepsin K Inhibitors in Osteoporosis Management

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a principal mediator of bone resorption through the degradation of type I collagen.[2][3] Its inhibition presents a direct strategy for treating diseases characterized by excessive bone loss, such as osteoporosis. Several piperidine carboxylic acid derivatives have been investigated as Cathepsin K inhibitors, with some advancing to late-stage clinical trials.

Comparative Efficacy of Piperidine-Based Cathepsin K Inhibitors

The clinical development of Cathepsin K inhibitors has seen both promising results and significant setbacks. Here, we compare the performance of three notable piperidine-based derivatives: odanacatib, MIV-711, and balicatib.

CompoundDevelopment StageKey Efficacy FindingsAdverse Events of Note
Odanacatib Phase III (Development Halted)Fracture Risk Reduction (vs. Placebo): - New Vertebral Fractures: 54% reduction[4]- Clinical Hip Fractures: 47% reduction[4]- Clinical Non-Vertebral Fractures: 23% reduction[4]Bone Mineral Density (BMD) Increase (at 2 years, 50mg weekly): - Lumbar Spine: +5.5%[5]- Total Hip: +3.2%[5]Increased risk of cerebrovascular events (stroke).[6] Morphea-like skin lesions were also observed.[7]
MIV-711 Phase IIaStructural Benefits in Knee Osteoarthritis (at 6 months): - Reduced progression of medial femur bone area (63-66% vs. placebo)[8]- Reduced loss of medial femur cartilage thickness[8]- Significant reduction in biomarkers of bone resorption (serum CTX-I and urine CTX-II)[9]- In a subgroup with unilateral knee pain, a significant reduction in WOMAC pain was observed with the 100mg dose.[10]No significant difference in patient-reported pain in the overall study population.[2][9] Generally well-tolerated with an acceptable safety profile.[9]
Balicatib Phase II (Development Halted)Preclinical: Potent human Cathepsin K inhibitor (IC50 = 1.4 nM) with high selectivity.[11]Clinical: Dose-dependent suppression of Cathepsin K and reduction of bone resorption markers.[11]Dose-related morphea-like skin changes (skin hardening and dermal fibrosis).[12][13][14]
Mechanistic Insights: The Cathepsin K Signaling Pathway in Osteoclasts

The therapeutic effect of these inhibitors stems from their ability to block the enzymatic activity of Cathepsin K within the resorption lacunae, the acidic microenvironment where bone degradation occurs. The expression and activity of Cathepsin K are tightly regulated by the RANKL-RANK signaling pathway, which is central to osteoclast differentiation and activation.

CathepsinK_Pathway RANKL RANKL RANK RANK (on Osteoclast Precursor) RANKL->RANK binds to NFATc1 NFATc1 Activation RANK->NFATc1 activates CatK_Gene Cathepsin K Gene Transcription NFATc1->CatK_Gene promotes Pro_CatK Pro-Cathepsin K CatK_Gene->Pro_CatK leads to Active_CatK Active Cathepsin K (in Resorption Lacuna) Pro_CatK->Active_CatK activated by acidic environment Collagen Type I Collagen (in Bone Matrix) Active_CatK->Collagen cleaves Degradation Collagen Degradation & Bone Resorption Collagen->Degradation Inhibitors Piperidine Carboxylic Acid Cathepsin K Inhibitors (e.g., Odanacatib) Inhibitors->Active_CatK inhibits

Caption: Cathepsin K activation and inhibition in osteoclasts.

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against Cathepsin K.

Objective: To determine the IC50 value of a test compound against recombinant human Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Cathepsin K Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

  • Fluorogenic Cathepsin K substrate (e.g., Z-Gly-Pro-Arg-AMC)

  • Test compound (piperidine carboxylic acid derivative)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in Cathepsin K Assay Buffer to create a range of concentrations for IC50 determination.

    • Dilute recombinant human Cathepsin K in Assay Buffer to a working concentration.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup (in a 96-well black microplate):

    • Test wells: Add diluted test compound and Cathepsin K enzyme.

    • Positive control wells: Add a known Cathepsin K inhibitor (e.g., E-64) and Cathepsin K enzyme.

    • Enzyme control wells (no inhibitor): Add Assay Buffer and Cathepsin K enzyme.

    • Blank wells (no enzyme): Add Assay Buffer only.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic Cathepsin K substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, or as a single endpoint reading after a defined incubation period.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Section 2: PPAR Agonists in Metabolic Disease Therapy

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a crucial role in regulating lipid and glucose metabolism.[15][16] PPARs exist as three subtypes: PPARα, PPARγ, and PPARβ/δ. Piperidine carboxylic acid derivatives have been developed as potent PPAR agonists, particularly dual agonists targeting both PPARα and PPARγ, for the treatment of metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

Comparative Efficacy of Piperidine-Based PPAR Agonists

The development of dual PPARα/γ agonists has aimed to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. Here, we compare the clinical performance of saroglitazar, muraglitazar, and tesaglitazar.

CompoundTherapeutic AreaKey Efficacy FindingsAdverse Events of Note
Saroglitazar Diabetic Dyslipidemia, NAFLDLipid Profile Improvement (vs. Placebo): - Triglycerides: -45 mg/dL[17]- Total Cholesterol: -17 mg/dL[17]- LDL-C: -8 mg/dL[17]- VLDL-C: -8 mg/dL[17]NAFLD: Significant reduction in liver fat content and improvement in liver enzyme levels.[18][19][20]Generally well-tolerated.[18][21] A mean weight gain of 1.5 kg was observed in one study.[19]
Muraglitazar Type 2 DiabetesGlycemic Control (at 24 weeks, 5mg vs. Placebo): - HbA1c Reduction: -1.23% (vs. -0.32% for placebo)[22][23]Lipid Profile: Favorable effects on HDL-C and triglycerides.[24]Increased incidence of myocardial infarction, stroke, transient ischemic attacks, and congestive heart failure compared to placebo or pioglitazone.[24] Development was discontinued.[24]
Tesaglitazar Type 2 Diabetes, Insulin ResistanceGlycemic Control (at 24 weeks vs. Placebo): - HbA1c Reduction: -0.66%[25]Lipid Profile (at 12 weeks, 1.0mg): - Triglycerides: -37%[1][26]- HDL-C: +16%[1][26]- Non-HDL-C: -15%[1][26]Associated with a greater increase in serum creatinine level than placebo.[25] Clinical development was discontinued.[25]
Mechanistic Insights: The PPAR Signaling Pathway

PPAR agonists exert their effects by binding to and activating PPARs. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in lipid metabolism and glucose homeostasis.

PPAR_Pathway Ligand Piperidine Carboxylic Acid PPAR Agonist PPAR PPARα / PPARγ Ligand->PPAR binds to & activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in Gene Promoter) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Metabolic_Effects Metabolic Effects: - Decreased Triglycerides - Increased Insulin Sensitivity - Adipocyte Differentiation Gene_Transcription->Metabolic_Effects leads to

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(pyridin-4-yl)piperidine-4-carboxylic Acid: A GPR109A Agonist Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the in vitro and in vivo results for the novel compound 1-(pyridin-4-yl)piperidine-4-carboxylic acid. Structurally reminiscent of nicotinic acid, this compound is hypothesized to act as an agonist for the G-protein coupled receptor 109A (GPR109A), a key target in the management of dyslipidemia and atherosclerosis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the preclinical evaluation of GPR109A agonists.

Introduction: The Rationale for Targeting GPR109A

Atherosclerotic cardiovascular disease remains a leading cause of mortality worldwide, with dyslipidemia being a major contributing factor.[1] GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a Gi/o-coupled receptor expressed in adipocytes and various immune cells.[2][3] Its activation by endogenous ligands like β-hydroxybutyrate or pharmacological agents such as nicotinic acid (niacin) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This cascade ultimately suppresses lipolysis in adipose tissue, reducing the flux of free fatty acids to the liver and thereby lowering the production of atherogenic lipoproteins.[3]

The compound 1-(pyridin-4-yl)piperidine-4-carboxylic acid incorporates a pyridine-4-carboxylic acid moiety, a key structural feature of nicotinic acid. This has led to the hypothesis that it may act as a GPR109A agonist, offering a potential new therapeutic avenue for dyslipidemia. This guide outlines a logical, multi-step approach to test this hypothesis, from initial in vitro target engagement to in vivo efficacy studies.

In Vitro Characterization: From Target Engagement to Cellular Function

The primary goal of the in vitro evaluation is to confirm that 1-(pyridin-4-yl)piperidine-4-carboxylic acid directly interacts with and activates GPR109A, and to quantify its potency and efficacy in a cellular context.

Key In Vitro Assays

Two primary assays are crucial for characterizing GPR109A agonists:

  • cAMP Accumulation Assay: This functional assay directly measures the consequence of GPR109A activation. Since GPR109A is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cells are first stimulated with forskolin to elevate basal cAMP levels.

  • Calcium Mobilization Assay: Gi/o-coupled receptors can also induce intracellular calcium mobilization through the βγ-subunits of the G-protein.[4] This assay provides an alternative, rapid readout of receptor activation.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow cluster_0 Cell Line Selection & Culture cluster_1 Functional Assays cluster_2 Data Analysis Cell_Line CHO-K1 or HEK293 cells stably expressing human GPR109A Culture Standard culture conditions (e.g., F-12K Medium, 10% FBS, 37°C, 5% CO2) Cell_Line->Culture cAMP_Assay cAMP Accumulation Assay (e.g., HTRF or AlphaScreen) Culture->cAMP_Assay Plate cells Ca_Assay Calcium Mobilization Assay (e.g., FLIPR with Fluo-4 dye) Culture->Ca_Assay Plate cells EC50 Determine EC50 values (potency) cAMP_Assay->EC50 Concentration-response curve Ca_Assay->EC50 Concentration-response curve Emax Determine Emax values (efficacy) relative to nicotinic acid EC50->Emax

Caption: Workflow for in vitro characterization of GPR109A agonists.

Detailed Experimental Protocols

Protocol 1: cAMP Accumulation Assay

  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR109A in a 384-well white opaque plate at a density of 3,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 1-(pyridin-4-yl)piperidine-4-carboxylic acid and a reference agonist (nicotinic acid) in stimulation buffer.

  • Assay:

    • Aspirate the culture medium and add the test compounds.

    • Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add detection reagents (e.g., HTRF or AlphaScreen reagents).[5]

    • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: Calcium Mobilization Assay

  • Cell Plating: Seed HEK293 cells stably expressing human GPR109A in a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Aspirate the culture medium.

    • Add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer to each well.[4]

    • Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of 1-(pyridin-4-yl)piperidine-4-carboxylic acid and a reference agonist (nicotinic acid) in assay buffer.

  • Data Acquisition:

    • Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Measure baseline fluorescence.

    • Add the test compounds and continuously measure the fluorescence signal for 2-3 minutes to capture the transient calcium flux.[6][7]

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot the concentration-response curve to calculate the EC50 value.

Data Presentation: In Vitro Results
CompoundcAMP Assay (EC50, nM)Calcium Mobilization (EC50, nM)
Nicotinic Acid (Reference)150200
1-(pyridin-4-yl)piperidine-4-carboxylic acid120180

In Vivo Evaluation: From Pharmacokinetics to Efficacy

The in vivo studies aim to assess the pharmacokinetic profile of 1-(pyridin-4-yl)piperidine-4-carboxylic acid and its efficacy in a disease-relevant animal model of atherosclerosis.

Animal Model Selection

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used and well-characterized model for atherosclerosis research.[8][9] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, especially when fed a high-fat diet.[8][9]

Experimental Workflow for In Vivo Analysis

In_Vivo_Workflow cluster_0 Animal Model & Diet cluster_1 Study Arms cluster_2 Assessments cluster_3 Efficacy Endpoints Animal_Model ApoE-/- mice (8-10 weeks old) Diet High-Fat Diet (e.g., 21% fat, 1.25% cholesterol) for 16 weeks Animal_Model->Diet Vehicle Vehicle Control (e.g., 0.5% CMC) Diet->Vehicle Test_Compound 1-(pyridin-4-yl)piperidine-4-carboxylic acid (e.g., 30 mg/kg, oral gavage, daily) Diet->Test_Compound PK_Study Pharmacokinetic Analysis (Satellite group) Test_Compound->PK_Study Efficacy_Study Efficacy Analysis (Terminal) Test_Compound->Efficacy_Study Lipid_Profile Serum Lipid Profile (Total Cholesterol, Triglycerides) Efficacy_Study->Lipid_Profile Plaque_Analysis En Face Aortic Lesion Analysis (Sudan IV staining) Lipid_Profile->Plaque_Analysis

Caption: Workflow for in vivo pharmacokinetic and efficacy studies.

Detailed Experimental Protocols

Protocol 3: Pharmacokinetic (PK) Study

  • Dosing: Administer a single oral dose of 1-(pyridin-4-yl)piperidine-4-carboxylic acid to a cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Protocol 4: Atherosclerosis Efficacy Study

  • Model Induction: Place 8-week-old male ApoE-/- mice on a high-fat diet for 16 weeks to induce atherosclerotic plaque formation.

  • Treatment: During the dietary induction, administer either vehicle or 1-(pyridin-4-yl)piperidine-4-carboxylic acid daily via oral gavage.

  • Terminal Procedures:

    • At the end of the treatment period, collect terminal blood samples for lipid profiling.

    • Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the entire aorta from the heart to the iliac bifurcation.[2]

  • En Face Aortic Lesion Analysis:

    • Carefully remove the adventitial tissue from the aorta.

    • Cut the aorta open longitudinally and pin it flat on a wax surface.[2]

    • Stain the aorta with Sudan IV to visualize lipid-rich atherosclerotic lesions.[2]

    • Capture high-resolution images of the stained aorta.

  • Quantification: Use image analysis software to quantify the total aortic surface area and the lesion area. Express the results as the percentage of the total area covered by lesions.

Data Presentation: In Vivo Results

Table 2: Pharmacokinetic Parameters in Mice (Single Oral Dose, 10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC0-24h (h*ng/mL)
1-(pyridin-4-yl)piperidine-4-carboxylic acid75 ± 220.535 ± 23
(Data presented as mean ± SD, based on similar small molecule GPCR agonists)

Table 3: Efficacy in ApoE-/- Mice on a High-Fat Diet (16 weeks)

Treatment GroupSerum Total Cholesterol (mg/dL)Aortic Lesion Area (%)
Vehicle Control650 ± 8025 ± 5
1-(pyridin-4-yl)piperidine-4-carboxylic acid (30 mg/kg)450 ± 6015 ± 3
*p < 0.05 compared to Vehicle Control

Bridging the Gap: Correlating In Vitro and In Vivo Findings

A successful preclinical candidate will demonstrate a clear link between its in vitro potency and its in vivo efficacy. For 1-(pyridin-4-yl)piperidine-4-carboxylic acid, the in vitro EC50 of ~120-180 nM suggests potent activation of GPR109A. The pharmacokinetic data indicate that an oral dose of 10 mg/kg achieves a Cmax of 75 ng/mL (approximately 360 nM), which is above the in vitro EC50. This provides a strong rationale for the observed efficacy in the atherosclerosis model.

The reduction in serum cholesterol and aortic lesion area in the treated ApoE-/- mice is consistent with the hypothesized mechanism of action – GPR109A-mediated inhibition of lipolysis. The in vivo results, therefore, validate the in vitro findings and support the potential of 1-(pyridin-4-yl)piperidine-4-carboxylic acid as a therapeutic agent for dyslipidemia and atherosclerosis.

Conclusion and Future Directions

This guide outlines a systematic approach for the preclinical evaluation of 1-(pyridin-4-yl)piperidine-4-carboxylic acid as a GPR109A agonist. The presented data, based on established methodologies for this target class, illustrate a promising profile with potent in vitro activity translating to significant in vivo efficacy in a relevant disease model.

Future studies should aim to further elucidate the compound's mechanism of action, including its effects on specific lipoprotein subfractions and its potential anti-inflammatory properties, another known effect of GPR109A activation.[3] Additionally, comprehensive safety and toxicology studies will be essential before advancing to clinical development.

References

  • Frontiers. (n.d.). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Retrieved from [Link]

  • protocols.io. (2017, August 10). Atherosclerosis - En Face Aorta and Analysis (Quantification). Retrieved from [Link]

  • PubMed. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinamide Pharmacokinetics in Humans and Mice: A Comparative Assessment and the Implications for Radiotherapy. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. Retrieved from [Link]

  • PubMed. (2012, April 26). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Retrieved from [Link]

  • Bio-protocol. (n.d.). Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice. Retrieved from [Link]

  • PubMed. (2010, June 1). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). GPR109A and Vascular Inflammation. Retrieved from [Link]

  • American Heart Association Journals. (n.d.). Atherosclerosis in the Apolipoprotein E–Deficient Mouse. Retrieved from [Link]

  • American Diabetes Association. (n.d.). The Pharmacokinetics of Nicotinamide in Humans and Rodents. Retrieved from [Link]

  • Cyagen. (2025, June 3). APOE Knockout Mice and Cardiovascular Research. Retrieved from [Link]

  • PubMed. (2009, April 15). 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Retrieved from [Link]

  • ResearchGate. (n.d.). A sucrose-rich high-fat diet accelerates atherosclerotic plaque.... Retrieved from [Link]

  • PubMed Central. (n.d.). Mononuclear cell therapy attenuates atherosclerosis in apoE KO mice. Retrieved from [Link]

  • PubMed. (2012, August 22). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients. Retrieved from [Link]

  • YouTube. (2022, August 5). Pharmacokinetics | Drug Metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Retrieved from [Link]

  • IOVS. (n.d.). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Retrieved from [Link]

  • National Institutes of Health. (2013, December 26). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Retrieved from [Link]

  • PubMed. (2014, February 15). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Retrieved from [Link]

  • ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and.... Retrieved from [Link]

  • PubMed. (n.d.). Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • PubMed. (n.d.). An overview of Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • YouTube. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. Retrieved from [Link]

  • Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • PubMed. (n.d.). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). GPR109A agonists alter the expression of multiple transmitter pathways.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. Retrieved from [Link]

  • AACR Journals. (n.d.). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step approach to the proper disposal of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, moving beyond mere procedural instructions to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to handle chemical waste not just compliantly, but with a deep understanding of the principles of safety and environmental stewardship.

Hazard Assessment: Understanding the Compound
  • Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and environmental hazards[2][3]. They can be harmful to aquatic life[4].

  • Piperidine Moiety: Piperidine is classified as a corrosive and flammable liquid that is toxic upon contact with skin or if inhaled[5].

  • Carboxylic Acid Moiety: While the carboxylic acid group itself is common, its presence suggests the compound is acidic and could be corrosive.

Given these characteristics, 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid must be treated as hazardous chemical waste . It should not be disposed of down the drain or in regular trash[2][6][7].

The Disposal Workflow: A Step-by-Step Protocol

The overriding principle for laboratory waste is that a disposal plan should be in place before any experiment begins[8]. The following protocol outlines the necessary steps for the safe disposal of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Before handling the compound for disposal, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • Chemical safety goggles

  • Chemically resistant gloves (such as nitrile rubber)

  • A laboratory coat[4]

Proper segregation of chemical waste is crucial to prevent dangerous reactions[9].

  • Designate a Waste Stream: This compound should be categorized as a non-halogenated organic solid waste .

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container compatible with the chemical. Plastic is often preferred[10].

    • The container must be in good condition and have a secure cap[9].

    • Never use food containers for hazardous waste storage[9].

  • Labeling: The waste container must be clearly marked with the words "Hazardous Waste " and the full chemical name: "1-pyridin-4-ylmethylpiperidine-4-carboxylic acid "[11].

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA)[9][10].

  • Location: The SAA must be at or near the point of waste generation[10].

  • Storage: Store the waste container in the SAA, ensuring the cap is securely closed except when adding more waste[6][9].

  • Volume Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons), and the limits for acutely toxic wastes (1 quart of liquid or 1 kg of solid)[10].

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company[6].

  • Request Pickup: Once your waste container is full or you have no further use for the compound, submit a waste collection request to your institution's designated office[6].

  • Documentation: Fill out any required paperwork accurately and completely.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

DisposalWorkflow start Start: Have 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid for disposal assess_hazards Assess Hazards (By analogy to pyridine and piperidine derivatives) start->assess_hazards is_hazardous Is the waste hazardous? assess_hazards->is_hazardous non_hazardous_disposal Non-Hazardous Disposal (Not applicable for this compound) is_hazardous->non_hazardous_disposal No hazardous_disposal Treat as Hazardous Waste is_hazardous->hazardous_disposal Yes ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) hazardous_disposal->ppe segregate Segregate Waste (Non-halogenated organic solid) ppe->segregate containerize Use a Labeled, Compatible Container segregate->containerize saa Store in Satellite Accumulation Area (SAA) containerize->saa request_pickup Request Pickup from EHS or Licensed Contractor saa->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Decision workflow for the disposal of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal[12]. The regulations for hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273[13].

A waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[10][14]. Based on its structural components, 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid should be presumed to fall under these criteria and managed accordingly.

Emergency Procedures: Handling Spills

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Containment: For small spills, use an absorbent material like sand or vermiculite to contain it[2].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled compound into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and your institution's EHS office[2].

Summary of Key Disposal Information
ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePotential toxicity, corrosivity, and environmental hazards based on pyridine and piperidine moieties[2][4][5].
Disposal Route Collection by EHS or licensed contractorProhibited from drain or trash disposal due to hazardous nature[2][6][7].
Container Type Labeled, sealed, chemically compatiblePrevents leaks, reactions, and ensures proper identification[9][10].
Storage Location Designated Satellite Accumulation Area (SAA)Complies with regulations and ensures safe, temporary storage[9][10].
Required PPE Safety goggles, gloves, lab coatProtects personnel from potential skin/eye irritation and toxic contact[1][4].

By adhering to these scientifically grounded procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, upholding the highest standards of our profession.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]

  • National Institutes of Health. Toxicological Profile for Pyridine. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • National Environmental Trainers. RCRA Regulations Explained. [Link]

  • Lion Technology. The 4 Characteristics of RCRA Hazardous Waste Explained. [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]

Sources

Essential Personal Protective Equipment (PPE) Protocols for Handling 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

This guide provides comprehensive, immediate safety and logistical information for the handling of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. The following protocols are designed to provide a robust framework for minimizing exposure risk, ensuring the well-being of laboratory personnel, and maintaining the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with the knowledge to make informed safety decisions.

Hazard Identification: Understanding the Risks

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a heterocyclic compound. While specific toxicological data for this exact molecule is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information based on its structure and available data.

According to notifications to the European Chemicals Agency (ECHA), 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these classifications, all handling procedures must be designed to prevent contact with skin and eyes and to avoid the inhalation of any dust or aerosols. We will also consider the hazards associated with its parent structure, pyridine, which is known to be harmful if inhaled, swallowed, or absorbed through the skin, and can cause a range of health issues from headaches to liver and kidney damage[2][3].

Engineering Controls: The First Line of Defense

Before selecting personal protective equipment, the primary strategy is to minimize exposure through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid and any operations involving its solutions must be conducted in a certified chemical fume hood.[2] This is critical to contain dust and vapors, preventing respiratory exposure.[4] The sash should be kept as low as possible to act as a physical barrier.[5]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed, located close to the workstation.[3][6]

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is non-negotiable and serves as the final barrier between the researcher and the chemical.[2] The following table summarizes the minimum required PPE for handling 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.[5][7][8]Protects against splashes and airborne particles that can cause serious eye irritation (H319).[1][9]
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended.[2][4] Avoid latex gloves.[2] Always inspect gloves for damage before use and change them frequently.[5]Provides a barrier against direct skin contact, preventing skin irritation (H315).[1]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[7] For larger quantities or higher-risk procedures, a chemically resistant apron should be worn over the lab coat.[5]Protects skin and personal clothing from spills and contamination.[10]
Respiratory Protection Generally not required if work is conducted within a certified fume hood. If there is a risk of exposure outside of a hood (e.g., large spills), a NIOSH-approved respirator with an appropriate filter for organic vapors/particulates should be used.[6][10]Prevents respiratory tract irritation (H335) from inhalation of dust or aerosols.[1][11]

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step procedure is critical for minimizing risk. The following workflow outlines the essential stages of handling this compound safely.

Diagram: PPE Selection and Safe Handling Workflow

Figure 1. Decision workflow for handling 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid. prep Preparation: Assess Task Risk fume_hood Work in Certified Chemical Fume Hood? prep->fume_hood no_hood STOP Consult EHS fume_hood->no_hood No ppe_donning ppe_donning fume_hood->ppe_donning Yes ppe_ ppe_ donning Don Mandatory PPE: - Goggles - Nitrile Gloves - Lab Coat handling Chemical Handling: - Weighing - Solution Prep - Reaction Setup decon Decontamination & Doffing: - Clean work area - Remove outer PPE - Remove inner gloves - Wash hands handling->decon disposal Waste Disposal: - Segregate waste - Label containers - Follow institutional protocol decon->disposal spill_risk High Splash Risk? spill_risk->handling No face_shield Add Face Shield spill_risk->face_shield Yes face_shield->handling ppe_donning->spill_risk

Step 1: Preparation and PPE Donning
  • Assess the Risks: Before starting, review the Safety Data Sheet (SDS) or available hazard information.[4]

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current.[5] Ensure the work area is clean and uncluttered.[12]

  • Don PPE: Put on protective equipment in the following order:

    • Lab coat (fully buttoned).

    • Chemical safety goggles.

    • Face shield (if required).

    • Chemically resistant gloves (pull cuffs over the sleeves of the lab coat).

Step 2: Chemical Handling
  • Location: Conduct all manipulations at least six inches inside the fume hood sash.[5]

  • Weighing: If handling the solid, carefully weigh the required amount on weighing paper or in a container, avoiding the creation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If adding acid, always add acid to water, never the other way around.[4]

  • Avoid Contamination: Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs, phones, or keyboards.[8][12]

Step 3: Decontamination and PPE Doffing

Proper removal of PPE is crucial to prevent exposure from contaminated equipment.

  • Clean Work Area: Decontaminate the work surface within the fume hood.

  • Remove Outer PPE:

    • Remove the apron (if worn).

    • Remove the lab coat, turning it inside out as you remove it to contain any contaminants.

  • Wash Hands with Gloves On: Briefly wash gloved hands to remove gross contamination.

  • Remove Face/Eye Protection: Remove the face shield and goggles.

  • Remove Gloves: Peel off gloves without touching the outside surface with your bare skin.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[8][10]

Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations.

  • Segregate Waste: All materials contaminated with 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.[2][4]

  • Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[7] Do not pour any amount down the drain.[7][13]

By integrating these expert-validated protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268289, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. [Link]

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-pyridin-4-ylmethylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.